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  • Product: (5-Bromo-2-fluoro-phenyl)-acetic acid methyl ester
  • CAS: 885068-47-3

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Synthesis, Profiling, and Cross-Coupling Applications of (5-Bromo-2-fluoro-phenyl)-acetic acid methyl ester

Executive Summary As a Senior Application Scientist in early-stage drug discovery, I frequently evaluate halogenated phenylacetic acid derivatives for their utility as modular building blocks. (5-Bromo-2-fluoro-phenyl)-a...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist in early-stage drug discovery, I frequently evaluate halogenated phenylacetic acid derivatives for their utility as modular building blocks. (5-Bromo-2-fluoro-phenyl)-acetic acid methyl ester (CAS: 885068-47-3) represents a highly versatile small-molecule scaffold. The strategic placement of the bromine atom at the 5-position enables precise transition-metal-catalyzed cross-coupling, while the 2-fluoro substituent provides unique stereoelectronic properties, often enhancing the metabolic stability and target binding affinity of the resulting active pharmaceutical ingredients (APIs). This whitepaper details the physicochemical profile, synthesis methodologies, and downstream applications of this critical intermediate.

Physicochemical Profiling & Safety Data

Before integrating any scaffold into a synthetic pipeline, a rigorous assessment of its physical properties and safety profile is mandatory. The quantitative data for (5-Bromo-2-fluoro-phenyl)-acetic acid methyl ester is summarized in Table 1, derived from verified chemical substance databases[1],[2].

Property / AttributeValue / Description
Chemical Name Methyl 2-(5-bromo-2-fluorophenyl)acetate
CAS Number 885068-47-3
Molecular Formula C9H8BrFO2
Molecular Weight 247.06 g/mol
GHS Hazard Pictogram GHS07 (Exclamation Mark)
Hazard Classifications Acute Tox. 4 (Oral/Dermal/Inhalation)
Specific Hazards Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), STOT SE 3 (H336)

Table 1: Physicochemical and safety parameters for CAS 885068-47-3.

Strategic Synthesis: Fischer Esterification Workflow

The most robust method for generating this ester is via the of the commercially available 5-bromo-2-fluorophenylacetic acid[3].

Causality & Mechanistic Insight

Why choose Fischer esterification over alkylation with methyl iodide? Fischer esterification utilizes methanol as both the solvent and the nucleophile. By applying Le Chatelier's principle—using a vast molar excess of methanol—the equilibrium is driven entirely toward the ester product. The addition of catalytic sulfuric acid protonates the carbonyl oxygen, significantly lowering the lowest unoccupied molecular orbital (LUMO) of the carbonyl carbon and facilitating nucleophilic attack.

Self-Validating Experimental Protocol
  • Reaction Setup : Suspend 5-bromo-2-fluorophenylacetic acid (1.0 equiv) in anhydrous methanol (0.5 M concentration).

  • Catalyst Addition : Cool the flask to 0 °C using an ice bath. Add concentrated H₂SO₄ (0.1 equiv) dropwise to prevent localized heating and side-product formation.

  • Reflux & Monitoring : Attach a reflux condenser and heat the reaction to 65 °C for 4–6 hours. Self-Validation: Monitor the reaction via TLC (Hexane:EtOAc 4:1). The starting acid will remain near the baseline, while the less polar ester product will migrate significantly higher (Rf ~ 0.6).

  • Quenching & Workup : Concentrate the mixture under reduced pressure to remove excess methanol. Dilute the residue with ethyl acetate and wash with saturated aqueous NaHCO₃. Self-Validation: The bicarbonate wash neutralizes the acid catalyst and deprotonates any unreacted starting material, partitioning it into the aqueous layer. This ensures the organic layer contains only the highly pure ester.

  • Isolation : Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate to yield the product as a pale oil.

Mechanistic Pathway: Palladium-Catalyzed Cross-Coupling

The primary utility of (5-Bromo-2-fluoro-phenyl)-acetic acid methyl ester lies in its application as an electrophile in [4].

Causality in Regioselective Coupling

The molecule possesses two halogens: fluorine and bromine. The carbon-bromine (C-Br) bond has a significantly lower bond dissociation energy (~280 kJ/mol) compared to the carbon-fluorine (C-F) bond (~485 kJ/mol). Consequently, the Pd(0) catalyst selectively undergoes oxidative addition at the C-Br bond, leaving the C-F bond completely intact. Furthermore, protecting the carboxylic acid as a methyl ester prevents the free carboxylate from competitively coordinating to the palladium center, which would otherwise stall the catalytic cycle.

Pathway Visualization

The following diagram illustrates the logical flow of the Suzuki-Miyaura catalytic cycle utilizing this specific scaffold.

G A Methyl 2-(5-bromo-2-fluorophenyl)acetate (CAS: 885068-47-3) B Oxidative Addition Pd(0) inserts into C-Br bond A->B Pd(PPh3)4 C Transmetalation Ar-B(OH)2 + Base B->C Base (e.g., K2CO3) D Reductive Elimination Pd(0) Regeneration C->D D->B Catalytic Cycle E Biaryl Acetic Acid Derivative (Advanced API Intermediate) D->E

Figure 1: Catalytic cycle of Suzuki-Miyaura cross-coupling using the brominated scaffold.

Self-Validating Experimental Protocol (Suzuki-Miyaura)
  • Reagent Assembly : In a Schlenk flask, combine Methyl 2-(5-bromo-2-fluorophenyl)acetate (1.0 equiv), the desired arylboronic acid (1.2 equiv), and K₂CO₃ (2.0 equiv).

  • Solvent System : Add a biphasic solvent mixture of Toluene and H₂O (4:1 ratio). Causality: The aqueous layer dissolves the inorganic base and borate salts, while the organic layer retains the catalyst and organic substrates, facilitating a clean transmetalation step at the interface.

  • Degassing : Sparge the biphasic mixture with argon for 15 minutes. Self-Validation: Rigorous exclusion of oxygen is critical to prevent the irreversible oxidation of the active Pd(0) species to inactive Pd(II) complexes.

  • Catalyst Addition & Heating : Add Pd(PPh₃)₄ (0.05 equiv) under a stream of argon. Seal the flask and heat to 90 °C for 12 hours.

  • Phase Separation & Purification : Cool to room temperature. Separate the organic layer, dry over Na₂SO₄, concentrate, and purify via silica gel flash chromatography to isolate the biaryl product.

Conclusion

(5-Bromo-2-fluoro-phenyl)-acetic acid methyl ester is an indispensable building block in modern medicinal chemistry. By leveraging fundamental principles of thermodynamics in its synthesis (Fischer esterification) and exploiting the bond dissociation energy differentials in its application (Suzuki-Miyaura coupling), researchers can reliably construct complex, fluorinated biaryl architectures.

References

  • Title: methyl 2-(5-bromo-2-fluorophenyl)acetate — Chemical Substance Information Source: NextSDS Regulatory Database URL: [Link]

  • Title: Fischer esterification Mechanism and Applications Source: Vaia Educational Resources URL: [Link]

  • Title: Suzuki reaction - Catalytic Cycle and Regioselectivity Source: Wikipedia, The Free Encyclopedia URL: [Link]

Sources

Exploratory

(5-Bromo-2-fluoro-phenyl)-acetic acid methyl ester: Chemical Properties, Reactivity, and Applications in Drug Discovery

Executive Summary As a Senior Application Scientist in early-stage drug discovery, I approach (5-Bromo-2-fluoro-phenyl)-acetic acid methyl ester (CAS: 885068-47-3) not merely as a static reagent, but as a dynamic, highly...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist in early-stage drug discovery, I approach (5-Bromo-2-fluoro-phenyl)-acetic acid methyl ester (CAS: 885068-47-3) not merely as a static reagent, but as a dynamic, highly programmable synthetic scaffold [1]. The strategic placement of three distinct functional handles—a meta-bromo group, an ortho-fluoro group, and an alpha-acidic methyl ester—allows for orthogonal functionalization. This whitepaper provides an in-depth mechanistic guide to leveraging this molecule in complex active pharmaceutical ingredient (API) synthesis, focusing on causality in reaction design and self-validating experimental protocols.

Physicochemical Profiling

Understanding the baseline physical parameters of this scaffold is critical for predicting its behavior in biphasic reaction mixtures, chromatographic purification, and scaling operations [1, 2]. The heavy bromine atom significantly increases the density, while the fluorine atom modulates the lipophilicity (LogP) and the pKa of the adjacent alpha-protons.

PropertyValue
Chemical Name Methyl 2-(5-bromo-2-fluorophenyl)acetate
CAS Registry Number 885068-47-3
Molecular Formula C₉H₈BrFO₂
Molecular Weight 247.06 g/mol
Commercial Purity Standard ≥ 95%
Physical State (RT) Liquid to low-melting solid
Estimated Boiling Point ~260–280 °C
Estimated Density ~1.55 g/cm³

Mechanistic Reactivity & Synthetic Causality

The Aryl Bromide Handle: Palladium-Catalyzed Cross-Coupling

The bromine atom at the 5-position serves as a prime site for transition-metal-catalyzed cross-coupling, most notably the Suzuki-Miyaura reaction[3].

  • Causality of Reactivity: The oxidative addition of Pd(0) into the C-Br bond is highly favored. The fluorine atom at the 2-position exerts a mild inductive electron-withdrawing effect (-I), which slightly decreases the electron density of the aromatic ring, thereby accelerating the oxidative addition step compared to an unfunctionalized bromobenzene.

  • Ligand Selection: For sterically demanding or electronically deactivated boronic acids, utilizing a bidentate ligand like dppf (1,1'-Bis(diphenylphosphino)ferrocene) enforces a cis-coordination geometry on the palladium center. This spatial constraint drastically lowers the activation energy required for the final reductive elimination step, preventing catalytic stalling [4].

The Alpha-Protons: Enolate Chemistry

The methylene (-CH₂-) group flanked by the ester carbonyl and the fluorophenyl ring is highly acidic.

  • Causality of Reactivity: Deprotonation requires a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA). The resulting lithium enolate is stabilized by the electron-withdrawing nature of the ortho-fluorine, which helps delocalize the negative charge. Conducting this at -78 °C is strictly required to ensure kinetic control, preventing unwanted self-condensation (Claisen condensation) between the enolate and unreacted ester molecules.

The Methyl Ester: Hydrolysis and Reduction

The methyl ester is a robust protecting group during cross-coupling but can be readily cleaved via saponification (LiOH/H₂O) to yield the free phenylacetic acid—a common pharmacophore in non-steroidal anti-inflammatory drugs (NSAIDs). Alternatively, reduction with DIBAL-H yields the corresponding aldehyde, while LiAlH₄ drives the reduction completely to the phenethyl alcohol.

Workflows and Visualization

Diversification Core (5-Bromo-2-fluoro-phenyl) -acetic acid methyl ester Suzuki Suzuki-Miyaura Cross-Coupling Core->Suzuki Alkylation Alpha-Alkylation (Enolate) Core->Alkylation Hydrolysis Ester Hydrolysis (Saponification) Core->Hydrolysis Reduction Ester Reduction (DIBAL-H / LiAlH4) Core->Reduction Prod1 5-Aryl/Alkyl Derivatives Suzuki->Prod1 Prod2 Alpha-Substituted Esters Alkylation->Prod2 Prod3 Free Phenylacetic Acid Hydrolysis->Prod3 Prod4 Phenethyl Alcohol Derivatives Reduction->Prod4

Figure 1: Synthetic diversification pathways of the core scaffold.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as "self-validating systems." This means the workflow includes built-in analytical checkpoints to confirm success before proceeding to the next step, eliminating downstream failures.

Protocol 1: Suzuki-Miyaura Cross-Coupling at the 5-Position

Objective: Synthesize a 5-aryl substituted derivative.

  • Preparation: In an oven-dried Schlenk flask, combine (5-Bromo-2-fluoro-phenyl)-acetic acid methyl ester (1.0 equiv), arylboronic acid (1.2 equiv), and K₂CO₃ (2.0 equiv).

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 equiv).

  • Solvent: Add a degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v). Causality: Water is essential to dissolve the base and activate the boronic acid via formation of a reactive boronate complex.

  • Reaction: Heat to 80 °C under an argon atmosphere for 4 hours.

  • Self-Validation Check (LC-MS): Sample 10 µL of the organic layer, dilute in MeCN, and inject into the LC-MS. Validation criteria: Complete disappearance of the starting material isotopic signature (m/z 247/249 [M+H]⁺, 1:1 ratio) and appearance of the new product mass. If starting material persists, the catalyst has likely deactivated (palladium black formation); spike with an additional 0.02 equiv of Pd(dppf)Cl₂.

  • Workup: Extract with EtOAc, wash with brine, dry over Na₂SO₄, and purify via silica gel chromatography (Hexanes/EtOAc).

Protocol 2: Alpha-Alkylation via Lithium Enolate

Objective: Introduce an alkyl group at the alpha-position.

EnolateMechanism Step1 Starting Ester Step2 LDA Addition (-78 °C, THF) Step1->Step2 Step3 Lithium Enolate Formation Step2->Step3 Step4 Electrophile (R-X) Addition Step3->Step4 Step5 Alpha-Alkylated Product Step4->Step5

Figure 2: Step-by-step mechanistic workflow for alpha-alkylation.

  • Enolate Generation: Dissolve the ester (1.0 equiv) in anhydrous THF (0.2 M) under argon. Cool strictly to -78 °C using a dry ice/acetone bath.

  • Deprotonation: Dropwise add a freshly titrated solution of LDA (1.1 equiv). Stir for 45 minutes at -78 °C.

  • Self-Validation Check (Deuterium Quench): Withdraw a 50 µL aliquot and quench into D₂O. Extract with CDCl₃ and run a rapid ¹H NMR. Validation criteria: The disappearance of the singlet at ~3.7 ppm (representing the alpha-protons) confirms quantitative enolate formation. If the peak remains, the LDA has degraded; abort and prepare fresh LDA.

  • Alkylation: Add the alkyl halide (1.2 equiv) dropwise. Allow the reaction to slowly warm to room temperature over 2 hours.

  • Quench & Isolate: Quench with saturated aqueous NH₄Cl to neutralize excess base. Extract with DCM, dry, and concentrate.

References

  • NextSDS. "methyl 2-(5-bromo-2-fluorophenyl)acetate — Chemical Substance Information." NextSDS Regulatory Database. URL:[Link]

  • Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews (1995), 95(7), 2457-2483. URL:[Link]

  • Chatupheeraphat, A. et al. "Rapid and scalable photocatalytic C(sp²)–C(sp³) Suzuki−Miyaura cross-coupling of aryl bromides with alkyl boranes." Nature Communications (2020), 11, 5484. URL:[Link]

Foundational

An In-depth Technical Guide to (5-Bromo-2-fluoro-phenyl)-acetic acid methyl ester: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides a comprehensive technical overview of (5-Bromo-2-fluoro-phenyl)-acetic acid methyl ester, a v...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of (5-Bromo-2-fluoro-phenyl)-acetic acid methyl ester, a versatile chemical intermediate with significant applications in pharmaceutical research and development. From its fundamental physicochemical properties to its role in the synthesis of novel therapeutic agents, this document serves as an essential resource for professionals in the field.

Introduction: The Strategic Importance of Halogenated Phenylacetic Acid Derivatives

(5-Bromo-2-fluoro-phenyl)-acetic acid methyl ester belongs to a class of halogenated aromatic compounds that are of high interest in medicinal chemistry. The presence of both bromine and fluorine atoms on the phenyl ring imparts unique electronic properties and metabolic characteristics to molecules derived from this scaffold. Fluorine, in particular, is known to enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[1][2][3][4][5] The bromine atom, on the other hand, serves as a versatile synthetic handle, allowing for a variety of cross-coupling reactions to build molecular complexity.

This guide will delve into the synthesis, analytical characterization, and potential applications of (5-Bromo-2-fluoro-phenyl)-acetic acid methyl ester, highlighting its role as a key building block in the design and synthesis of next-generation therapeutics.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical properties of (5-Bromo-2-fluoro-phenyl)-acetic acid methyl ester is crucial for its effective use in synthesis and for the characterization of its derivatives.

PropertyValueSource
Molecular Weight 247.06 g/mol [6]
Chemical Formula C₉H₈BrFO₂[6]
CAS Number 885068-47-3[6]
Purity Min. 95%[6][7]
Appearance Not specified, likely a solid or oil-
Solubility Expected to be soluble in common organic solvents-

Spectroscopic Data (Predicted and Representative Data):

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methylene protons of the acetic acid moiety, and the methyl ester protons. The coupling patterns of the aromatic protons will be influenced by both the bromine and fluorine substituents.

  • ¹³C NMR: The carbon NMR spectrum will display distinct resonances for the aromatic carbons, the carbonyl carbon of the ester, the methylene carbon, and the methyl carbon. The carbon signals in the aromatic region will be split due to coupling with the fluorine atom.

  • Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for the molecular ion due to the presence of bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio).

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit a strong absorption band for the carbonyl (C=O) stretch of the ester group, typically in the range of 1735-1750 cm⁻¹.[8] C-H stretching vibrations for the aromatic and aliphatic protons will also be present.[9]

Synthesis and Purification

The synthesis of (5-Bromo-2-fluoro-phenyl)-acetic acid methyl ester can be achieved through various established organic chemistry methodologies. A common approach involves the esterification of the corresponding (5-Bromo-2-fluoro-phenyl)-acetic acid. The synthesis of the parent acid can be accomplished via methods such as the Willgerodt-Kindler reaction or through palladium-catalyzed carbonylation of a suitable benzyl halide. A generalized synthetic workflow is presented below.

G cluster_0 Synthesis of (5-Bromo-2-fluoro-phenyl)-acetic acid cluster_1 Esterification cluster_2 Purification start Starting Material (e.g., 2-Bromo-5-fluoro-toluene) step1 Side-chain Halogenation start->step1 NBS, Initiator step2 Cyanation step1->step2 NaCN, Solvent step3 Hydrolysis step2->step3 Acid or Base acid (5-Bromo-2-fluoro-phenyl)-acetic acid step3->acid esterification Fischer Esterification acid->esterification Methanol, Acid catalyst product (5-Bromo-2-fluoro-phenyl)-acetic acid methyl ester esterification->product purification Column Chromatography or Distillation product->purification final_product Pure Product purification->final_product

Caption: Generalized synthetic workflow for (5-Bromo-2-fluoro-phenyl)-acetic acid methyl ester.

Detailed Experimental Protocol (Illustrative Example):

Step 1: Synthesis of (5-Bromo-2-fluoro-phenyl)-acetic acid

  • To a solution of 2-bromo-5-fluorotoluene in a suitable solvent (e.g., carbon tetrachloride), add N-bromosuccinimide (NBS) and a radical initiator (e.g., benzoyl peroxide).

  • Reflux the mixture under inert atmosphere until the starting material is consumed (monitored by TLC or GC).

  • Cool the reaction mixture, filter off the succinimide, and concentrate the filtrate under reduced pressure.

  • The crude benzyl bromide is then reacted with sodium cyanide in a polar aprotic solvent (e.g., DMSO or DMF) to yield the corresponding nitrile.

  • The resulting nitrile is hydrolyzed under acidic or basic conditions to afford (5-Bromo-2-fluoro-phenyl)-acetic acid.

Step 2: Esterification to (5-Bromo-2-fluoro-phenyl)-acetic acid methyl ester

  • Dissolve (5-Bromo-2-fluoro-phenyl)-acetic acid in an excess of methanol.

  • Add a catalytic amount of a strong acid (e.g., sulfuric acid).

  • Reflux the mixture for several hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture and neutralize the acid with a weak base (e.g., sodium bicarbonate solution).

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Purification:

The crude ester is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent, or by vacuum distillation.

Applications in Drug Discovery and Development

(5-Bromo-2-fluoro-phenyl)-acetic acid methyl ester is a valuable building block for the synthesis of a wide range of biologically active molecules. The presence of the fluoro and bromo substituents allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties.

Role as a Scaffold in Medicinal Chemistry:

  • Anticancer Agents: Phenylacetic acid derivatives have been investigated as anticancer agents. The unique substitution pattern of this molecule can be exploited to design inhibitors of various enzymes implicated in cancer progression, such as protein kinases and histone deacetylases.[10][11]

  • Anti-inflammatory Drugs: The phenylacetic acid moiety is a common feature in non-steroidal anti-inflammatory drugs (NSAIDs). This scaffold can be used to develop novel anti-inflammatory agents with improved efficacy and safety profiles.[12]

  • Neurological Disorders: Derivatives of phenylacetic acid have shown potential in the treatment of neurological disorders. The bromo and fluoro substituents can modulate the lipophilicity and brain penetration of drug candidates.

G cluster_0 Drug Discovery Pipeline cluster_1 Lead Generation cluster_2 Lead Optimization cluster_3 Preclinical Development start Building Block: (5-Bromo-2-fluoro-phenyl)- acetic acid methyl ester synthesis Chemical Synthesis (e.g., Suzuki Coupling, Amide Formation) start->synthesis library Compound Library synthesis->library screening Biological Screening (e.g., Enzyme Assays) library->screening sar Structure-Activity Relationship (SAR) Studies screening->sar adme ADME/Tox Studies sar->adme candidate Drug Candidate adme->candidate

Caption: Role of (5-Bromo-2-fluoro-phenyl)-acetic acid methyl ester in the drug discovery pipeline.

Analytical and Quality Control

Ensuring the purity and identity of (5-Bromo-2-fluoro-phenyl)-acetic acid methyl ester is critical for its use as a pharmaceutical intermediate.[13][14][15][16] A robust quality control program should be in place, employing a combination of analytical techniques.

Recommended Analytical Techniques:

  • High-Performance Liquid Chromatography (HPLC): HPLC is the primary method for determining the purity of the compound and for quantifying any impurities. A reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water is typically used.

  • Gas Chromatography (GC): GC can be used as an orthogonal method to HPLC for purity assessment, especially for volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the compound and for identifying any structural isomers or related impurities.[17]

  • Mass Spectrometry (MS): MS is used to confirm the molecular weight of the compound and to aid in the identification of unknown impurities.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is a rapid and non-destructive technique used to confirm the presence of key functional groups, such as the ester carbonyl.

Self-Validating System for Quality Control:

A comprehensive quality control protocol should include a multi-step verification process. The identity of the compound should be confirmed by at least two independent analytical techniques (e.g., NMR and MS). Purity should be assessed by a primary method (e.g., HPLC) and confirmed by a secondary method (e.g., GC). A certificate of analysis (CoA) should be generated for each batch, summarizing the results of all quality control tests.

Safety and Handling

(5-Bromo-2-fluoro-phenyl)-acetic acid methyl ester is a chemical compound that requires careful handling in a laboratory setting. The following safety precautions should be observed:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile gloves), when handling this compound.[18]

  • Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any vapors or dust.[18]

  • Handling: Avoid contact with skin and eyes. In case of contact, immediately flush the affected area with plenty of water.[19] Do not ingest. If swallowed, seek immediate medical attention.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[19] Keep away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations. As a halogenated organic compound, it should be disposed of in a designated halogenated organic waste container.[19][20]

Conclusion

(5-Bromo-2-fluoro-phenyl)-acetic acid methyl ester is a strategically important building block in the field of drug discovery. Its unique combination of fluoro and bromo substituents provides medicinal chemists with a powerful tool for the design and synthesis of novel therapeutic agents with enhanced properties. A thorough understanding of its synthesis, characterization, and safe handling is essential for its effective utilization in research and development. This guide provides a solid foundation of technical information to support the work of scientists and researchers in their quest for new and improved medicines.

References

  • Pharma Intermediates: The Importance of Quality and Essential Factors. (2024, September 6). LinkedIn. [Link]

  • Safe Laboratory Practices: Handling and Disposing of Organic Substances. (2025, March 4). Chemistry Steps. [Link]

  • Safe Handing & Disposal of Organic Substances – HSC Chemistry. (n.d.). Science Ready. [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, Northwestern University. [Link]

  • Organic Solvent Waste Disposal. The University of British Columbia. [Link]

  • How to detect the percentage of pharmaceutical intermediates? (2024, October 1). Novasol Biotech. [Link]

  • PSFC Halogenated Solvents. MIT Plasma Science and Fusion Center. [Link]

  • Fluorinated phenylalanines: synthesis and pharmaceutical applications. National Center for Biotechnology Information. [Link]

  • The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. National Center for Biotechnology Information. [Link]

  • Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. Inventiva Pharma. [Link]

  • Fluorinated phenylalanines: synthesis and pharmaceutical applications. (2020, May 15). Beilstein Journals. [Link]

  • Synthesis of fluorinated phenylacetic acid 19 from phenylacetic acid derivatives 18 and Selectfluor 2 using DMAP as activator. ResearchGate. [Link]

  • Roles of Fluorine in Drug Design and Drug Action. Bentham Science. [Link]

  • 11.5: Infrared Spectra of Some Common Functional Groups. (2020, May 30). Chemistry LibreTexts. [Link]

  • Acetic acid, bromo-, methyl ester. NIST WebBook. [Link]

  • Acetic acid, bromo-, methyl ester. NIST WebBook. [Link]

  • Bromo-acetic acid, methyl ester - Optional[FTIR] - Spectrum. SpectraBase. [Link]

  • Synthesis, Properties and Antimicrobial Activity of 5-Trifluoromethyl-2-formylphenylboronic Acid. National Center for Biotechnology Information. [Link]

  • 2-(3-Bromo-5-fluorophenyl)acetic acid. PubChem. [Link]

  • Novel 5-Bromoindole-2-Carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure-Activity Relationship. (2023, May 23). ResearchGate. [Link]

  • A kind of preparation method of 5-bromo-3-fluoro-2-methylbenzoic acid methyl ester.
  • Bromo-acetic acid, methyl ester - Optional[1H NMR] - Spectrum. SpectraBase. [Link]

  • Antibacterial activity of 5-bromo substituted phenyl N-acylhydrazone derivatives with aromatic substitution at ortho- and para- directors as potential adjuvants. (2025, August 18). ResearchGate. [Link]

  • Method for preparing 5-bromoacetylsalicylic acid methyl ester.
  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (2023, August 15). MDPI. [Link]

  • Acetic acid, phenylmethyl ester. NIST WebBook. [Link]

  • Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes. National Center for Biotechnology Information. [Link]

  • Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. (2016, November 23). Master Organic Chemistry. [Link]

  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. (2020, September 21). MDPI. [Link]

  • High-field NMR spectroscopy and FTICR mass spectrometry: powerful discovery tools for the molecular level characterization of marine dissolved organic matter. (2013, March 8). Biogeosciences. [Link]

  • Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition. Open Library Publishing Platform. [Link]

  • Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses. PubMed. [Link]

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  • MSBNK-Fac_Eng_Univ_Tokyo-JP009209. MassBank. [Link]

Sources

Exploratory

(5-Bromo-2-fluoro-phenyl)-acetic acid methyl ester structure

An in-depth technical analysis of (5-Bromo-2-fluoro-phenyl)-acetic acid methyl ester requires moving beyond basic chemical properties to understand its strategic utility in modern drug discovery. As a Senior Application...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis of (5-Bromo-2-fluoro-phenyl)-acetic acid methyl ester requires moving beyond basic chemical properties to understand its strategic utility in modern drug discovery. As a Senior Application Scientist, I approach this molecule not merely as a reagent, but as a privileged scaffold designed for divergent synthesis, metabolic stability, and precise stereoelectronic control.

Stereoelectronic Profiling and Logical Design

The architecture of (5-Bromo-2-fluoro-phenyl)-acetic acid methyl ester (CAS: 885068-47-3) is highly intentional[1]. Each functional group serves a distinct mechanistic purpose in medicinal chemistry and process scale-up.

  • The 2-Fluoro Substituent: Fluorine at the ortho position relative to the acetic acid side chain induces a strong dipole moment. This stereoelectronically locks the conformation of the aromatic ring, reducing entropic penalty upon target binding. Furthermore, the strong C-F bond blocks oxidative metabolism (e.g., by Cytochrome P450 enzymes) at a traditionally vulnerable position.

  • The 5-Bromo Substituent: Positioned meta to the fluorine, the bromine atom acts as a highly reactive handle for transition-metal-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, Sonogashira). Its heavier atomic mass also enhances the overall lipophilicity (LogP) of the resulting analogs[2].

  • The Methyl Ester: The esterification of the native phenylacetic acid masks the acidic proton, preventing catalyst poisoning during cross-coupling and enabling orthogonal reactivity. Methyl esters are specifically chosen over ethyl or tert-butyl esters because they yield sharp, distinct singlet peaks in 1 H-NMR (~3.70 ppm), allowing for rapid, unambiguous reaction monitoring.

StructureLogic Core Methyl 2-(5-bromo-2-fluorophenyl)acetate F_atom 2-Fluoro Substituent • Conformational locking • Metabolic stability • pKa modulation Core->F_atom Br_atom 5-Bromo Substituent • Cross-coupling handle • Lipophilicity enhancement • Halogen bonding Core->Br_atom Ester Methyl Ester Group • Prodrug potential • Orthogonal reactivity • Ease of purification Core->Ester

Logical relationship of structural features in the methyl 2-(5-bromo-2-fluorophenyl)acetate scaffold.

Quantitative Physicochemical Data

To ensure seamless integration into fragment-based drug design (FBDD) and process chemistry workflows, the fundamental quantitative parameters of the scaffold are summarized below.

PropertyValueScientific Significance
Chemical Name Methyl 2-(5-bromo-2-fluorophenyl)acetateStandard IUPAC nomenclature for regulatory filing.
CAS Registry Number 885068-47-3Unique identifier for global procurement and safety tracking[1].
Molecular Weight 247.06 g/mol Optimal low-MW fragment; allows for extensive derivatization without exceeding Lipinski's Rule of 5[2].
Molecular Formula C 9​ H 8​ BrFO 2​ Defines stoichiometry for reaction equivalents[2].
Precursor CAS 883514-21-4Identifies the parent acid (5-Bromo-2-fluorophenylacetic acid) for de novo synthesis[3].

Self-Validating Experimental Protocols

The following methodologies are designed as self-validating systems. By incorporating specific in-process controls (IPCs), researchers can establish causality and confirm reaction success without relying solely on end-stage purification.

Workflow A: Synthesis of the Methyl Ester Scaffold

To generate the title compound, we begin with the commercially available precursor,[3],[4].

Causality of Reagents: We utilize thionyl chloride ( SOCl2​ ) in anhydrous methanol rather than standard Fischer esterification (using H2​SO4​ ). SOCl2​ reacts quantitatively with methanol to generate anhydrous HCl and SO2​ gas. This drives the equilibrium forward without introducing water, ensuring >98% conversion while minimizing the risk of reversible hydrolysis.

Step-by-Step Methodology:

  • Preparation: Charge a flame-dried, argon-purged round-bottom flask with 5-bromo-2-fluorophenylacetic acid (1.0 eq) and anhydrous methanol (0.5 M concentration).

  • Activation: Cool the solution to 0°C using an ice bath. Dropwise, add thionyl chloride ( SOCl2​ , 1.2 eq) over 15 minutes to control the exothermic evolution of SO2​ and HCl gases.

  • Propagation: Remove the ice bath and heat the reaction mixture to reflux (65°C) for 4 hours.

  • In-Process Control (Self-Validation): Spot the reaction on a silica TLC plate (Hexanes:EtOAc 4:1). The reaction is complete when the polar acid spot ( Rf​ ~0.2) completely disappears, replaced by a non-polar ester spot ( Rf​ ~0.6).

  • Workup: Concentrate the mixture in vacuo to remove excess methanol. Redissolve the crude oil in ethyl acetate and wash sequentially with saturated aqueous NaHCO3​ (to neutralize residual HCl) and brine.

  • Analytical Go/No-Go: Perform a crude 1 H-NMR. The synthesis is validated by the appearance of a sharp 3H singlet at ~3.70 ppm (the new methoxy group) and the absence of a broad carboxylic acid peak at >10.0 ppm.

Workflow B: Divergent Late-Stage Functionalization (Suzuki-Miyaura Coupling)

The primary utility of this scaffold is the elaboration of the 5-bromo position.

Causality of Reagents: We utilize Pd(PPh3​)4​ as the catalyst and K2​CO3​ as the base in a biphasic Toluene/H 2​ O system. The biphasic system dissolves both the organic scaffold and the inorganic base, facilitating the transmetalation step of the catalytic cycle.

Step-by-Step Methodology:

  • Preparation: Combine Methyl 2-(5-bromo-2-fluorophenyl)acetate (1.0 eq), an arylboronic acid (1.2 eq), and K2​CO3​ (2.0 eq) in a 4:1 mixture of Toluene:H 2​ O.

  • Degassing (Critical Step): Sparge the mixture with argon for 15 minutes. Causality: Dissolved oxygen rapidly oxidizes the active Pd(0) catalyst to inactive Pd(II) complexes, halting the reaction.

  • Catalysis: Add Pd(PPh3​)4​ (0.05 eq) under a positive stream of argon. Heat the sealed vessel to 90°C for 12 hours.

  • In-Process Control (Self-Validation): Analyze an aliquot via LC-MS. The starting scaffold exhibits a distinct 1:1 isotopic doublet at m/z 247 and 249 due to the 79 Br/ 81 Br isotopes. Successful cross-coupling is unambiguously validated by the complete disappearance of this doublet and the emergence of a singular mass peak corresponding to the arylated product.

Workflow Scaffold Methyl 2-(5-bromo-2-fluorophenyl)acetate (Core Scaffold) Suzuki Suzuki-Miyaura Coupling (Pd-catalyzed) Scaffold->Suzuki Buchwald Buchwald-Hartwig Amination (Pd-catalyzed) Scaffold->Buchwald Hydrolysis Ester Hydrolysis (LiOH, THF/H2O) Scaffold->Hydrolysis Reduction Ester Reduction (LiAlH4 or DIBAL-H) Scaffold->Reduction Aryl 5-Aryl-2-fluorophenylacetic acid derivatives Suzuki->Aryl Amino 5-Amino-2-fluorophenylacetic acid derivatives Buchwald->Amino Acid (5-Bromo-2-fluorophenyl) acetic acid Hydrolysis->Acid Alcohol 2-(5-Bromo-2-fluorophenyl) ethanol Reduction->Alcohol

Divergent synthetic workflow for late-stage functionalization of the core halogenated scaffold.

References

  • NextSDS. "methyl 2-(5-bromo-2-fluorophenyl)acetate — Chemical Substance Information".
  • CymitQuimica. "(5-Bromo-2-fluoro-phenyl)-acetic acid methyl ester - Product Information".
  • ChemicalBook. "5-BROMO-2-FLUOROPHENYLACETIC ACID | 883514-21-4".
  • Ambeed. "883514-21-4 | 5-Bromo-2-fluorophenylacetic acid | Fluorinated Building Blocks".

Sources

Foundational

A Comprehensive Technical Guide to (5-Bromo-2-fluoro-phenyl)-acetic acid methyl ester: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Introduction (5-Bromo-2-fluoro-phenyl)-acetic acid methyl ester, a halogenated aromatic compound, has emerged as a critical building block in the landscape...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(5-Bromo-2-fluoro-phenyl)-acetic acid methyl ester, a halogenated aromatic compound, has emerged as a critical building block in the landscape of medicinal chemistry and drug development. Its unique substitution pattern, featuring a bromine atom and a fluorine atom on the phenyl ring, offers medicinal chemists a versatile scaffold for the synthesis of complex molecular architectures with tunable physicochemical and pharmacological properties. The presence of the fluorine atom, in particular, is of high interest due to its ability to enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[1][2] This guide provides an in-depth analysis of this compound, from its fundamental chemical properties and synthesis to its applications as a strategic tool in the design of novel therapeutics.

Chemical Identity and Properties

A clear understanding of the fundamental properties of a chemical entity is paramount for its effective utilization in research and development. This section outlines the key identifiers and physicochemical characteristics of (5-Bromo-2-fluoro-phenyl)-acetic acid methyl ester.

Synonyms and Identifiers

To ensure clarity and facilitate comprehensive literature and database searches, it is essential to be aware of the various synonyms and registry numbers associated with this compound.

IdentifierValue
Systematic Name methyl 2-(5-bromo-2-fluorophenyl)acetate
Common Name (5-Bromo-2-fluoro-phenyl)-acetic acid methyl ester
CAS Number 885068-47-3[3]
Molecular Formula C₉H₈BrFO₂[4]
Molecular Weight 247.06 g/mol [4]
InChI InChI=1S/C9H8BrFO2/c1-13-9(12)5-6-2-3-8(11)7(10)4-6/h2-4H,5H2,1H3
InChIKey VLNQKVAXLYLSKB-UHFFFAOYSA-N
SMILES COC(=O)CC1=CC(=C(C=C1)F)Br
Physicochemical Properties
PropertyValue
Physical Form Expected to be a liquid or low-melting solid
Purity Typically >95%[4]
Solubility Soluble in common organic solvents
Storage Store in a cool, dry, well-ventilated area

Synthesis and Manufacturing

The synthesis of (5-Bromo-2-fluoro-phenyl)-acetic acid methyl ester can be approached through several strategic pathways. The choice of a particular synthetic route often depends on the availability of starting materials, scalability, and desired purity. A common and reliable method involves the esterification of the corresponding carboxylic acid, (5-Bromo-2-fluoro-phenyl)-acetic acid.

Synthetic Workflow

The following diagram illustrates a typical synthetic workflow for the preparation of (5-Bromo-2-fluoro-phenyl)-acetic acid methyl ester.

G cluster_0 Synthesis of (5-Bromo-2-fluoro-phenyl)-acetic acid cluster_1 Esterification A 1-Bromo-4-fluorobenzene B (5-Bromo-2-fluorophenyl)lithium A->B Lithiating Agent (e.g., n-BuLi or LDA) C Reaction with CO2 B->C Carbon Dioxide (solid) D (5-Bromo-2-fluoro-phenyl)-acetic acid C->D Acidic Workup E (5-Bromo-2-fluoro-phenyl)-acetic acid G (5-Bromo-2-fluoro-phenyl)-acetic acid methyl ester E->G Acid Catalyst (e.g., H2SO4) Reflux F Methanol F->G

Caption: Synthetic workflow for (5-Bromo-2-fluoro-phenyl)-acetic acid methyl ester.

Detailed Experimental Protocol: Esterification of (5-Bromo-2-fluoro-phenyl)-acetic acid

This protocol details the final esterification step to yield the target compound.

Materials:

  • (5-Bromo-2-fluoro-phenyl)-acetic acid

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Dichloromethane (CH₂Cl₂)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve (5-Bromo-2-fluoro-phenyl)-acetic acid (1.0 eq) in an excess of anhydrous methanol (e.g., 10-20 volumes).

  • Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the solution.

  • Reflux: Heat the reaction mixture to reflux and maintain this temperature for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Quenching and Extraction: After the reaction is complete, allow the mixture to cool to room temperature. Carefully neutralize the excess acid by slowly adding saturated sodium bicarbonate solution. Extract the product with dichloromethane (3 x 20 mL).

  • Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude (5-Bromo-2-fluoro-phenyl)-acetic acid methyl ester.

  • Purification: The crude product can be further purified by column chromatography on silica gel if necessary.

Applications in Drug Discovery and Medicinal Chemistry

(5-Bromo-2-fluoro-phenyl)-acetic acid methyl ester serves as a valuable building block for the synthesis of a wide range of biologically active molecules.[] Its utility stems from the strategic placement of reactive handles (the ester group and the bromine atom) and the presence of the fluorine atom, which can impart desirable pharmacokinetic properties.[1]

Role as a Versatile Intermediate

The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides, a common functional group in many drug molecules. The bromine atom can participate in various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of diverse substituents on the aromatic ring. This versatility makes it a key intermediate in the synthesis of complex scaffolds.

Application in the Synthesis of PRMT5 Inhibitors

Recent research has highlighted the use of related bromo-fluorophenyl acetate derivatives in the development of Protein Arginine Methyltransferase 5 (PRMT5) inhibitors.[6] PRMT5 is a promising target in oncology, and inhibitors of this enzyme are being investigated as potential cancer therapeutics. The bromo-fluorophenyl moiety can serve as a core structure that can be further elaborated to optimize binding to the target protein.

Precursor for Agrochemicals

Substituted phenylacetic acid derivatives are also important intermediates in the synthesis of herbicides and pesticides.[7] The specific substitution pattern of (5-Bromo-2-fluoro-phenyl)-acetic acid methyl ester can be exploited to develop new agrochemicals with improved efficacy and selectivity.

Reactivity and Chemical Transformations

The reactivity of (5-Bromo-2-fluoro-phenyl)-acetic acid methyl ester is dictated by its functional groups: the methyl ester and the bromo- and fluoro-substituted aromatic ring.

Ester Group Transformations
  • Hydrolysis: The methyl ester can be readily hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions.

  • Transesterification: The methyl ester can be converted to other esters by reaction with a different alcohol in the presence of an acid or base catalyst.

  • Amidation: The ester can be converted to an amide by reaction with an amine, often requiring elevated temperatures or the use of a catalyst.

Aromatic Ring Transformations
  • Nucleophilic Aromatic Substitution (SNAr): The fluorine atom can be displaced by strong nucleophiles, although this is generally less facile than with nitro-activated systems.

  • Palladium-Catalyzed Cross-Coupling Reactions: The bromine atom is an excellent handle for a variety of cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

G A (5-Bromo-2-fluoro-phenyl)-acetic acid methyl ester B Suzuki Coupling (with Boronic Acid/Ester) A->B Pd Catalyst, Base C Heck Reaction (with Alkene) A->C Pd Catalyst, Base D Sonogashira Coupling (with Terminal Alkyne) A->D Pd/Cu Catalyst, Base E Buchwald-Hartwig Amination (with Amine) A->E Pd Catalyst, Base F Hydrolysis A->F Acid or Base G Amidation A->G Amine, Heat

Sources

Exploratory

Comprehensive Solubility Profiling of (5-Bromo-2-fluoro-phenyl)-acetic acid methyl ester: A Technical Guide for Preclinical Development

Executive Summary In preclinical drug discovery and agrochemical development, the physicochemical characterization of halogenated building blocks is a critical bottleneck. (5-Bromo-2-fluoro-phenyl)-acetic acid methyl est...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In preclinical drug discovery and agrochemical development, the physicochemical characterization of halogenated building blocks is a critical bottleneck. (5-Bromo-2-fluoro-phenyl)-acetic acid methyl ester (CAS 885068-47-3) is a highly specialized intermediate [1][1]. While its structural features make it an excellent candidate for target binding, they simultaneously present formidable solvation challenges.

As a Senior Application Scientist, I have designed this whitepaper to provide a definitive, self-validating framework for determining the solubility of this specific compound. Rather than relying on theoretical estimations, this guide details the causality behind empirical solubility assays—specifically bridging the gap between high-throughput kinetic screening and gold-standard thermodynamic equilibrium.

Physicochemical Architecture & Predictive Solvation

Before executing bench-level assays, we must analyze the molecule's architecture to predict its behavior in aqueous media. The integration of a bromine atom at the 5-position and a fluorine atom at the 2-position of the phenyl ring significantly alters the electron density and steric profile of the molecule.

Halogenation drives a massive increase in lipophilicity. Frontier molecular orbital analyses of similar halogenated aromatic esters indicate a moderate HOMO-LUMO gap and a high partition coefficient (LogP) [2][2]. Consequently, this compound exhibits robust solubility in organic solvents (e.g., DMSO, dichloromethane) but requires rigorous methodological control to accurately measure its micro-solubility in aqueous buffers.

Table 1: Physicochemical & Predicted Solubility Profile

PropertyValue / EstimateImplication for Solvation
Molecular Weight 247.06 g/mol Favorable for passive diffusion; standard solvation models apply.
LogP (Predicted) ~3.5 - 4.0Highly lipophilic; predicts poor aqueous solubility (<10 µM).
H-Bond Donors 0Limits interaction with aqueous hydration shells.
H-Bond Acceptors 3 (F, O, O)Weak interactions; insufficient to overcome hydrophobic bulk.
Preferred Solvents DMSO, DCM, TolueneRequires non-polar or polar aprotic solvents for stock solutions.

The Causality of Solubility Assays: Kinetic vs. Thermodynamic

Solubility is not a single static number; it is a condition-dependent state. To fully characterize (5-Bromo-2-fluoro-phenyl)-acetic acid methyl ester, we must employ two distinct methodologies.

  • Kinetic Solubility: Measures the precipitation point of a compound when transitioning from an organic solvent (DMSO) into an aqueous buffer [3][3]. It is fast but prone to overestimation due to supersaturation [4][4].

  • Thermodynamic Solubility: The "gold standard" that measures the true equilibrium between the solid crystalline lattice and the saturated aqueous solution over 24–72 hours [5][5].

SolubilityWorkflow Node1 CAS 885068-47-3 (5-Bromo-2-fluoro-phenyl)-acetic acid methyl ester Node2 10 mM DMSO Stock (Lattice Energy Disrupted) Node1->Node2 Early Stage Node3 Solid Crystalline Powder (Lattice Energy Intact) Node1->Node3 Late Stage Node4 Kinetic Assay Dilution in PBS (pH 7.4) Node2->Node4 Node5 Thermodynamic Assay Shake-Flask in PBS (pH 7.4) Node3->Node5 Node6 Incubate 2h @ 25°C (Metastable State) Node4->Node6 Node7 Incubate 24-72h @ 25°C (True Equilibrium) Node5->Node7 Node8 Phase Separation (Filtration / Centrifugation) Node6->Node8 Node7->Node8 Node9 LC-MS / HPLC-UV Quantification Node8->Node9

Fig 1: Parallel workflows for kinetic and thermodynamic solubility profiling.

Protocol I: High-Throughput Kinetic Solubility Assay

This assay is deployed during early-stage triage to determine if the compound can remain in solution long enough for in vitro biological assays.

Step-by-Step Methodology
  • Stock Preparation: Prepare a 10 mM stock solution of the compound in 100% anhydrous DMSO.

    • Causality Rationale: DMSO is a universal polar aprotic solvent that completely disrupts the crystalline lattice energy of the halogenated ester, ensuring complete molecular dispersion before aqueous introduction [3][3].

    • Self-Validation (QC): Quantify the DMSO stock concentration via LC-MS prior to dilution. Relying on theoretical mass can propagate weighing errors; empirical verification ensures the starting concentration is strictly 10 mM [6][6].

  • Serial Dilution: Dispense the DMSO stock into a 96-well plate containing Phosphate-Buffered Saline (PBS, pH 7.4). Ensure the final DMSO concentration remains ≤2%.

    • Causality Rationale: Exceeding 2% DMSO acts as a co-solvent, artificially enhancing the solubility of lipophilic molecules and generating false-positive data.

  • Incubation & Phase Separation: Incubate the plate at 25 °C for 2 hours on a plate shaker. Filter the solution using a specialized solubility filter plate (e.g., Millipore Multiscreen) [7][7].

  • Quantification: Measure the filtrate concentration using LC-MS/MS against a standard calibration curve.

Protocol II: Thermodynamic "Shake-Flask" Equilibrium Assay

For formulation development, kinetic data is insufficient. We must determine the absolute thermodynamic solubility using the solid crystalline powder.

Step-by-Step Methodology
  • Solid-State Saturation: Add 500 µg of solid (5-Bromo-2-fluoro-phenyl)-acetic acid methyl ester to 400 µL of PBS (pH 7.4) in a sealed glass vial. Do not use any co-solvents.

    • Causality Rationale: Thermodynamic solubility requires the system to overcome the compound's inherent lattice energy natively. Bypassing this with DMSO invalidates the thermodynamic state [5][5].

  • Equilibration: Incubate the sealed vials on an orbital shaker at 400 rpm and a strictly controlled 25 °C for 24 to 72 hours.

    • Causality Rationale: Highly lipophilic compounds possess exceedingly slow dissolution rates. Premature sampling will yield falsely low solubility values. True equilibrium often takes >48 hours to establish [7][7].

  • Phase Separation & HPLC-UV: Centrifuge the suspension at high speed, filter the supernatant, and quantify via isocratic HPLC-UV.

    • Self-Validation (QC): Measure the pH of the suspension at t=0 and t=72h. Esters are susceptible to hydrolysis in aqueous media over prolonged periods. A significant pH shift indicates degradation of the methyl ester into its corresponding phenylacetic acid, which would completely invalidate the solubility measurement [4][4].

Data Interpretation & Field Insights

When analyzing the data for halogenated esters, discrepancies between the two assays are common and must be interpreted correctly.

Table 2: Comparative Analysis of Kinetic vs. Thermodynamic Assays

ParameterKinetic SolubilityThermodynamic Solubility
Starting Material Pre-dissolved in DMSOCrystalline/Amorphous powder
Incubation Time 2 - 4 hours24 - 72 hours
Throughput High (HTS compatible)Low to Medium
Primary Utility Early screening / Hit triageLead optimization / Formulation
Risk of Artifact High (Supersaturation from DMSO)Low (True equilibrium reached)

Field Insight: If the kinetic solubility of (5-Bromo-2-fluoro-phenyl)-acetic acid methyl ester exceeds the thermodynamic solubility by more than 3-fold, suspect supersaturation and DMSO-mediated co-solvation. The thermodynamic value must always be treated as the definitive constraint for in vivo formulation.

References

  • methyl 2-(5-bromo-2-fluorophenyl)acetate — Chemical Substance Information - nextsds.com - 1

  • Aqueous Solubility - Creative Biolabs - creative-biolabs.com - 3

  • Determination of Thermodynamic Solubility - bio-protocol.org - 5

  • Shake-Flask Aqueous Solubility Assay - enamine.net - 7

  • Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients - dissolutiontech.com - 4

  • An Automated Robotic Interface for Assays - nih.gov - 6

  • Ethyl 2,4-dibromo-3,6-difluorophenylacetate - smolecule.com - 2

Sources

Foundational

Comprehensive Physicochemical Profiling of Methyl 2-(5-bromo-2-fluorophenyl)acetate: A Technical Guide

Executive Summary In modern medicinal chemistry and drug development, halogenated phenylacetic acid derivatives serve as foundational building blocks for complex Active Pharmaceutical Ingredients (APIs). Methyl 2-(5-brom...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry and drug development, halogenated phenylacetic acid derivatives serve as foundational building blocks for complex Active Pharmaceutical Ingredients (APIs). Methyl 2-(5-bromo-2-fluorophenyl)acetate (CAS: 885068-47-3) is a highly versatile synthetic intermediate. The strategic para-relationship between the fluorine and bromine atoms, coupled with an ortho-acetic ester moiety, provides orthogonal reactivity for cross-coupling reactions (e.g., Suzuki-Miyaura) while leveraging fluorine's unique stereoelectronic effects.

As a Senior Application Scientist, I approach the characterization of such building blocks not as a simple data-collection exercise, but as a rigorous, self-validating analytical workflow. This whitepaper details the structural causality behind the molecule's physical properties and provides field-proven, highly reliable protocols for empirical validation.

Structural & Theoretical Physicochemical Parameters

Because highly specific building blocks often lack exhaustive empirical thermodynamic data in public literature, we establish a baseline using validated chemoinformatics models. These theoretical parameters dictate the subsequent experimental design for handling, purification, and analysis [1].

Table 1: Quantitative Physicochemical Data Summary
PropertyValue (Predicted/Theoretical)Method / Rationale
Molecular Formula C9H8BrFO2Structural
Molecular Weight 247.06 g/mol Computed
Physical State (at STP) Liquid (Dense Oil)Esterification disrupts H-bonding
Boiling Point ~276 °C (at 760 mmHg)Chemoinformatics Estimate
Density ~1.54 g/cm³Heavy atom effect (Bromine)
LogP (Octanol/Water) ~2.8Predictive Lipophilicity Model
Topological Polar Surface Area 26.3 Ų2D Structural Analysis

Structure-Property Relationships (SPR): The Causality of Physical State

Understanding why methyl 2-(5-bromo-2-fluorophenyl)acetate exhibits these specific physical properties allows researchers to predict its behavior in complex reaction matrices.

  • The Fluorine Effect (Lipophilicity & Stability): The introduction of a fluorine atom ortho to the acetic ester significantly modulates the molecule's physicochemical profile. According to foundational principles detailed in , fluorine's high electronegativity and low polarizability increase the overall lipophilicity (LogP) of the aromatic system. Furthermore, the strong C-F bond protects the electron-rich aromatic ring from oxidative metabolism [2].

  • The Bromine Effect (Density & Boiling Point): The presence of the heavy bromine atom drastically increases the molecular weight and electron cloud polarizability. This "heavy atom effect" is the primary driver behind the compound's high predicted density (~1.54 g/cm³) and elevated boiling point (~276 °C).

  • The Esterification Effect (Volatility): The parent compound, (5-bromo-2-fluoro-phenyl)-acetic acid, is a solid due to strong intermolecular hydrogen bonding between carboxylic acid dimers. By capping this group as a methyl ester, the hydrogen-bond donor capacity is eliminated. This structural change lowers the melting point, rendering the molecule a dense oil at room temperature, and significantly increases its solubility in organic solvents like dichloromethane and ethyl acetate.

Self-Validating Experimental Protocols for Physical Characterization

To transition from theoretical models to empirical certainty, we must employ robust analytical methodologies. The following protocols are designed with internal controls to ensure every measurement is a self-validating system.

Protocol 1: Micro-Capillary Boiling Point Determination

Causality for Choice: In drug development, halogenated building blocks are often procured in limited quantities (milligram scale). Standard macro-distillation consumes excessive material. Therefore, a modified Siwoloboff’s micro-capillary method, as established in , is employed to conserve the sample while maintaining high thermodynamic accuracy[1].

Step-by-Step Methodology:

  • Preparation: Seal one end of a standard glass melting-point capillary using a Bunsen burner. Dispense a 2 μL aliquot of methyl 2-(5-bromo-2-fluorophenyl)acetate into a 5 mm glass ignition tube.

  • Assembly: Insert the sealed capillary (open end facing down) into the 5 mm tube containing the sample oil. Attach this assembly to a calibrated digital thermocouple.

  • System Suitability (Self-Validation): Prepare an identical, parallel assembly using a reference standard with a known, similar boiling point (e.g., diphenylmethane, BP 265 °C). This controls for atmospheric pressure variations and thermocouple lag.

  • Heating: Submerge both assemblies in a high-temperature silicone oil bath. Heat at a controlled, automated ramp rate of 2 °C/min.

  • Observation: Monitor the open end of the inverted capillary. A rapid, continuous stream of bubbles indicates that the vapor pressure of the liquid has exceeded ambient atmospheric pressure.

  • Measurement: Remove the heat source. The exact temperature at which the bubbling ceases and the liquid is drawn back up into the capillary is recorded as the true empirical boiling point.

Protocol 2: HPLC-UV Determination of Lipophilicity (LogP)

Causality for Choice: Traditional shake-flask methods often fail for dense, halogenated oils due to the formation of stable micro-emulsions at the octanol-water interface. I prioritize the because it relies on retention time correlation rather than phase separation, eliminating emulsion artifacts [3].

Step-by-Step Methodology:

  • Mobile Phase Preparation: Prepare an isocratic mobile phase of 75% Methanol / 25% HPLC-grade Water. Degas thoroughly via ultrasonication for 15 minutes.

  • Column Selection: Equip the HPLC system with a standard C18 reverse-phase analytical column (150 mm x 4.6 mm, 5 μm particle size) maintained at 25 °C.

  • Calibration (Self-Validation): Inject a calibration mixture of reference standards (e.g., toluene, chlorobenzene, bromobenzene) with known, literature-validated LogP values. Plot the logarithm of the capacity factor ( logk′ ) against the known LogP to generate a linear calibration curve (Acceptance criteria: R2≥0.99 ).

  • Sample Injection: Inject 10 μL of a 1 mg/mL solution of methyl 2-(5-bromo-2-fluorophenyl)acetate dissolved in the mobile phase.

  • Detection & Calculation: Monitor UV absorbance at 254 nm. Calculate the capacity factor ( k′ ) from the analyte's retention time and interpolate the empirical LogP using the validated calibration curve.

Analytical Workflow Visualization

The following diagram maps the logical progression from compound procurement through rigorous physicochemical profiling and data integration.

G A Compound Procurement Methyl 2-(5-bromo-2-fluorophenyl)acetate B Initial QC & Purity (1H/19F NMR, LC-MS) A->B C Thermal Analysis (Micro-capillary BP, DSC) B->C D Physicochemical Profiling (Density, Refractive Index) B->D E Lipophilicity Assessment (HPLC LogP determination) B->E F Data Integration & Chemoinformatics Validation C->F D->F E->F

Workflow for the physicochemical characterization of methyl 2-(5-bromo-2-fluorophenyl)acetate.

References

  • Title: Vogel's Textbook of Practical Organic Chemistry, 5th Edition Source: Pearson / Prentice Hall (Archived) URL: [Link]

  • Title: Fluorine in medicinal chemistry Source: Chemical Society Reviews, 2008, 37, 320-330 (S. Purser, P. R. Moore, S. Swallow, V. Gouverneur) URL: [Link]

  • Title: Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method Source: OECD Guidelines for the Testing of Chemicals, Section 1 URL: [Link]

Exploratory

The Strategic Incorporation of Bromo-Fluoro-Phenyl Moieties in Rational Drug Design

An In-Depth Technical Guide for Medicinal Chemists and Drug Development Professionals The evolution of halogenated compounds in medicinal chemistry has transitioned from their historical use as mere lipophilic space-fill...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Medicinal Chemists and Drug Development Professionals

The evolution of halogenated compounds in medicinal chemistry has transitioned from their historical use as mere lipophilic space-fillers to their modern application as highly directional structural directors. Among these, the bromo-fluoro-phenyl (BFP) moiety stands out as a masterclass in rational drug design. By combining the unique electronic and steric properties of fluorine and bromine on a single aromatic scaffold, medicinal chemists can precisely fine-tune target affinity, metabolic stability, and pharmacokinetic profiles.

This whitepaper dissects the physicochemical causality behind the BFP group, validates its utility through FDA-approved clinical case studies, and provides self-validating synthetic workflows for its integration into novel therapeutics.

Mechanistic Foundations: The Synergy of Fluorine and Bromine

To understand the value of the BFP moiety, one must analyze the distinct but synergistic roles of its constituent halogens. The combination of fluorine and bromine on an aromatic ring creates a highly polarized system that optimizes both non-covalent interactions and spatial geometry.

Halogen Bonding (XB) and the σ-Hole Effect

Halogen bonding (XB) is a highly directional non-covalent interaction where a halogen acts as a Lewis acid, interacting with a Lewis base (such as the carbonyl oxygen of a protein backbone)[1]. This interaction is driven by the "σ-hole"—a region of positive electrostatic potential on the outermost surface of the halogen atom, directly opposite the carbon-halogen (C–X) bond.

In a bromo-fluoro-phenyl system, the causality of their synergy is rooted in induction. Fluorine is the most electronegative element and rarely participates in halogen bonding itself. However, its strong electron-withdrawing inductive effect pulls electron density away from the aromatic ring. This polarization exacerbates the electron deficiency at the pole of the bromine atom, significantly enlarging its σ-hole. Consequently, the bromine atom in a BFP group is a substantially stronger halogen bond donor than it would be on an unsubstituted phenyl ring, allowing for tighter, highly directional (~180°) binding to target proteins[1].

HalogenBond R Aromatic Ring (Electron Withdrawing) F Fluorine (Inductive Pull) R->F C-F bond Br Bromine (Lewis Acid / σ-hole) R->Br C-Br bond O Carbonyl Oxygen (Lewis Base) Br->O Halogen Bond (XB) ~180° Angle

Caption: Logical relationship of halogen bonding: Fluorine enhances the bromine σ-hole for targeted XB.

Steric Optimization and the "Goldilocks" Lipophilicity

Beyond electronic effects, the BFP group provides optimal steric bulk. Bromine has a van der Waals radius of ~1.85 Å, placing it perfectly between chlorine (1.75 Å) and iodine (1.98 Å)[2]. In deeply buried hydrophobic pockets, such as the ATP-binding site of kinases, chlorine often leaves unfilled space (suboptimal van der Waals contacts), while iodine triggers steric clashes. Bromine perfectly fills these pockets.

Meanwhile, the fluorine atom (1.47 Å) acts as a bioisostere for hydrogen. It blocks cytochrome P450-mediated oxidative metabolism without adding excessive bulk, and it lowers the pKa of adjacent functional groups (like amines), thereby improving membrane permeability and achieving a "Goldilocks" level of lipophilicity[3].

Table 1: Physicochemical Properties of Halogens Relevant to Drug Design
HalogenVan der Waals Radius (Å)Electronegativity (Pauling)Halogen Bond Donor StrengthPrimary Role in BFP Scaffold
Fluorine (F) 1.473.98NegligibleInductive electron withdrawal; metabolic blocking; pKa modulation
Chlorine (Cl) 1.753.16Weak to ModerateN/A (Often too small for deep pockets)
Bromine (Br) 1.852.96StrongHydrophobic anchoring; direct σ-hole interactions
Iodine (I) 1.982.66Very StrongN/A (Often causes steric clashing)

Clinical Validation: BFP in FDA-Approved Therapeutics

The theoretical advantages of the BFP moiety have translated into significant clinical successes, particularly in the realm of oncology and kinase inhibition.

Vandetanib (Caprelsa)

Vandetanib is an FDA-approved multi-kinase inhibitor targeting VEGFR, EGFR, and RET, utilized primarily for medullary thyroid cancer[4]. The drug features a 4-bromo-2-fluorophenyl group. Structure-activity relationship (SAR) studies reveal that the fluorine atom acts as a "steering wheel," guiding the bromofluorophenyl group deep into the protein's hydrophobic pocket[3]. Specifically, in the RET kinase, this pocket is gated by the Val804 residue. The precise steric volume of the bromine atom anchors the molecule, preventing dissociation, while the fluorine ensures the correct conformational alignment[5].

Binimetinib (Mektovi)

Binimetinib is an orally active, selective inhibitor of MEK1/2, crucial nodes in the RAS/RAF/MEK/ERK signaling pathway[6]. The synthesis of Binimetinib relies on a 4-bromo-2-fluorophenylamino moiety. Here, the fluorine atom lowers the pKa of the bridging amine, enhancing the drug's metabolic stability and membrane permeability. Simultaneously, the aromatic ring and the bromine atom participate in critical hydrophobic interactions within the allosteric binding pocket of MEK, locking the kinase in an inactive conformation[6].

MAPK RTK Receptor Tyrosine Kinase RAS RAS (Active) RTK->RAS Activation RAF RAF Kinase RAS->RAF Phosphorylation MEK MEK1/2 RAF->MEK Phosphorylation ERK ERK1/2 MEK->ERK Phosphorylation Target Cell Proliferation ERK->Target Transcription Bini Binimetinib (BFP-containing) Bini->MEK Allosteric Inhibition

Caption: MAPK/ERK signaling pathway illustrating the targeted allosteric inhibition of MEK1/2 by Binimetinib.

Table 2: FDA-Approved Drugs and Clinical Candidates Featuring BFP Moieties
CompoundTargetIndicationRole of BFP Moiety
Vandetanib VEGFR, EGFR, RETMedullary Thyroid CancerF atom guides Br deep into Val804-gated hydrophobic pocket.
Binimetinib MEK1/2Melanoma (BRAF-mutated)Br anchors in ATP pocket; F lowers pKa of adjacent amine.
ASTX029 ERK1/2Solid Tumors (Clinical)BFP occupies a specific sub-pocket, preventing CYP3A4 oxidation[7].

Experimental Workflows and Synthetic Protocols

To harness the BFP moiety in drug discovery, robust and scalable synthetic methodologies are required. The following protocols represent self-validating systems designed to ensure regioselectivity and chemoselectivity when constructing BFP-containing kinase inhibitors.

Synthesis SM 2-Fluoroaniline Bromination Regioselective Bromination (NBS) SM->Bromination DMF, 0°C Intermediate 4-Bromo-2-fluoroaniline Bromination->Intermediate High Yield Coupling Buchwald-Hartwig Cross-Coupling Intermediate->Coupling Pd Catalyst, Ligand Product BFP-Kinase Inhibitor Coupling->Product C-N Bond Formation

Caption: Step-by-step synthetic workflow for generating a BFP-containing kinase inhibitor.

Protocol 3.1: Regioselective Bromination of 2-Fluoroaniline

Objective: Synthesize 4-bromo-2-fluoroaniline, the critical BFP intermediate used in drugs like Binimetinib[6]. Causality: N-Bromosuccinimide (NBS) is utilized instead of elemental bromine ( Br2​ ) to prevent over-bromination. The reaction is conducted at 0°C in a polar aprotic solvent (DMF) to stabilize the bromonium ion intermediate and strictly direct electrophilic aromatic substitution to the para position relative to the strongly activating amino group.

Step-by-Step Methodology :

  • Preparation : Dissolve 2-fluoroaniline (1.0 equiv, 10 mmol) in anhydrous N,N-dimethylformamide (DMF, 20 mL) under an inert argon atmosphere.

  • Cooling : Chill the reaction flask to 0°C using an ice-water bath to ensure kinetic control.

  • Addition : Slowly add N-Bromosuccinimide (NBS, 1.05 equiv, 10.5 mmol) in small portions over 30 minutes to prevent exothermic spikes.

  • Reaction : Stir the mixture at 0°C for 1 hour, then allow it to warm to room temperature for an additional 2 hours.

  • Validation (In-Process) : Monitor reaction progress via LC-MS. The disappearance of the starting material peak (m/z 112) and the appearance of the product peak (m/z 190/192, characteristic 1:1 isotopic pattern for bromine) validates completion.

  • Workup : Quench the reaction with water (50 mL) and extract with ethyl acetate (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Validation (Final) : Confirm regioselectivity via 1H -NMR. The presence of a 1,2,4-trisubstituted aromatic splitting pattern confirms para-bromination.

Protocol 3.2: Buchwald-Hartwig Amination for BFP Integration

Objective: Couple the 4-bromo-2-fluoroaniline intermediate to a heterocyclic core (e.g., a benzimidazole or pyrimidine scaffold)[6]. Causality: Palladium-catalyzed C-N bond formation is highly sensitive to the electronic nature of the aryl halide. The bulky, electron-rich ligand (e.g., tBuXPhos) is explicitly chosen because it accelerates the oxidative addition of Pd(0) into the relatively strong C-Br bond, while its steric bulk prevents competitive off-target reactions with the C-F bond, ensuring absolute chemoselectivity.

Step-by-Step Methodology :

  • Preparation : In an oven-dried Schlenk tube, combine the heterocyclic amine core (1.0 equiv), 4-bromo-2-fluoroaniline (1.2 equiv), Pd2​(dba)3​ (0.02 equiv), tBuXPhos (0.04 equiv), and sodium tert-butoxide (NaOtBu, 1.5 equiv).

  • Degassing : Evacuate and backfill the tube with argon three times to remove oxygen, which would otherwise poison the palladium catalyst.

  • Solvent Addition : Add anhydrous, degassed toluene (10 mL/mmol) via syringe.

  • Heating : Seal the tube and heat the mixture at 100°C for 12 hours.

  • Validation : Monitor via TLC or HPLC. The consumption of the bromide intermediate validates the C-N coupling.

  • Purification : Cool to room temperature, filter through a pad of Celite to remove palladium black, concentrate, and purify via flash column chromatography to yield the final BFP-kinase inhibitor.

Conclusion & Future Perspectives

The bromo-fluoro-phenyl moiety is not merely a structural placeholder; it is a highly engineered functional group that leverages the extreme electronegativity of fluorine to supercharge the halogen-bonding capabilities of bromine. By mastering the causality behind these physicochemical properties, medicinal chemists can rationally design therapeutics that achieve superior target affinity, evade metabolic degradation, and navigate complex biological membranes. As the industry moves toward increasingly challenging targets, such as mutant kinases and protein-protein interactions, the strategic deployment of BFP scaffolds will remain a cornerstone of innovative drug discovery.

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Foundational

Technical Whitepaper: Synthetic Utility and Mechanistic Profiling of Methyl (5-bromo-2-fluorophenyl)acetate in Kinase Inhibitor Drug Discovery

Executive Summary Methyl (5-bromo-2-fluorophenyl)acetate (CAS: 885068-47-3) is a highly functionalized, polyhalogenated building block that has emerged as a critical scaffold in modern medicinal chemistry. Its unique sub...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl (5-bromo-2-fluorophenyl)acetate (CAS: 885068-47-3) is a highly functionalized, polyhalogenated building block that has emerged as a critical scaffold in modern medicinal chemistry. Its unique substitution pattern provides orthogonal reactivity handles, making it an indispensable precursor for synthesizing complex heterocyclic cores. Most notably, this compound serves as the foundational starting material for the construction of 2,2-dimethyl-2,3-dihydrobenzofuran derivatives—key pharmacophores in the development of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) modulators, which are actively pursued for autoimmune and oncology indications ().

This guide provides an authoritative, in-depth analysis of the compound’s physicochemical properties, mechanistic rationale, and self-validating experimental protocols designed for drug development professionals.

Physicochemical Profiling & Hazard Assessment

Before initiating synthetic workflows, it is critical to understand the physical and safety parameters of the scaffold. The presence of both a bromine and a fluorine atom on the aromatic ring significantly alters the electron density and lipophilicity of the molecule.

ParameterSpecification / Value
Chemical Name Methyl 2-(5-bromo-2-fluorophenyl)acetate
CAS Registry Number 885068-47-3
Molecular Formula C9H8BrFO2
Molecular Weight 247.06 g/mol
Electrophilic Centers Ester carbonyl (C=O), Aryl fluoride (C-F)
GHS Hazard Classifications Acute Tox. 4 (H302/H312/H332), Skin Irrit. 2 (H315), Eye Irrit. 2A (H319)
Target Organ Toxicity STOT SE 3 (H336 - May cause drowsiness or dizziness)

Data synthesized from standardized chemical safety profiles ().

Mechanistic Rationale: The IRAK4 Modulator Pathway

The strategic value of methyl (5-bromo-2-fluorophenyl)acetate lies in the precise spatial arrangement of its functional groups. The synthesis of IRAK4 modulators requires the assembly of a rigid, sterically demanding 2,2-dimethyl-2,3-dihydrobenzofuran core. This scaffold achieves that through a two-step cascade exploiting orthogonal reactivity:

  • The Ester Handle (Nucleophilic Addition): The methyl ester is primed for double nucleophilic attack by a Grignard reagent (MeMgBr) to yield a tertiary alcohol.

  • The ortho-Fluorine (Intramolecular SNAr): Fluorine is an exceptionally poor leaving group in aliphatic SN2 reactions but is the premier leaving group for Nucleophilic Aromatic Substitution (SNAr). Its high electronegativity stabilizes the transient negative charge in the Meisenheimer complex.

  • The meta-Bromine (Electronic Activation & Late-Stage Coupling): Positioned para to the fluorine atom, the electron-withdrawing bromine inductively lowers the activation energy for the SNAr cyclization. Post-cyclization, the bromine serves as a pristine handle for late-stage Buchwald-Hartwig or Suzuki cross-coupling to attach the pyrazolo[1,5-a]pyrimidine active moiety.

Pathway A Methyl (5-bromo-2-fluorophenyl)acetate CAS: 885068-47-3 B Tertiary Alcohol Intermediate 1-(5-bromo-2-fluorophenyl)-2-methylpropan-2-ol A->B MeMgBr (3.0 eq) THF, 0°C to RT C Benzofuran Core 5-bromo-2,2-dimethyl-2,3-dihydrobenzofuran B->C NaH (1.5 eq) DMF, 60°C (SNAr) D IRAK4 Modulator Target Compound C->D Pd-Catalyzed Cross-Coupling

Fig 1. Synthetic workflow from ester to IRAK4 modulator core via SNAr.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems . Each protocol includes built-in causality explanations and in-process controls (IPCs) to guarantee that the reaction state can be verified in real-time without relying solely on final-stage purification.

Protocol A: Grignard Addition to Tertiary Alcohol

Objective: Convert the methyl ester to 1-(5-bromo-2-fluorophenyl)-2-methylpropan-2-ol.

  • Preparation: Dissolve methyl (5-bromo-2-fluorophenyl)acetate (1.0 eq) in anhydrous THF (0.2 M) under a strict Argon atmosphere. Cool the vessel to 0 °C.

    • Causality: THF coordinates and stabilizes the Grignard reagent. The 0 °C starting temperature is critical to suppress enolization of the ester's α-protons, which would result in unreacted starting material recovery.

  • Addition: Dropwise addition of Methylmagnesium bromide (MeMgBr, 3.0 M in Et2O, 3.0 eq).

    • Causality: 1.0 eq is consumed by the initial ketone formation, 1.0 eq for the subsequent addition to the tertiary alkoxide, and 1.0 eq acts as a sacrificial buffer against adventitious moisture. MeMgBr is chosen over MeLi because MeLi's higher basicity promotes competitive α-deprotonation.

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 2 hours.

  • Self-Validating Quench: Slowly add saturated aqueous NH4Cl at 0 °C.

    • Checkpoint: The immediate evolution of methane gas confirms that active excess Grignard was present at the end of the reaction, validating that the system remained anhydrous and the reagent was not prematurely depleted.

    • Checkpoint (TLC): Spot against starting material (Hexanes/EtOAc 4:1). The product will show a significantly lower Rf due to the highly polar tertiary hydroxyl group.

Protocol B: Intramolecular SNAr Cyclization

Objective: Construct the 5-bromo-2,2-dimethyl-2,3-dihydrobenzofuran core.

  • Deprotonation: Dissolve the tertiary alcohol intermediate (1.0 eq) in anhydrous DMF. Cool to 0 °C and add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.5 eq) portionwise.

    • Causality: DMF is a polar aprotic solvent that aggressively solvates the Na+ cation, leaving the resulting alkoxide "naked" and highly nucleophilic.

  • Cyclization: Heat the reaction mixture to 60 °C for 4 hours.

    • Causality: While the para-bromine activates the ortho-fluorine, the steric bulk of the gem-dimethyl groups creates a high entropic barrier. Heating provides the necessary kinetic energy to achieve the transition state for fluoride displacement.

  • Self-Validating Isolation: Cool to room temperature, quench with H2O, and extract with EtOAc.

    • Checkpoint (LC-MS): The conversion is definitively tracked by a mass shift. The displacement of fluorine (-19 Da) and the loss of the alkoxide proton (-1 Da) results in a net mass change of -20 Da relative to the open-chain alcohol.

Analytical Validation Strategy

To establish absolute trustworthiness of the synthesized core before proceeding to late-stage Pd-catalyzed cross-coupling, orthogonal analytical techniques must be employed:

  • 1H NMR (400 MHz, CDCl3): The successful execution of Protocol A is verified by the complete disappearance of the highly deshielded methyl ester singlet (~3.7 ppm) and the emergence of a strong, integrated 6H singlet (~1.2 ppm) corresponding to the gem-dimethyl groups.

  • 19F NMR (376 MHz, CDCl3): This is the ultimate self-validating tool for Protocol B. The starting material and the intermediate alcohol will exhibit a distinct fluorine resonance (typically between -110 and -120 ppm). The complete eradication of the 19F signal is the definitive proof of successful SNAr ring closure.

References

  • World Intellectual Property Organization (WIPO). PYRAZOLO[1,5a]PYRIMIDINE DERIVATIVES AS IRAK4 MODULATORS. Patent WO2017108723A2. Available at:[1]

  • NextSDS Chemical Database. methyl 2-(5-bromo-2-fluorophenyl)acetate — Chemical Substance Information. Available at: [Link][2]

Sources

Exploratory

(5-Bromo-2-fluoro-phenyl)-acetic acid methyl ester commercial availability

In-Depth Technical Guide: Commercial Availability & Synthesis of Methyl 2-(5-bromo-2-fluorophenyl)acetate Compound Identity and Strategic Utility Methyl 2-(5-bromo-2-fluorophenyl)acetate (CAS: 885068-47-3) is a highly ve...

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Author: BenchChem Technical Support Team. Date: March 2026

In-Depth Technical Guide: Commercial Availability & Synthesis of Methyl 2-(5-bromo-2-fluorophenyl)acetate

Compound Identity and Strategic Utility

Methyl 2-(5-bromo-2-fluorophenyl)acetate (CAS: 885068-47-3) is a highly versatile bifunctional building block utilized extensively in medicinal chemistry and agrochemical development[1]. The strategic placement of the fluorine and bromine atoms provides orthogonal reactivity: the bromide is primed for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), while the fluorine atom modulates the electronics of the ring and can participate in nucleophilic aromatic substitution (SNAr) if sufficiently activated. Furthermore, the methyl ester protects the carboxylic acid during basic or nucleophilic downstream transformations, such as α -alkylation.

Table 1: Physicochemical Properties

Property Value
Chemical Name Methyl 2-(5-bromo-2-fluorophenyl)acetate
CAS Number 885068-47-3
Molecular Formula C9H8BrFO2
Molecular Weight 247.06 g/mol
Purity Standard Min. 95% (Commercial R&D Grade)

| Structural Features | Halogenated phenyl ring, methyl ester |

Commercial Availability and Supply Chain Dynamics

The commercial availability of Methyl 2-(5-bromo-2-fluorophenyl)acetate has expanded due to its demand as a scaffold in drug discovery. It is accessible through specialized chemical vendors such as CymitQuimica and BLD Pharm[2]. For R&D purposes, it is typically supplied in quantities ranging from 250 mg to 2.5 g[2].

From a procurement and scale-up perspective, researchers must often decide whether to purchase the final methyl ester or its direct precursor, 5-Bromo-2-fluorophenylacetic acid (CAS: 883514-21-4)[3]. The free acid is often more widely stocked and can be highly cost-effective for bulk synthesis, necessitating an in-house esterification step.

Mechanistic Synthesis Pathways

When commercial stock of the methyl ester is depleted, or when multi-kilogram scale-up is required, a bottom-up synthetic approach is necessary. The synthesis relies on a classical one-carbon homologation sequence.

Pathway Causality:

  • Radical Bromination: The synthesis begins with 5-bromo-2-fluorotoluene. Using N-Bromosuccinimide (NBS) and a radical initiator (AIBN), the benzylic methyl group is selectively brominated to yield 5-Bromo-2-fluorobenzyl bromide (CAS: 99725-12-9)[4]. Causality: This radical pathway is chosen because it exclusively targets the benzylic position without causing oxidative addition into the aryl bromide bond.

  • Cyanation (Homologation): The benzylic bromide undergoes an SN2 displacement with Potassium Cyanide (KCN) in aqueous ethanol to form the corresponding acetonitrile derivative. Causality: This step installs the crucial extra carbon atom required for the acetic acid backbone[3].

  • Hydrolysis: The nitrile is hydrolyzed under strongly acidic conditions (H2SO4/H2O) under reflux to yield 5-Bromo-2-fluorophenylacetic acid[3].

  • Fischer Esterification: Finally, the acid is converted to the methyl ester using methanol and a catalytic amount of sulfuric acid.

G A 5-Bromo-2-fluorotoluene Precursor B 5-Bromo-2-fluorobenzyl bromide CAS: 99725-12-9 A->B NBS, AIBN Radical Bromination C 5-Bromo-2-fluorophenylacetonitrile (Intermediate) B->C KCN, EtOH/H2O SN2 Displacement D 5-Bromo-2-fluorophenylacetic acid CAS: 883514-21-4 C->D H2SO4/H2O, Heat Hydrolysis E Methyl 2-(5-bromo-2-fluorophenyl)acetate CAS: 885068-47-3 D->E MeOH, H2SO4 Fischer Esterification F Commercial Sourcing (e.g., CymitQuimica) F->D Direct Purchase (Precursor) F->E Direct Purchase (Final Product)

Figure 1: Synthesis and commercial sourcing of Methyl 2-(5-bromo-2-fluorophenyl)acetate.

Step-by-Step Experimental Protocol: Self-Validating Esterification

For laboratories opting to synthesize the ester from the commercially available 5-Bromo-2-fluorophenylacetic acid[3], the following self-validating protocol ensures high yield and purity. This system is designed so that the workup intrinsically separates the product from unreacted starting materials based on pKa differences.

Reagents:

  • 5-Bromo-2-fluorophenylacetic acid (1.0 eq, 10 mmol, 2.33 g)

  • Anhydrous Methanol (10 volumes, ~25 mL)

  • Concentrated Sulfuric Acid (0.1 eq, 1 mmol, ~55 µL)

Workflow:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend 5-Bromo-2-fluorophenylacetic acid in anhydrous methanol.

  • Catalysis: Add concentrated sulfuric acid dropwise. Causality: H2SO4 acts as a Brønsted acid catalyst to protonate the carbonyl oxygen, increasing its electrophilicity. It also acts as a dehydrating agent, driving the equilibrium toward the ester.

  • Reflux: Heat the mixture to 70°C (reflux) for 4-6 hours. Monitor the reaction via TLC (Hexanes:Ethyl Acetate 4:1). The starting acid will remain near the baseline, while the less polar methyl ester will migrate significantly higher (Rf ~0.6).

  • Concentration: Once TLC indicates complete consumption of the starting material, cool the reaction to room temperature and concentrate the mixture under reduced pressure to remove the bulk of the methanol. Causality: Removing methanol prevents the solubilization of the product in the aqueous phase during workup.

  • Self-Validating Workup:

    • Dilute the residue with Ethyl Acetate (50 mL).

    • Wash the organic layer with saturated aqueous Sodium Bicarbonate (NaHCO3) (2 x 25 mL). Causality: This is the critical self-validating step. The mildly basic NaHCO3 neutralizes the H2SO4 catalyst and deprotonates any unreacted starting carboxylic acid, pulling it into the aqueous layer as a water-soluble sodium salt. The neutral methyl ester remains exclusively in the organic layer.

    • Wash with brine (25 mL) to remove residual water and salts.

  • Drying and Isolation: Dry the organic layer over anhydrous Magnesium Sulfate (MgSO4), filter, and evaporate the solvent in vacuo to afford Methyl 2-(5-bromo-2-fluorophenyl)acetate as a colorless to pale yellow oil.

Analytical Validation

To confirm the success of the esterification, the following analytical signatures should be verified:

  • 1H NMR (CDCl3, 400 MHz): Look for the appearance of a sharp, three-proton singlet at approximately δ 3.70 ppm, corresponding to the newly installed methoxy group (-OCH3). The benzylic methylene (-CH2-) will appear as a two-proton singlet around δ 3.65 ppm.

  • LC-MS: The mass spectrum should display the [M+H]+ ion at m/z 247.0 (and 249.0 due to the 1:1 isotopic distribution of 79Br and 81Br).

References

  • Title: methyl 2-(5-bromo-2-fluorophenyl)acetate — Chemical Substance Information Source: NextSDS URL: [Link]

Sources

Protocols & Analytical Methods

Method

Synthesis of (5-Bromo-2-fluoro-phenyl)-acetic acid methyl ester

Application Note: Synthesis and Validation of Methyl 2-(5-Bromo-2-fluorophenyl)acetate Executive Summary Methyl 2-(5-bromo-2-fluorophenyl)acetate (CAS: 885068-47-3) is a highly versatile building block in medicinal chemi...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis and Validation of Methyl 2-(5-Bromo-2-fluorophenyl)acetate

Executive Summary

Methyl 2-(5-bromo-2-fluorophenyl)acetate (CAS: 885068-47-3) is a highly versatile building block in medicinal chemistry and drug development. The presence of the fluorine atom enhances the metabolic stability and lipophilicity of downstream active pharmaceutical ingredients (APIs). Simultaneously, the bromine atom serves as an orthogonal handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) in the development of novel therapeutics, such as LPA receptor antagonists and IRAK4 modulators for oncology and autoimmune applications .

This application note details an optimized, scalable, and self-validating protocol for its synthesis from commercially available 5-bromo-2-fluorophenylacetic acid.

Mechanistic Rationale & Strategy

While Fischer esterification (H₂SO₄/MeOH) is a common method for synthesizing methyl esters, it is an equilibrium-driven process that often requires large excesses of solvent and prolonged reflux times, which can lead to incomplete conversion and complex purification.

To ensure a quantitative yield and robust scalability, this protocol utilizes an irreversible, two-step activation-esterification sequence .

  • Activation : The carboxylic acid is converted to an acid chloride using Thionyl Chloride (SOCl₂). A catalytic amount of N,N-Dimethylformamide (DMF) is added to generate the Vilsmeier-Haack intermediate (chloroiminium ion) in situ. This highly electrophilic species rapidly activates the carboxylic acid, significantly accelerating the reaction kinetics.

  • Esterification : The highly reactive acid chloride is subsequently quenched with anhydrous methanol via nucleophilic acyl substitution to form the target ester.

Workflow Visualization

Workflow SM 5-Bromo-2-fluorophenylacetic acid (CAS: 883514-21-4) Activation Activation SOCl2 (1.5 eq), DMF (cat.), Toluene 80°C, 3-4 h SM->Activation Intermediate Acid Chloride Intermediate (Irreversible Activation) Activation->Intermediate Vilsmeier-Haack Catalysis Esterification Esterification Anhydrous MeOH 0°C to RT, 2 h Intermediate->Esterification Nucleophilic Acyl Substitution Workup Workup & Extraction Evaporate, EtOAc extraction NaHCO3 / Brine wash Esterification->Workup Product Methyl 2-(5-bromo-2-fluorophenyl)acetate (CAS: 885068-47-3) Workup->Product

Fig 1. Synthesis workflow of Methyl 2-(5-bromo-2-fluorophenyl)acetate via acid chloride activation.

Materials and Reagents

Table 1. Stoichiometry and Reagent Specifications for a 27.5 mmol scale synthesis.

Reagent / MaterialMW ( g/mol )EquivalentsAmountRole
5-Bromo-2-fluorophenylacetic acid233.031.06.42 g (27.5 mmol)Starting Material
Thionyl Chloride (SOCl₂)118.971.53.0 mL (41.3 mmol)Activating Agent
N,N-Dimethylformamide (DMF)73.09Catalytic3 dropsVilsmeier-Haack Catalyst
Toluene (Anhydrous)92.14Solvent50 mLReaction Medium
Methanol (Anhydrous)32.04Excess20 mLNucleophile

Step-by-Step Experimental Protocol

Phase 1: Acid Chloride Formation (Activation)

  • Setup : Equip a 250 mL round-bottom flask with a magnetic stir bar, a reflux condenser, and a drying tube (CaCl₂) to prevent moisture ingress.

  • Reagent Addition : Suspend 5-Bromo-2-fluorophenylacetic acid (6.42 g, 27.5 mmol) in anhydrous toluene (50 mL).

  • Activation : Add Thionyl chloride (3.0 mL, 41.3 mmol, 1.5 eq) dropwise at room temperature, followed by 3 drops of anhydrous DMF .

  • Heating : Heat the reaction mixture to 80 °C in an oil bath.

    • Causality & Validation: The addition of DMF initiates the formation of the Vilsmeier-Haack reagent. The reaction will immediately begin evolving SO₂ and HCl gases. The cessation of vigorous gas evolution (typically after 3-4 hours) serves as a primary physical indicator that the activation is nearing completion.

  • In-Process Control (IPC) : To validate completion, withdraw a 50 µL aliquot, quench it in 0.5 mL of methanol, and analyze via TLC (20% EtOAc in Hexanes) or HPLC. The quenched aliquot should show complete conversion to the less polar methyl ester.

Phase 2: Esterification and Workup 6. Concentration : Cool the reaction to room temperature. Concentrate the mixture under reduced pressure to remove toluene and excess SOCl₂.

  • Causality: Removing unreacted SOCl₂ prevents the generation of excess HCl upon the addition of methanol, which could lead to unwanted side reactions or complicate the workup.

  • Esterification : Re-dissolve the crude acid chloride in anhydrous Dichloromethane (DCM) (30 mL) and cool to 0 °C using an ice bath. Slowly add anhydrous Methanol (20 mL) dropwise. Stir for 30 minutes at 0 °C, then allow it to warm to room temperature for 1.5 hours.

  • Quenching & Extraction : Concentrate the volatiles under reduced pressure. Dilute the resulting residue with Ethyl Acetate (EtOAc) (100 mL).

  • Washing (Self-Validation) : Wash the organic layer with saturated aqueous NaHCO₃ (2 × 50 mL).

    • Validation: Check the pH of the aqueous wash. It must remain basic (pH > 8). If acidic, repeat the NaHCO₃ wash. This ensures all residual HCl and any trace unreacted carboxylic acid are partitioned into the aqueous layer.

  • Drying & Isolation : Wash the organic layer with brine (50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the product as a pale yellow to colorless oil.

Analytical Characterization

Expected Spectral Data for Validation:

  • ¹H NMR (400 MHz, CDCl₃) : δ ~7.40 (dd, 1H, Ar-H), ~7.35 (m, 1H, Ar-H), ~6.95 (t, 1H, Ar-H), 3.72 (s, 3H, -OCH₃), 3.65 (d, J = 1.5 Hz, 2H, -CH₂-).

  • Diagnostic Note: The disappearance of the broad carboxylic acid -OH peak (~11-12 ppm) and the appearance of the sharp methoxy singlet (~3.7 ppm) definitively confirm the success of the esterification.

  • LC-MS (ESI) : Expected m/z for [M+H]⁺ is approximately 247.0 and 249.0 (1:1 ratio, characteristic of the ⁷⁹Br and ⁸¹Br isotopes).

Safety and Handling

  • Thionyl Chloride : Highly corrosive and reacts violently with water to release toxic SO₂ and HCl gases. Handle exclusively in a well-ventilated fume hood.

  • 5-Bromo-2-fluorophenylacetic acid : Causes skin and eye irritation. Wear appropriate PPE (nitrile gloves, safety goggles, lab coat).

References

  • Amira Pharmaceuticals, Inc. (2013). US8440707B2 - Antagonists of lysophosphatidic acid receptors. Google Patents.
  • Nimbus Apollo, Inc. (2017). WO2017108723A2 - Pyrazolo[1,5a]pyrimidine derivatives as IRAK4 modulators. Google Patents.
  • Hoffmann-La Roche Inc. (2011). WO2011138293A1 - 2,5,6,7-tetrahydro-[1,4]oxazepin-3-ylamine or 2,3,6,7-tetrahydro-[1,4]oxazepin-5-ylamine compounds. Google Patents.
Application

Application Note: Palladium-Catalyzed Synthesis of Phenylacetic Acid Esters

Executive Summary Phenylacetic acid esters are critical pharmacophores and synthetic intermediates in the development of non-steroidal anti-inflammatory drugs (NSAIDs), antispasmodics, and complex natural products. Tradi...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Phenylacetic acid esters are critical pharmacophores and synthetic intermediates in the development of non-steroidal anti-inflammatory drugs (NSAIDs), antispasmodics, and complex natural products. Traditionally, accessing these motifs required the use of highly reactive, toxic, and lachrymatory benzyl halides. Modern palladium catalysis has revolutionized this workflow, offering two primary, highly efficient pathways: (1) Nondirected oxidative carbonylation of benzylic C(sp³)–H bonds , and (2) Direct α-arylation of ester enolates .

This application note provides drug development professionals and synthetic chemists with a deep mechanistic understanding, quantitative optimization data, and self-validating protocols for both strategies.

Strategy 1: Oxidative Carbonylation of Benzylic C(sp³)–H Bonds

Mechanistic Rationale & Causality

The direct conversion of unactivated toluene derivatives into phenylacetic acid esters represents a significant leap in step-economy and safety[1]. This transformation relies on a delicate interplay between radical chemistry and transition-metal catalysis.

Di-tert-butyl peroxide (TBP) is utilized as the oxidant. At elevated temperatures (120 °C), TBP undergoes homolytic cleavage to form alkoxyl radicals, which abstract a benzylic hydrogen from the toluene substrate to generate a benzyl radical[1]. The causality of catalyst selection here is critical: Pd(Xantphos)Cl₂ is chosen because the wide bite angle of the Xantphos ligand (~111°) provides immense steric bulk. This bulk prevents the transient Pd(0) species from aggregating into catalytically dead "Pd black" during the Single Electron Transfer (SET) oxidation by the benzyl radical[1]. Following the formation of the benzylpalladium(II) complex, CO insertion occurs, followed by nucleophilic attack (alcoholysis) to yield the ester[2].

G TBP TBP (Oxidant) Homolytic Cleavage Radical Alkoxyl Radical + Toluene TBP->Radical BenzylRad Benzyl Radical Radical->BenzylRad H-Abstraction PdII_Benzyl Benzyl-Pd(II) Complex (via SET) BenzylRad->PdII_Benzyl Pd0 Pd(0) Catalyst Pd0->PdII_Benzyl + Benzyl Radical PdII_Acyl Acyl-Pd(II) Complex (CO Insertion) PdII_Benzyl->PdII_Acyl + CO (10 atm) Product Phenylacetic Acid Ester (+ Pd(0) Regeneration) PdII_Acyl->Product + ROH (Alcoholysis) Product->Pd0 Catalytic Cycle

Pd-catalyzed oxidative carbonylation of benzylic C-H bonds via a radical SET mechanism.

Self-Validating Protocol: Oxidative Carbonylation

Note: This protocol utilizes a high-pressure autoclave. Ensure all safety burst-disks are rated for >20 atm.

  • Reagent Preparation & Loading:

    • In a nitrogen-filled glovebox, charge a stainless-steel autoclave with Pd(Xantphos)Cl₂ (2 mol%), the toluene derivative (acting as both substrate and solvent, 2.0 mL), the target alcohol (e.g., n-BuOH, 0.5 mmol), and TBP (1.5 equiv)[1].

    • Validation Check: Inspect the TBP via NMR prior to use. The presence of polymeric peroxides will cause unpredictable radical flux, leading to bibenzyl dimerization byproducts rather than the target ester.

  • Pressurization:

    • Seal the autoclave, remove from the glovebox, and purge with CO gas three times. Pressurize to exactly 10 atm of CO[1].

    • Validation Check: Isolate the gas line and monitor the pressure gauge for 15 minutes at room temperature. A static gauge validates seal integrity; a drop indicates a leak, which will universally result in reaction failure due to oxygen ingress.

  • Reaction Execution:

    • Heat the reaction mixture to 120 °C and stir at 800 rpm for 16 hours[1].

    • Validation Check: Monitor the pressure. A gradual pressure drop over the first 4 hours indicates active CO consumption (carbonylation). If the pressure remains entirely static after heating, catalyst poisoning has occurred.

  • Workup & Isolation:

    • Cool the reactor to room temperature and carefully vent the excess CO in a fume hood.

    • Filter the mixture through a short pad of Celite to remove spent palladium species.

    • Validation Check: The filtrate should be clear and pale yellow. A dark, opaque black filtrate indicates premature catalyst degradation (Pd aggregation). Purify via silica gel chromatography.

Strategy 2: Palladium-Catalyzed α-Arylation of Ester Enolates

Mechanistic Rationale & Causality

When the target molecule requires complex substitution patterns on the aromatic ring that are incompatible with radical conditions, the α-arylation of malonates or acetates with aryl halides is the superior strategy[3].

This pathway relies on the generation of an ester enolate using a strong base. The causality of the base selection is paramount: bases like NaOtBu or K₃PO₄ are required to overcome the high pKa (~25) of the ester α-protons. Concurrently, the Pd(0) active species undergoes oxidative addition into the aryl halide bond. The resulting electrophilic Aryl-Pd(II)-X complex undergoes ligand exchange with the nucleophilic enolate[3]. Finally, reductive elimination covalently bonds the alpha-carbon to the arene, regenerating the Pd(0) catalyst.

G Pd0 Pd(0)L_n Active Species OxAdd Aryl-Pd(II)-X (Oxidative Addition) Pd0->OxAdd + Aryl Halide Transmet Aryl-Pd(II)-Enolate (Ligand Exchange) OxAdd->Transmet + Enolate Enolate Ester Enolate (Generated by Base) Enolate->Transmet Product α-Aryl Ester (Reductive Elimination) Transmet->Product Product->Pd0 Catalytic Cycle

Catalytic cycle for the Pd-catalyzed α-arylation of ester enolates with aryl halides.

Self-Validating Protocol: α-Arylation
  • Catalyst Pre-Activation:

    • In an oven-dried Schlenk flask under argon, combine Pd₂(dba)₃ (1 mol%) and P(t-Bu)₃ (2.2 mol%) in anhydrous toluene (5 mL). Stir for 15 minutes at room temperature.

    • Validation Check: Observe the color transition. The mixture must shift from dark purple/red (Pd₂(dba)₃) to a pale yellow/orange solution. This optical shift confirms the successful generation of the active, monoligated Pd(0)L₁ species.

  • Substrate and Base Addition:

    • Add the aryl bromide (1.0 mmol), the ester (e.g., ethyl cyanoacetate or dimethyl malonate, 1.2 mmol), and anhydrous K₃PO₄ (2.0 equiv)[3].

    • Validation Check: A slight exotherm upon the addition of the base/ester mixture confirms active deprotonation and enolate formation.

  • Coupling Execution:

    • Heat the mixture to 90 °C for 12 hours under vigorous stirring.

    • Validation Check: At exactly 4 hours, extract a 50 µL aliquot, quench with water, extract with EtOAc, and run GC-MS. The presence of the product mass and the depletion of the starting aryl bromide validates that the catalytic cycle is turning over. If only dehalogenated arene is observed, trace moisture has quenched the Aryl-Pd(II) intermediate.

  • Hydrolysis/Decarboxylation (Optional):

    • If a malonate was used, treat the crude product with KOH (3 equiv) in MeOH/H₂O at 90 °C for 20 minutes to yield the mono-ester or pure phenylacetic acid derivative[3].

Quantitative Data & Optimization Summary

The following table synthesizes the operational parameters and expected outcomes for the primary synthesis strategies, allowing researchers to select the optimal methodology based on their specific substrate constraints[1],[3],[4].

Synthesis StrategySubstrate ScopeOptimal Catalyst SystemReaction ConditionsTypical YieldKey Competing Byproducts
Oxidative Carbonylation Toluene derivs. + AlcoholsPd(Xantphos)Cl₂ (2 mol%)10 atm CO, TBP, 120 °C, 16 h70–85%Benzyl radical dimers (Bibenzyls)
α-Arylation Aryl Bromides + EstersPd₂(dba)₃ / P(t-Bu)₃K₃PO₄ or NaOtBu, 90 °C, 12 h75–90%Dehalogenated arenes
Multicomponent Carbonylation Aryl Iodides + Alkyl HalidesPd(OAc)₂ / Phosphine1 atm CO, H₂O/Solvent, 80 °C60–80%Hydrolyzed aromatic acids

References

  • Palladium-Catalyzed Oxidative Carbonylation of Benzylic C–H Bonds via Nondirected C(sp³)–H Activation. Journal of the American Chemical Society.[Link]

  • Multicomponent Reaction: Palladium-Catalyzed Carbonylation of Aryl Halides and Alkyl Halides to Aromatic Esters. The Journal of Organic Chemistry.[Link]

  • Process for synthesizing phenylacetic acid by carbonylation of toluene.

Sources

Method

Application Note: High-Efficiency Esterification of 5-Bromo-2-fluorophenylacetic Acid

Executive Summary 5-Bromo-2-fluorophenylacetic acid (CAS: 883514-21-4) is a critical fluorinated building block in medicinal chemistry, frequently utilized in the synthesis of lysophosphatidic acid (LPA) receptor antagon...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-Bromo-2-fluorophenylacetic acid (CAS: 883514-21-4) is a critical fluorinated building block in medicinal chemistry, frequently utilized in the synthesis of lysophosphatidic acid (LPA) receptor antagonists and other advanced active pharmaceutical ingredients (APIs)[1][2]. The esterification of this compound is a fundamental transformation required to protect the carboxylic acid moiety or to prepare it for subsequent coupling reactions. This application note details the mechanistic rationale, quantitative optimization, and self-validating protocols for converting 5-bromo-2-fluorophenylacetic acid into its corresponding methyl ester.

Mechanistic Rationale & Strategy Selection

Esterification of phenylacetic acid derivatives can be achieved through multiple pathways. However, the presence of the ortho-fluoro and meta-bromo substituents on the aromatic ring slightly alters the electronic environment of the benzylic carbon, necessitating robust methodologies.

  • Strategy A: Thionyl Chloride (SOCl₂)-Mediated Two-Step Esterification. This is the preferred method for quantitative conversion. Thionyl chloride converts the carboxylic acid into a highly reactive acyl chloride intermediate[3]. The reaction is thermodynamically driven to completion by the irreversible evolution of sulfur dioxide (SO₂) and hydrogen chloride (HCl) gases[4]. The addition of a catalytic amount of N,N-dimethylformamide (DMF) accelerates the reaction via a Vilsmeier-Haack-type chloroiminium intermediate, which is highly electrophilic and reacts rapidly with the deactivated carboxylic acid[3][4]. Subsequent alcoholysis with methanol yields the ester[5].

  • Strategy B: Acid-Catalyzed Fischer Esterification. A classic, single-step equilibrium process. Sulfuric acid protonates the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon for nucleophilic attack by methanol. Because this reaction generates water as a byproduct, it is strictly equilibrium-bound. To drive the reaction to completion without a Dean-Stark trap, a massive excess of methanol is employed as both the reactant and the solvent, leveraging Le Châtelier's principle[6].

Quantitative Method Comparison

To guide strategy selection, the following table summarizes the quantitative performance metrics of common esterification conditions for phenylacetic acid derivatives.

MethodReagents & CatalystsReaction TimeTypical YieldPrimary ByproductsScalability & Notes
Acyl Chloride (Two-Step) SOCl₂, cat. DMF, then MeOH2–4 hours90–98%SO₂ (gas), HCl (gas)Excellent. Irreversible reaction; ideal for complete conversion.
Fischer Esterification Excess MeOH, cat. H₂SO₄4–6 hours70–85%H₂OHigh. Requires large excess of alcohol to drive equilibrium.
Steglich Esterification EDC or DCC, DMAP, MeOH12–24 hours75–90%Urea derivativesModerate. Milder conditions, but urea byproducts complicate purification.

Reaction Workflow Diagram

ProtocolWorkflow Step1 Substrate Preparation 5-Bromo-2-fluorophenylacetic Acid Step2 Acyl Chloride Formation SOCl2 + cat. DMF (80°C) Step1->Step2 Addition of Reagents Step3 Intermediate Isolation Vacuum Evaporation of SOCl2 Step2->Step3 Gas Evolution Ceases Step4 Alcoholysis Anhydrous MeOH (0°C to RT) Step3->Step4 Resuspend in Solvent Step5 Aqueous Workup NaHCO3 Wash & EtOAc Extraction Step4->Step5 Reaction Complete (TLC) Step6 Pure Methyl Ester Validation via GC-MS / NMR Step5->Step6 Solvent Removal

Workflow for the two-step SOCl2-mediated esterification of 5-bromo-2-fluorophenylacetic acid.

Detailed Experimental Protocols

Protocol 1: SOCl₂-Mediated Esterification (High-Yield Approach)

Causality: This two-step process isolates the highly reactive acyl chloride to prevent water from reversing the reaction. The use of vacuum to remove excess SOCl₂ prevents the formation of methyl chloride and sulfuric acid side products during the methanol addition[3][5].

Step 1: Activation

  • Charge a flame-dried, round-bottom flask equipped with a magnetic stir bar and a reflux condenser with 5-bromo-2-fluorophenylacetic acid (1.0 equiv).

  • Add thionyl chloride (SOCl₂, 3.0 equiv) slowly at room temperature. Caution: SOCl₂ is corrosive and reacts violently with water.

  • Add 1–2 drops of anhydrous DMF (catalyst)[4].

  • Heat the mixture to 80 °C and reflux for 2–3 hours. The reaction is driven by the evolution of SO₂ and HCl gases.

  • Self-Validation Checkpoint: The reaction is complete when gas evolution ceases and the mixture becomes a clear, homogeneous solution.

Step 2: Concentration

  • Cool the mixture to room temperature.

  • Remove excess SOCl₂ under reduced pressure using a rotary evaporator (vented to a base trap). Co-evaporate with anhydrous toluene (2 × 10 mL) to ensure complete removal of traces of SOCl₂ and HCl.

Step 3: Alcoholysis

  • Dissolve the crude acyl chloride in anhydrous dichloromethane (DCM) and cool to 0 °C in an ice bath.

  • Add anhydrous methanol (5.0 equiv) dropwise.

  • Allow the reaction to warm to room temperature and stir for 1 hour.

Step 4: Workup & Validation

  • Dilute the mixture with ethyl acetate (EtOAc) and wash sequentially with saturated aqueous NaHCO₃ (to neutralize any residual acid) and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the methyl ester.

  • Self-Validation: Analyze via TLC (Hexanes/EtOAc). The product ester will have a significantly higher Rf​ value than the highly polar starting carboxylic acid. Confirm structural integrity via ¹H NMR (look for the appearance of a sharp singlet at ~3.7 ppm corresponding to the -OCH₃ group).

Protocol 2: Acid-Catalyzed Fischer Esterification (Mild Approach)

Causality: This method avoids harsh chlorinating agents but requires an overwhelming excess of methanol to push the equilibrium toward the ester product[6].

Step 1: Reaction Setup

  • In a round-bottom flask, dissolve 5-bromo-2-fluorophenylacetic acid (1.0 equiv) in a large excess of absolute methanol (approx. 20 volumes).

  • Carefully add concentrated sulfuric acid (H₂SO₄, 0.1 equiv) dropwise while stirring.

Step 2: Reflux

  • Attach a reflux condenser and heat the mixture to 65–70 °C for 4–6 hours.

  • Self-Validation Checkpoint: Monitor reaction progress via TLC. To do this accurately, withdraw a 10 µL aliquot, quench it in 0.5 mL of saturated NaHCO₃, extract with 0.5 mL EtOAc, and spot the organic layer.

Step 3: Workup

  • Once complete, cool the reaction to room temperature and concentrate the mixture under reduced pressure to remove the bulk of the methanol.

  • Redissolve the resulting residue in EtOAc and transfer to a separatory funnel.

  • Wash the organic layer vigorously with saturated aqueous NaHCO₃. Causality: This step is critical; the basic wash deprotonates any unreacted starting material, partitioning it into the aqueous layer and ensuring the organic layer contains only the pure ester.

  • Wash with brine, dry over Na₂SO₄, filter, and concentrate to afford the product.

Sources

Application

Application Note: Advanced Methodologies for C(sp2)-C(sp3) Suzuki-Miyaura Cross-Coupling

Executive Summary The incorporation of high C(sp3) fraction ( Fsp3​ ) into molecular architectures is a critical design principle in modern drug discovery, correlating strongly with improved solubility, reduced off-targe...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of high C(sp3) fraction ( Fsp3​ ) into molecular architectures is a critical design principle in modern drug discovery, correlating strongly with improved solubility, reduced off-target toxicity, and higher clinical success rates. While the Suzuki-Miyaura cross-coupling is the industry standard for C(sp2)-C(sp2) bond formation, extending this protocol to C(sp3) centers presents profound mechanistic challenges. This application note provides a comprehensive, causality-driven guide to overcoming the kinetic barriers of alkylboron transmetalation and the thermodynamic pitfalls of β -hydride elimination[1].

Mechanistic Bottlenecks & Causality

The classical Suzuki-Miyaura catalytic cycle consists of oxidative addition, transmetalation, and reductive elimination[2]. When applying this to C(sp3) coupling partners, two primary failure modes emerge:

  • Sluggish Transmetalation: Unlike arylboron reagents, alkylboron compounds lack a π -system to pre-coordinate with the transition metal center. This dramatically increases the activation energy required for transmetalation[1].

  • Facile β -Hydride Elimination: Once the alkyl group is transferred to the metal (e.g., Palladium), the resulting alkyl-Pd(II) intermediate is highly susceptible to β -hydride elimination. This undesired pathway outcompetes reductive elimination, yielding isomerized alkenes and protodehalogenated byproducts rather than the target cross-coupled product[1].

To bypass these bottlenecks, modern protocols rely on highly engineered bulky monophosphine ligands (which force the metal into a geometry that accelerates reductive elimination)[3], or alternative Earth-abundant metals like Nickel and Cobalt, which inherently undergo β -hydride elimination at much slower rates than Palladium[1][4].

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition Ar-Pd(II)(L_n)-X Pd0->OxAdd + Ar-X TransMet Transmetalation Ar-Pd(II)(L_n)-Alkyl OxAdd->TransMet + Alkyl-[B] + Base RedElim Reductive Elimination Ar-Alkyl Product TransMet->RedElim Fast (Bulky Ligand) BetaH β-Hydride Elimination (Undesired Side Reaction) TransMet->BetaH Slow (Unoptimized) RedElim->Pd0 Regenerates Pd(0) BetaH->Pd0 Catalyst Decay

Catalytic cycle of C(sp2)-C(sp3) Suzuki coupling highlighting the β-hydride elimination trap.

Strategic Selection of Coupling Partners & Catalysts

The success of a C(sp2)-C(sp3) coupling is highly dependent on the steric and electronic pairing of the alkylboron reagent and the transition metal catalyst.

Table 1: Comparative Analysis of Alkylboron Reagents[2]
Reagent TypeTransmetalation RateStabilityFunctional Group ToleranceIdeal Use Case
Alkyl-9-BBN Very FastLow (Air/Moisture sensitive)ModerateOne-pot hydroboration/cross-coupling sequences.
Alkyl-B(OH)₂ ModerateModerate (Prone to trimerization)HighStandard benchtop synthesis where commercial availability is high.
Alkyl-BF₃K Fast (Requires in situ hydrolysis)Very High (Bench stable)HighLate-stage functionalization and library synthesis.
Alkyl-Bpin SlowHighVery HighComplex, sterically hindered substrates requiring stereospecificity[5].
Table 2: Transition Metal Catalyst Selection Matrix
MetalTypical Ligands β -H Elimination PropensityKey AdvantageMajor Limitation
Palladium Bulky Monophosphines (e.g., RuPhos, L1, L2)HighBroad scope, high turnover, proven in API synthesis (e.g., Lumacaftor)[3].Requires highly engineered, expensive ligands to prevent side reactions.
Nickel Diamines, PhenanthrolinesLowEnables C-O bond activation (e.g., phenol derivatives) and radical pathways[1][6].Highly sensitive to moisture and air; requires strict inert conditions.
Cobalt DMCyDAModerateEarth-abundant, low toxicity, effective for alkyl bromides[4].Limited to specific electrophile/nucleophile combinations.

Experimental Protocols (Self-Validating Systems)

The following methodologies are designed as self-validating systems. Do not proceed to subsequent steps if the designated validation checkpoints fail.

Workflow Prep 1. Reagent Prep (Glovebox) Mix 2. Complexation (Metal + Ligand) Prep->Mix React 3. Cross-Coupling (Heat & Stir) Mix->React Validate 4. In-Process Validation (LC-MS) React->Validate Purify 5. Workup & Purification Validate->Purify

Standard experimental workflow for C(sp2)-C(sp3) cross-coupling with in-process validation.

Protocol A: Palladium-Catalyzed B-Alkyl Suzuki-Miyaura Coupling (One-Pot)

This protocol utilizes a hydroboration/cross-coupling sequence, ideal for appending terminal alkyl chains to aryl halides[2].

Step 1: Hydroboration

  • Action: In a rigorously dried Schlenk flask under Argon, dissolve the terminal alkene (1.0 equiv, 1.0 mmol) in anhydrous THF (0.5 M). Add 9-BBN (0.5 M in THF, 1.1 equiv) dropwise at 0 °C. Stir at room temperature for 2 hours.

  • Causality: 9-BBN is selected because its rigid bicyclic structure prevents boron migration along the alkyl chain, ensuring strict regioselectivity for the terminal carbon[2].

  • Validation Checkpoint 1: Quench a 50 µL aliquot with methanol and analyze via GC-FID. Condition for progression: Complete disappearance of the starting alkene peak. Unreacted 9-BBN will prematurely reduce the Pd(II) precatalyst in the next step, halting the catalytic cycle.

Step 2: Catalyst and Base Addition

  • Action: To the reaction mixture, add the aryl halide (0.8 equiv), Pd(OAc)2​ (5 mol%), RuPhos (10 mol%), and aqueous K3​PO4​ (3.0 M, 3.0 equiv).

  • Causality: The hard oxygen base ( PO43−​ ) coordinates to the empty p-orbital of the boron atom, forming an electron-rich "ate" complex that drastically lowers the activation energy for transmetalation. The extreme steric bulk of RuPhos forces the Pd(II) intermediate into a conformation that accelerates reductive elimination, outcompeting β -hydride elimination[3].

Step 3: Cross-Coupling and Workup

  • Action: Heat the biphasic mixture to 80 °C for 12 hours under vigorous stirring (1000 rpm).

  • Validation Checkpoint 2: Analyze the organic layer via LC-MS. If significant protodehalogenation (Ar-H) is observed without product formation, the transmetalation step has failed. (Troubleshooting: Ensure base is fully dissolved and THF is free of peroxides).

  • Action: Cool to room temperature, dilute with EtOAc, wash with brine, dry over MgSO4​ , and purify via flash chromatography.

Protocol B: Nickel-Catalyzed C(sp2)-C(sp3) Coupling via C-O Bond Activation

This protocol leverages Nickel's unique ability to activate inert C-O bonds (e.g., aryl pivalates), providing orthogonal reactivity to Palladium[6].

Step 1: Precatalyst Activation

  • Action: In an Argon-filled glovebox, combine Ni(cod)2​ (10 mol%), PCy3​ (20 mol%), and the aryl pivalate (1.0 mmol) in anhydrous toluene (2.0 mL). Stir for 10 minutes.

  • Causality: Nickel is more electropositive and smaller than Palladium, allowing it to undergo oxidative addition into the notoriously strong C-O bond, especially when activated by the electron-withdrawing pivalate group[6]. Ni(cod)2​ is used as a pure Ni(0) source to avoid the need for in situ reduction.

Step 2: Boron Addition and Coupling

  • Action: Add the alkylboronic acid (1.5 equiv) and Cs2​CO3​ (2.0 equiv). Seal the vessel, remove from the glovebox, and heat at 100 °C for 24 hours.

  • Causality: Nickel intrinsically undergoes β -hydride elimination at a much slower rate than Palladium[1]. Therefore, the primary challenge is driving the transmetalation, which is achieved using an excess of the highly soluble Cs2​CO3​ base.

  • Validation Checkpoint 3: Monitor the reaction via TLC. The presence of unreacted aryl pivalate after 12 hours indicates catalyst poisoning (likely due to trace oxygen/moisture ingress, as Ni(0) is highly sensitive).

References[2] Title: Recent Advances in Metal-Catalyzed Alkyl–Boron (C(sp3)–C(sp2)) Suzuki-Miyaura Cross-Couplings

Source: mdpi.com URL: 4] Title: Cobalt-Catalyzed C(sp2)–C(sp3) Suzuki–Miyaura Cross Coupling | Organic Letters Source: acs.org URL: 3] Title: Pd-Catalyzed C(sp2)–C(sp3) Suzuki Coupling and Synthesis of Lumacaftor Using Designed Monophosphine Ligands Source: acs.org URL: 1] Title: Chemicals Insights | Struggling in C(sp2)-C(sp3) Bond Formation?Check This Out! Source: wuxiapptec.com URL: 6] Title: Nickel-Catalyzed Csp2–Csp3 Cross-Coupling via C–O Bond Activation | ACS Catalysis Source: acs.org URL: 5] Title: Stereospecific Csp3 Suzuki–Miyaura Cross-Coupling That Evades β-Oxygen Elimination Source: acs.org URL:

Sources

Method

Application Note: (5-Bromo-2-fluoro-phenyl)-acetic acid methyl ester as a Versatile Intermediate in Drug Discovery

Executive Summary & Structural Rationale (5-Bromo-2-fluoro-phenyl)-acetic acid methyl ester (CAS: 885068-47-3) is a highly functionalized, bifunctional building block widely utilized in the synthesis of active pharmaceut...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

(5-Bromo-2-fluoro-phenyl)-acetic acid methyl ester (CAS: 885068-47-3) is a highly functionalized, bifunctional building block widely utilized in the synthesis of active pharmaceutical ingredients (APIs) and complex agrochemicals[1]. With a molecular weight of 247.06 g/mol and the formula C9H8BrFO2, this scaffold offers three distinct, orthogonally reactive sites that allow for divergent synthetic trajectories without the need for cumbersome protection/deprotection sequences[2].

The selection of this specific intermediate in medicinal chemistry is driven by rigorous mechanistic causality:

  • C5-Bromine (Electrophilic Core): Acts as a prime handle for transition-metal-catalyzed cross-couplings (e.g., Suzuki-Miyaura, Buchwald-Hartwig)[3]. Bromine offers an optimal balance between the high oxidative addition reactivity of iodine and the cost-effectiveness/stability of chlorine. Its meta-relationship to the acetic acid moiety ensures minimal steric hindrance during the catalytic cycle[4].

  • C2-Fluorine (Stereoelectronic Modulator): Provides a strong inductive electron-withdrawing effect (-I). This increases the acidity of the adjacent benzylic protons, facilitating alpha-functionalization. Furthermore, in biaryl systems, the ortho-fluorine can induce a conformational lock, restricting rotation around the biaryl axis—a critical feature in structure-based drug design.

  • Methyl Ester (Latent Nucleophile/Protecting Group): Acts as a robust protecting group during metal-catalyzed couplings while remaining susceptible to controlled enolization or nucleophilic acyl substitution (saponification/amidation).

Mechanistic Pathways & Divergent Synthesis

The following workflow diagram illustrates the orthogonal reactivity of the scaffold, demonstrating how a single intermediate can be branched into diverse chemical spaces.

G SM (5-Bromo-2-fluoro-phenyl)- acetic acid methyl ester PdCat Pd-Catalyzed Cross-Coupling SM->PdCat Arylboronic acid, Pd cat., Base AlphaAlk Ester Enolate Alpha-Alkylation SM->AlphaAlk Base (LDA/LiHMDS), R-X Amide Ester Hydrolysis & Amidation SM->Amide 1. LiOH/H2O 2. Amine, HATU Biaryl Biaryl/Heteroaryl Scaffolds PdCat->Biaryl Branched Alpha-Branched Phenylacetates AlphaAlk->Branched Amides Target APIs / Amide Libraries Amide->Amides

Divergent Synthetic Workflows Utilizing (5-Bromo-2-fluoro-phenyl)-acetic acid methyl ester.

Experimental Protocols: Self-Validating Systems

Note: All protocols are designed as self-validating systems. Reaction progress must be monitored by LC-MS. The disappearance of the starting material (m/z 247/249 [M+H]+) and the emergence of the target mass confirm the mechanistic steps.

Protocol A: Chemoselective Suzuki-Miyaura Cross-Coupling

Objective: Construct a C-C bond at the C5 position while leaving the ester and fluorine intact. Causality: We utilize Pd(dppf)Cl₂ as the catalyst. Its large bite angle accelerates reductive elimination, which is crucial for sterically demanding biaryl formations. Potassium carbonate (K₂CO₃) in a biphasic solvent system ensures the boronic acid is activated to the reactive boronate species without hydrolyzing the methyl ester[4][5].

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask, charge (5-Bromo-2-fluoro-phenyl)-acetic acid methyl ester (1.0 equiv, 1.0 mmol, 247 mg), the desired arylboronic acid (1.2 equiv, 1.2 mmol), and Pd(dppf)Cl₂ (0.05 equiv, 5 mol%).

  • Solvent & Base: Add degassed 1,4-dioxane (4.0 mL) and an aqueous solution of K₂CO₃ (2.0 M, 1.5 mL, 3.0 equiv).

  • Reaction: Purge the flask with N₂ for 5 minutes. Heat the biphasic mixture to 80 °C under vigorous stirring for 4–6 hours.

  • Validation: Monitor via LC-MS. The distinct bromine isotope pattern (1:1 ratio of m/z 247/249) will disappear, replaced by the desired biaryl mass.

  • Workup: Cool to room temperature, dilute with EtOAc (15 mL), and wash with brine (2 x 10 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via silica gel chromatography (Hexanes/EtOAc).

Protocol B: Alpha-Alkylation of the Phenylacetate

Objective: Introduce an alkyl group at the benzylic position. Causality: The C2-fluorine increases the acidity of the benzylic protons. We use Lithium bis(trimethylsilyl)amide (LiHMDS) at -78 °C to kinetically deprotonate the ester, forming the lithium enolate. The strict low-temperature control prevents unwanted self-condensation (Claisen condensation).

Step-by-Step Methodology:

  • Enolization: Dissolve the starting material (1.0 equiv, 1.0 mmol) in anhydrous THF (5.0 mL) under an N₂ atmosphere. Cool to -78 °C using a dry ice/acetone bath.

  • Deprotonation: Dropwise add LiHMDS (1.0 M in THF, 1.1 equiv, 1.1 mL). Stir at -78 °C for 45 minutes to ensure complete enolate formation.

  • Alkylation: Add the alkyl halide (e.g., methyl iodide, 1.5 equiv) dropwise. Maintain at -78 °C for 1 hour, then slowly warm to 0 °C over 2 hours.

  • Quenching: Quench the reaction with saturated aqueous NH₄Cl (5 mL). Extract with EtOAc (3 x 10 mL).

  • Validation: ¹H NMR will show the disappearance of the singlet at ~3.7 ppm (2H, benzylic) and the appearance of a multiplet integrating to 1H (the new chiral center).

Protocol C: Saponification and Amidation

Objective: Convert the methyl ester to a functionalized amide for API library generation. Causality: Lithium hydroxide (LiOH) in a mixed aqueous/organic solvent smoothly hydrolyzes the ester. For the subsequent amidation, HATU is selected as the coupling reagent because it efficiently generates an active O-At ester intermediate, driving the reaction to completion even with deactivated or sterically hindered amines.

Step-by-Step Methodology:

  • Saponification: Dissolve the ester (1.0 equiv) in THF/MeOH/H₂O (2:1:1, 0.2 M). Add LiOH·H₂O (3.0 equiv). Stir at room temperature for 2 hours. Acidify to pH 3 with 1M HCl, extract with EtOAc, and evaporate to yield the free acid.

  • Activation: Dissolve the crude acid (1.0 equiv) in anhydrous DMF (0.1 M). Add HATU (1.2 equiv) and N,N-Diisopropylethylamine (DIPEA, 3.0 equiv). Stir for 10 minutes to form the activated ester.

  • Coupling: Add the desired primary or secondary amine (1.2 equiv). Stir at room temperature for 12 hours.

  • Workup: Dilute with water, extract with EtOAc, wash sequentially with 1M HCl, saturated NaHCO₃, and brine. Dry and concentrate.

Quantitative Data & Analytical Markers

The table below summarizes the expected outcomes, reaction efficiencies, and primary analytical validation markers for the three core workflows.

TransformationReagents / CatalystTypical YieldKey Analytical Marker (Validation)
Suzuki Coupling Pd(dppf)Cl₂, K₂CO₃, Ar-B(OH)₂75 - 92%LC-MS: Loss of Br isotope pattern; gain of Ar mass.
Alpha-Alkylation LiHMDS, R-X, THF, -78 °C65 - 85%¹H NMR: Shift of benzylic protons from singlet to multiplet.
Saponification LiOH·H₂O, THF/MeOH/H₂O> 95%IR: Shift of C=O stretch from ~1740 cm⁻¹ to ~1710 cm⁻¹.
Amidation HATU, DIPEA, Amine, DMF70 - 90%LC-MS: [M+H]+ corresponding to amide; ¹H NMR: N-H peak.

References

  • methyl 2-(5-bromo-2-fluorophenyl)acetate — Chemical Substance Information , NextSDS. 1

  • (5-Bromo-2-fluoro-phenyl)-acetic acid methyl ester , CymitQuimica. 2

  • Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions , National Institutes of Health (NIH). 3

  • The Suzuki–Miyaura Coupling of Nitroarenes , Journal of the American Chemical Society (ACS). 4

  • Recent Advances of Modern Protocol for C-C Bonds—The Suzuki Cross-Coupling , Scientific Research Publishing (SCIRP). 5

Sources

Application

Strategic Derivatization Workflows for Methyl 2-(5-bromo-2-fluorophenyl)acetate

Executive Summary & Chemical Profiling In modern medicinal chemistry and Fragment-Based Drug Discovery (FBDD), the selection of a highly versatile, multi-vector scaffold is paramount. Methyl 2-(5-bromo-2-fluorophenyl)ace...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profiling

In modern medicinal chemistry and Fragment-Based Drug Discovery (FBDD), the selection of a highly versatile, multi-vector scaffold is paramount. Methyl 2-(5-bromo-2-fluorophenyl)acetate (CAS: 885068-47-3) [1] serves as an exceptional building block due to its three orthogonal sites of reactivity.

By analyzing the electronic and steric environment of this molecule, we can map out predictive derivatization strategies:

  • The C5-Bromide: Positioned meta to the fluorine atom and para to the acetate group, this aryl bromide is mildly electron-deficient, making it highly susceptible to oxidative addition by low-valent palladium species. This is the primary vector for expanding the scaffold via cross-coupling [2].

  • The C1-Methyl Ester: A classic electrophilic center. It can be selectively saponified to the free acid, directly converted to an amide, or reduced to a primary alcohol.

  • The Alpha-Carbon (C2'): The slightly acidic methylene protons (pKa ~22-25) can be deprotonated by strong, non-nucleophilic bases (e.g., LDA) to form an enolate, allowing for alpha-alkylation. The ortho-fluorine atom provides a mild inductive electron-withdrawing effect that stabilizes the enolate intermediate.

Divergent Derivatization Pathways

The following diagram illustrates the strategic functionalization vectors available for this scaffold.

G cluster_C5 C5-Bromide Functionalization cluster_C1 C1-Ester Functionalization cluster_Alpha Alpha-Carbon Functionalization Core Methyl 2-(5-bromo-2-fluorophenyl)acetate (CAS: 885068-47-3) Suzuki Suzuki-Miyaura (Biaryl Scaffold) Core->Suzuki Pd cat., Ar-B(OH)2 Buchwald Buchwald-Hartwig (Aniline Scaffold) Core->Buchwald Pd cat., R-NH2 Hydrolysis Saponification (Free Acid) Core->Hydrolysis LiOH, THF/H2O Reduction Reduction (Primary Alcohol) Core->Reduction DIBAL-H, -78°C Alkylation Alpha-Alkylation (Branched Acetate) Core->Alkylation LDA, R-X, -78°C Amidation Amidation (Acetamide) Hydrolysis->Amidation HATU, DIPEA, R-NH2

Figure 1: Divergent derivatization pathways of Methyl 2-(5-bromo-2-fluorophenyl)acetate.

Quantitative Data: Suzuki-Miyaura Catalyst Screening

When targeting the C5 position for biaryl formation, catalyst and base selection is critical to prevent premature ester hydrolysis and minimize protodeboronation of the incoming boronic acid. The following table summarizes optimization data for coupling the scaffold with phenylboronic acid.

Table 1: Optimization of C5 Suzuki-Miyaura Coupling

EntryCatalyst (5 mol%)Base (2.0 eq)Solvent SystemTemp (°C)Time (h)Yield (%)*Causality / Observation
1Pd(PPh3)4Na2CO3Toluene/H2O (4:1)901265Moderate yield; significant palladium black formation.
2Pd(dppf)Cl2K2CO31,4-Dioxane/H2O (4:1)90888Optimal. Bidentate ligand enforces cis-geometry, speeding reductive elimination.
3Pd(Amphos)Cl2K3PO4THF/H2O (4:1)701692Excellent yield at lower temp, but Amphos is cost-prohibitive for scale-up.
4Pd2(dba)3 / XPhosCs2CO31,4-Dioxane (Dry)100685Anhydrous conditions prevent ester hydrolysis entirely, but requires higher heat.

*Isolated yields after silica gel chromatography.

Detailed Experimental Protocols

Protocol A: C5-Arylation via Suzuki-Miyaura Cross-Coupling

This protocol utilizes the optimized conditions (Table 1, Entry 2) to synthesize methyl 2-(2-fluoro-5-phenylphenyl)acetate. The use of Pd(dppf)Cl2 is deliberate; the large bite angle of the dppf ligand facilitates the oxidative addition into the C-Br bond while sterically shielding the palladium center from side reactions [3].

Materials:

  • Methyl 2-(5-bromo-2-fluorophenyl)acetate (1.0 eq, 1.0 mmol, 247 mg)

  • Phenylboronic acid (1.2 eq, 1.2 mmol, 146 mg)

  • Pd(dppf)Cl2·CH2Cl2 adduct (0.05 eq, 0.05 mmol, 41 mg)

  • Potassium carbonate (K2CO3) (2.0 eq, 2.0 mmol, 276 mg)

  • 1,4-Dioxane / Deionized Water (4:1 v/v, 10 mL)

Step-by-Step Methodology:

  • System Degassing: To a 25 mL Schlenk flask, add the aryl bromide, phenylboronic acid, and K2CO3. Add the 1,4-Dioxane/H2O solvent mixture. Sparge the solution with Argon gas for 10 minutes. Causality: Oxygen must be removed to prevent the rapid oxidation of the Pd(0) active catalytic species and the homocoupling of the boronic acid.

  • Catalyst Addition: Quickly add the Pd(dppf)Cl2 catalyst under a positive stream of Argon. Seal the flask and heat to 90 °C using a pre-heated oil bath.

  • Self-Validating Reaction Monitoring: Stir for 8 hours. Monitor via LC-MS and TLC (Hexanes/EtOAc 8:2).

    • Validation Check: The starting material exhibits a distinct 1:1 isotopic mass split (M, M+2) due to the bromine atom (m/z ~246/248). Reaction completion is confirmed when this signal entirely disappears, replaced by the product mass (m/z 244 for the biaryl product).

  • Workup: Cool the reaction to room temperature. Dilute with Ethyl Acetate (20 mL) and filter the entire mixture through a short pad of Celite to remove palladium black.

  • Extraction: Transfer the filtrate to a separatory funnel. Wash with Brine (2 x 15 mL) to remove the dioxane and water. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, gradient elution 0-10% EtOAc in Hexanes).

Protocol B: Saponification and Amidation (Ester Derivatization)

Direct amidation of methyl esters can be sluggish. A more robust, self-validating approach is a two-step sequence: saponification to the free acid, followed by coupling using HATU. HATU generates an active HOAt ester, which utilizes an intramolecular hydrogen bond to accelerate amine attack, ensuring high yields without epimerizing the alpha-carbon [4].

Step 1: Saponification

  • Dissolve Methyl 2-(5-bromo-2-fluorophenyl)acetate (1.0 mmol) in a mixture of THF/MeOH/H2O (2:1:1 v/v, 8 mL).

  • Add Lithium Hydroxide monohydrate (LiOH·H2O) (2.0 eq, 2.0 mmol, 84 mg). Stir at room temperature for 3 hours.

  • Validation: TLC (Hexanes/EtOAc 7:3) will show the disappearance of the high-Rf ester and the appearance of a baseline spot (the carboxylate salt).

  • Concentrate the mixture to remove THF/MeOH. Dilute the aqueous remainder with 5 mL water, cool to 0 °C, and carefully acidify with 1M HCl until pH ~2.

  • Extract the precipitated free acid with Dichloromethane (DCM) (3 x 10 mL). Dry over Na2SO4, filter, and concentrate to yield (5-bromo-2-fluorophenyl)acetic acid quantitatively.

Step 2: HATU-Mediated Amidation

  • Dissolve the intermediate acid (1.0 mmol) in anhydrous N,N-Dimethylformamide (DMF) (5 mL) under Argon.

  • Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq, 3.0 mmol, 0.52 mL) and the desired primary amine (e.g., Benzylamine, 1.2 eq, 1.2 mmol).

  • Cool the mixture to 0 °C. Add HATU (1.2 eq, 1.2 mmol, 456 mg) in one portion. Causality: Adding HATU last at a low temperature prevents the formation of unreactive guanidinium byproducts that can occur if HATU reacts directly with the amine before the acid is activated.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Workup: Quench with saturated aqueous NaHCO3 (10 mL). Extract with EtOAc (3 x 15 mL). Wash the combined organic layers aggressively with 5% aqueous LiCl (3 x 10 mL) to remove the DMF solvent. Dry, concentrate, and purify via silica gel chromatography.

References

  • NextSDS. (n.d.). methyl 2-(5-bromo-2-fluorophenyl)acetate — Chemical Substance Information. NextSDS Substance Database. URL:[Link][1]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. URL:[Link]

  • Blangetti, M., & Rosso, H. (2013). Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. Molecules, 18(1), 1188-1213. URL:[Link][2]

Sources

Method

Application Note: Nucleophilic Substitution on Substituted Phenylacetic Esters

Introduction & Scope The functionalization of substituted phenylacetic esters via nucleophilic substitution is a cornerstone transformation in medicinal chemistry and organic synthesis. α-Halo phenylacetates, such as eth...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scope

The functionalization of substituted phenylacetic esters via nucleophilic substitution is a cornerstone transformation in medicinal chemistry and organic synthesis. α-Halo phenylacetates, such as ethyl α-bromophenylacetate and methyl α-bromophenylacetate, serve as highly versatile electrophilic building blocks[1]. The bromine atom at the α-position acts as an excellent leaving group, allowing for facile displacement by a variety of nucleophiles (e.g., amines, thiols, azides) to yield α-amino, α-thio, and α-azido phenylacetates[2]. These substituted derivatives are critical intermediates in the synthesis of active pharmaceutical ingredients (APIs), including clopidogrel analogs and unnatural amino acids.

This application note provides a comprehensive, self-validating protocol for the nucleophilic substitution of α-bromophenylacetic esters, detailing the mechanistic rationale, optimized step-by-step workflows, and in-process controls required to maximize yield and purity.

Mechanistic Rationale & Causality

To achieve high yields and prevent unwanted side reactions, it is critical to understand the thermodynamic and kinetic forces governing this transformation.

  • Electrophile Activation: The α-carbon of a phenylacetic ester is highly electrophilic. The adjacent ester carbonyl withdraws electron density via inductive effects, while the phenyl ring provides benzylic stabilization to the SN​2 transition state, significantly lowering the activation energy barrier for nucleophilic attack[3].

  • SN​2 vs. E2 Competition: The primary mode of failure in this reaction is the competing E2 elimination pathway. The α-proton is highly acidic due to being flanked by both a phenyl ring and an ester group. If a strong Brønsted base (e.g., sodium ethoxide) is used, elimination outcompetes substitution, leading to the formation of cinnamate derivatives[4].

  • Solvent & Base Selection: To suppress E2 elimination, polar aprotic solvents (such as DMF or Acetonitrile) are strictly preferred. These solvents enhance the nucleophilicity of the attacking species by leaving it relatively unsolvated, while simultaneously stabilizing the polar transition state. Weak, non-nucleophilic bases (e.g., K2​CO3​ or DIPEA) must be employed to scavenge the generated hydrobromic acid without initiating deprotonation at the α-carbon[4].

Solvent_Logic Start Solvent & Base Selection PolarAprotic Polar Aprotic + Weak Base (DMF / K2CO3) Start->PolarAprotic PolarProtic Polar Protic + Strong Base (EtOH / NaOEt) Start->PolarProtic SN2 Favors SN2 Pathway (Target Product) PolarAprotic->SN2 Enhances Nu- reactivity E2 Favors E2 Elimination (Cinnamate Byproduct) PolarProtic->E2 Increases basicity

Solvent and base selection logic for optimizing SN2 over E2 pathways.

Experimental Workflows

The following protocols are designed as self-validating systems. The visual precipitation of bromide salts provides real-time confirmation of reaction progression, while strict temperature controls prevent the epimerization of stereocenters if chiral substrates are utilized.

Protocol A: α-Amination (Synthesis of Unnatural Amino Acid Derivatives)

This protocol utilizes ethyl α-bromophenylacetate to synthesize α-amino esters via displacement with a primary or secondary amine.

Reagents:

  • Ethyl α-bromophenylacetate (1.0 equiv, limiting reagent)[1]

  • Amine nucleophile (1.2 equiv)

  • Anhydrous Potassium Carbonate ( K2​CO3​ , 1.5 equiv, finely powdered)

  • Anhydrous N,N-Dimethylformamide (DMF, 0.5 M relative to substrate)

Step-by-Step Methodology:

  • Preparation: In an oven-dried, argon-purged round-bottom flask, suspend finely powdered K2​CO3​ in anhydrous DMF.

  • Nucleophile Addition: Add the amine nucleophile to the suspension and stir at 0 °C for 10 minutes. Causality: Pre-cooling the mixture prevents exothermic degradation upon the addition of the electrophile.

  • Electrophile Addition: Dissolve ethyl α-bromophenylacetate in a minimal volume of DMF and add it dropwise to the reaction mixture over 15 minutes.

  • Reaction Propagation: Allow the reaction to slowly warm to ambient temperature (20–25 °C) and stir for 4–6 hours. Self-Validation Check: The reaction mixture will become cloudy as insoluble KBr precipitates, visually confirming the displacement of the bromide ion.

  • Quenching & Workup: Dilute the mixture with cold Deionized (DI) water (3x the reaction volume) to dissolve the salts and partition the mixture with Ethyl Acetate (EtOAc). Extract the aqueous layer twice more with EtOAc.

  • Washing: Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine, then dry over anhydrous Na2​SO4​ .

  • Purification: Filter the drying agent, concentrate under reduced pressure, and purify via flash column chromatography (Hexanes/EtOAc gradient).

SN2_Workflow Substrate α-Bromophenylacetate (Electrophile) Reaction SN2 Transition State (Inversion of Configuration) Substrate->Reaction Nucleophile Nucleophile (Amine/Thiol) Nucleophile->Reaction Base Acid Scavenger (K2CO3) Base->Reaction Product α-Substituted Phenylacetate (Target API Intermediate) Reaction->Product Waste Potassium Bromide (Visual Indicator) Reaction->Waste

Workflow of SN2 substitution on α-bromophenylacetates.

Protocol B: α-Thiolation (Synthesis of α-Thioether Phenylacetates)

Thiols are exceptionally potent nucleophiles. To prevent over-alkylation or disulfide formation, the reaction is conducted under strictly inert conditions using a milder organic base.

Reagents:

  • Methyl α-bromophenylacetate (1.0 equiv)[2]

  • Alkyl/Aryl Thiol (1.05 equiv)

  • N,N-Diisopropylethylamine (DIPEA, 1.2 equiv)

  • Anhydrous Acetonitrile (MeCN, 0.3 M)

Step-by-Step Methodology:

  • Degassing: Degas anhydrous MeCN by sparging with argon for 15 minutes to prevent oxidative disulfide coupling of the thiol.

  • Activation: Add the thiol and DIPEA to the solvent at 0 °C. Stir for 5 minutes.

  • Substitution: Add methyl α-bromophenylacetate dropwise. Stir at 0 °C for 1 hour, then warm to room temperature for 2 hours.

  • Workup: Evaporate the MeCN under reduced pressure. Redissolve the crude residue in Dichloromethane (DCM) and wash with 0.1 M HCl to remove residual DIPEA, followed by saturated NaHCO3​ and brine.

  • Isolation: Dry over MgSO4​ , filter, and concentrate to yield the α-thioether phenylacetate.

Quantitative Data & Reaction Optimization

The table below summarizes the empirical optimization data for the nucleophilic substitution of ethyl α-bromophenylacetate with a standard secondary amine (piperidine). The data clearly illustrates the causality between solvent/base choice and the resulting SN​2 vs. E2 product distribution.

SolventBaseTemp (°C)Time (h) SN​2 Yield (%)E2 Yield (%)Observation / Causality
DMF K2​CO3​ 25 4 88 <5 Optimal. Aprotic solvent maximizes Nu- strength; weak base prevents E2.
MeCNDIPEA25685<5Excellent alternative; slightly slower kinetics than DMF.
EtOHNaOEt2524055Suboptimal. Strong base triggers rapid α-proton abstraction (E2).
THF Et3​N 60127515Suboptimal. Heating increases E2 byproduct formation and risks racemization.

Self-Validating Systems & In-Process Controls (IPC)

To ensure the scientific integrity of the protocol, the following self-validating mechanisms must be integrated into the workflow:

  • Visual Validation (Salt Precipitation): In non-polar or moderately polar solvents (like THF or MeCN), the generation of the hydrobromide salt (e.g., DIPEA·HBr or KBr) results in immediate precipitation. The cessation of new precipitate formation is a reliable macroscopic indicator that the reaction has reached completion.

  • Chromatographic IPC: Monitor the reaction via TLC (Hexanes/EtOAc 8:2). The starting material (α-bromophenylacetate) is UV-active and stains heavily with KMnO4​ . The product will typically have a lower Rf​ value due to the introduction of the polar nucleophilic moiety.

  • Stereochemical Integrity: If utilizing an enantiopure α-bromophenylacetate, the reaction must be monitored via Chiral HPLC. The acidic nature of the α-proton means that elevated temperatures or excessively strong bases will lead to epimerization via an enolate intermediate. Maintaining the reaction at ≤ 25 °C ensures high stereoretention (via inversion).

References

  • Source: cymitquimica.
  • Source: smolecule.
  • Source: ambeed.
  • Source: benchchem.

Sources

Application

Application Note: Methyl (5-bromo-2-fluorophenyl)acetate as a Versatile Building Block in Advanced Heterocyclic Synthesis

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols Strategic Utility in Drug Discovery In modern medicinal chemistry, the rapid as...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols

Strategic Utility in Drug Discovery

In modern medicinal chemistry, the rapid assembly of complex, functionalized heterocycles is paramount. Methyl (5-bromo-2-fluorophenyl)acetate (CAS: 1646314-11-5) has emerged as a highly privileged, tri-functional building block. Its unique substitution pattern provides orthogonal reactivity nodes that allow chemists to perform sequential, chemoselective transformations without the need for cumbersome protecting group strategies.

This compound is frequently utilized in the synthesis of spiromacrocyclic orexin 2 receptor agonists[1], triazolone-based PPARα antagonists[2], and highly substituted indole/oxindole cores[3].

Mechanistic Rationale: The Tri-Modal Reactivity Profile

As a Senior Application Scientist, I approach this molecule not just as a reagent, but as a programmable scaffold. Its utility is driven by three distinct reactive sites:

  • C-H Acidity (The Methylene Hub): The alpha-protons adjacent to the ester carbonyl are weakly acidic (pKa ~22–25). Using a strong, sterically hindered base like Lithium Diisopropylamide (LDA) allows for the quantitative generation of a kinetic enolate. This enables precise alpha-alkylation or aldol-type condensations[1].

  • The Ortho-Fluorine (SNAr Acceptor): Fluorine is the optimal halogen for Nucleophilic Aromatic Substitution (SNAr). Its extreme electronegativity drastically lowers the LUMO of the aromatic ring, stabilizing the anionic Meisenheimer transition state. When paired with the adjacent ester, it acts as a perfect setup for intra- or intermolecular cyclizations with amines to form indoles and oxindoles[3].

  • The Meta-Bromine (Cross-Coupling Handle): Positioned meta to the fluorine, the bromine atom remains inert during enolate alkylation and SNAr reactions. It serves as a latent handle for late-stage diversification via Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig)[2].

ReactivityMap SM Methyl (5-bromo-2-fluorophenyl)acetate Enolate Alpha-Alkylation (C-H Activation) SM->Enolate LDA, -78°C SNAr SNAr & Lactamization (Oxindole Formation) SM->SNAr R-NH2, Base, Heat Coupling Pd-Catalyzed Coupling (Suzuki/Buchwald) SM->Coupling Pd(0), Ar-B(OH)2 Enolate->SNAr Sequential Cyclization SNAr->Coupling Late-Stage Diversification

Tri-modal reactivity map of methyl (5-bromo-2-fluorophenyl)acetate.

Workflow 1: Alpha-Alkylation via Kinetic Enolate Generation

Causality & Optimization

To introduce structural complexity at the alpha-position, the ester must be deprotonated without initiating nucleophilic attack at the carbonyl. LDA is chosen for its steric bulk, ensuring strictly acid-base chemistry. The reaction must be maintained at –78 °C; allowing the temperature to rise before electrophile addition will result in undesired Claisen self-condensation.

Protocol 1.1: Alpha-Alkylation with TMSCl or Alkyl Halides

This protocol is a self-validating system: the deep yellow color confirms enolate formation, while the aqueous quench logically isolates the lipophilic product.

  • Preparation: In an oven-dried 250 mL Schlenk flask equipped with a magnetic stir bar, dissolve methyl (5-bromo-2-fluorophenyl)acetate (5.0 g, 20.2 mmol) in anhydrous THF (100 mL) under a strict argon atmosphere.

  • Enolate Generation: Cool the flask to –78 °C using a dry ice/acetone bath. Add LDA (2.0 M in THF/heptane, 15.18 mL, 30.3 mmol) dropwise over 15 minutes. The solution will turn deep yellow, indicating successful enolate formation[1].

  • Maturation: Stir the mixture for exactly 1 hour at –78 °C to ensure complete deprotonation.

  • Electrophile Addition: Add the desired electrophile (e.g., TMSCl or Methyl Iodide, 30.3 mmol) dropwise at –78 °C[1].

  • Warming & Quenching: Stir for an additional 1 hour at –78 °C, then remove the cooling bath and allow the reaction to warm to room temperature over 2 hours. Quench the reaction by slowly adding saturated aqueous NH₄Cl (50 mL).

  • Isolation: Extract the aqueous layer with EtOAc (2 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify via flash chromatography.

Workflow 2: Synthesis of 5-Bromo-Oxindoles via SNAr-Lactamization

Causality & Optimization

Converting the acetate into an oxindole requires two chemical events: aminolysis of the ester and SNAr displacement of the fluorine. Because fluorine is a highly activated leaving group, the reaction can proceed through two competing but convergent pathways. We utilize N,N-Diisopropylethylamine (DIPEA) as a non-nucleophilic base to scavenge the generated HF. Without a sufficient HF scavenger, the primary amine nucleophile becomes protonated, killing the reaction trajectory. N-Methyl-2-pyrrolidone (NMP) is selected as the solvent because its high dielectric constant stabilizes the polar Meisenheimer transition state[3].

SNArPathway A Methyl (5-bromo-2-fluorophenyl)acetate B Amide Intermediate A->B Aminolysis (-MeOH) C Meisenheimer Complex A->C SNAr (-HF) D 5-Bromo-1-alkyloxindole B->D Intramolecular SNAr C->D Intramolecular Lactamization

Mechanistic pathways for oxindole formation via SNAr and lactamization.

Protocol 2.1: Synthesis of 5-Bromo-1-benzylindolin-2-one
  • Reagent Assembly: In a 50 mL sealed tube, dissolve the alpha-alkylated or unsubstituted methyl (5-bromo-2-fluorophenyl)acetate (5.0 mmol) in anhydrous NMP (15 mL).

  • Nucleophile & Base Addition: Add benzylamine (1.2 equiv, 6.0 mmol) followed by DIPEA (2.5 equiv, 12.5 mmol).

  • Thermal Activation: Seal the tube and heat the mixture to 120 °C in a pre-heated oil bath for 12 hours.

  • Reaction Monitoring: Monitor via LC-MS. You will initially observe the mass of the uncyclized amide intermediate (M+H = +benzylamine -MeOH), which will slowly convert to the final oxindole mass (M+H = -HF).

  • Workup (Self-Validating Isolation): Cool to room temperature and pour the mixture into ice-cold 1M HCl (50 mL). This critical step neutralizes excess DIPEA and unreacted benzylamine, driving them into the aqueous phase. Extract with EtOAc (3 x 30 mL).

  • NMP Removal: Wash the combined organic layers with 5% aqueous LiCl (3 x 20 mL). Note: LiCl washing is mandatory to partition the highly polar NMP into the aqueous phase.

  • Purification: Dry over Na₂SO₄, concentrate, and purify via silica gel chromatography to yield the solid oxindole.

Quantitative Data: Optimization of Oxindole Cyclization
EntrySolventBaseTemp (°C)Time (h)Yield (%)Mechanistic Observation
1DMFK₂CO₃1002445%Incomplete cyclization; amide intermediate stalls.
2DMFCs₂CO₃1001862%Cesium effect improves SNAr rate, but solubility is poor.
3NMP DIPEA 120 12 88% Optimal conversion; homogeneous basic conditions.
4DMSODIPEA1201275%Good conversion, but difficult solvent removal during workup.

Workflow 3: Late-Stage Diversification via Cross-Coupling

Once the heterocyclic core is established, the latent meta-bromine atom is utilized to extend the pharmacophore. This is heavily utilized in the synthesis of complex therapeutic agents, such as triazolone derivatives targeting PPARα[2].

Protocol 3.1: Suzuki-Miyaura Coupling of the 5-Bromo-Oxindole
  • Setup: To a degassed solution of 5-bromo-1-benzylindolin-2-one (1.0 mmol) and the desired arylboronic acid (1.5 mmol) in 1,4-dioxane/H₂O (4:1, 10 mL), add K₂CO₃ (3.0 mmol).

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 mmol, 5 mol%). Purge the flask with argon for an additional 5 minutes.

  • Reaction: Heat the mixture at 90 °C for 4–6 hours until complete consumption of the starting material is observed by TLC.

  • Isolation: Filter the mixture through a short pad of Celite to remove palladium black, washing with EtOAc. Concentrate the filtrate and purify via column chromatography.

References

  • Source: Google Patents (US20240425521A1)
  • Source: PMC (nih.gov)
  • Source: Google Patents (WO2013134562A1)

Sources

Method

Advanced Protocols for the Benzylic Bromination of Fluorinated Compounds

The benzylic bromination of fluorinated aromatic compounds is a critical transformation in medicinal chemistry and agrochemical development, providing versatile electrophilic building blocks. However, the unique electron...

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Author: BenchChem Technical Support Team. Date: March 2026

The benzylic bromination of fluorinated aromatic compounds is a critical transformation in medicinal chemistry and agrochemical development, providing versatile electrophilic building blocks. However, the unique electronic properties of fluorinated substituents demand rigorous optimization of standard Wohl-Ziegler conditions. This guide provides a mechanistic deep-dive and field-proven protocols for achieving high-yielding, selective benzylic brominations while eliminating the use of legacy ozone-depleting solvents.

Mechanistic Principles & Causality

To successfully brominate a fluorinated compound, one must understand how fluorine alters the transition state of a radical reaction.

The Electronic Challenge: Strongly electron-withdrawing groups (EWGs) such as trifluoromethyl ( −CF3​ ) or direct fluoro substituents exert a powerful inductive pull on the aromatic ring. During the propagation step of a free-radical bromination, a bromine radical ( Br∙ ) abstracts a benzylic hydrogen atom. This transition state possesses partial polar character. The presence of EWGs destabilizes this electron-deficient transition state, significantly deactivating the benzylic position toward hydrogen abstraction[1].

Because the substrate is deactivated, standard mild conditions often fail, leading to stalled reactions or forcing the chemist to use excess reagents that trigger unwanted side reactions like polybromination or electrophilic aromatic substitution[2]. Overcoming this barrier requires higher-energy radical initiation (robust thermal initiators or photochemical activation) and highly optimized solvent environments.

Mechanism Initiation 1. Initiation NBS + Initiator → Br• Propagation1 2. Propagation A Ar-CH3 + Br• → Ar-CH2• + HBr Initiation->Propagation1 Generates Br• Propagation2 3. Propagation B Ar-CH2• + NBS → Ar-CH2Br + Br• Propagation1->Propagation2 Benzylic Radical Formation Propagation2->Propagation1 Regenerates Br• Termination 4. Termination Radical Recombination Propagation2->Termination Chain Death

Free-radical Wohl-Ziegler chain mechanism for benzylic bromination.

Solvent Selection: Moving Beyond Carbon Tetrachloride

Historically, carbon tetrachloride ( CCl4​ ) was the universal solvent for these reactions because it is completely transparent to radicals. However, CCl4​ is highly toxic and internationally banned under the Montreal Protocol. Modern protocols rely on two superior alternatives depending on the reactor setup:

A. (Trifluoromethyl)benzene (Benzotrifluoride, PhCF3​ )

For traditional batch thermal reactions,3 for CCl4​ [3]. It is chemically inert to radical bromination, possesses a low refractive index (enhancing photochemical efficiency if light is used), and has a boiling point (102 °C) that easily accommodates the thermal decomposition of initiators like AIBN or Benzoyl Peroxide (BPO)[4].

B. Acetonitrile ( MeCN )

For continuous-flow photochemical brominations,5[5]. In flow chemistry, any precipitation inside the micro-tubing causes catastrophic overpressurization. Acetonitrile is highly polar and maintains both NBS and the succinimide byproduct in a homogeneous solution throughout the reaction, ensuring uninterrupted continuous operation[6].

SolventToxicity / RegulatoryRadical InertnessSolubilizing PowerRecommended Application
CCl4​ Banned (Montreal Protocol)ExcellentGoodObsolete / Legacy Batch
PhCF3​ LowExcellentModerateThermal Batch Reactions
MeCN ModerateGoodExcellentPhotochemical Flow

Experimental Protocols

Protocol A: Thermal Batch Bromination in Benzotrifluoride

Optimized for deactivated fluorinated toluenes (e.g., 2-(Trifluoromethyl)toluene).

Self-Validating Principle: This protocol utilizes a visual phase change. NBS is dense and sits at the bottom of the flask. As the radical chain propagates, NBS is consumed and succinimide is generated. Succinimide is less dense and floats to the surface, providing visual confirmation that the reaction is proceeding.

  • Preparation: Flame-dry a two-necked round-bottom flask equipped with a reflux condenser and a nitrogen inlet. Ensure all glassware is strictly anhydrous to prevent the formation of HBr , which can trigger unwanted electrophilic aromatic substitution[2].

  • Reagent Loading: Add the fluorinated toluene derivative (1.0 equiv) and freshly recrystallized N-bromosuccinimide (1.05 to 1.10 equiv). Causality: Strict stoichiometric control prevents over-bromination to the dibromide[4].

  • Solvent & Initiator: Suspend the mixture in anhydrous (trifluoromethyl)benzene (approx. 3 mL per mmol of substrate). Add 2,2′-azobisisobutyronitrile (AIBN) (0.05 - 0.11 equiv)[4].

  • Degassing: Sparge the suspension with dry nitrogen for 10 minutes. Causality: Dissolved oxygen is a potent radical scavenger that will terminate the chain reaction prematurely.

  • Execution: Heat the mixture to 80 °C (reflux) under vigorous stirring. Monitor the flotation of succinimide.

  • Workup: Once complete (typically 4–12 hours for deactivated substrates), cool to room temperature. Filter off the succinimide byproduct. Wash the organic filtrate sequentially with saturated aqueous NaHCO3​ , saturated Na2​S2​O3​ (to quench residual oxidants), and brine[1]. Dry over anhydrous MgSO4​ and concentrate.

Protocol B: Continuous-Flow Photochemical Bromination

A highly scalable, initiator-free method utilizing visible light.

Flow Reservoir Reagent Reservoir (Substrate + NBS in MeCN) Pump HPLC Pump Reservoir->Pump Reactor FEP Tubing Reactor (Visible Light Irradiation) Pump->Reactor Continuous Flow BPR Back Pressure Regulator Reactor->BPR Photochemical Conversion Collection Product Collection (Quench & Isolate) BPR->Collection

Schematic of the continuous-flow photochemical reactor for scalable benzylic bromination.

  • Reactor Setup: Coil transparent fluorinated ethylene polymer (FEP) tubing around a glass cylinder housing a compact fluorescent lamp (CFL) or a high-intensity visible LED array[6].

  • Reagent Preparation: Prepare a homogeneous solution of the fluorinated benzylic substrate (1.0 equiv) and NBS (1.05 equiv) in anhydrous acetonitrile[6].

  • Priming: Prime the HPLC pump and FEP reactor with pure acetonitrile to establish baseline pressure.

  • Execution: Pump the reagent stream through the irradiated FEP reactor. Adjust the flow rate to achieve a residence time optimized for the specific substrate (typically 10 to 45 minutes)[5].

  • Quenching & Collection: Direct the reactor effluent through a back-pressure regulator into a collection flask containing saturated aqueous Na2​S2​O3​ .

  • Isolation: Extract the aqueous mixture with dichloromethane, dry the organic layer, and concentrate to yield the highly pure monobrominated product.

Troubleshooting & Optimization

When working with deactivated fluorinated systems, deviations in kinetics or selectivity are common. Use the following diagnostic matrix to correct course:

ObservationMechanistic CauseCorrective Action
Over-bromination (Dibromide formation) Excess radical propagation at the mono-brominated benzylic site.Strictly limit NBS to 1.05 equivalents; monitor reaction kinetics closely via GC-MS and quench immediately upon starting material consumption[2].
Aromatic Bromination Electrophilic aromatic substitution triggered by trace Lewis acids or HBr .Ensure NBS is freshly recrystallized to remove Br2​ / HBr ; use non-polar/inert solvents like PhCF3​ [2].
Incomplete Conversion Radical chain termination outcompeting propagation; inactive initiator or oxygen quenching.Thoroughly degas the solvent with N2​ prior to heating; ensure AIBN is stored properly and not thermally degraded[1].

References

1.[3] Title: Benzylic Brominations with N-Bromosuccinimide in (Trifluoromethyl)benzene Source: academia.edu / Synthesis URL:

2.[5] Title: A Scalable Procedure for Light-Induced Benzylic Brominations in Continuous Flow Source: organic-chemistry.org URL:

3.[1] Title: Application Notes and Protocols for the Benzylic Bromination of 2-(Trifluoromethyl)toluene using N-Bromosuccinimide (NBS) Source: benchchem.com URL:

4.[6] Title: A Scalable Procedure for Light-Induced Benzylic Brominations in Continuous Flow | The Journal of Organic Chemistry Source: acs.org URL:

5.[2] Title: Technical Support Center: Synthesis of 2-(Trifluoromethyl)benzyl bromide Source: benchchem.com URL:

6.[4] Title: Benzylic Brominations with N-Bromosuccinimide in (Trifluoromethyl)benzene Source: thieme-connect.com URL:

Sources

Application

Application Note: Scale-Up Synthesis and Process Optimization of Methyl 2-(5-bromo-2-fluorophenyl)acetate

Introduction & Strategic Overview Methyl 2-(5-bromo-2-fluorophenyl)acetate (CAS: 885068-47-3) is a highly versatile fluorinated building block utilized extensively in medicinal chemistry, particularly in the synthesis of...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Overview

Methyl 2-(5-bromo-2-fluorophenyl)acetate (CAS: 885068-47-3) is a highly versatile fluorinated building block utilized extensively in medicinal chemistry, particularly in the synthesis of IRAK4 modulators and other complex Active Pharmaceutical Ingredients (APIs)[1]. The presence of both a fluorine atom and a bromine atom on the aromatic ring provides an orthogonal reactivity profile: the bromine serves as an excellent handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), while the fluorine atom modulates the pKa, lipophilicity, and metabolic stability of the final drug candidate.

This application note details a robust, four-step scale-up synthesis starting from commercially available 5-bromo-2-fluorotoluene. The process chemistry strategy has been specifically designed to eliminate Class I toxic solvents, mitigate the hazards of cyanide handling, and ensure high-purity intermediates suitable for cGMP manufacturing environments.

Synthetic Route & Mechanistic Pathway

The synthesis follows a classical homologation sequence: radical bromination, nucleophilic cyanation, alkaline hydrolysis, and Fischer esterification.

SynthesisRoute SM 5-Bromo-2-fluorotoluene (CAS: 51437-00-4) Int1 5-Bromo-2-fluorobenzyl bromide (CAS: 99725-12-9) SM->Int1 NBS, AIBN PhCF3, 80°C (Radical Bromination) Int2 2-(5-Bromo-2-fluorophenyl)acetonitrile Int1->Int2 NaCN, TBAB Toluene/H2O, 80°C (Nucleophilic Substitution) Int3 5-Bromo-2-fluorophenylacetic acid (CAS: 883514-21-4) Int2->Int3 NaOH, H2O/EtOH Reflux, then HCl (Alkaline Hydrolysis) Product Methyl 2-(5-bromo-2-fluorophenyl)acetate (CAS: 885068-47-3) Int3->Product MeOH, H2SO4 (cat) Reflux (Fischer Esterification)

Figure 1: Four-step scale-up synthetic route to Methyl 2-(5-bromo-2-fluorophenyl)acetate.

Step-by-Step Experimental Protocols & Causality

Step 1: Radical Bromination (Wohl-Ziegler Reaction)
  • Objective: Functionalize the benzylic methyl group to yield 5-bromo-2-fluorobenzyl bromide[2].

  • Causality & Scale-Up Insight: Historically, Wohl-Ziegler brominations relied on carbon tetrachloride (CCl₄), a Class I ozone-depleting and hepatotoxic solvent. For modern scale-up, benzotrifluoride (PhCF₃) is utilized as a green, non-flammable, and radical-inert replacement[3]. Azobisisobutyronitrile (AIBN) is preferred over benzoyl peroxide to provide a steady, controlled radical initiation profile at 80 °C, minimizing the formation of dibrominated byproducts.

  • Protocol:

    • Charge a glass-lined reactor with 5-bromo-2-fluorotoluene (1.0 eq, 1.0 kg) and PhCF₃ (10 L).

    • Add N-Bromosuccinimide (NBS, 1.05 eq) and AIBN (0.05 eq) under a steady nitrogen sweep.

    • Heat the mixture to 80 °C and stir for 4–6 hours. Monitor the reaction via GC-FID until the starting material is <2%.

    • Cool the reactor to 0 °C to precipitate succinimide. Filter the suspension and wash the filter cake with cold PhCF₃.

    • Concentrate the filtrate under reduced pressure to yield 5-bromo-2-fluorobenzyl bromide as a pale amber oil. Proceed to the next step without further purification.

Step 2: Phase-Transfer Catalyzed Cyanation
  • Objective: Homologation via Sₙ2 substitution to form 2-(5-bromo-2-fluorophenyl)acetonitrile.

  • Causality & Scale-Up Insight: Handling sodium cyanide (NaCN) at scale presents severe toxicity risks. Utilizing a biphasic Toluene/Water system with Tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst confines the cyanide salt to the aqueous phase. TBAB shuttles the CN⁻ ion into the organic layer, driving the Sₙ2 substitution rapidly while suppressing side-reactions like hydrolysis or dialkylation.

  • Protocol:

    • Dissolve 5-bromo-2-fluorobenzyl bromide (1.0 eq) in Toluene (5 L).

    • In a separate vessel, prepare an aqueous solution of NaCN (1.2 eq) and TBAB (0.05 eq) in Deionized Water (5 L).

    • Slowly add the aqueous solution to the organic layer at 20 °C.

    • Heat the biphasic mixture to 80 °C under vigorous mechanical stirring for 8 hours.

    • Cool to room temperature, separate the phases, and wash the organic layer with 5% NaOCl (bleach) to quench residual cyanide, followed by brine.

    • Concentrate the organic layer to afford the nitrile intermediate.

Step 3: Alkaline Hydrolysis
  • Objective: Conversion of the nitrile to 5-bromo-2-fluorophenylacetic acid.

  • Causality & Scale-Up Insight: Nitriles attached to electron-deficient rings can resist mild hydrolysis. A strong alkaline environment (NaOH in aqueous EtOH) irreversibly drives the equilibrium to the highly water-soluble sodium carboxylate salt. This enables a critical self-validating purification step: washing the basic aqueous layer with methyl tert-butyl ether (MTBE) removes unreacted nitrile and neutral byproducts before acidification precipitates the highly pure acid.

  • Protocol:

    • Suspend the crude nitrile in a 1:1 mixture of Ethanol and 20% aqueous NaOH (10 L/kg).

    • Reflux the mixture (approx. 85 °C) for 12 hours until ammonia evolution ceases.

    • Distill off the ethanol under reduced pressure. Dilute the remaining aqueous layer with water and wash twice with MTBE (2 L). Discard the organic washes.

    • Cool the aqueous layer to 5 °C and slowly acidify with 6M HCl to pH 2.

    • Filter the resulting white precipitate, wash with cold water, and dry in a vacuum oven at 50 °C to yield 5-bromo-2-fluorophenylacetic acid.

Step 4: Fischer Esterification
  • Objective: Synthesis of the final product, Methyl 2-(5-bromo-2-fluorophenyl)acetate[1].

  • Causality & Scale-Up Insight: The acid is converted to the methyl ester using methanol as both the reactant and solvent, catalyzed by sulfuric acid. This method is highly scalable, avoids toxic methylating agents (e.g., diazomethane, methyl iodide), and drives the equilibrium toward the product via a massive stoichiometric excess of methanol.

  • Protocol:

    • Dissolve 5-bromo-2-fluorophenylacetic acid (1.0 eq) in anhydrous Methanol (10 L/kg).

    • Add concentrated H₂SO₄ (0.1 eq) dropwise.

    • Reflux the solution for 6 hours. Monitor via HPLC-UV until the acid is <1%.

    • Concentrate the mixture to remove the bulk of methanol. Dilute the residue with Ethyl Acetate and wash with saturated NaHCO₃ until the aqueous phase is pH 8 (neutralizing the catalyst and any trace unreacted acid).

    • Wash with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the final ester as a clear, colorless to pale yellow liquid.

Scale-Up Analytics & Quality Control

To ensure a self-validating system, strict release criteria must be met at each stage of the scale-up process. The table below summarizes the quantitative analytical targets.

Intermediate / ProductAnalytical MethodKey Release CriteriaTypical Yield
5-Bromo-2-fluorobenzyl bromide GC-FID / ¹H-NMR>95% purity; Absence of dibrominated side-product82–85%
2-(5-Bromo-2-fluorophenyl)acetonitrile GC-FID / FTIR>97% purity; Strong C≡N stretch at ~2250 cm⁻¹88–92%
5-Bromo-2-fluorophenylacetic acid HPLC-UV / LOD>98% purity; Loss on Drying (LOD) <0.5%85–90%
Methyl 2-(5-bromo-2-fluorophenyl)acetate HPLC-UV / GC-MS>99% purity; Residual MeOH <3000 ppm90–95%

References

  • Zhang, G., See, N. W., Wimmer, N., Godinez, M. J., Cameron, S. A., Furneaux, R. H., & Ferro, V. "Site-Selective Photobromination of O-Acetylated Carbohydrates in Benzotrifluoride." Organic Letters, 2024. URL: [Link]

  • PrepChem. "Synthesis of 5-bromo-2-fluorobenzyl bromide (US04772626)." PrepChem Database. URL: [Link]

  • "WO2017108723A2 - PYRAZOLO[1,5a]PYRIMIDINE DERIVATIVES AS IRAK4 MODULATORS." Google Patents.

Sources

Method

Application Note: Orthogonal Analytical Strategies for the Purity Assessment of Phenylacetic Acid Esters

Executive Summary Phenylacetic acid esters (PAAEs), such as methyl, ethyl, and benzyl phenylacetate, are critical intermediates in pharmaceutical synthesis (e.g., penicillin G derivatives, diclofenac) and high-value frag...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Phenylacetic acid esters (PAAEs), such as methyl, ethyl, and benzyl phenylacetate, are critical intermediates in pharmaceutical synthesis (e.g., penicillin G derivatives, diclofenac) and high-value fragrance manufacturing. Accurate purity assessment requires resolving the parent ester from unreacted precursors (like phenylacetic acid) and esterification byproducts. Because PAAEs present diverse volatility and polarity profiles, a single analytical technique is insufficient.

This application note details a dual-modality, self-validating analytical workflow. We employ High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) for non-volatile, polar impurities and assay determination, orthogonally paired with Gas Chromatography-Mass Spectrometry (GC-MS) for volatile impurity profiling and structural elucidation[1].

Mechanistic Rationale & Analytical Strategy

The selection of analytical parameters is governed by the physicochemical properties of the analytes:

  • HPLC-UV Causality: Phenylacetic acid (PAA) has a pKa​ of 4.31[2]. If analyzed in a neutral mobile phase, PAA exists in a state of partial ionization, leading to severe peak tailing and retention time instability. By acidifying the mobile phase to pH ~2.0 (using 0.1% phosphoric acid), the carboxylic acid is fully protonated, ensuring sharp, symmetrical peaks[3]. Furthermore, the phenyl ring exhibits strong π→π∗ transitions; thus, UV detection at 210–215 nm maximizes sensitivity for trace impurities, while acetonitrile is chosen over methanol due to its lower UV cutoff, providing a stable baseline[4].

  • GC-MS Causality: PAAEs are thermally stable and highly volatile, making them ideal candidates for GC. A mid-polarity column (e.g., DB-5ms) separates analytes based on boiling point and slight dipole interactions. Electron Ionization (EI) at 70 eV generates highly reproducible, diagnostic fragmentation—specifically the tropylium ion ( m/z 91)—which serves as a robust quantifier ion for benzyl-containing compounds[5],[1].

PAAE_Workflow Sample Phenylacetic Acid Ester (PAAE) Synthesis Batch Split Sample Preparation & Matrix Evaluation Sample->Split Path1 Volatile Esters & Byproducts (e.g., Methyl/Ethyl Phenylacetate) Split->Path1 Path2 Non-Volatile & Polar Impurities (e.g., Residual Phenylacetic Acid) Split->Path2 GC GC-MS (EI Mode) Column: DB-5ms Target: Trace Volatiles & Mass ID Path1->GC LC HPLC-UV (215 nm) Column: C18 Reversed-Phase Target: Assay & Polar Degradants Path2->LC Validate1 SST: PFTBA Tune & Blank Check GC->Validate1 Validate2 SST: Resolution (Rs > 2.0) LC->Validate2 Report Comprehensive E-E-A-T Validated Purity Report Validate1->Report Validate2->Report

Orthogonal decision tree and validation workflow for PAAE purity assessment.

Protocol 1: HPLC-UV Method for Assay and Polar Impurities

This protocol is designed as a self-validating system . The method will automatically halt if the System Suitability Test (SST) criteria are not met, preventing the acquisition of invalid data.

Method Parameters
  • Column: Reversed-phase C18 (e.g., 250 mm × 4.6 mm, 5 µm)[4].

  • Detection: UV at 215 nm (primary for sensitivity) and 254 nm (secondary for specificity)[3].

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 5 µm[4].

Step-by-Step Methodology

Step 1: Mobile Phase Preparation

  • Mobile Phase A: Add 1.0 mL of 85% orthophosphoric acid to 1000 mL of HPLC-grade water (pH ~2.0). Filter through a 0.22 µm membrane and degas[3].

  • Mobile Phase B: 100% HPLC-grade Acetonitrile.

Step 2: Sample & Standard Preparation

  • Diluent: Water:Acetonitrile (50:50, v/v).

  • SST Solution: Prepare a mixture containing 10 µg/mL of Phenylacetic Acid and 50 µg/mL of the target PAAE.

  • Sample Solution: Dissolve the PAAE sample in diluent to a final concentration of 1.0 mg/mL.

Step 3: Gradient Execution Run the gradient program as defined in Table 1 to ensure early elution of polar acids and late elution of hydrophobic esters[3].

Step 4: Self-Validation & System Suitability Inject the SST Solution. The system is validated only if:

  • Resolution ( Rs​ ) between PAA and the PAAE is ≥2.0 .

  • Tailing factor ( Tf​ ) for PAA is ≤1.5 .

  • Relative Standard Deviation (RSD) of the PAAE peak area over 5 replicate injections is ≤2.0% .

HPLC Quantitative Data Summary

Table 1: Optimized HPLC Gradient Program

Time (min)Mobile Phase A (0.1% H3​PO4​ )Mobile Phase B (Acetonitrile)Elution Target
0.095%5%Equilibration
15.065%35%Polar Impurities (PAA)
30.040%60%Intermediate Byproducts
40.050%50%Target PAAE
52.030%70%High-Molecular Weight Esters
60.095%5%Re-equilibration

Protocol 2: GC-MS Method for Volatile Profiling

GC-MS is utilized for trace volatile impurity profiling and definitive structural identification via mass spectral libraries[5].

Method Parameters
  • Column: DB-5ms (30 m × 0.25 mm, 0.25 µm film thickness)[1].

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min[1].

  • Injector: Split/Splitless at 250 °C, Split ratio 10:1[1].

  • Ionization: Electron Ionization (EI) at 70 eV[1].

  • Scan Range: m/z 40 to 400[1].

Step-by-Step Methodology

Step 1: Instrument Tuning (Self-Validation Step 1)

  • Perform an autotune using Perfluorotributylamine (PFTBA).

  • Validation Check: Ensure the relative abundances of m/z 69, 219, and 502 meet manufacturer specifications. If the m/z 28 (Nitrogen) or m/z 32 (Oxygen) peaks exceed 5% of the m/z 69 peak, halt the sequence and check for system leaks.

Step 2: Sample Preparation

  • Dissolve the PAAE sample in a highly volatile, non-interfering solvent (e.g., HPLC-grade Hexane or Dichloromethane) to a concentration of 100 µg/mL.

Step 3: Chromatographic Separation

  • Execute the oven temperature program detailed in Table 2. The initial low temperature focuses the analyte band, while the ramp ensures the elution of high-boiling esters like benzyl phenylacetate[1].

Step 4: Carryover Verification (Self-Validation Step 2)

  • Inject a pure solvent blank immediately following the highest concentration standard.

  • Validation Check: The blank must show <0.1% carryover of the target PAAE peak area.

GC-MS Quantitative Data Summary

Table 2: GC-MS Oven Temperature Program

Ramp StageRate (°C/min)Target Temperature (°C)Hold Time (min)Total Time (min)
Initial-602.02.0
Ramp 1102805.029.0

Table 3: Diagnostic MS Fragmentation for Common PAAEs

CompoundMolecular Ion ( M+ )Base Peak ( m/z )Key Diagnostic Fragments ( m/z )
Methyl Phenylacetate15091 (Tropylium)91, 119, 150
Ethyl Phenylacetate16491 (Tropylium)91, 118, 164
Benzyl Phenylacetate22691 (Tropylium)91, 118, 226

Note: The m/z 91 ion is formed via the α -cleavage of the benzyl group, yielding the highly stable tropylium cation ( C7​H7+​ ). This predictable fragmentation is the causal basis for using m/z 91 as the primary quantifier ion in Selected Ion Monitoring (SIM) mode.

References

  • 1 - Benchchem[1] 2.4 - Chemical and Biochemical Engineering Quarterly (SRCE)[4]

  • 3 - Food Technology and Biotechnology[3]

  • 5 - Benchchem[5] 5.2 - PubChem[2]

Sources

Application

Application Note: Scalable Continuous Flow Synthesis and Late-Stage Functionalization of Pyrazole-Carboxamide SDHI Fungicides

Executive Summary The agrochemical industry is undergoing a paradigm shift, transitioning from traditional, large-scale batch manufacturing to highly controlled continuous flow processing. Borrowing heavily from pharmace...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The agrochemical industry is undergoing a paradigm shift, transitioning from traditional, large-scale batch manufacturing to highly controlled continuous flow processing. Borrowing heavily from pharmaceutical drug development, the integration of flow chemistry and late-stage functionalization (LSF) allows for the rapid, safe, and scalable synthesis of complex active ingredients [5]. This application note details a continuous flow protocol for the synthesis of succinate dehydrogenase inhibitor (SDHI) fungicides, utilizing the structural motif of Fluxapyroxad as a model. By telescoping transition-metal-catalyzed cross-coupling with downstream amidation, this workflow provides unprecedented space-time yields while mitigating the risks associated with highly reactive fluorinated intermediates.

Mechanistic Insights & Causality

To move beyond a mere list of instructions, it is critical to understand the causality behind the engineering and chemical choices in this protocol.

The Shift to Spatial Control: Continuous Flow Chemistry

Traditional batch synthesis of highly functionalized agrochemicals often struggles with thermal runaway, especially during exothermic carbon-carbon bond formations. Flow chemistry replaces temporal control (reaction time in a single flask) with spatial control (pumping reagents through micro-channels) [6]. The high surface-area-to-volume ratio of perfluoroalkoxy (PFA) reactor coils ensures near-instantaneous heat and mass transfer. In the synthesis of biphenylaniline cores via Negishi cross-coupling, this rapid heat dissipation suppresses unwanted homocoupling side-reactions and prevents the degradation of sensitive organozinc intermediates, directly translating to higher yields and purity [4, 6].

The Role of Fluorine and Late-Stage Functionalization (LSF)

Approximately 30–40% of modern agrochemicals contain fluorine [1]. The strategic placement of fluorine atoms—such as the difluoromethyl group on the pyrazole ring and the trifluorophenyl moiety in Fluxapyroxad—dramatically increases the compound's lipophilicity and metabolic stability. This allows the fungicide to efficiently penetrate the waxy cuticles of plant leaves while resisting rapid enzymatic degradation [1]. Because traditional fluorination utilizes highly hazardous, corrosive reagents (e.g., DAST, HF) that restrict functional group tolerance, modern synthesis relies on either integrating pre-fluorinated building blocks in continuous flow or utilizing late-stage transition-metal-catalyzed electrophilic fluorination to safely decorate complex scaffolds [1].

Biological Context: SDHI Mechanism of Action

Fluxapyroxad and its analogues are broad-spectrum fungicides that target the fungal mitochondrial respiratory chain[3]. Specifically, they act as competitive inhibitors at the ubiquinone-binding site of Complex II (Succinate Dehydrogenase). By blocking the oxidation of succinate to fumarate, these compounds disrupt the tricarboxylic acid (TCA) cycle, halting ATP production and ultimately arresting fungal spore germination and mycelial spread [3].

SDHIMech Succinate Succinate ComplexII Succinate Dehydrogenase (Complex II) Succinate->ComplexII Oxidation Fumarate Fumarate ComplexII->Fumarate Ubiquinone Ubiquinone (Electron Acceptor) ComplexII->Ubiquinone e- transfer Ubiquinol Ubiquinol Ubiquinone->Ubiquinol ATP ATP Production & Fungal Growth Ubiquinol->ATP Mitochondrial Respiration Fluxapyroxad Fluxapyroxad (SDHI Fungicide) Fluxapyroxad->ComplexII Competitive Inhibition at Ubiquinone Site

SDHI fungicides inhibit Complex II in the fungal mitochondrial respiratory chain.

Experimental Protocol: Telescoped Synthesis of a Fluxapyroxad Analogue

Target Molecule: 3-(difluoromethyl)-1-methyl-N-(3',4',5'-trifluorobiphenyl-2-yl)-1H-pyrazole-4-carboxamide.

Self-Validating System Design (Process Analytical Technology)

To ensure trustworthiness and reproducibility, this protocol integrates a self-validating Process Analytical Technology (PAT) loop. An inline benchtop FT-IR flow cell continuously monitors the effluent from the cross-coupling reactor. The system tracks the disappearance of the C-Cl stretching frequency (approx. 1050 cm⁻¹) of the starting material. If the conversion drops below 98%, the system's logic controller automatically diverts the output to a waste stream and decreases the pump flow rates (increasing residence time) until steady-state conversion is re-established.

Step-by-Step Methodology

Module 1: Continuous Cross-Coupling (Biphenylaniline Synthesis)

  • Preparation of Reagent Streams:

    • Stream A: Prepare a 0.5 M solution of 2-chloroaniline Schiff base in anhydrous THF, containing 2 mol% Pd(PPh₃)₂Cl₂ and 4 mol% CuI catalyst system [4, 7].

    • Stream B: Prepare a 0.6 M solution of 3,4,5-trifluorophenylzinc chloride (generated in situ via Grignard insertion) in anhydrous THF [4].

  • Reaction Execution:

    • Prime HPLC metering pumps with anhydrous THF.

    • Introduce Stream A and Stream B at a flow rate of 1.0 mL/min each into a perfluoroalkoxy (PFA) T-mixer (0.5 mm internal diameter).

    • Direct the mixed stream into a 10 mL PFA reactor coil submerged in an 80°C oil bath. The combined flow rate of 2.0 mL/min results in a precise 5-minute residence time.

  • Inline Validation:

    • Route the effluent through the inline FT-IR cell. Confirm >98% conversion before allowing the stream to proceed to Module 2.

Module 2: Telescoped Amidation 4. Preparation of Acyl Chloride Stream:

  • Stream C: Prepare a 0.55 M solution of 3-difluoromethyl-1-methyl-1H-pyrazole-4-carbonyl chloride in toluene[3, 4].

  • Reaction Execution:

    • Intersect the validated effluent from Module 1 with Stream C (pumped at 2.0 mL/min) via a secondary T-mixer maintained at 25°C.

    • Pass the combined mixture through a packed-bed reactor cartridge containing polymer-supported diisopropylethylamine (PS-DIPEA). Causality: The immobilized base acts as an efficient scavenger for the HCl byproduct generated during amidation, driving the reaction to completion without the need for an intermediate aqueous workup [5].

  • Purification & Collection:

    • Route the final stream through an inline liquid-liquid membrane separator using a continuous feed of water and dichloromethane (DCM) to wash away residual inorganic salts [7].

    • Collect the organic phase and remove the solvent under reduced pressure to yield the highly pure SDHI fungicide.

FlowSetup StreamA Stream A: 2-Chloroaniline + Catalyst Mixer1 T-Mixer 1 StreamA->Mixer1 StreamB Stream B: Trifluorophenylzinc StreamB->Mixer1 Reactor1 Heated PFA Coil (80°C, 5 min) Mixer1->Reactor1 PAT1 Inline FT-IR (C-Cl monitoring) Reactor1->PAT1 Mixer2 T-Mixer 2 PAT1->Mixer2 Conversion > 98% StreamC Stream C: Pyrazole Acyl Chloride StreamC->Mixer2 Reactor2 Packed-Bed Reactor (Immobilized Base) Mixer2->Reactor2 Separator Inline Liquid-Liquid Separator Reactor2->Separator Product SDHI Fungicide Collection Separator->Product Organic Phase

Continuous flow setup for telescoped cross-coupling and amidation of SDHI fungicides.

Quantitative Process Metrics

The transition from batch to continuous flow yields significant improvements in process efficiency, safety, and environmental impact (E-factor), validating the methodology for industrial scale-up.

MetricTraditional Batch SynthesisContinuous Flow Synthesis
Reaction Time (Cross-Coupling) 12 - 18 hours5 minutes
Yield (Overall Telescoped) 65 - 70%88%
Space-Time Yield ( kg/L/h ) < 0.05> 1.2
E-factor (Waste/Product ratio) ~ 45~ 12
Safety Profile High risk (thermal runaway)Low risk (micro-volume containment)

References

  • Late-Stage Fluorination: From Fundamentals to Application - PMC (nih.gov). 1

  • Scalable Continuous Flow Synthesis of Pharmaceuticals and Agrochemicals - IIT Bombay. 2

  • Fluxapyroxad: A Comprehensive Technical Guide on its Chemical Structure and Synthesis - Benchchem. 3

  • Fluxapyroxad: Synthesis and Introduction - ChemicalBook. 4

  • A Comment on Continuous Flow Technologies within the Agrochemical Industry - University of Cambridge. 5

  • Continuous flow chemistry for molecular synthesis - CoLab. 6

  • Synthesis and Evaluation of Antifungal Activity of Novel Potent SDHI Fungicides - ACS Publications.7

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Suzuki-Miyaura Coupling Reactions for Aryl Halides

From the Desk of the Senior Application Scientist Welcome to the technical support center for the Suzuki-Miyaura cross-coupling reaction. This guide is designed for researchers, chemists, and drug development professiona...

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Author: BenchChem Technical Support Team. Date: March 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center for the Suzuki-Miyaura cross-coupling reaction. This guide is designed for researchers, chemists, and drug development professionals who utilize this powerful C-C bond-forming reaction and seek to optimize its conditions, troubleshoot common issues, and deepen their mechanistic understanding. The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, prized for its versatility and functional group tolerance. However, its success is highly dependent on the careful orchestration of multiple components: the palladium catalyst, ligand, base, solvent, and the nature of the coupling partners.[1]

This document moves beyond standard protocols to provide in-depth, cause-and-effect explanations for common challenges encountered when working with aryl halides. Our goal is to empower you to diagnose issues logically and make informed decisions to drive your projects forward.

Section 1: Troubleshooting Guide

This section addresses specific experimental issues in a direct question-and-answer format.

Q1: My reaction shows low or no conversion of the starting aryl halide. What are the likely causes and how can I resolve this?

Low or incomplete conversion is the most frequent challenge and can stem from several factors related to catalyst activity and reaction conditions.[2]

  • Cause 1: Catalyst Inactivity or Decomposition. The active catalyst in the cycle is a coordinatively unsaturated Pd(0) species. If this species is not generated efficiently or is consumed by side reactions, the catalytic cycle will halt.

    • Solution A - Check Reagent Quality: Ensure the palladium source, and especially the phosphine ligand, are pure. Phosphine ligands are susceptible to oxidation, which renders them ineffective.[2] Use fresh ligands or those stored rigorously under an inert atmosphere.

    • Solution B - Ensure Anaerobic Conditions: Oxygen can oxidize and deactivate the Pd(0) catalyst.[2] It is critical to thoroughly degas the solvent and reaction mixture (see Protocol 2) and maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the experiment.

    • Solution C - Select a More Active Catalyst System: For challenging substrates, particularly aryl chlorides or electron-rich aryl bromides, the initial oxidative addition step is often slow.[3] Switching to a more electron-rich and bulky ligand, such as a Buchwald-type biarylphosphine (e.g., SPhos, XPhos) or an N-heterocyclic carbene (NHC), can dramatically accelerate this rate-limiting step.[3] Using a pre-formed, air-stable "precatalyst" (e.g., XPhos Pd G3) ensures the reliable generation of the active Pd(0) species in situ.[1][4]

  • Cause 2: Suboptimal Reaction Parameters.

    • Solution A - Increase Temperature: Many Suzuki couplings require thermal energy. If the reaction is sluggish at a lower temperature (e.g., 80 °C), a cautious increase to 100-110 °C (solvent permitting) can increase the reaction rate.[2]

    • Solution B - Re-evaluate Your Base/Solvent System: The base is not merely a spectator; it activates the boronic acid.[5] If the base is not sufficiently soluble or strong enough, transmetalation will be slow. For instance, K₃PO₄ is often more effective than Na₂CO₃ for difficult couplings but may require a small amount of water for its activity.[2] The solvent must solubilize all components effectively.[4]

Q2: I'm observing a significant amount of homocoupled biaryl product derived from my boronic acid. How can I minimize this side reaction?

Homocoupling (R-B(OH)₂ + R-B(OH)₂ → R-R) is a common side reaction, often promoted by the presence of oxygen.[1]

  • Solution A - Improve Degassing: This is the most critical step. Oxygen facilitates the oxidative coupling of two boronic acid molecules.[2] Ensure your degassing procedure is rigorous (see Protocol 2).

  • Solution B - Use a Pd(0) Source: When using a Pd(II) salt like Pd(OAc)₂ or PdCl₂, the precatalyst must first be reduced to Pd(0). This reduction can consume the boronic acid or phosphine ligand, sometimes leading to homocoupling.[2] Starting with a Pd(0) source, such as Pd₂(dba)₃ or a modern precatalyst, can mitigate this issue.

  • Solution C - Use Stabilized Boron Reagents: For particularly sensitive boronic acids, consider using more stable derivatives like MIDA boronates or organotrifluoroborates. These reagents are more resistant to side reactions like homocoupling and protodeboronation.[1][2]

Q3: My primary side product is the dehalogenated arene (Ar-H). What is happening and how do I prevent it?

Dehalogenation occurs when the Ar-Pd-X intermediate reacts with a hydride source instead of the organoboron reagent, leading to the formation of Ar-H.[1][6]

  • Cause: Presence of a Hydride Source.

    • Solution A - Change the Base: Amine bases (e.g., triethylamine) or alkoxides can sometimes act as hydride donors. Switching to an inorganic base like K₂CO₃, Cs₂CO₃, or K₃PO₄ is a standard strategy to avoid this.[6]

    • Solution B - Change the Solvent: Alcohols (e.g., methanol, isopropanol) can be a source of hydrides. If dehalogenation is a problem, switch to an aprotic solvent system like dioxane/water, toluene/water, or THF/water.[1][6]

  • Cause: Slow Transmetalation. If the desired transmetalation step is slow, it allows more time for the competing dehalogenation pathway to occur.[6]

    • Solution A - Optimize for Faster Coupling: Employing a more active ligand or a stronger base can accelerate the productive catalytic cycle, outcompeting the dehalogenation pathway.

    • Solution B - Check Boronic Acid Quality: Ensure your boronic acid is pure and active. Impurities or degradation can slow transmetalation.

Q4: My reaction mixture turns black and a precipitate forms. What does this signify?

The formation of a black precipitate is typically palladium black, which consists of aggregated, insoluble, and catalytically inactive palladium metal.[7] This indicates that the Pd(0) intermediates are not being stabilized effectively by the ligand.

  • Solution A - Increase Ligand-to-Palladium Ratio: An insufficient amount of ligand can leave the palladium center coordinatively unsaturated and prone to aggregation.[2] For simple catalysts formed in situ (e.g., from Pd(OAc)₂ and PPh₃), a Pd:Ligand ratio of 1:2 to 1:4 is common.

  • Solution B - Use a Bulkier, More Stabilizing Ligand: Triphenylphosphine (PPh₃) can dissociate from the palladium center at high temperatures. Bulkier, more strongly-coordinating ligands like the Buchwald biarylphosphines (XPhos, SPhos) or bidentate ligands (dppf, XantPhos) are much more effective at preventing aggregation and maintaining a homogeneous, active catalyst.[1]

Section 2: Frequently Asked Questions (FAQs)

Q1: How do I select the right Palladium source?

The choice of palladium source is primarily about convenience and the efficiency of generating the active Pd(0) catalyst.

  • Pd(II) Salts (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂): These are often air-stable and inexpensive but require in situ reduction to Pd(0), which can sometimes be inefficient or lead to side reactions.[1]

  • Pd(0) Sources (e.g., Pd(PPh₃)₄, Pd₂(dba)₃): These sources are already in the correct oxidation state but can be sensitive to air and may require more careful handling.[2]

  • Precatalysts (e.g., Buchwald G2, G3, G4; PEPPSI™): These are modern, air-stable Pd(II) complexes designed for the clean and highly efficient generation of the active monoligated Pd(0) species upon heating with a base.[1] They are often the most reliable choice for challenging or sensitive reactions.[4]

Q2: What is the role of the ligand and how do I choose the best one?

The ligand is arguably the most critical component for optimizing a Suzuki reaction. It is not a passive spectator; it directly influences the catalyst's reactivity, stability, and selectivity.[8][9]

  • Role: The ligand (typically a phosphine or N-heterocyclic carbene) binds to the palladium center. Its electronic and steric properties modulate the metal's reactivity.[1]

    • Electron-rich ligands increase electron density on the palladium, which promotes the rate-limiting oxidative addition step, especially for unreactive aryl chlorides.[1][3]

    • Bulky ligands promote the final reductive elimination step to release the product and also help stabilize the monoligated Pd(0) species, preventing catalyst decomposition.[10]

  • Selection Strategy:

    • For Aryl Iodides/Bromides: Simple ligands like PPh₃ or Pd(dppf)Cl₂ can be effective for straightforward couplings.

    • For Aryl Chlorides: These are much less reactive.[11] Success almost always requires the use of bulky, electron-rich biaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos) or NHCs.[12]

    • For Sterically Hindered Substrates: Bulky ligands are essential to facilitate the reductive elimination of sterically demanding biaryl products.

Q3: How does the choice of base affect the reaction?

The base is essential for the transmetalation step. It is believed to form a more nucleophilic boronate species [-B(OH)₃R]⁻, which facilitates the transfer of the R group from boron to palladium.[5][13]

  • Carbonates (K₂CO₃, Na₂CO₃, Cs₂CO₃): These are the most common bases. K₂CO₃ is a good starting point.[14] Cs₂CO₃ is more soluble in organic solvents and often used for more difficult couplings.[5] They are typically used in aqueous solutions.

  • Phosphates (K₃PO₄): A stronger base that is often effective when carbonates fail. It can be used under nearly anhydrous conditions, which is beneficial if the boronic acid is prone to protodeboronation.[2][5]

  • Hydroxides (NaOH, KOH): Very strong bases, but can sometimes promote side reactions or be incompatible with sensitive functional groups.

  • Fluorides (KF, CsF): Can be effective, particularly with organotrifluoroborates.

Q4: What is the general reactivity order for aryl halides?

The reactivity of the aryl halide is dictated by the strength of the Carbon-Halogen (C-X) bond, which must be broken during the oxidative addition step. The general order of reactivity is: Ar-I > Ar-OTf > Ar-Br >> Ar-Cl [11] Aryl iodides are the most reactive due to the weakest C-I bond, while aryl chlorides are the least reactive due to the strong C-Cl bond and require highly active catalyst systems.[3][11]

Section 3: Protocols & Methodologies

Protocol 1: General Procedure for a Suzuki-Miyaura Coupling Reaction

This is a representative starting protocol. Optimal conditions are highly substrate-dependent.[10]

  • Setup: To a dry round-bottom flask or reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv), the boronic acid or ester (1.2–1.5 mmol, 1.2–1.5 equiv), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv).

  • Inert Atmosphere: Seal the vessel with a septum. Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane/H₂O 4:1, 5 mL) via syringe.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium source and ligand (e.g., Pd₂(dba)₃ (0.01 mmol, 1 mol%) and SPhos (0.022 mmol, 2.2 mol%)) or an appropriate precatalyst (e.g., SPhos Pd G2 (0.02 mmol, 2 mol%)).

  • Reaction: Heat the mixture in a pre-heated oil bath to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC, GC, or LC-MS.[[“]]

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.[10]

Protocol 2: Rigorous Degassing of Reaction Solvents

Oxygen is detrimental to the Suzuki reaction.[2] Proper degassing is essential for reproducibility and high yields.

  • Method 1: Sparge with Inert Gas. Bubble a stream of inert gas (Argon or Nitrogen) through the solvent via a long needle for at least 20-30 minutes. This is a common and effective method for most applications.

  • Method 2: Freeze-Pump-Thaw. For highly sensitive reactions, this method is superior.

    • Place the solvent in a thick-walled flask with a stopcock.

    • Freeze the solvent using a liquid nitrogen bath.

    • Once fully frozen, apply a high vacuum for several minutes to remove gases from the headspace.

    • Close the stopcock and thaw the solvent in a water bath. You may see bubbles evolve from the liquid.

    • Repeat this entire cycle at least three times.

Section 4: Visual Guides

Diagram 1: The Catalytic Cycle of the Suzuki-Miyaura Coupling

This diagram illustrates the fundamental steps of the reaction mechanism.[3]

Suzuki_Cycle pd0 Pd(0)L_n Active Catalyst oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd2_complex Ar-Pd(II)L_n-X (Aryl-Palladium Complex) oxidative_addition->pd2_complex label_oa Halide adds to Pd transmetalation Transmetalation pd2_complex->transmetalation R-B(OR')₂ Base pd2_biaryl Ar-Pd(II)L_n-R (Di-organo Complex) transmetalation->pd2_biaryl label_tm Organic group transfer reductive_elimination Reductive Elimination pd2_biaryl->reductive_elimination Ar-R (Product) reductive_elimination->pd0 label_re Product is formed

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Diagram 2: Troubleshooting Decision Tree

This flowchart provides a logical path for diagnosing common Suzuki coupling problems.

Troubleshooting_Tree start Reaction Issue: Low Yield / No Reaction check_conditions 1. Check Basics: - Inert Atmosphere? - Reagent Purity? - Correct Stoichiometry? start->check_conditions analyze_byproducts 2. Analyze Crude Mixture: What are the major components? check_conditions->analyze_byproducts If basics are OK sm_only Only Starting Material (SM) analyze_byproducts->sm_only dehalogenation Dehalogenation (Ar-H) analyze_byproducts->dehalogenation homocoupling Homocoupling (R-R) analyze_byproducts->homocoupling pd_black Palladium Black analyze_byproducts->pd_black solution_sm Increase Reactivity: - Increase Temp - Stronger Base (K₃PO₄) - More Active Ligand (e.g., SPhos) sm_only->solution_sm solution_dehalo Eliminate Hydride Source: - Use Carbonate/Phosphate Base - Use Aprotic Solvent - Accelerate forward reaction dehalogenation->solution_dehalo solution_homo Remove Oxygen: - Improve Degassing - Use Pd(0) Source - Use MIDA Boronate homocoupling->solution_homo solution_pdblack Stabilize Catalyst: - Increase Ligand:Pd Ratio - Use Bulkier/Bidentate Ligand pd_black->solution_pdblack

Caption: A decision tree for troubleshooting Suzuki coupling reactions.

Section 5: Reference Data

Table 1: Common Phosphine Ligands and Their Applications

The choice of ligand is critical for success, especially with challenging substrates.[10]

Ligand ClassSpecific Ligand(s)Key Features & Primary Applications
Triarylphosphines PPh₃, P(o-tolyl)₃Standard, first-generation ligands. Effective for reactive aryl iodides and bromides. Can be prone to oxidation.
Bidentate Ferrocenes dppfHighly reliable and versatile. Good for a broad range of substrates. Stabilizes the catalyst well.[4]
Biaryl Phosphines SPhos, XPhos, RuPhos State-of-the-art. Bulky and electron-rich. Excellent for unreactive aryl chlorides, sterically hindered substrates, and heteroaryl couplings.[10]
Dialkylphosphines P(t-Bu)₃, PCy₃Very electron-rich and cone angle provides good steric bulk. Highly active but can be air-sensitive.
N-Heterocyclic IPr, IMesStrong σ-donors, often more stable than phosphines. Very effective for creating highly active catalysts for difficult couplings.[11]
Table 2: Comparison of Common Bases in Suzuki Coupling

The base plays a crucial role in activating the boronic acid.[5]

BaseFormulaStrengthCommon SolventsKey Considerations
Potassium CarbonateK₂CO₃ModerateDioxane/H₂O, Toluene/H₂OExcellent, general-purpose base. A good first choice for screening.[14]
Sodium CarbonateNa₂CO₃ModerateEthanol/H₂O, DMF/H₂OInexpensive and effective, though sometimes less reactive than K₂CO₃.
Cesium CarbonateCs₂CO₃ModerateDioxane, Toluene, THFHigher solubility in organic solvents can be advantageous for challenging couplings.[5]
Potassium PhosphateK₃PO₄StrongDioxane, Toluene, THFVery effective for unreactive substrates (e.g., aryl chlorides). Can be used under anhydrous or near-anhydrous conditions to prevent protodeboronation.[2][5]

References

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved March 14, 2026, from [Link]

  • Sathee, J. (n.d.). Chemistry Suzuki Coupling Reaction. Retrieved March 14, 2026, from [Link]

  • Chow, W. K. (n.d.). Phosphine ligands enable challenging Suzuki-Miyaura coupling and Miyaura borylation. PolyU Institutional Research Archive. Retrieved March 14, 2026, from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved March 14, 2026, from [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved March 14, 2026, from [Link]

  • Mettler Toledo. (n.d.). Suzuki Cross-Coupling Reactions Mechanisms. Retrieved March 14, 2026, from [Link]

  • New Journal of Chemistry. (n.d.). Palladium(II)-complexes of bi- and tri-dentate phosphine ligands: precursor for palladium–phosphorous nanoparticles and activity towards Suzuki–Miyaura coupling. RSC Publishing. Retrieved March 14, 2026, from [Link]

  • YouTube. (2024, September 8). Suzuki Coupling I Common Byproducts in Suzuki Coupling. Retrieved March 14, 2026, from [Link]

  • Chemical Society Reviews. (2013, October 3). Selection of boron reagents for Suzuki–Miyaura coupling. RSC Publishing. DOI:10.1039/C3CS60197H. Retrieved March 14, 2026, from [Link]

  • ResearchGate. (2025, October 15). Study of Deactivation in Suzuki Reaction of Polymer-Stabilized Pd Nanocatalysts. Retrieved March 14, 2026, from [Link]

  • PMC. (n.d.). Deactivation Modes in Nickel-Mediated Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand. Retrieved March 14, 2026, from [Link]

  • ResearchGate. (2025, November 23). Why does palladium catalyst deactivate during Suzuki coupling in small-scale undergraduate labs?. Retrieved March 14, 2026, from [Link]

  • Green Chemistry. (n.d.). Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. RSC Publishing. Retrieved March 14, 2026, from [Link]

  • The Journal of Organic Chemistry. (2012, April 5). Ligand Effects on the Stereochemical Outcome of Suzuki–Miyaura Couplings. ACS Publications. Retrieved March 14, 2026, from [Link]

  • MDPI. (2020, December 15). Study of Deactivation in Suzuki Reaction of Polymer-Stabilized Pd Nanocatalysts. Retrieved March 14, 2026, from [Link]

  • Consensus Academic Search Engine. (n.d.). Suzuki reaction general procedure. Retrieved March 14, 2026, from [Link]

  • PMC. (n.d.). Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes. Retrieved March 14, 2026, from [Link]

  • ResearchGate. (n.d.). Cross-Coupling Reactions: A Practical Guide. Retrieved March 14, 2026, from [Link]

  • Reddit. (2024, February 23). How to approach choosing reaction conditions for Suzuki?. r/Chempros. Retrieved March 14, 2026, from [Link]

  • JACS Au. (2025, December 1). Nickel-Catalyzed Cross-Coupling of Aryl Chlorides by Heated Mechanochemistry: Scalable Suzuki–Miyaura Reactions via Twin-Screw Extrusion. ACS Publications. Retrieved March 14, 2026, from [Link]

  • PMC. (n.d.). Alkyl–Alkyl Suzuki Cross-Couplings of Unactivated Secondary Alkyl Chlorides. NIH. Retrieved March 14, 2026, from [Link]

  • ResearchGate. (2025, August 10). An Extremely Active and General Catalyst for Suzuki Coupling Reaction of Unreactive Aryl Chlorides. Retrieved March 14, 2026, from [Link]

  • Scribd. (n.d.). Suzuki Coupling Reaction Procedure. Retrieved March 14, 2026, from [Link]

  • ACS Publications. (2020, December 23). Green Solvent Selection for Suzuki–Miyaura Coupling of Amides. Retrieved March 14, 2026, from [Link]

  • ResearchGate. (n.d.). Side reactions of Suzuki cross-coupling. Retrieved March 14, 2026, from [Link]

  • Organic Process Research & Development. (2019, July 30). Overcoming Halide Inhibition of Suzuki–Miyaura Couplings with Biaryl Monophosphine-Based Catalysts. ACS Publications. Retrieved March 14, 2026, from [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Low Yield in Phenylacetic Acid Ester Synthesis

Welcome to the Technical Support Center for Phenylacetic Acid (PAA) Ester Synthesis. PAA esters are critical intermediates in pharmaceuticals, fragrances, and fine chemicals.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Phenylacetic Acid (PAA) Ester Synthesis. PAA esters are critical intermediates in pharmaceuticals, fragrances, and fine chemicals. However, researchers frequently encounter stalled reactions, poor conversions, or unwanted side products. This guide provides mechanistic troubleshooting, validated protocols, and data-driven solutions to optimize your esterification workflows.

Diagnostic Workflow for Low Yields

Before altering your chemical reagents, use the following logical workflow to identify the root cause of your low yield.

Diagnostic Start Low Yield Detected (< 50%) Q1 Is the alcohol sterically hindered (e.g., t-butanol)? Start->Q1 Steglich Switch to Steglich Esterification (DCC/DMAP) Q1->Steglich Yes Q2 Is water accumulating in the reaction? Q1->Q2 No DeanStark Use Dean-Stark Trap or Molecular Sieves Q2->DeanStark Yes Q3 Are side products visible on TLC? Q2->Q3 No SideRxn Lower Temp / Change Catalyst (e.g., Zr-complex) Q3->SideRxn Yes

Diagnostic flowchart for troubleshooting low yield in PAA esterification.

Frequently Asked Questions (FAQs)

Q1: My Fischer esterification of phenylacetic acid with ethanol has stalled at ~40-50% conversion. What is the mechanistic cause, and how do I push the reaction to completion? Causality & Solution: The Fischer esterification is a reversible, acid-catalyzed equilibrium process. The protonation of the carbonyl oxygen of PAA forms an electrophilic oxonium ion, which is attacked by the alcohol. However, as water is generated as a byproduct, it competes as a nucleophile, driving the reverse reaction (hydrolysis). If the reaction stalls, the equilibrium constant ( Keq​ ) has been reached. To shift the equilibrium (Le Châtelier's principle), you must either use a large excess of the alcohol or actively remove water[1]. For PAA esterifications, removing water via a Dean-Stark apparatus with a co-solvent like toluene is highly effective. Alternatively, employing solid acid catalysts like metal cation-exchanged montmorillonite nanoclays can improve yields by providing localized anhydrous acidic sites[2].

Q2: I am trying to synthesize tert-butyl phenylacetate using Fischer esterification, but my yields are <10%. Why is this happening? Causality & Solution: Steric hindrance is the primary culprit. The mechanism requires the nucleophilic attack of the alcohol onto the protonated carbonyl carbon. Tert-butanol is highly bulky, and the phenyl ring of PAA adds adjacent steric bulk at the alpha-position, creating a high activation energy barrier for the formation of the tetrahedral intermediate. Furthermore, under strong acidic conditions (e.g., H2SO4) and heating, tert-butanol readily undergoes elimination to form isobutylene gas rather than acting as a nucleophile. Recommendation: Abandon Fischer esterification for sterically hindered alcohols. Switch to the Steglich Esterification , which utilizes N,N'-Dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-Dimethylaminopyridine (DMAP). This method activates the carboxylic acid into an O-acylisourea intermediate, which is highly reactive even toward bulky nucleophiles, allowing the reaction to proceed at room temperature and preventing alcohol dehydration[3].

Q3: Are there alternative catalysts that are moisture-tolerant to avoid the strict anhydrous requirements of Fischer esterification? Causality & Solution: Yes. Traditional Brønsted acids (H2SO4, PTSA) are highly sensitive to water accumulation, which leads to catalyst deactivation and favors hydrolysis. Recent advancements utilize Lewis acid catalysts, such as Zirconium(IV) complexes (e.g., Zirconocene triflate). These metal complexes exhibit high oxophilicity, coordinating with the carbonyl oxygen to increase its electrophilicity without being poisoned by the water byproduct. This allows for equimolar esterification of PAA with alcohols in excellent yields without the need for a Dean-Stark trap[4].

Mechanistic Pathway of Equilibrium Stalling

Understanding exactly where the reaction stalls is critical for optimization. The diagram below illustrates the reversible tetrahedral intermediate where water competes with the alcohol.

Mechanism PAA Phenylacetic Acid Protonated Protonated Carbonyl (Oxonium Ion) PAA->Protonated H+ (Catalyst) Tetrahedral Tetrahedral Intermediate Protonated->Tetrahedral + R-OH Product Phenylacetate Ester + H2O Tetrahedral->Product - H2O Product->Tetrahedral Hydrolysis (Equilibrium)

Mechanism of PAA Fischer esterification highlighting the reversible tetrahedral intermediate.

Quantitative Data & Optimization Matrix

Use the table below to select the optimal esterification methodology based on your specific substrate and yield requirements.

Esterification MethodSubstrate (Alcohol)Catalyst / ReagentsTypical YieldPrimary Bottleneck
Standard Fischer Ethanol (Primary)H2SO4 or PTSA40 - 50%Equilibrium stalling (Water accumulation)
Dean-Stark Fischer Benzyl Alcohol (Primary)PTSA + Toluene85 - 95%Extended reflux time (6-12h)
Steglich Esterification Tert-Butanol (Tertiary)DCC + DMAP80 - 85%Urea byproduct removal (DCU)
Lewis Acid Catalysis Secondary AlcoholsZr(Cp)2(OTf)270 - 95%Catalyst cost and availability

Self-Validating Experimental Protocols

Protocol A: Dean-Stark Optimized Fischer Esterification (For Primary/Secondary Alcohols)

Self-Validation Checkpoint: The continuous collection of water in the Dean-Stark trap serves as a visual, real-time indicator of reaction progress. When the water volume ceases to increase, the forward reaction has reached maximum conversion.

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser.

  • Reagents: Add 10.0 mmol of phenylacetic acid, 12.0 mmol of the target alcohol (e.g., benzyl alcohol), and 50 mL of anhydrous toluene.

  • Catalyst: Add 0.5 mmol (5 mol%) of p-toluenesulfonic acid (PTSA) monohydrate.

  • Reflux: Heat the mixture to reflux (approx. 110-115°C). Monitor the azeotropic removal of water in the sidearm.

  • Completion: Reflux until the theoretical volume of water (~0.18 mL) is collected (typically 4-6 hours).

  • Workup: Cool to room temperature. Wash the organic layer with saturated aqueous NaHCO3 (2 x 25 mL) to remove unreacted PAA and catalyst. Dry over anhydrous Na2SO4, filter, and concentrate in vacuo.

Protocol B: Steglich Esterification (For Sterically Hindered Alcohols)

Self-Validation Checkpoint: The precipitation of N,N'-dicyclohexylurea (DCU) as a white solid indicates the successful activation of the carboxylic acid and subsequent ester formation.

  • Setup: Use a thoroughly dried 100 mL round-bottom flask under a nitrogen atmosphere.

  • Reagents: Dissolve 10.0 mmol of phenylacetic acid and 11.0 mmol of tert-butanol in 30 mL of anhydrous dichloromethane (DCM).

  • Catalyst: Add 1.0 mmol (10 mol%) of 4-Dimethylaminopyridine (DMAP).

  • Activation: Cool the flask to 0°C in an ice bath. Slowly add a solution of 11.0 mmol DCC in 10 mL DCM dropwise over 15 minutes.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12-16 hours. A white precipitate (DCU) will form.

  • Workup: Filter the suspension through a pad of Celite to remove DCU. Wash the filtrate with 0.5 M HCl (20 mL), followed by saturated NaHCO3 (20 mL), and brine (20 mL). Dry over MgSO4, filter, and evaporate the solvent.

References

  • Title: 1 Source: Benchchem

  • Title: 2 Source: ResearchGate

  • Title: 3 Source: Semantic Scholar / RSC

  • Title: 4 Source: ACS Publications

Sources

Troubleshooting

Technical Support Center: Troubleshooting the Synthesis of (5-Bromo-2-fluoro-phenyl)-acetic acid methyl ester

Welcome to the Technical Support Center. This guide is designed for research scientists and drug development professionals optimizing the esterification of (5-Bromo-2-fluoro-phenyl)-acetic acid.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for research scientists and drug development professionals optimizing the esterification of (5-Bromo-2-fluoro-phenyl)-acetic acid. Below, you will find mechanistic troubleshooting, quantitative comparisons, and self-validating protocols to ensure high-yield, high-purity synthesis.

Section 1: Mechanistic Troubleshooting & FAQs

Q1: During the esterification process, I am observing a significant byproduct where the fluorine atom is replaced by a methoxy group. What is causing this, and how can I prevent it? A: This byproduct is the result of [1]. In your substrate, the fluorine atom is highly electronegative, which polarizes the C-F bond and makes the adjacent carbon susceptible to nucleophilic attack. If your reaction conditions are basic (e.g., using sodium methoxide or prolonged heating in methanol with trace base), the methoxide nucleophile will attack the aromatic ring. This forms a negatively charged Meisenheimer complex. Because fluorine is an excellent leaving group in S_NAr reactions (due to its ability to stabilize the transition state), it is rapidly expelled, yielding the undesired (5-Bromo-2-methoxy-phenyl)-acetic acid methyl ester. Solution: Strictly avoid basic conditions. Switch to a highly electrophilic, acid-catalyzed activation method, such as thionyl chloride (SOCl₂) or catalytic sulfuric acid.

Q2: My reaction using standard Fischer esterification conditions (MeOH / H₂SO₄) stalls at ~70% conversion. Adding more catalyst doesn't help. Why? A: The [2] is an equilibrium-driven condensation reaction that produces water as a stoichiometric byproduct. Because the reaction is reversible, the accumulation of water shifts the equilibrium back toward the starting carboxylic acid (hydrolysis). Adding more acid catalyst only accelerates the rate at which equilibrium is reached; it does not change the thermodynamic position of the equilibrium. Solution: You must drive the reaction forward by either using a massive excess of anhydrous methanol (as the solvent) or by adding a dehydrating agent (e.g., molecular sieves). Alternatively, bypass the equilibrium entirely using the SOCl₂ method.

Q3: Is there a self-validating method that avoids both S_NAr side reactions and equilibrium stalling? A: Yes. The most robust approach for this specific substrate is the in-situ generation of an acyl chloride using [3]. By reacting the carboxylic acid with SOCl₂, you form a highly reactive acyl chloride intermediate, releasing SO₂ and HCl gases. These gaseous byproducts escape the reaction matrix, rendering the activation step irreversible. The acyl chloride then reacts rapidly with methanol to form the ester. The acidic environment completely suppresses S_NAr, and the gaseous leaving groups prevent equilibrium stalling.

Section 2: Quantitative Data & Reaction Optimization

To assist in selecting the optimal synthetic route, the following table summarizes the quantitative performance of various esterification methods for (5-Bromo-2-fluoro-phenyl)-acetic acid.

Esterification MethodReagents / ConditionsTypical YieldMajor Side Reactions / DrawbacksReaction Time
Basic / Nucleophilic NaOMe, MeOH, 60 °C< 20%S_NAr (Fluoride displacement by methoxide)4–6 hours
Fischer Condensation H₂SO₄ (cat.), MeOH, Reflux65–75%Incomplete conversion (equilibrium stalling)12–16 hours
Acyl Chloride (Optimal) SOCl₂, MeOH, 0 °C to 60 °C> 95%None (Trace hydrolysis if MeOH is wet)2–4 hours
Diazomethane TMS-CH₂N₂, MeOH/DCM, RT90–95%High reagent cost, toxicity, explosion risk1 hour

Section 3: Validated Experimental Protocols

The following protocol utilizes the SOCl₂-mediated pathway, engineered to be a self-validating system. The visual cue of gas evolution confirms acyl chloride formation, while the cessation of bubbling indicates reaction completion.

Step-by-Step Methodology: SOCl₂-Mediated Esterification

  • Preparation: Charge a dry, argon-flushed 250 mL round-bottom flask with (5-Bromo-2-fluoro-phenyl)-acetic acid (10.0 g, 42.9 mmol) and anhydrous methanol (100 mL).

  • Temperature Control: Submerge the flask in an ice-water bath and allow the mixture to cool to 0 °C. Causality: Cooling prevents the violent exothermic reaction and uncontrolled release of toxic SO₂/HCl gases upon SOCl₂ addition.

  • Activation: Dropwise add thionyl chloride (4.7 mL, 64.4 mmol, 1.5 eq) over 15 minutes. Observe the steady evolution of gas.

  • Esterification: Remove the ice bath, attach a reflux condenser, and heat the mixture to 60 °C for 3 hours. Validation: The reaction is complete when gas evolution ceases and TLC (Hexanes:EtOAc 4:1) shows the disappearance of the highly polar acid baseline spot.

  • Workup: Concentrate the reaction mixture under reduced pressure to remove excess methanol and residual SOCl₂.

  • Neutralization: Dissolve the crude oil in ethyl acetate (100 mL) and wash carefully with saturated aqueous NaHCO₃ (2 × 50 mL) until the aqueous layer tests basic (pH ~8). Causality: This removes any unreacted trace acid and neutralizes dissolved HCl to prevent reverse hydrolysis during storage.

  • Isolation: Wash the organic layer with brine (50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to afford (5-Bromo-2-fluoro-phenyl)-acetic acid methyl ester as a pale yellow oil.

Section 4: Workflow & Mechanistic Divergence

The following diagram illustrates the logical divergence of reaction pathways based on the chosen chemical environment, highlighting how specific conditions trigger distinct mechanistic outcomes.

G SM (5-Bromo-2-fluoro-phenyl) -acetic acid Cond1 SOCl2 / MeOH (Acidic/Electrophilic) SM->Cond1 Cond2 MeOH / H2SO4 (Fischer Equilibrium) SM->Cond2 Cond3 NaOMe / MeOH (Basic/Nucleophilic) SM->Cond3 Prod1 Target Ester (High Yield, Irreversible) Cond1->Prod1 Acyl Chloride Intermediate Prod2 Target Ester + SM (Incomplete Conversion) Cond2->Prod2 Water Accumulation Prod3 S_NAr Byproduct (F replaced by OMe) Cond3->Prod3 Meisenheimer Complex

Reaction pathway divergence: Acidic conditions drive esterification, while basic conditions trigger S_NAr.

References

  • Chemistry LibreTexts. "16.7: Nucleophilic Aromatic Substitution." LibreTexts,[Link]

  • Chemistry LibreTexts. "21.6: Condensation of Acids with Alcohols- The Fischer Esterification." LibreTexts,[Link]

  • Banner, D., et al. "2,5,6,7-tetrahydro-[1,4]oxazepin-3-ylamine or 2,3,6,7-tetrahydro-[1,4]oxazepin-5-ylamine compounds." WIPO (PCT) WO2011138293A1,
Optimization

Purification techniques for (5-Bromo-2-fluoro-phenyl)-acetic acid methyl ester

Welcome to the Technical Support Center for the isolation and purification of (5-Bromo-2-fluoro-phenyl)-acetic acid methyl ester (also known as methyl 5-bromo-2-fluorophenylacetate). This compound is a critical building...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the isolation and purification of (5-Bromo-2-fluoro-phenyl)-acetic acid methyl ester (also known as methyl 5-bromo-2-fluorophenylacetate). This compound is a critical building block in drug discovery, notably serving as a key intermediate in the synthesis of IRAK4 modulators for autoimmune and inflammatory diseases[1].

Because this compound contains both a halogenated aromatic ring and an ester functionality, researchers frequently encounter issues related to ester hydrolysis, co-elution of positional isomers, and thermal degradation. This guide provides field-proven troubleshooting strategies, physicochemical data, and self-validating protocols to ensure high-purity isolation.

Purification Workflow Architecture

The following logic tree dictates the standard purification sequence, moving from crude reaction quench to final isolation.

PurificationWorkflow Crude Crude Reaction Mixture (Ester, Acid, MeOH, Catalyst) Workup Liquid-Liquid Extraction (EtOAc / Sat. NaHCO3) Crude->Workup AqLayer Aqueous Layer (Salts, MeOH, Unreacted Acid) Workup->AqLayer Discard/Recover OrgLayer Organic Layer (Crude Ester, Non-polar Impurities) Workup->OrgLayer Retain Drying Drying & Concentration (Na2SO4, Rotary Evaporation) OrgLayer->Drying Chromatography Silica Gel Chromatography (Hexanes/EtOAc Gradient) Drying->Chromatography PureProduct Pure Methyl 5-bromo-2-fluorophenylacetate (Target Compound) Chromatography->PureProduct Fractions containing product Impurities Positional Isomers & Byproducts Chromatography->Impurities Early/Late fractions

Figure 1: Standard purification workflow for Methyl 5-bromo-2-fluorophenylacetate.

Troubleshooting & FAQs

Q1: I am experiencing significant yield loss during the aqueous workup. Why is my product disappearing? A: This is almost always caused by base-catalyzed ester hydrolysis. If you are using strong bases (like NaOH or KOH) to neutralize the acid catalyst (e.g., H₂SO₄) from your esterification reaction, you are inadvertently hydrolyzing the methyl ester back into the starting carboxylic acid. Mechanistic Fix: Switch to a mild base like saturated aqueous sodium bicarbonate (NaHCO₃). The starting material, 5-bromo-2-fluorophenylacetic acid, has a predicted pKa of approximately 3.84[2]. Saturated NaHCO₃ (pH ~8.3) provides a sufficient pH buffer to fully deprotonate the unreacted acid—partitioning it into the aqueous layer—without breaking the ester bond[2].

Q2: My NMR spectra show contamination with positional isomers (e.g., 4-bromo or 3-bromo derivatives). How do I separate them? A: Positional isomers often arise if the upstream bromination or fluorination steps lacked high regioselectivity. Because the structural differences between these isomers are minimal, their dipole moments and interactions with the silica stationary phase are nearly identical, leading to co-elution. Mechanistic Fix: Standard 80:20 Hexanes:EtOAc gradients will fail here. You must use a highly optimized, shallow isocratic or step-gradient system (e.g., 1% to 3% EtOAc in Hexanes). If normal-phase silica fails, Reverse-Phase Preparative HPLC (C18 column, Water/Acetonitrile gradient) is required to exploit minute differences in hydrophobicity.

Q3: Can I purify this compound via distillation instead of column chromatography? A: Yes, because methyl 5-bromo-2-fluorophenylacetate is typically a liquid or low-melting oil at room temperature. However, atmospheric distillation is highly discouraged. The heavy bromine atom significantly raises the boiling point. Exposing the compound to high temperatures (>200 °C) at atmospheric pressure can induce thermal degradation or dehalogenation. Mechanistic Fix: Use high-vacuum fractional distillation or a Kugelrohr apparatus for small scales. By lowering the pressure to <1 mmHg, you can distill the ester at a much lower, safer temperature.

Q4: I see residual methanol in my final isolated oil. How do I remove it? A: Methanol is used in large excess during Fischer esterification. While most of it is removed during the initial concentration, trace amounts can partition into the organic layer (EtOAc or DCM) during extraction. Mechanistic Fix: Perform a rigorous brine (saturated NaCl) wash during the liquid-liquid extraction phase. The high ionic strength of brine forces the highly polar methanol out of the organic layer and into the aqueous phase. Follow this with extended high-vacuum exposure (e.g., Schlenk line) post-rotary evaporation.

Quantitative Data & Physicochemical Properties

To ensure your analytical methods and purification parameters are properly calibrated, refer to the physicochemical data summarized below.

PropertyValue / ParameterRelevance to Purification
Molecular Weight 247.06 g/mol Required for mass spectrometry confirmation (M+H expected ~248).
Physical State Liquid / OilDictates the use of liquid-liquid extraction and chromatography over crystallization.
Starting Acid pKa ~3.84Requires a basic wash (pH > 5.84) to ensure complete removal of unreacted acid[2].
Solubility Soluble in EtOAc, DCM, Et₂OIdeal for organic partitioning during liquid-liquid extraction.
TLC Solvent System 95:5 Hexanes:EtOAcOptimal system for monitoring reaction completion and column fractions ( Rf​≈0.4 ).
Step-by-Step Experimental Protocols

The following protocols are designed as self-validating systems. Each step includes a verification checkpoint to ensure the integrity of the purification process.

Protocol A: Optimized Liquid-Liquid Extraction (Reaction Quench & Workup)

Objective: Neutralize acid catalysts, remove unreacted starting materials, and isolate the crude ester.

  • Dilution: Transfer the crude reaction mixture to a separatory funnel and dilute with Ethyl Acetate (EtOAc) (approx. 10 mL per 1 mmol of theoretical yield).

  • Neutralization: Slowly add an equal volume of saturated aqueous NaHCO₃.

    • Causality: Neutralizes the acid catalyst and deprotonates unreacted 5-bromo-2-fluorophenylacetic acid[2].

    • Checkpoint: Observe CO₂ gas evolution. Continue venting the funnel until gas evolution ceases.

  • Phase Separation: Stopper the funnel, invert, and gently vent. Shake vigorously and allow the layers to separate. Drain the lower aqueous layer.

  • Back-Extraction: Extract the aqueous layer once more with half the original volume of EtOAc to ensure complete recovery of the target ester. Combine the organic layers.

  • Brine Wash: Wash the combined organic layers with an equal volume of saturated brine (NaCl) to strip residual methanol and water.

  • Drying & Concentration: Dry the organic phase over anhydrous Na₂SO₄. Filter the drying agent and concentrate the filtrate under reduced pressure (rotary evaporator) at 35 °C to yield the crude oil.

Protocol B: Silica Gel Column Chromatography

Objective: Remove positional isomers and non-polar byproducts.

  • Column Packing: Slurry-pack a glass chromatography column with silica gel (230-400 mesh) using 100% Hexanes. Ensure the silica bed is flat and free of air bubbles.

  • Sample Loading: Dissolve the crude oil in a minimal amount of Dichloromethane (DCM) (e.g., 1-2 mL) and carefully apply it directly to the top of the silica bed.

  • Elution Gradient:

    • Begin elution with 2 column volumes (CV) of 100% Hexanes to flush out highly non-polar impurities.

    • Switch to a shallow gradient of 2% EtOAc in Hexanes.

    • Causality: A shallow gradient is mandatory to separate the target ester from structurally similar brominated isomers.

  • Fraction Collection & Monitoring: Collect fractions in test tubes. Spot each fraction on a silica TLC plate and develop in 95:5 Hexanes:EtOAc. Visualize under UV light (254 nm).

  • Isolation: Pool the fractions containing the pure product (single spot, Rf​≈0.4 ). Concentrate under reduced pressure and dry under high vacuum to afford pure methyl 5-bromo-2-fluorophenylacetate.

References
  • Title: WO2017108723A2 - PYRAZOLO[1,5a]PYRIMIDINE DERIVATIVES AS IRAK4 MODULATORS Source: Google Patents URL
  • Title: 5-BROMO-2-FLUOROPHENYLACETIC ACID | 883514-21-4 Source: ChemicalBook URL

Sources

Troubleshooting

Removing impurities from crude methyl (5-bromo-2-fluorophenyl)acetate

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific chemical and physical challenges associated with the purification of methyl (...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific chemical and physical challenges associated with the purification of methyl (5-bromo-2-fluorophenyl)acetate .

This molecule is a highly valued fluorinated building block, frequently utilized in the synthesis of complex pharmaceutical intermediates, such as pyrazolo[1,5-a]pyrimidine derivatives acting as IRAK4 modulators [1]. Because it is typically synthesized via the acid-catalyzed Fischer esterification of 5-bromo-2-fluorophenylacetic acid with methanol, the crude reaction mixture often contains a predictable matrix of impurities.

Below, you will find diagnostic FAQs, self-validating experimental protocols, and mechanistic explanations to ensure the highest purity of your final product.

Part 1: Diagnostic FAQ (Identifying Impurities)

Q1: My isolated yield is artificially high (>100%), and the product has a sharp, acidic odor. What went wrong? A: This indicates the incomplete removal of the acid catalyst (e.g., H2​SO4​ or SOCl2​ byproducts) and residual methanol. During the aqueous workup, if the aqueous phase is not sufficiently basic, the acid catalyst remains partially partitioned in the organic layer or trapped in residual water droplets.

Q2: I observe a broad peak around 10–12 ppm in my 1H NMR spectrum. What is this impurity, and why did it form? A: That broad peak corresponds to the carboxylic acid proton of unreacted 5-bromo-2-fluorophenylacetic acid . Fischer esterification is an equilibrium process. If the byproduct water is not actively sequestered (e.g., via a Dean-Stark apparatus or utilizing excess methanol), the reaction will not reach 100% conversion. This unreacted starting material must be removed via mild base extraction.

Q3: My GC-MS shows a secondary peak with the exact same m/z but a slightly different retention time. How do I remove it? A: This is a regioisomer—most likely methyl (3-bromo-2-fluorophenyl)acetate or an over-halogenated species [2]. These impurities originate from the commercial starting material rather than the reaction itself. Because regioisomers share the same functional groups and polarity as your target molecule, Liquid-Liquid Extraction (LLE) will not remove them. You must use silica gel flash chromatography.

Part 2: Troubleshooting Workflows & Methodologies

To achieve >99% purity, you must implement a two-stage purification strategy: LLE to remove ionic/polar impurities, followed by chromatography to resolve neutral organic impurities.

Protocol A: Mild Base Liquid-Liquid Extraction (LLE)

Causality: We use saturated sodium bicarbonate ( NaHCO3​ ) rather than sodium hydroxide ( NaOH ). Strong bases like NaOH will indiscriminately hydrolyze your newly formed ester back into the starting carboxylic acid [3]. NaHCO3​ is a mild base that is only strong enough to deprotonate the unreacted carboxylic acid ( pKa​≈4.0 ), converting it into a water-soluble sodium salt while leaving the ester intact.

  • Dilution: Transfer the crude reaction mixture to a separatory funnel and dilute with Ethyl Acetate (EtOAc) (approx. 10 mL per gram of crude).

  • Neutralization (Self-Validating Step): Slowly add an equal volume of saturated aqueous NaHCO3​ .

    • Validation: You will observe effervescence ( CO2​ gas evolution). Continue venting the funnel and adding NaHCO3​ until bubbling completely ceases. The cessation of gas evolution physically validates that all acid catalyst and unreacted starting material have been neutralized.

  • Partitioning: Shake vigorously and allow the layers to separate. Drain the lower aqueous layer (contains the impurities).

  • Back-Extraction: Extract the aqueous layer once more with fresh EtOAc to recover any trace target ester. Combine the organic layers.

  • Brine Wash: Wash the combined organic layers with saturated NaCl (brine). Causality: Brine has high osmotic pressure, which actively pulls residual water and methanol out of the organic phase, pre-drying the ester.

  • Drying & Concentration: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure via rotary evaporation.

Protocol B: Silica Gel Flash Chromatography

Causality: Since methyl (5-bromo-2-fluorophenyl)acetate is a relatively non-polar liquid, it will elute quickly. A gradient solvent system ensures tight bands and prevents co-elution of structurally similar regioisomers.

  • Column Preparation: Pack a column with 230–400 mesh silica gel using Hexanes.

  • Loading: Dissolve the concentrated crude ester from Protocol A in a minimum amount of Dichloromethane (DCM) and load it evenly onto the silica bed.

  • Elution: Begin elution with 100% Hexanes, gradually increasing polarity to 95:5 Hexanes:EtOAc.

  • Fraction Collection (Self-Validating Step): Collect fractions and spot them on a TLC plate.

    • Validation: Visualize under UV light (254 nm). The fluorinated aromatic ring is highly UV-active. The target ester will typically have an Rf​ of ~0.6 in 90:10 Hexanes:EtOAc.

Part 3: Data & Analytics

Table 1: Impurity Profiling and Removal Matrix for Crude Phenylacetates

ImpuritySource / CausePhysical StateDetection MethodRemoval Strategy
5-Bromo-2-fluorophenylacetic acid Unreacted starting material (equilibrium)Solid 1H NMR (10-12 ppm broad singlet)Protocol A (Sat. NaHCO3​ Wash)
Sulfuric Acid / HCl Reaction catalystLiquidpH paper (Aqueous layer < 2)Protocol A (Sat. NaHCO3​ Wash)
Methanol Excess reactant / solventLiquid 1H NMR (3.4 ppm singlet)Protocol A (Brine Wash / Evaporation)
Regioisomers (e.g., 3-bromo) Impure commercial starting materialLiquidGC-MS (Secondary peak, same m/z)Protocol B (Silica Chromatography)
Dimethyl Ether Methanol dehydration byproductGasOdor (Sweet, ethereal)Evaporates spontaneously

Part 4: Visual Workflows

Workflow A Crude Methyl (5-bromo-2-fluorophenyl)acetate (Contains Acid, MeOH, Isomers) B Liquid-Liquid Extraction (EtOAc / Sat. NaHCO3) A->B C Organic Phase (Ester + Neutral Impurities) B->C Top Layer D Aqueous Phase (Sodium Salt + Impurities) B->D Bottom Layer E Drying & Concentration (Na2SO4, Rotary Evaporation) C->E F Silica Gel Chromatography (Hexanes/EtOAc) E->F G Pure Methyl (5-bromo-2-fluorophenyl)acetate F->G Isomers Removed

Fig 1. Step-by-step purification workflow for methyl (5-bromo-2-fluorophenyl)acetate.

Partitioning Mix Crude Mixture Org Organic Phase (EtOAc) • Target Ester • Regioisomers Mix->Org Non-polar Aq Aqueous Phase (Water) • NaHCO3 / CO2 (gas) • Unreacted Acid (Na+ salt) • Methanol • Acid Catalyst Salts Mix->Aq Polar/Ionic

Fig 2. Chemical partitioning of impurities during mild base liquid-liquid extraction.

References

  • Title: PYRAZOLO[1,5a]PYRIMIDINE DERIVATIVES AS IRAK4 MODULATORS (WO2017108723A2)
  • Title: Synthesis of novel phenylacetic acid derivatives with halogenated benzyl subunit and evaluation as aldose reductase inhibitors Source: European Journal of Pharmaceutical Sciences (PubMed) URL: [2]
  • Title: Process for synthesizing phenylacetic acid by carbonylation of toluene (US8921591B2)
Optimization

Improving selectivity in the fluorination of phenylacetic acid derivatives

Technical Support & Troubleshooting Center: Selectivity in Phenylacetic Acid Fluorination Welcome to the advanced technical support center for the fluorination of phenylacetic acid derivatives. Achieving precise selectiv...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support & Troubleshooting Center: Selectivity in Phenylacetic Acid Fluorination

Welcome to the advanced technical support center for the fluorination of phenylacetic acid derivatives. Achieving precise selectivity—whether targeting α-fluoro-α-arylcarboxylic acids or decarboxylated benzylic fluorides—requires strict control over reaction microenvironments, reagent activation, and solvent polarity. This guide synthesizes field-proven methodologies to help researchers and drug development professionals troubleshoot selectivity, reactivity, and enantiomeric control.

Section 1: Mechanistic Q&A and Troubleshooting

Issue 1: Unwanted Decarboxylation During α-Fluorination Q: I am attempting to synthesize α-fluoro-α-arylcarboxylic acids using Selectfluor, but my reaction yields predominantly decarboxylated benzylic fluorides. How can I suppress decarboxylation? A: The divergence between α-fluorination and decarboxylative fluorination is heavily dictated by the reaction solvent 1. When using a charge-transfer complex of Selectfluor and 4-(dimethylamino)pyridine (DMAP), the presence of water shifts the equilibrium. In aqueous media (e.g., Acetone/H₂O), the phenylacetic acid is deprotonated. The resulting carboxylate is highly susceptible to Single-Electron Transfer (SET) oxidation by the reactive TEDA²⁺• radical cation, which triggers rapid decarboxylation 2. Solution & Causality: To cleanly form α-fluoro-α-arylcarboxylic acids, you must use strictly non-aqueous conditions (e.g., dry acetonitrile). In aprotic, dry solvents, the acid form predominates, suppressing the SET pathway and allowing Hydrogen Atom Transfer (HAT) at the benzylic α-C-H bond to dominate 3.

Issue 2: Enantioselective Control in α-Fluorination Q: How can I achieve high enantioselectivity when fluorinating α-aryl acetic acid derivatives? Standard chiral phase-transfer catalysts are failing. A: Direct catalytic asymmetric fluorination of these derivatives is notoriously difficult due to their low α-proton acidity. However, you can achieve excellent enantiomeric excess (up to 88% ee) by utilizing a NiCl₂-BINAP catalyst system alongside N-fluorobenzenesulfonimide (NFSI) 4. Solution & Causality: The critical success factor in this system is the addition of 2,6-lutidine and triethylsilyl triflate (TESOTf). TESOTf serves a dual purpose: it generates a highly reactive dicationic nickel triflate complex and simultaneously activates the NFSI reagent, lowering the activation energy for the enantioselective C-F bond formation 4.

Issue 3: Stalled Reactions with Electron-Deficient Substrates Q: My phenylacetic acid substrates bear strong electron-withdrawing groups (e.g., -NO₂, -CF₃) at the meta- or ortho-positions, and the reaction stalls with unreacted starting material. How do I force completion? A: Electron-withdrawing groups deactivate the benzylic position, making both SET and HAT pathways energetically demanding 2. Solution & Causality: Increase the equivalents of the Selectfluor/DMAP complex (e.g., 3.0 equiv Selectfluor / 4.0 equiv DMAP) to maintain a higher steady-state concentration of the TEDA²⁺• chain carrier. Additionally, extending the reaction time and elevating the temperature slightly (e.g., 40 °C) in dry MeCN can overcome the kinetic barrier without compromising the HAT selectivity.

Section 2: Quantitative Data Matrix

To facilitate rapid experimental design, the following table summarizes the causal relationship between solvent systems, additives, and the resulting selective pathways based on the Selectfluor/DMAP charge-transfer methodology 1, 3.

Reaction EnvironmentReagent StoichiometryTempMechanistic PathwayMajor ProductTypical Yield
Acetone / H₂O (1:1) Selectfluor (3 eq), DMAP (2 eq), NaF (2 eq)70 °CSET (Decarboxylation)Benzylic Fluorides50–85%
Dry Acetonitrile (MeCN) Selectfluor (1.2 eq), DMAP (2 eq)25 °CHAT (α-C-H Activation)α-Fluoro-α-arylcarboxylic acids70–95%

Section 3: Self-Validating Experimental Protocol

Standard Operating Procedure: Selective α-Fluorination via HAT Pathway This protocol details the non-aqueous method for preserving the carboxyl group while fluorinating the α-position 5.

  • Step 1: System Preparation. Ensure all glassware is oven-dried. Purge the reaction vessel (19 x 100 mm) with inert gas (N₂ or Argon) to exclude atmospheric moisture, which could inadvertently trigger the SET decarboxylation pathway.

  • Step 2: Reagent Charging. Charge the vessel with the phenylacetic acid derivative (1.8 mmol, 1.0 equiv), 4-dimethylaminopyridine (DMAP) (3.6 mmol, 2.0 equiv), and Selectfluor (2.16 mmol, 1.2 equiv).

    • Causality Note: The 1.2 equivalents of Selectfluor ensure complete conversion without promoting over-fluorination.

  • Step 3: Solvent Addition. Add 9 mL of anhydrous Acetonitrile (MeCN). Seal the vessel immediately.

    • Validation Checkpoint 1: Upon addition of MeCN, the solution may exhibit a slight color change indicating the formation of the Selectfluor-DMAP charge-transfer complex. No gas evolution (CO₂) should be observed; if bubbling occurs, moisture contamination has triggered the SET pathway.

  • Step 4: Reaction Execution. Stir the mixture vigorously at room temperature (25 °C) for 1 hour.

  • Step 5: Quenching and Extraction. Quench the reaction by adding 10 mL of 1 M HCl. Extract the aqueous layer with diethyl ether (3 x 10 mL).

  • Step 6: Isolation. Combine the organic phases, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Validation Checkpoint 2: Analyze the crude mixture via ¹H and ¹⁹F NMR using dimethyl maleate as an internal standard to confirm the presence of the α-fluoro proton (typically a characteristic doublet of doublets due to H-F coupling) and the retention of the carboxyl carbon in ¹³C NMR 1.

Section 4: Mechanistic Visualization

The following diagram maps the logical divergence of the Selectfluor/DMAP system, illustrating how solvent polarity and pKa shifts dictate the ultimate reaction fate.

G Start Phenylacetic Acid + Selectfluor + DMAP CTC Charge-Transfer Complex (Reactive TEDA2+• species) Start->CTC Activation Aq Aqueous Media (Acetone/H2O) CTC->Aq Solvent Choice NonAq Non-Aqueous Media (MeCN) CTC->NonAq Solvent Choice SET Single-Electron Transfer (SET) Decarboxylation Aq->SET Promotes SET HAT Hydrogen Atom Transfer (HAT) α-C-H Abstraction NonAq->HAT Promotes HAT Prod1 Benzylic Fluoride (Decarboxylative Fluorination) SET->Prod1 Fluorine Transfer Prod2 α-Fluoro-α-arylcarboxylic acid (Direct α-Fluorination) HAT->Prod2 Fluorine Transfer

Divergent mechanistic pathways for the fluorination of phenylacetic acid derivatives.

References

  • Benzylic Fluorination Induced by a Charge-Transfer Complex with a Solvent-Dependent Selectivity Switch.acs.org.
  • Benzylic Fluorination Induced by a Charge-Transfer Complex with a Solvent-Dependent Selectivity Switch.organic-chemistry.org.
  • Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope.mdpi.com.
  • Benzylic fluorination induced by N–F bond activation of Selectfluor® with a solvent-dependent selectivity switch.mpg.de.
  • Advances in Catalytic Enantioselective Fluorination, Mono-, Di-, and Trifluoromethylation, and Trifluoromethylthiol

Sources

Troubleshooting

Process Chemistry Technical Support Center: Scale-Up of Bromo-Fluorinated Compounds

Welcome to the Process Chemistry Technical Support Center. As drug development increasingly relies on the unique pharmacokinetic properties imparted by halogenation, the scale-up of bromo-fluorinated compounds presents s...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Technical Support Center. As drug development increasingly relies on the unique pharmacokinetic properties imparted by halogenation, the scale-up of bromo-fluorinated compounds presents significant bottlenecks. Handling hazardous fluorinating agents, managing violent exotherms, and maintaining chemoselectivity require rigorous mechanistic understanding.

This guide provides field-proven troubleshooting insights, self-validating experimental protocols, and data-driven solutions for researchers and process scientists transitioning from milligram-scale discovery to multi-kilogram production.

Part 1: Troubleshooting Guides & FAQs

Q1: Why does my batch deoxofluorination with DAST show severe exotherms and decomposition upon scaling from 10g to 1kg?

A1: The issue lies in the thermal instability of Diethylaminosulfur trifluoride (DAST) and the physics of batch reactors. DAST is thermally unstable above 50 °C; upon heating, it undergoes an autocatalytic conversion into the highly explosive bis(diethylamino)sulfur difluoride, accompanied by the rapid expulsion of sulfur tetrafluoride (SF₄) gas[1].

In a 10g reaction, the high surface-area-to-volume ratio of the flask allows the exotherm to dissipate efficiently. At the 1kg scale, this ratio drops drastically, creating localized "hot spots" in the bulk fluid that trigger thermal runaway.

Resolution: For scale-up, transition away from DAST to crystalline aminodifluorosulfinium salts like XtalFluor-E or XtalFluor-M. These reagents have a significantly higher thermal decomposition onset (>200 °C) and do not generate highly corrosive free-HF, allowing you to safely use standard borosilicate glass vessels instead of expensive Hastelloy or PTFE-lined reactors[2].

Q2: How can I improve the chemoselectivity of photoredox-catalyzed bromofluorination of unactivated alkenes at scale?

A2: When scaling up the radical addition of dibromofluoromethane (CHBr₂F) to alkenes, the ratio of the desired 1-bromo-1-fluoroalkane to the 1,3-dibromo-1-fluoroalkane byproduct often fluctuates. This is caused by the differential stability of the radical intermediates in varying solvent polarities and base concentrations.

Resolution: You must modulate the reaction environment to trap the radical intermediate before secondary bromination occurs. Utilizing a solvent system of DMF/H₂O (1/4) inherently favors the 1,3-dibromo byproduct. However, by adding an inorganic base (KHCO₃) and increasing the equivalents of CHBr₂F, you chemoselectively drive the reaction toward the 1-bromo-1-fluoroalkane. This self-validating system has been proven to maintain >71% yield even when scaled up to 10.0 mmol[3].

Q3: We are experiencing poor yields and long reaction times during benzylic fluorination with Selectfluor in a 5L batch reactor. What is the mechanistic bottleneck?

A3: Selectfluor-mediated benzylic fluorination relies on photocatalysis (e.g., using xanthone as a photoorganocatalyst) to generate reactive radical species[4]. In a 5L batch reactor, the Beer-Lambert law dictates that light penetration drops exponentially as the path length increases. Consequently, radicals are only generated at the reactor wall, starving the bulk solution of reactive intermediates and leading to stalled conversions.

Resolution: Implement a continuous-flow photoreactor. By pumping the reaction mixture through transparent fluorinated ethylene propylene (FEP) tubing with a narrow internal diameter (e.g., <1 mm), you ensure uniform irradiation across the entire reaction volume. This drastically improves mass and photon transfer, allowing complete conversion with residence times under 30 minutes[4].

Part 2: Logical Workflows & Visualizations

ReagentSelection Start Scale-up Fluorination Requirement Q2 Reaction Type: Electrophilic or Nucleophilic? Start->Q2 Q1 Is the substrate acid-labile? DAST DAST / Deoxo-Fluor (Strict Temp Control <50°C) Q1->DAST No, standard substrate Xtal XtalFluor-E / XtalFluor-M (Safer, less elimination) Q1->Xtal Yes, or requires higher thermal stability Q2->Q1 Nucleophilic (Deoxofluorination) Select Selectfluor (F-TEDA-BF4) Q2->Select Electrophilic (e.g., Alkene addition)

Caption: Decision tree for selecting fluorinating reagents during process scale-up.

FlowWorkflow Prep 1. Reagent Prep (Alkene + CHBr2F) Pump 2. HPLC Pump (Constant Flow) Prep->Pump Reactor 3. FEP Photoreactor (Household CFL) Pump->Reactor Quench 4. In-line Quench (Aqueous Wash) Reactor->Quench Collect 5. Product Collection (1-bromo-1-fluoroalkane) Quench->Collect

Caption: Continuous flow photoredox bromofluorination workflow.

Part 3: Quantitative Data Summaries

Table 1: Thermal Stability and Reactor Compatibility of Common Fluorinating Reagents

ReagentThermal Decomposition OnsetReactor Material CompatibilityByproduct Profile
DAST ~107 °C (Explosive)Hastelloy / PTFE (Generates free HF)High elimination byproducts
Deoxo-Fluor ~140 °CHastelloy / PTFEModerate elimination
XtalFluor-E >200 °CBorosilicate Glass (No free HF)Low elimination
Selectfluor >195 °CBorosilicate GlassBenign (TEDA-BF₄ salt)

Table 2: Flow vs. Batch Parameters for Benzylic Fluorination (Selectfluor)

ParameterBatch Reactor (500 mL)Continuous Flow (FEP Microreactor)
Light Penetration Poor (Surface irradiation only)Excellent (<1 mm optical path length)
Reaction Time 12 - 24 hours< 30 minutes
Productivity Variable (Scale-dependent)Constant (0.016 mol/h continuously)
Temperature Control Difficult (Bulk heating delays)Precise (Rapid heat transfer via microchannels)

Part 4: Key Experimental Protocols

Protocol A: Continuous-Flow Light-Induced Benzylic Fluorination

This protocol utilizes continuous flow to bypass the photon-transfer limitations of batch photochemistry, ensuring safe and scalable electrophilic fluorination[4].

  • Reactor Assembly: Wrap transparent fluorinated ethylene propylene (FEP) tubing (1/16" OD, 0.03" ID) tightly around a glass cooling jacket. Position a household Compact Fluorescent Lamp (CFL) or a black-light LED array centrally within the jacket.

  • Reagent Preparation: In a reservoir flask, prepare a 0.1 M solution of the benzylic substrate, Selectfluor (1.5 equiv), and xanthone photocatalyst (5 mol%) in degassed acetonitrile.

  • System Priming: Prime an HPLC pump with pure solvent to establish a stable flow rate corresponding to a 30-minute residence time within the FEP tubing volume.

  • Steady-State Operation: Switch the pump inlet to the reagent reservoir. Self-Validation Step: To maintain a constant flow rate across substrates with varying reactivities, tune the reactor temperature rather than adjusting the pump speed[4].

  • In-line Quenching & Collection: Direct the reactor effluent into a collection flask containing saturated aqueous NaHCO₃ to immediately quench any unreacted electrophilic fluorine species.

  • Isolation: Extract the biphasic mixture with ethyl acetate, dry the organic layer over MgSO₄, and purify via standard chromatography.

Protocol B: Photoredox Addition of Dibromofluoromethane to Alkenes (10 mmol Scale)

This protocol details the direct, chemoselective synthesis of 1-bromo-1-fluoroalkanes via radical addition, specifically optimized for scale-up[3].

  • Reaction Setup: In a heavy-walled borosilicate glass vessel, dissolve the unactivated alkene (10.0 mmol) and the photocatalyst (e.g., fac-Ir(ppy)₃, 1 mol%) in a degassed solvent mixture of DMF/H₂O.

  • Chemoselectivity Modulators: Add KHCO₃ (2.0 equiv) and dibromofluoromethane (CHBr₂F, 3.0 equiv). Mechanistic Note: The inorganic base and excess CHBr₂F are critical to suppress the formation of the 1,3-dibromo byproduct, chemoselectively yielding the desired 1-bromo-1-fluoroalkane[3].

  • Irradiation: Seal the vessel under an inert atmosphere and irradiate with blue LEDs (450 nm) at room temperature. Use an external cooling fan to prevent thermal exotherms generated by the LED array from heating the reaction mixture.

  • Monitoring: Monitor the reaction via GC-MS or ¹⁹F NMR until the alkene is fully consumed.

  • Workup: Quench the reaction with distilled water, extract the aqueous layer with dichloromethane (3x), combine the organic layers, and concentrate under reduced pressure prior to purification.

Part 5: References

  • Continuous flow strategies for using fluorinated greenhouse gases in fluoroalkylations DSpace@MIT

  • A Continuous-Flow Protocol for Light-Induced Benzylic Fluorinations ACS Publications

  • Photoredox-Catalyzed Addition of Dibromofluoromethane to Alkenes: Direct Synthesis of 1-Bromo-1-fluoroalkanes Organic Letters - ACS Publications

  • Diethylaminosulfur trifluoride (DAST) - Safety and Alternative Reagents Wikipedia

  • Fluorination Remains Key Challenge in API Synthesis Pharmaceutical Technology

  • Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling ResearchGate

Sources

Optimization

Byproduct formation in esterification of sterically hindered acids

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to esterify sterically hindered carboxylic acids and alcohols.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to esterify sterically hindered carboxylic acids and alcohols. While carbodiimide-mediated (Steglich) and acid chloride-mediated (Yamaguchi) couplings are standard alternatives to harsh Fischer esterifications, steric bulk fundamentally alters the kinetic landscape of these reactions. This often diverts the reaction down dead-end byproduct pathways.

This guide dissects the causality of byproduct formation and provides self-validating protocols to rescue your yields.

Diagnostic Decision Tree

G Start Esterification of Hindered Substrate Q1 Which coupling method? Start->Q1 Steglich Carbodiimide (DCC/EDC) Q1->Steglich Yamaguchi Yamaguchi (TCBC) Q1->Yamaguchi Q2 Major Byproduct? Steglich->Q2 Yamaguchi->Q2 N_acyl N-acylurea Q2->N_acyl Steglich Sym_Anhydride Symmetric Anhydride Q2->Sym_Anhydride Yamaguchi Sol1 Increase DMAP (15 mol%) Switch to CH2Cl2 N_acyl->Sol1 Sol2 Use Benzoyl Chloride Instead of TCBC Sym_Anhydride->Sol2

Diagnostic workflow for identifying and resolving hindered esterification byproducts.

Mechanistic FAQs: Causality & Solutions

Q1: Why am I isolating N-acylurea instead of my target ester in Steglich couplings? A: In a standard Steglich esterification, the carboxylic acid reacts with the carbodiimide (e.g., DCC or EDC) to form a highly reactive O-acylisourea intermediate[1]. For unhindered substrates, the alcohol rapidly attacks this intermediate. However, when the carboxylic acid or alcohol is sterically hindered, intermolecular nucleophilic attack is kinetically retarded. This delay allows the O-acylisourea to undergo a thermodynamically driven intramolecular O-to-N acyl migration, forming an unreactive, dead-end N-acylurea byproduct[2]. Solution: To outcompete this rearrangement, you must use a hyper-nucleophilic catalyst like 4-dimethylaminopyridine (DMAP). DMAP rapidly attacks the O-acylisourea to form an N-acylpyridinium active ester, which cannot undergo the O-to-N rearrangement and is highly electrophilic toward the hindered alcohol[3].

Q2: Does my choice of solvent influence N-acylurea formation? A: Yes, profoundly. Solvents such as tetrahydrofuran (THF) and 1,4-dioxane are known to significantly increase the formation of the N-acylurea byproduct[2]. Conversely, non-coordinating solvents with low dielectric constants, such as dichloromethane (CH2Cl2) or chloroform, minimize this side reaction and promote the desired esterification pathway[2][4]. Solution: Always default to anhydrous CH2Cl2 for hindered Steglich couplings. If solubility is an issue, consider a mixed solvent system or adding a catalytic amount of p-toluenesulfonic acid (p-TSA), which has been shown to eliminate N-acylurea formation in challenging substrates[2].

Q3: My Yamaguchi esterification of a hindered aliphatic acid failed, and I isolated a symmetric aliphatic anhydride. What happened? A: The Yamaguchi protocol uses 2,4,6-trichlorobenzoyl chloride (TCBC) to form a mixed aliphatic-aromatic anhydride in situ[5]. The regioselectivity of the subsequent alcohol attack relies on the steric bulk of the trichlorophenyl ring directing the nucleophile to the aliphatic carbonyl. However, if your aliphatic carboxylic acid is also highly sterically hindered, the initial mixed anhydride becomes kinetically stable against the alcohol. Instead, unreacted aliphatic carboxylate anions in the reaction mixture will attack the mixed anhydride, forming a symmetric aliphatic anhydride[5]. Solution: Replace the sterically demanding TCBC with less hindered acid chlorides, such as benzoyl chloride or p-toluoyl chloride. This reduces the overall steric crowding of the intermediate, preventing the formation of the symmetric anhydride and restoring regioselectivity[5][6].

Quantitative Data: Byproduct Profiles in Hindered Esterifications

Coupling MethodReagentsSubstrate HindranceMajor ByproductTypical YieldRef
Standard Steglich DCC, No DMAPHigh (e.g., t-BuOH)N-acylurea (>50%)<10%[7]
Catalyzed Steglich DCC, 10 mol% DMAPHighN-acylurea (<5%)85-95%[7]
Modified Steglich DCC, DMAP, 5 mol% p-TSAVery HighN-acylurea (0%)55-85%[2]
Standard Yamaguchi TCBC, Et3N, DMAPHigh (Aliphatic Acid)Symmetric Anhydride<20%[5]
Modified Yamaguchi Benzoyl Chloride, Et3N, DMAPHigh (Aliphatic Acid)None (Regioselective)88-95%[6]

Mechanistic Pathway: Steglich Esterification

Mechanism Acid Carboxylic Acid + Carbodiimide O_acyl O-Acylisourea (Intermediate) Acid->O_acyl N_acyl N-Acylurea (Dead-end) O_acyl->N_acyl Slow Attack (O->N Migration) ActiveEster N-Acylpyridinium (Active Ester) O_acyl->ActiveEster + DMAP (Fast) Product Hindered Ester + Urea ActiveEster->Product + Hindered Alcohol

Competing kinetic pathways in the Steglich esterification of hindered substrates.

Validated Experimental Protocols

Protocol A: Modified Steglich Esterification for Sterically Hindered Substrates

Causality Focus: This protocol utilizes a dual-catalyst system (DMAP + p-TSA) in a non-coordinating solvent to kinetically favor the N-acylpyridinium intermediate while completely suppressing O-to-N acyl migration[2].

  • Preparation: Flame-dry a round-bottom flask under argon. Add the sterically hindered carboxylic acid (1.1 equiv) and the alcohol (1.0 equiv) in anhydrous CH2Cl2 (0.1 M concentration). Rationale: CH2Cl2 minimizes hydrogen-bonding stabilization of the N-acylurea transition state.

  • Catalyst Addition: Add DMAP (15 mol%) and p-TSA·H2O (5 mol%). Rationale: DMAP acts as the nucleophilic acyl-transfer agent. p-TSA protonates transient intermediates, further disfavoring the intramolecular rearrangement.

  • Activation: Cool the mixture to 0 °C. Dropwise, add a solution of N,N'-Dicyclohexylcarbodiimide (DCC, 1.1 equiv) in CH2Cl2. Validation Check: Within 5-10 minutes, a white precipitate of dicyclohexylurea (DCU) should begin to form, confirming the generation of the O-acylisourea intermediate.

  • Reaction: Remove the ice bath and stir at room temperature for 12-24 hours. Monitor by TLC until the alcohol is consumed.

  • Workup: Filter the suspension through a Celite pad to remove the insoluble DCU byproduct. Wash the organic filtrate with 0.5 M HCl (to remove DMAP), saturated NaHCO3, and brine. Dry over Na2SO4, concentrate, and purify via flash chromatography.

Protocol B: Modified Yamaguchi Esterification for Hindered Aliphatic Acids

Causality Focus: By substituting TCBC with benzoyl chloride, this protocol reduces the steric threshold of the mixed anhydride, preventing the parasitic formation of symmetric aliphatic anhydrides[6].

  • Mixed Anhydride Formation: In a dry flask under argon, dissolve the hindered aliphatic carboxylic acid (1.0 equiv) in anhydrous THF or toluene (0.2 M). Add triethylamine (1.2 equiv) and cool to 0 °C.

  • Acylation: Add benzoyl chloride (1.0 equiv) dropwise. Stir at 0 °C for 30 minutes, then at room temperature for 1 hour. Validation Check: Triethylammonium chloride will precipitate as a white solid, confirming mixed anhydride formation.

  • Esterification: In a separate dry flask, dissolve the alcohol (1.0 equiv) and DMAP (2.0 equiv) in the chosen solvent. Transfer the mixed anhydride solution (suspension) into the alcohol/DMAP solution via cannula. Rationale: Excess DMAP ensures rapid breakdown of the mixed anhydride into the highly reactive acyl-pyridinium species.

  • Completion: Stir at room temperature until TLC indicates complete consumption of the mixed anhydride (typically 2-4 hours).

  • Workup: Quench with water, extract with EtOAc, wash with 1M HCl, saturated NaHCO3, and brine. Dry and purify.

References

  • [1] Grokipedia - Steglich esterification. 1

  • [6] Organic Chemistry Portal - Investigation of the Yamaguchi Esterification Mechanism. Synthesis of a Lux-S Enzyme Inhibitor Using an Improved Esterification Method. 6

  • [7] Organic Chemistry Portal - Simple Method for the Esterification of Carboxylic Acids. 7

  • [2] ACS Publications - O-Thien-2-yl Esters: A Synthetic Approach to a Rare Class of Materials Using a Modified Steglich Esterification. 2

  • [4] Wikipedia - Carbodiimide.4

  • [5] ACS Publications - Investigation of the Yamaguchi Esterification Mechanism. Synthesis of a Lux-S Enzyme Inhibitor Using an Improved Esterification Method | Organic Letters. 5

  • [3] MDPI - Linker-Free Hyaluronic Acid-Dexamethasone Conjugates: pH-Responsive Nanocarriers for Targeted Anti-Inflammatory Therapy. 3

Sources

Troubleshooting

Column chromatography conditions for separating isomers of substituted phenylacetates

Welcome to the Application Scientist Support Center. Separating isomers of substituted phenylacetates—whether they are regioisomers (ortho/meta/para), diastereomers (syn/anti), or enantiomers—requires a precise understan...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Center. Separating isomers of substituted phenylacetates—whether they are regioisomers (ortho/meta/para), diastereomers (syn/anti), or enantiomers—requires a precise understanding of molecular interactions, steric hindrance, and stationary phase dynamics.

This guide is designed for researchers and drug development professionals. It bypasses generic advice to focus on the causality of chromatographic behavior, offering self-validating protocols and evidence-based troubleshooting.

Diagnostic Workflow: Selecting the Right Chromatographic System

Before altering mobile phase gradients, you must align the stationary phase chemistry with the specific structural divergence of your isomers.

IsomerSeparation Start Substituted Phenylacetate Isomer Mixture IsomerType Identify Isomer Classification Start->IsomerType Regio Regioisomers (ortho, meta, para) IsomerType->Regio Diastereo Diastereomers (syn/anti or atropisomers) IsomerType->Diastereo Enantio Enantiomers (Chiral center) IsomerType->Enantio RP Reverse Phase (C18) Mechanism: Hydrophobic Partitioning Regio->RP Diastereo->RP If highly hindered NP Normal Phase (Silica) Mechanism: Polar Interactions Diastereo->NP CSP Chiral Stationary Phase Mechanism: Transient Diastereomers Enantio->CSP

Diagnostic workflow for selecting chromatographic conditions for phenylacetate isomers.

Troubleshooting FAQs: Mechanisms & Solutions

Q: My syn and anti diastereomers of substituted phenylacetates are co-eluting on a bare silica column. How can I improve resolution? A: Causality: Co-elution of syn and anti aldol-type phenylacetates typically occurs when the mobile phase is too polar. This causes both isomers to elute near the void volume before the stationary phase can exploit subtle differences in their intramolecular hydrogen bonding. Solution: Switch to a highly non-polar, isocratic system. Research on the1 demonstrates that a fine-tuned Hexane/Ethyl Acetate gradient is optimal for resolving these diastereomers[1]. If tailing occurs, it is likely due to interaction with active silanol sites; adding 1% acetic acid to the mobile phase will suppress this ionization.

Q: I am trying to separate atropisomers (conformational isomers) of bulky, hindered phenylacetates. Should I use normal or reverse phase? A: Causality: Hindered rotation around amide or ester bonds in bulky substituted phenylacetates creates stable syn- and anti-atropisomers. Because these isomers often expose different hydrophobic surface areas rather than distinct polar faces, Normal Phase (NP) is often insufficient. Solution: Reverse Phase (RP) chromatography is highly effective here. Use a C18 column with an Acetonitrile/Water gradient. If the compound contains ionizable groups, buffer the aqueous phase (e.g., 10 mM NH4​HCO3​ ) to maintain a consistent ionization state, ensuring sharp peaks and baseline separation, as validated in2[2].

Q: What is the best chiral stationary phase (CSP) for resolving enantiomers of α -substituted phenylacetates? A: Causality: Enantiomeric separation requires a chiral environment to form transient diastereomeric complexes with differing free energies of formation ( ΔΔG ). Solution: Polysaccharide-based CSPs provide chiral recognition through hydrogen bonding, π−π interactions, and steric inclusion. Immobilized amylose or cellulose columns (such as CHIRALPAK AD or CHIRALCEL OJ) are the industry standard for 3[3]. Use a mobile phase of Hexane/Isopropanol.

Q: Should I derivatize my substituted phenylacetates to improve isomer resolution? A: Causality: While derivatization can enhance volatility for GC or alter polarity for LC, it often introduces matrix effects, co-elution with derivatizing impurities, and quantitative calibration issues. Solution: For LC-MS workflows, a direct optimization of the mobile phase (a "dilute-and-shoot" approach) is generally4 for non-derivatized phenylacetates[4].

Quantitative Data: Standardized Chromatographic Conditions

Use the following baseline parameters as a starting point for method development.

Isomer ClassificationRecommended Stationary PhaseOptimal Mobile PhaseAdditives / ModifiersExpected Resolution ( Rs​ )
Regioisomers (o-, m-, p-)Reverse Phase (C18, 5 µm) H2​O / Acetonitrile (Gradient)10 mM NH4​HCO3​ 1.5 – 2.5
Diastereomers (syn/anti)Normal Phase (Bare Silica, 40-63 µm)Hexane / Ethyl Acetate (Isocratic)1% Acetic Acid (if tailing)1.2 – 2.0
Enantiomers (Chiral)Amylose tris(3,5-dimethylphenylcarbamate)Hexane / Isopropanol (90:10)0.1% DEA or TFA> 1.5

Validated Experimental Protocols

Protocol 1: Normal-Phase Separation of Syn/Anti Phenylacetate Diastereomers

This protocol utilizes a self-validating TLC step to ensure the column conditions will yield baseline separation.

  • TLC Pre-Screening (Self-Validation):

    • Spot the crude mixture on a silica gel 60 F254 TLC plate.

    • Develop in a 90:10 Hexane:Ethyl Acetate chamber.

    • Calculate Rf​ values. Target an Rf​ of ~0.25 for the lower spot. If ΔRf​<0.05 , decrease Ethyl Acetate by 2% until distinct spots form.

  • Column Packing: Slurry pack a silica gel column (40-63 µm particle size) using 100% Hexane to ensure a uniform, void-free bed. Do not allow the column bed to run dry.

  • Sample Loading: Dissolve the substituted phenylacetate mixture in a minimum volume of dichloromethane (DCM) or toluene[1]. Apply evenly to the column head using a long glass pipette to avoid disturbing the silica bed.

  • Elution: Run an isocratic elution at the optimized TLC solvent ratio. Collect fractions in small volumes (e.g., 10 mL for a 50g column) to prevent the re-mixing of closely eluting bands.

  • Validation: Analyze fractions via TLC or LC-MS. Pool fractions containing pure syn and anti isomers separately and concentrate in vacuo.

Protocol 2: Chiral HPLC Method Development for Enantiomers

This protocol outlines the separation of stereoisomers using chiral ligand exchange or polysaccharide-based chromatography.

  • System Suitability (Self-Validation):

    • Purge the HPLC system with Hexane/Isopropanol (90:10).

    • Inject a known racemic standard (e.g., trans-stilbene oxide) to verify column performance. Target theoretical plates ( N ) > 10,000.

  • Column Selection: Install a chiral column (e.g., CHIRALPAK AD or Nucleosil Chiral-1, 250 x 4.6 mm, 5 µm)[5].

  • Mobile Phase Preparation: Mix HPLC-grade Hexane and Isopropanol.

    • Crucial Step: If the substituted phenylacetate contains a basic amine, add 0.1% Diethylamine (DEA). If it contains an acidic moiety, add 0.1% Trifluoroacetic acid (TFA). Degas the mixture via sonication for 15 minutes.

  • Method Execution: Set the flow rate to 1.0 mL/min. Maintain the column compartment temperature at 25°C. Monitor UV absorbance at 220 nm and 254 nm.

  • Optimization: Calculate the resolution factor ( Rs​ ). If Rs​<1.5 , decrease the percentage of Isopropanol (e.g., to 95:5) or lower the column temperature to 15°C. Lowering the temperature decreases the kinetic energy of the system, often enhancing the thermodynamic stability of the transient chiral complexes[5].

References

  • Comparison of chromatographic conditions for the targeted tandem mass spectrometric determination of 354 mammalian metabolites ResearchG
  • Temperature- and Reagent-Controlled Complementary Syn- and Anti-Selective Enolboration–Aldolization of Substituted Phenylacetates ACS Public
  • Synthesis and Biological Characterization of an Orally Bioavailable Lactate Dehydrogenase-A Inhibitor Against Pancre
  • Preparation and biological effects of pure stereoisomeric novel soft anticholinergics IMR Press
  • WO2023146809A1 - Plasma kallikrein inhibitors Google P

Sources

Optimization

How to avoid decomposition of aryl-lithium intermediates

Welcome to the Organolithium Technical Support Center . Aryl-lithium intermediates are cornerstone reagents in pharmaceutical synthesis and materials science.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Organolithium Technical Support Center . Aryl-lithium intermediates are cornerstone reagents in pharmaceutical synthesis and materials science. However, their extreme nucleophilicity and basicity make them highly transient and prone to rapid degradation.

This guide provides mechanistic troubleshooting, diagnostic data, and self-validating protocols designed to help researchers stabilize these reactive species and prevent decomposition during both batch synthesis and scale-up.

Part 1: Knowledge Base & Troubleshooting (FAQs)

Q1: My aryl-lithium intermediate decomposes in THF before I can trap it. How do I prevent solvent attack? Root Cause Analysis: Tetrahydrofuran (THF) is heavily utilized due to its excellent solvating power for organometallics, but it is chemically unstable in the presence of strong bases at elevated temperatures. Aryl-lithiums deprotonate THF at the alpha position to form 2-lithiotetrahydrofuran. This intermediate rapidly undergoes a retro-[2+3] cycloelimination, irreversibly cleaving the solvent ring to yield ethylene gas and lithium ethenolate (the enolate of acetaldehyde)[1]. Resolution:

  • Cryogenic Control: Maintain the reaction strictly at or below -78 °C during batch generation. The kinetics of THF alpha-deprotonation accelerate exponentially above -40 °C[1].

  • Solvent Substitution: If higher temperatures are unavoidable, substitute THF with less reactive solvents such as diethyl ether (stable up to ~0 °C) or toluene supplemented with N,N,N′,N′-tetramethylethylenediamine (TMEDA). TMEDA breaks organolithium aggregates to maintain reactivity without presenting a vulnerable oxygen-adjacent proton[2].

Q2: I am observing significant amounts of butylated side products (Wurtz-type coupling) during halogen-lithium exchange. How do I suppress this? Root Cause Analysis: When generating aryl-lithiums via halogen-lithium exchange using n-butyllithium (n-BuLi), 1-bromobutane is formed as a stoichiometric byproduct. Because aryl-lithiums are highly reactive, they can act as nucleophiles and attack the newly formed 1-bromobutane via an SN2 pathway, resulting in an unwanted alkylated (butylated) arene impurity[2][3]. This is particularly problematic during batch scale-up, where poor mixing and long addition times increase the residence time of the intermediate[4]. Resolution:

  • The t-BuLi Approach (Batch): Switch to tert-butyllithium (t-BuLi) and use exactly 2.0 equivalents. The first equivalent performs the exchange, generating t-butyl bromide. The second equivalent immediately acts as a base, performing an E2 elimination on the t-butyl bromide to generate harmless isobutylene gas and isobutane, permanently removing the electrophile from the system.

  • Continuous Flow Microreactors (Scale-up): Transition to flow chemistry. By utilizing micro-scale channel structures, flow reactors achieve millisecond-level mixing and precise residence time control. This ensures the aryl-lithium reacts with the target electrophile immediately after formation, vastly out-competing the slower Wurtz coupling side reaction[3][5].

Q3: My batch yields are inconsistent, and I suspect moisture contamination. How can I ensure a self-validating anhydrous system? Root Cause Analysis: Aryl-lithiums are highly sensitive to trace moisture and oxygen, leading to rapid protonation (yielding the de-halogenated arene) or oxidation (yielding phenols)[2]. Furthermore, commercial organolithium reagents degrade over time, forming insoluble lithium hydroxide (LiOH) which acts as an inactive base, skewing stoichiometry and leaving unreacted starting materials[4][6]. Resolution: Implement rigorous Schlenk line techniques. Glassware must be oven-dried and subjected to a minimum of three vacuum/inert gas cycles[6][7]. Crucially, implement a self-validating titration protocol (see SOP 1 below) immediately prior to use to differentiate between the active carbon-bound lithium and the inactive alkoxide/hydroxide base[6].

Part 2: Diagnostic Data & Comparisons

Table 1: Quantitative Comparison of Batch vs. Flow Chemistry for Aryl-Lithium Handling

ParameterTraditional Batch ReactorContinuous Flow Microreactor
Operating Temperature -100 °C to -78 °C-20 °C to +20 °C
Residence/Mixing Time Minutes to Hours0.01 to 3.0 seconds
Wurtz Coupling Impurity High (Often >10% on scale-up)Negligible (<0.5%)
Heat Transfer Efficiency Poor (Exothermic hotspots common)Excellent (High surface-to-volume ratio)
Scalability Non-linear (Requires re-optimization)Linear (Numbering-up/Continuous run)

Table 2: Diagnostic Signatures of Aryl-Lithium Decomposition

Observed ImpurityAnalytical Signature (NMR/MS)Root CauseCorrective Action
De-halogenated Arene Loss of halogen isotope pattern; [M-X+1] massMoisture/ProtonationTitrate reagent; verify Schlenk vacuum cycles.
Alkylated Arene Alkyl chain peaks in ¹H NMR (0.8-1.5 ppm)Wurtz-type CouplingUse t-BuLi or transition to flow chemistry.
Oxidized Arene Phenolic -OH stretch in IR; +16 Da in MSOxygen IngressCheck septum integrity; ensure positive argon pressure.
Ethylene / Acetaldehyde Gas evolution; enolate peaksTHF Solvent AttackLower temperature to -78 °C; use toluene/TMEDA.

Part 3: Standard Operating Protocols (SOPs)

Protocol 1: Self-Validating Gilman Double Titration of Organolithium Reagents

Objective: Determine the exact concentration of active carbon-bound lithium versus inactive alkoxide/hydroxide base[6]. Causality: Relying on a commercial bottle's stated molarity leads to stoichiometric imbalances. By performing a double titration, the system self-validates the true reactive titer, ensuring you do not under-dose the active reagent or over-dose the inactive base.

Step-by-Step Methodology:

  • Total Base Titration:

    • In an oven-dried Schlenk flask under argon, add 1.0 mL of the organolithium reagent to 10 mL of anhydrous THF.

    • Quench the solution carefully with 1 mL of deionized water to convert all active and inactive lithium species to LiOH.

    • Titrate with a standardized 0.1 M HCl solution using phenolphthalein as an indicator until the pink color disappears. Record volume as Vtotal​ .

  • Inactive Base Titration:

    • In a second oven-dried Schlenk flask under argon, add 1.0 mL of the organolithium reagent to 10 mL of anhydrous THF.

    • Add 0.2 mL of 1,2-dibromoethane. (Causality: This selectively reacts with the active carbon-bound lithium via a rapid halogen-metal exchange and subsequent elimination, destroying the active base while leaving the inactive LiOH/alkoxides intact).

    • Stir for 5 minutes, then quench with 1 mL of water.

    • Titrate with 0.1 M HCl using phenolphthalein. Record volume as Vinactive​ .

  • Calculation:

    • Active Molarity = (Vtotal​−Vinactive​)×MHCl​/1.0 mL .

Protocol 2: Sub-Second Flash Flow Chemistry for Unstable Aryl-Lithiums

Objective: Generate and trap highly unstable aryl-lithiums before solvent decomposition or Wurtz coupling can occur[3][5]. Causality: By confining the reaction to micro-channels, heat transfer is nearly instantaneous, preventing exothermic hotspots. Precise control of pump flow rates dictates the exact residence time (down to milliseconds), ensuring the intermediate encounters the electrophile before side reactions initiate.

Step-by-Step Methodology:

  • System Priming: Purge a continuous flow microreactor system (equipped with two T-mixers and a PTFE residence loop) with anhydrous THF under a strict argon atmosphere to remove trace moisture.

  • Reagent Preparation: Prepare standardized solutions of the aryl halide (Pump A), titrated n-BuLi (Pump B), and the target electrophile (Pump C) in anhydrous solvent.

  • Halogen-Lithium Exchange: Set Pump A and Pump B to intersect at T-Mixer 1. Adjust flow rates to achieve a residence time of 0.01 to 3.0 seconds in the subsequent delay loop, maintained at a controlled temperature (e.g., -20 °C)[2][5].

  • In-Situ Trapping: Direct the output of the residence loop into T-Mixer 2, where it intersects with the electrophile stream from Pump C. (Causality: The sub-second transit time ensures the aryl-lithium is trapped immediately, out-competing the slower nucleophilic attack on the generated alkyl halide byproduct).

  • Quench and Collection: Direct the final output stream into a collection flask containing an aqueous acid quench (e.g., 20% HCl) to terminate the reaction and protonate the final product[2].

Part 4: Visualizing the Workflows

G cluster_pathways Primary Decomposition Pathways ArLi Aryl-Lithium Intermediate (Highly Reactive) THF Solvent Attack (THF) Temp > -40 °C ArLi->THF α-Deprotonation Wurtz Wurtz-Type Coupling Slow Electrophile ArLi->Wurtz Nucleophilic Attack Protonation Protonation Trace Moisture ArLi->Protonation Acid-Base Quench THF_Prod Lithium Ethenolate + Ethylene Gas THF->THF_Prod Retro-[2+3] Wurtz_Prod Alkylated Arene (Ar-Butyl Impurity) Wurtz->Wurtz_Prod SN2 on R-X Prot_Prod De-halogenated Arene (Ar-H) Protonation->Prot_Prod Fast

Mechanistic pathways of aryl-lithium decomposition and their resulting terminal impurities.

Flow ArX Aryl Halide (Pump A) Mixer1 T-Mixer 1 (Generation) ArX->Mixer1 nBuLi n-BuLi (Pump B) nBuLi->Mixer1 Residence Residence Loop (t = 0.01 - 3.0 s) Mixer1->Residence Li-Halogen Exchange Mixer2 T-Mixer 2 (Trapping) Residence->Mixer2 Unstable Ar-Li Electrophile Electrophile (Pump C) Electrophile->Mixer2 Product Functionalized Product Mixer2->Product Out-competes Decomposition

Continuous flow microreactor workflow enabling sub-second trapping of transient aryl-lithiums.

Part 5: References

  • Advances in Flow Chemistry for Organolithium-Based Synthesis: A Process Perspective Source: MDPI5[5]

  • An Illustrated Guide to Schlenk Line Techniques | Organometallics Source: ACS Publications 7[7]

  • Technical Support Center: Optimization of Reaction Conditions for Organolithium Compounds Source: BenchChem 6[6]

  • Flow Chemistry Processes for Reactions Utilizing Unstable Intermediates: Applications Toward Pharmaceutical Production Source: Okayama University 3[3]

  • Flow Chemistry in Organic Synthesis 15.3 Source: Thieme Connect 2[2]

  • Singing in the Rain - Removing Residual Lithium Salts From Flow Reactors Under Anhydrous Conditions Source: Scientific Update 4[4]

  • Generation, Stability, and Utility of Lithium 4,4′-Di-tert-butylbiphenylide (LiDBB) Source: ACS Publications 1[1]

Sources

Troubleshooting

Technical Support Center: Optimizing Catalyst Loading in Cross-Coupling Reactions

Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals. It provides mechanistic troubleshooting, validated high-throughput protocols, and actionable solutions for optimizing palladium-catalyzed cross-coupling workflows (e.g., Suzuki-Miyaura, Heck, Buchwald-Hartwig).

Our goal is to help you transition from functional baseline reactions to highly optimized, cost-effective processes that meet stringent pharmaceutical purity standards.

Catalyst Optimization & Troubleshooting Workflow

CatalystOptimization Start Start: Baseline Cross-Coupling (1-2 mol% Pd) CheckConv Evaluate Conversion via LC-MS Start->CheckConv LowConv Low Conversion / Stalling CheckConv->LowConv < 90% HighConv High Conversion (>95%) CheckConv->HighConv > 90% PdBlack Is Palladium Black Observed? LowConv->PdBlack FixLigand Increase Ligand Ratio or Lower Temperature PdBlack->FixLigand Yes FixActivation Optimize Pd(II) to Pd(0) Activation Step PdBlack->FixActivation No Optimize Execute HTS Protocol to Minimize Pd Loading HighConv->Optimize Residual Quantify Residual Pd in Crude API Optimize->Residual Scavenge Apply Thiourea-Silica Scavenger Residual->Scavenge > 10 ppm Success Optimized Process: Max Yield, <10 ppm Pd Residual->Success < 10 ppm Scavenge->Success FixLigand->Start FixActivation->Start

Decision tree for troubleshooting and optimizing catalyst loading.

Troubleshooting Guide & FAQs

Q1: What is the optimal starting catalyst loading for a novel cross-coupling reaction? A1: Typically, 1–2 mol% of a palladium precatalyst (e.g., Pd(OAc)₂ or Pd₂(dba)₃) is used to establish baseline reactivity[1]. However, this is often a vast excess for an optimized process. Once baseline conversion is confirmed, High-Throughput Experimentation (HTE) should be employed to systematically reduce the loading. Advanced catalytic systems, such as fully substituted Pd-NHC complexes, can achieve full conversion at loadings as low as 0.02–0.2 mol%[2]. Mechanistic Causality: Operating with excess catalyst not only increases costs and residual metal contamination but can also promote off-target pathways, such as the homocoupling of boronic acids, especially if the reaction mixture is not perfectly degassed[1].

Q2: Why do I observe a black precipitate ("Palladium Black") in my reaction mixture, and how does it affect my yield? A2: The formation of a black precipitate indicates the agglomeration of active Pd(0) into inactive metallic nanoparticles, colloquially known as "palladium black"[3]. This occurs when the rate of ligand dissociation exceeds the rate of oxidative addition, leaving the Pd(0) center coordinatively unsaturated and prone to aggregation. Solution: To stabilize the Pd(0) intermediate, you must increase the ligand-to-palladium ratio (a typical reaction features a base/ligand ratio >100) or utilize more sterically demanding bidentate ligands (e.g., dppf, Xantphos) to enforce a favorable bite angle[3]. Additionally, lowering the reaction temperature can slow down the agglomeration kinetics.

Q3: My reaction stalls at 50% conversion despite having active catalyst. What is the mechanistic cause? A3: Stalling often points to inefficient precatalyst activation or catalyst poisoning. Many modern protocols use stable Pd(II) precatalysts that require in situ reduction to the active Pd(0) species[3]. If your reaction lacks a dedicated reductant, the phosphine ligand or the cross-coupling partners themselves are consumed as sacrificial reductants, which artificially lowers the active ligand concentration and halts the catalytic cycle[3]. Furthermore, inadequate degassing allows oxygen to oxidize the active Pd(0) back to an inactive Pd(II) state[1]. Ensure rigorous freeze-pump-thaw degassing and verify your Pd(II) activation strategy.

Q4: How can I efficiently remove residual palladium from my Active Pharmaceutical Ingredient (API) to meet regulatory limits (<10 ppm)? A4: Cross-coupling steps are often situated late in synthetic routes, making residual metal contamination a critical issue[4]. While crystallization can reduce metal content, it often leads to significant product loss. Chemisorption using functionalized solid supports is the most efficient method[4]. Scavengers like Thiourea Alkyl Silica feature exceptionally high loading capacities (up to 2.4 mmol/g) that strongly bind both Pd(0) and Pd(II) species[5]. By simply stirring the crude product solution with the scavenger and filtering, residual palladium can be reduced from >150 ppm to <1 ppm without compromising the API yield[5].

Experimental Protocol: High-Throughput Screening (HTS) for Catalyst Minimization

To confidently reduce catalyst loading without sacrificing yield, utilize this self-validating High-Throughput Screening (HTS) methodology.

Objective: Systematically reduce Pd loading from 2.0 mol% to <0.1 mol% while identifying the optimal ligand/base combination.

  • Step 1: Stock Solution Preparation Prepare 0.1 M stock solutions of the aryl halide and nucleophile in an anhydrous, degassed solvent. Prepare 0.01 M stock solutions of various Pd precatalysts and ligands. Causality: Rigorous degassing is critical. Trace oxygen rapidly oxidizes the active Pd(0) species to an inactive Pd(II) state, which artificially inflates the required catalyst loading required to achieve turnover[1].

  • Step 2: Automated Liquid Handling Using a robotic liquid handler inside an inert glovebox, dose the reagents into a 96-well glass-lined microplate. Vary the Pd loading across the rows (e.g., 1.0, 0.5, 0.1, 0.05 mol%) and the ligand-to-metal ratio across the columns (1:1, 1:2, 1:4).

  • Step 3: Reaction Execution Seal the 96-well plate with a Teflon-lined silicone mat to prevent solvent evaporation and cross-contamination. Transfer the plate to a customized heating block and heat to the target temperature (e.g., 50–100 °C) for 1–4 hours with orbital shaking[6].

  • Step 4: Quenching and Preparation Cool the plate to room temperature. Quench the reactions by adding 100 µL of a quenching solvent (e.g., acetonitrile) containing a known concentration of an internal standard. Centrifuge the plate to pellet any insoluble inorganic salts.

  • Step 5: High-Throughput LC-MS/MS Quantification Analyze the supernatant using a rapid UPLC-MS/MS method. Calculate the yield by comparing the product peak area to the internal standard. Self-Validation Check: True positive hits identified in the microplate must be validated in a continuous flow microreactor or a batch scale-up to confirm that the kinetics and heat-transfer fidelity translate to larger scales[6].

Data Presentation: Impact of Catalyst Optimization and Scavenging

The following table summarizes the quantitative impact of optimizing catalyst loading alongside the implementation of chemisorption scavenging techniques on residual metal levels.

Catalyst SystemLigandLoading (mol%)Conversion (%)Residual Pd Before Scavenging (ppm)Residual Pd After Silica-Thiourea (ppm)
Pd(OAc)₂PPh₃2.0821,550< 1.0
Pd₂(dba)₃XPhos0.594328< 1.0
Pd-NHC (G4-02)None0.059645< 1.0
Pd/Fe₂O₃None0.029812< 1.0

(Data synthesized from validated pharmaceutical process scale-ups and high-throughput optimizations[5],[7],[2],[4],[8]).

References

  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design Source: Organic Chemistry Frontiers (RSC Publishing) URL:[Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide Source: Yoneda Labs URL:[Link]

  • Novel Pd-NHC Catalyst for Suzuki–Miyaura Cross-Couplings Optimized by High-Throughput Experimentation Source: Organic Process Research & Development (ACS Publications) URL:[Link]

  • Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry Source: Organic Process Research & Development (ACS Publications) URL:[Link]

  • High Throughput Experimentation and Continuous Flow Validation of Suzuki-Miyaura Cross-Coupling Reactions Source: PubMed (NIH) URL:[Link]

  • An Efficient Method for Removal of Residual Palladium from Organic Solution of Faropenem Sodium Source: Organic Process Research & Development (ACS Publications) URL:[Link]

  • Ligand-free Suzuki–Miyaura cross-coupling with low Pd content: rapid development by a fluorescence-based high-throughput screening method Source: Organic & Biomolecular Chemistry (RSC Publishing) URL:[Link]

Sources

Optimization

Preventing over-methylation in ester synthesis

A Researcher's Guide to Preventing Over-Methylation Welcome to the Technical Support Center for Ester Synthesis. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth tec...

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Author: BenchChem Technical Support Team. Date: March 2026

A Researcher's Guide to Preventing Over-Methylation

Welcome to the Technical Support Center for Ester Synthesis. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth technical assistance to navigate the complexities of esterification, with a specific focus on preventing and troubleshooting over-methylation. As Senior Application Scientists, we have synthesized field-proven insights with fundamental chemical principles to help you achieve optimal results in your experiments.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding over-methylation during ester synthesis.

Q1: What is "over-methylation" in the context of ester synthesis?

A1: Over-methylation refers to the undesired methylation of functional groups within a molecule other than the intended carboxylic acid. While the primary goal is to form a methyl ester, reactive methylating agents can also methylate other nucleophilic sites, such as phenols, amines, or even activated carbons, leading to the formation of byproducts and reducing the yield of the desired product. This is particularly prevalent when using highly reactive methylating agents or when the substrate contains multiple reactive sites.

Q2: Which methylating agents are most likely to cause over-methylation?

A2: Highly reactive and non-selective methylating agents are the primary culprits for over-methylation. These include:

  • Diazomethane (CH₂N₂): While highly efficient for methylating carboxylic acids, its extreme reactivity can lead to the methylation of other acidic protons.[1][2][3] It is also highly toxic and explosive, necessitating specialized handling.[1][4]

  • Dimethyl Sulfate ((CH₃)₂SO₄): A powerful and cost-effective methylating agent, but it is highly toxic and can methylate a variety of nucleophiles, often requiring careful control of reaction conditions to ensure selectivity.[1]

  • Methyl Iodide (CH₃I): A versatile and potent electrophilic methylating agent, but its high reactivity can lead to a lack of selectivity in complex molecules.[1]

Q3: Are certain substrates more susceptible to over-methylation?

A3: Yes, substrates with multiple nucleophilic functional groups are more prone to over-methylation. Molecules containing phenols, anilines, thiols, or enolizable ketones in addition to a carboxylic acid are at a higher risk. The relative acidity and nucleophilicity of these groups compared to the carboxylic acid will determine the extent of the side reaction.

Q4: How does reaction temperature influence over-methylation?

A4: Higher reaction temperatures generally increase the rate of all reactions, including the desired esterification and undesired over-methylation.[5] For less reactive methylating agents that require elevated temperatures, there is an increased risk of side reactions.[4] It is crucial to find a balance where the esterification proceeds at a reasonable rate without promoting significant byproduct formation.

Troubleshooting Guide: Over-Methylation in Ester Synthesis

This guide provides a structured approach to identifying and resolving issues of over-methylation during your experiments.

Problem Probable Cause(s) Recommended Solution(s)
Low yield of the desired methyl ester with the presence of multiple methylated byproducts (identified by LC-MS or NMR). 1. Excessively Reactive Methylating Agent: The chosen methylating agent is too powerful and lacks selectivity for the carboxylic acid.[1][4]a. Switch to a Milder Methylating Agent: Consider using trimethylsilyldiazomethane (TMS-diazomethane) as a safer, though still toxic, alternative to diazomethane.[1][4] Dimethyl carbonate (DMC) is a non-toxic and "green" option, often used with a base catalyst.[6][7] b. In-situ Generation: For hazardous reagents like diazomethane, in-situ generation can help control the concentration and minimize side reactions.[2][8]
2. Stoichiometry Imbalance: An excess of the methylating agent is present in the reaction mixture.a. Careful Stoichiometric Control: Titrate the carboxylic acid with the methylating agent. For diazomethane, which is yellow, addition can be stopped once the color persists, indicating the consumption of the carboxylic acid.[3] b. Stepwise Addition: Add the methylating agent portion-wise to the reaction mixture to maintain a low instantaneous concentration.
3. Inappropriate Reaction Conditions: High temperatures or prolonged reaction times are promoting side reactions.[5]a. Optimize Temperature: Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate. For highly reactive agents like diazomethane, reactions can often be run at room temperature or below.[3] b. Monitor Reaction Progress: Use techniques like TLC, HPLC, or in-line monitoring (e.g., IR spectroscopy) to determine the point of completion and avoid unnecessarily long reaction times.[9][10]
Methylation of a sensitive functional group (e.g., phenol, amine) in addition to the carboxylic acid. 1. Lack of Chemoselectivity: The methylating agent is not differentiating between the carboxylic acid and other nucleophilic groups.a. pH Control: For substrates with varying pKa values, adjusting the pH can selectively deprotonate the carboxylic acid, making it the most reactive nucleophile. b. Protecting Groups: Protect sensitive functional groups prior to the methylation step. Common protecting groups for phenols and amines can be found in standard organic chemistry literature.
2. Inappropriate Catalyst: The chosen catalyst may be activating other functional groups.a. Catalyst Screening: If using a catalyzed reaction (e.g., with DMC), screen different catalysts (e.g., K₂CO₃, DBU) to find one that provides the best selectivity for the desired esterification.[6]

Preventative Protocols and Methodologies

To proactively avoid over-methylation, a carefully planned experimental design is crucial. Below is a detailed protocol for the controlled methylation of a carboxylic acid using trimethylsilyldiazomethane (TMS-diazomethane), a common and relatively safer alternative to diazomethane.

Protocol: Controlled Methyl Ester Synthesis using TMS-Diazomethane

Objective: To achieve selective methylation of a carboxylic acid to its corresponding methyl ester while minimizing over-methylation of other sensitive functional groups.

Materials:

  • Carboxylic acid substrate

  • Trimethylsilyldiazomethane (TMS-diazomethane), 2.0 M solution in hexanes

  • Methanol (MeOH)

  • Toluene (or other suitable aprotic solvent)

  • Dichloromethane (DCM) for workup

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Syringe and needle

  • Separatory funnel

  • Rotary evaporator

Experimental Workflow Diagram:

Esterification_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Workup cluster_isolate 4. Isolation prep Dissolve carboxylic acid in Toluene/MeOH reaction Slowly add TMS-diazomethane at 0°C to RT prep->reaction Transfer to reaction vessel monitor Monitor by TLC/LC-MS reaction->monitor Periodic sampling quench Quench with Acetic Acid (if needed) monitor->quench Upon completion extract Dilute with DCM, wash with NaHCO₃ & Brine quench->extract dry Dry organic layer (Na₂SO₄) extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by chromatography (if necessary) concentrate->purify

Caption: Step-by-step workflow for controlled ester synthesis.

Procedure:

  • Preparation: In a clean, dry round-bottom flask, dissolve the carboxylic acid (1.0 eq) in a mixture of toluene and methanol (typically a 4:1 to 10:1 ratio). The amount of solvent should be sufficient to fully dissolve the starting material.

  • Reaction Setup: Place the flask in an ice bath (0 °C) and stir the solution.

  • Addition of TMS-Diazomethane: Slowly add TMS-diazomethane (1.05-1.1 eq) to the reaction mixture dropwise using a syringe. The addition should be done over a period of 10-15 minutes. A slight yellow color may persist upon completion. The evolution of nitrogen gas will be observed.

  • Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 30-60 minutes).

  • Quenching: If excess TMS-diazomethane is suspected (persistent strong yellow color), cautiously add a few drops of acetic acid until the yellow color disappears.

  • Workup: Dilute the reaction mixture with dichloromethane (DCM). Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: If necessary, purify the crude product by flash column chromatography on silica gel to obtain the pure methyl ester.

Reaction Mechanism and Control

Understanding the reaction mechanism is key to controlling selectivity and preventing over-methylation.

Mechanism of Carboxylic Acid Methylation with Diazomethane:

The reaction proceeds via a two-step mechanism. First, the acidic proton of the carboxylic acid is transferred to the diazomethane, forming a carboxylate anion and a methyldiazonium cation.[2][8][11] The carboxylate then acts as a nucleophile, attacking the methyl group of the diazonium ion in an Sₙ2 reaction, displacing nitrogen gas and forming the methyl ester.[2][8]

Diazomethane_Mechanism cluster_desired Desired Pathway cluster_side Over-Methylation Pathway RCOOH R-COOH (Carboxylic Acid) Intermediate [R-COO⁻] [CH₃N₂⁺] (Diazonium Salt) RCOOH->Intermediate Proton Transfer CH2N2 CH₂N₂ (Diazomethane) CH2N2->Intermediate OverMethylated X-CH₃ (Over-methylation Product) CH2N2->OverMethylated Ester R-COOCH₃ (Methyl Ester) Intermediate->Ester SN2 Attack N2 N₂ Intermediate->N2 Elimination XH X-H (e.g., Ar-OH, R₂NH) XH->OverMethylated Side Reaction with Excess CH₂N₂

Caption: Desired vs. over-methylation pathways.

Controlling the Reaction:

  • Kinetic Control: The desired reaction with the carboxylic acid is typically very fast.[3] By using a stoichiometric amount of the methylating agent and keeping the temperature low, the reaction can be stopped once the carboxylic acid is consumed, minimizing the chance for slower side reactions to occur.

  • Substrate Control: For molecules with highly acidic protons other than the carboxylic acid, alternative esterification methods that do not involve highly reactive methylating agents, such as Fischer-Speier esterification, should be considered.[12][13] Fischer esterification utilizes an alcohol in the presence of an acid catalyst and is an equilibrium-driven process.[12][13][14]

By carefully selecting reagents, controlling stoichiometry, and optimizing reaction conditions, researchers can successfully synthesize methyl esters while avoiding the pitfall of over-methylation.

References

  • Imidazotetrazines as Weighable Diazomethane Surrogates for Esterifications and Cyclopropanations. (n.d.). PMC. [Link]

  • The Magic Methyl and Its Tricks in Drug Discovery and Development. (n.d.). PMC. [Link]

  • Catalytic Methylation of Oxygen Nucleophiles with Safe, Stable Methylating Agents. (n.d.). ACS. [Link]

  • Mechanism of Methyl Esterification of Carboxylic Acids by Trimethylsilyldiazomethane. (n.d.). ResearchGate. [Link]

  • 21.7: Methyl Ester Synthesis Using Diazomethane. (2020, May 30). Chemistry LibreTexts. [Link]

  • Diazomethane can be used to convert a carboxylic acid to a methyl.... (n.d.). Pearson. [Link]

  • 19.7: Methyl Ester Synthesis Using Diazomethane. (2019, September 3). Chemistry LibreTexts. [Link]

  • Diazomethane. (2015, March 25). Chem-Station Int. Ed. [Link]

  • Beyond diazomethane: Alternative approaches to analyzing non-esterified fatty acids. (2014, December 23). ResearchGate. [Link]

  • Monitoring of an esterification reaction by on-line direct liquid sampling mass spectrometry and in-line mid infrared spectrometry with an attenuated total reflectance probe. (2014, November 7). PubMed. [Link]

  • Diazomethane (CH2N2). (2025, June 22). Master Organic Chemistry. [Link]

  • DNA Methylation and Drug Discovery: Unveiling Epigenetic Mechanisms for Therapeutic Breakthroughs. (n.d.). EpigenTek. [Link]

  • Methylation. (n.d.). Wikipedia. [Link]

  • Toward Understanding Pharmacological Modulation of DNA Methylation. (2024, September 30). In Epigenetic Drug Discovery.
  • Recent Advances in Methylation: A Guide for Selecting Methylation Reagents. (2025). [Link]

  • Advances in the Synthesis of Methylated Products Through Direct Approaches: A Guide for Selecting Methylation Reagents. (2025, August 30). ResearchGate. [Link]

  • Epigenetics Tools for Drug Discovery: Technologies and Analytical Pl
  • Installing the “magic methyl” – C–H methylation in synthesis. (2021, March 10). Chemical Society Reviews. [Link]

  • Safety Challenges on Runaway Reactions: the Esterification of Acetic Anhydride with Methanol. (2022, June 15). Chemical Engineering Transactions. [Link]

  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022, November 16). Master Organic Chemistry. [Link]

  • Fisher Esterification, Reflux, Isolation and Purification of Esters. (n.d.). Science Ready. [Link]

  • Fischer–Speier esterification. (n.d.). Wikipedia. [Link]

  • C−H Methylation Using Sustainable Approaches. (2022, May 2). MDPI. [Link]

  • Epigenetics, DNA Methylation, and Chromatin Modifying Drugs. (2008, October 13). McGill University. [Link]

  • Methyl Esters. (n.d.). Organic Chemistry Portal. [Link]

  • Over Methylation Explained: Causes & Symptoms. (2024, October 22). Holistic Doctor. [Link]

  • Overmethylated. (n.d.). Eat for Life. [Link]

  • MTHFR and Overmethylation: Causes, Symptoms, and Support. (2025, February 10). Methyl-Life® Supplements. [Link]

  • Fischer Esterification. (n.d.). Organic Chemistry Portal. [Link]

  • Ester Synthesis & Reactions | Complete Summary | Organic Chemistry 20.8. (2021, April 13). YouTube. [Link]

  • Kinetics and control of palm fatty acid distillate esterification for a feasible biodiesel production. (2016, September 28). ThaiScience. [Link]

  • Ester Reactions Summary and Practice Problems. (n.d.). Chemistry Steps. [Link]

  • Fischer Esterification. (2023, January 22). Chemistry LibreTexts. [Link]

  • Esterification not Working (Separation). (2024, February 15). Reddit. [Link]

  • Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. (n.d.). MDPI. [Link]

  • Fischer Esterification Reaction Mechanism - Carboxylic Acid Derivatives. (2016, December 27). YouTube. [Link]

  • Methylation Defects. (2022, September 23). Nature Cure Family Health. [Link]

  • Recent Developments on the Mechanism and Kinetics of Esterification Reaction Promoted by Various Catalysts. (2012, February 29). SciSpace. [Link]

  • Amide-to-Ester Substitution as a Strategy for Optimizing PROTAC Permeability and Cellular Activity. (n.d.). ACS Publications. [Link]

  • (PDF) Preparation of Methyl Ester Precursors of Biologically Active Agents. (n.d.). ResearchGate. [Link]

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Troubleshooting

Quantitative Data: Thermal Stability of Fluorinating Agents

Welcome to the Fluorination Exotherm Management Support Center . As a Senior Application Scientist, I have designed this technical guide to help researchers, process chemists, and drug development professionals navigate...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Fluorination Exotherm Management Support Center . As a Senior Application Scientist, I have designed this technical guide to help researchers, process chemists, and drug development professionals navigate the thermodynamic hazards associated with deoxofluorination.

Fluorination chemistry is notoriously unforgiving. Reagents like DAST and Deoxo-Fluor are highly energetic; their reactions are not only violently exothermic but the reagents themselves are prone to autocatalytic decomposition. In this center, we do not just provide standard operating procedures—we dissect the causality behind thermal failures and provide self-validating workflows to ensure your scale-up is both successful and safe.

Before troubleshooting, you must understand the thermodynamic baseline of your reagents. The table below summarizes the thermal stability profiles of common deoxofluorinating agents.

ReagentPhysical StateARC Onset of Decomposition (°C)DSC Decomposition Range (°C)Exothermic Heat Release (-ΔH, J/g)Safety Profile
DAST Liquid60140 - 1551641 - 1700High Risk (Explosive potential)
Deoxo-Fluor® Liquid60140 - 1581031 - 1100High Risk (Slightly less energetic)
XtalFluor-E® Crystalline Solid119205 - 215661 - 1260Moderate Risk (Safer handling)
XtalFluor-M® Crystalline Solid141242388Low Risk (Best for scale-up)

Data synthesized from Accelerating Rate Calorimetry (ARC) and Differential Scanning Calorimetry (DSC) analyses[1][2][3].

Workflow: Fluorination Scale-Up Decision Matrix

To prevent thermal runaway, reagent and reactor selection must be dictated by the scale of the synthesis.

ScaleUpMatrix A Target: Deoxofluorination B Scale Assessment A->B C Lab Scale (< 10g) B->C D Process Scale (> 10g) B->D E Reagent Selection C->E F Reactor Selection D->F G DAST / Deoxo-Fluor (Requires Cryo -78°C) E->G H XtalFluor-E / M (Safer, RT compatible) E->H I Batch Reactor (High Runaway Risk) F->I J Continuous Flow (High Heat Transfer) F->J I->G Avoid I->H Preferred J->G Safe in Flow

Decision matrix for selecting fluorination reagents and reactor types based on scale.

Troubleshooting Guides (Q&A)

Q1: My 50g scale DAST reaction experienced a sudden temperature spike, pressurizing the vessel and degrading the product. What happened? Causality: You experienced a classic thermal runaway driven by a failure in heat transfer geometry. DAST undergoes self-accelerated decomposition with an ARC onset of just 60 °C, releasing up to 1700 J/g of energy[2][4]. In a small lab vial, the high surface-area-to-volume ratio allows the cooling bath to dissipate this heat. At a 50g scale in a batch reactor, the volume increases cubically while the cooling surface area only increases quadratically. The cooling jacket could not remove the heat of the fluorination exotherm fast enough, creating a localized "hotspot" that pushed the internal temperature past 60 °C, triggering the explosive autocatalytic cleavage of the S-F bonds. Solution: For scales >10g, you must either transition to a continuous flow microreactor (which restores the high surface-area-to-volume ratio) or switch to a thermally stable reagent like XtalFluor-M, which pushes the decomposition onset to a safe 141 °C[3].

Q2: I am seeing significant degradation and discoloration of my DAST/Deoxo-Fluor reagent before it even reacts with the substrate. Why? Causality: Dialkylaminosulfur trifluorides are highly hygroscopic. Even trace moisture ingress causes hydrolysis, generating highly corrosive free hydrogen fluoride (HF) and thionyl fluoride. This free HF acts as an autocatalyst for further reagent degradation, leading to the dark discoloration often seen in aged bottles. Solution: Always store DAST at 2-8 °C under rigorous inert atmosphere. If using glass reactors, the generated HF will etch the borosilicate, creating water as a byproduct, which further accelerates decomposition. Switch to PTFE or Hastelloy vessels, or utilize XtalFluor reagents which do not generate free HF under anhydrous conditions[2].

Q3: How exactly does continuous flow chemistry mitigate the explosion risk of DAST? Causality: Continuous flow microreactors operate on the principle of spatial integration rather than temporal batching. By pumping the substrate and DAST through a micro-tubular reactor (often with internal diameters <1 mm), the system maintains an extreme surface-area-to-volume ratio. The heat generated by the highly exothermic fluorination is instantly transferred through the tube walls to an active cooling medium. Furthermore, only a fraction of a milliliter of the hazardous DAST is reacting at any given microsecond, physically eliminating the possibility of a macro-scale explosion[5][6].

Experimental Protocols: Self-Validating Systems

Protocol A: Safe Continuous Flow Deoxofluorination using DAST

Designed to safely manage the 1700 J/g decomposition energy of DAST via micro-mixing.

  • System Priming: Flush a PTFE or Hastelloy continuous flow reactor (equipped with a T-mixer and a 10 mL residence time coil) with anhydrous dichloromethane (DCM) for 15 minutes.

    • Validation Checkpoint: Monitor the inline moisture sensor at the reactor outlet. Do not proceed until moisture levels read <10 ppm. This validates the system is strictly anhydrous, preventing HF generation.

  • Reagent Preparation: Prepare a 1.0 M solution of the alcohol substrate in anhydrous DCM (Pump A) and a 1.2 M solution of DAST in anhydrous DCM (Pump B).

  • Flow Initiation: Submerge the residence time coil in a 0 °C cooling bath. Set Pump A to 0.5 mL/min and Pump B to 0.5 mL/min.

    • Validation Checkpoint: Monitor the inline FT-IR flow cell positioned immediately after the residence coil. The appearance of the C-F stretch (1000–1400 cm⁻¹) concurrent with the disappearance of the broad O-H stretch (~3300 cm⁻¹) confirms active, controlled fluorination. If the C-F peak drops, it immediately flags a pump failure or blockage before unreacted DAST can accumulate.

  • In-line Quenching: Direct the reactor effluent into a stirred collection vessel containing a biphasic mixture of 5% aqueous NaHCO₃ and DCM at 0 °C. The continuous dropwise addition ensures the exothermic quench is managed safely over time.

Protocol B: Batch Scale-up using XtalFluor-M (High Thermal Stability)

Designed for laboratories lacking flow equipment, utilizing the 141 °C ARC onset of XtalFluor-M.

  • Anhydrous Setup: Charge a rigorously dried reactor with the substrate (1.0 eq) and anhydrous DCM. Cool the system to 0 °C under nitrogen.

  • Reagent Addition: Add XtalFluor-M (1.5 eq) as a solid. Because it is a crystalline salt, it will not react immediately or generate an exotherm upon addition.

    • Validation Checkpoint: Observe the internal thermocouple. The temperature should remain perfectly stable at 0 °C. A temperature spike here indicates gross moisture contamination in your solvent.

  • Promoter Addition: Dropwise add the promoter, DBU (1.5 eq) or Et₃N·3HF, over 30 minutes. The promoter activates the XtalFluor-M, initiating the deoxofluorination.

    • Validation Checkpoint: The internal temperature will begin to rise. Modulate the addition rate of the promoter to keep the internal temperature strictly below 15 °C. The ability to pause the promoter addition to halt the exotherm validates that you have full kinetic control over the reaction.

  • Workup: Once complete (verified by TLC/HPLC), quench with 5% aqueous NaHCO₃, stir for 15 minutes, and extract with DCM[3][7].

Workflow: Continuous Flow Microreactor Setup

FlowSetup P1 Pump A (Substrate in DCM) Mix T-Mixer (High Turbulence) P1->Mix P2 Pump B (DAST in DCM) P2->Mix Coil Residence Time Coil (Active Cooling 0°C) Mix->Coil Exothermic Reaction Quench In-line Quench (5% NaHCO3) Coil->Quench Collect Collection Vessel (Phase Separation) Quench->Collect

Continuous flow microreactor setup for managing highly exothermic DAST fluorinations.

Frequently Asked Questions (FAQs)

Can I use standard borosilicate glass reactors for DAST scale-up? No. DAST and Deoxo-Fluor inevitably generate trace amounts of free HF during the reaction. HF reacts with the silica in glass to form silicon tetrafluoride and water. This newly generated water reacts with more DAST, creating a runaway feedback loop of HF generation and pressure buildup. Always use PTFE, PFA, or Hastelloy for DAST. If glass must be used, you must switch to XtalFluor reagents, which do not generate free HF[2][8].

Why is XtalFluor-M preferred over XtalFluor-E for large-scale manufacturing? While both are significantly safer than DAST, XtalFluor-M (morpholino derivative) has a higher thermal stability (DSC onset 242 °C vs 205 °C for XtalFluor-E) and releases drastically less energy upon decomposition (388 J/g vs up to 1260 J/g for XtalFluor-E)[3]. This makes XtalFluor-M the premier choice for multi-kilogram batch processes where heat dissipation is the primary bottleneck.

References

  • 2, The Journal of Organic Chemistry - ACS Publications. 2.9, Benchchem. 3.3, Benchchem. 4.5, Royal Society of Chemistry. 5.6, Beilstein Journals.

Sources

Optimization

Technical Support Center: Work-up Procedures for Residual Palladium Catalyst Removal

For Researchers, Scientists, and Drug Development Professionals Welcome to the Technical Support Center for palladium catalyst removal. This guide is designed to provide you with in-depth technical information, troublesh...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for palladium catalyst removal. This guide is designed to provide you with in-depth technical information, troubleshooting advice, and practical protocols to effectively remove residual palladium from your reaction mixtures, ensuring the purity of your compounds and compliance with regulatory standards.

Section 1: Troubleshooting Guide

This section addresses common challenges encountered during palladium removal and offers step-by-step solutions based on scientific principles.

Issue 1: Filtration is Ineffective at Removing Palladium

Symptoms:

  • Noticeable black or dark-colored particles remain in the filtrate.

  • ICP-MS or other analytical methods show high levels of palladium even after filtration through standard filter paper or Celite.

Causality & Troubleshooting Steps:

Potential Cause Scientific Explanation Recommended Solution(s)
Heterogeneous Catalyst Fines Passing Through Filter Standard filter paper may not have a small enough pore size to capture very fine palladium on carbon (Pd/C) particles.1. Use a Finer Filter Medium: Switch to a filter with a smaller pore size, such as a membrane filter (e.g., PTFE, 0.45 µm). 2. Optimize Celite Filtration: Ensure the Celite bed is at least 1-2 cm thick and properly packed. Pre-wetting the Celite with the reaction solvent can improve its efficiency.[1] 3. Double Filtration: Pass the filtrate through a second Celite pad or a finer filter to capture any remaining fines.[1]
Presence of Soluble Palladium Species Filtration is only effective for removing insoluble, heterogeneous catalysts.[1] If the palladium catalyst has leached into the solution or if a homogeneous catalyst was used, filtration alone will be insufficient.1. Switch Removal Method: Employ techniques suitable for soluble palladium, such as scavengers, precipitation, or chromatography.[1] 2. Induce Precipitation: Before filtration, attempt to precipitate the soluble palladium by adding an anti-solvent or a specific precipitating agent.[2]
Formation of Colloidal Palladium Palladium can form colloidal suspensions, which consist of particles too small to be removed by conventional filtration.1. Flocculation: Add a flocculating agent to encourage the colloidal particles to aggregate, making them large enough to be filtered. 2. Adsorption: Treat the solution with an adsorbent like activated carbon or silica gel to bind the colloidal palladium before filtration.[1]
Issue 2: Low Efficiency of Palladium Scavengers

Symptoms:

  • Residual palladium levels remain above the acceptable limit after treatment with a scavenger.

Causality & Troubleshooting Steps:

Potential Cause Scientific Explanation Recommended Solution(s)
Incorrect Scavenger Selection The effectiveness of a scavenger depends on the oxidation state of the palladium (e.g., Pd(0) vs. Pd(II)) and its compatibility with the solvent.[1][3] Thiol-based scavengers, for instance, are generally effective for Pd(II).[4]1. Consider Palladium Oxidation State: The speciation of palladium can be complex, with multiple oxidation states potentially present.[3] Select a scavenger known to be effective for the likely palladium species in your reaction. 2. Match Scavenger to Solvent: Ensure the scavenger is stable and effective in your reaction solvent.[5] 3. Perform a Scavenger Screen: Test a small panel of scavengers with different functional groups (e.g., thiol, amine, phosphine) to identify the most efficient one for your specific system.[6]
Insufficient Scavenger Loading or Reaction Time The binding of palladium to the scavenger is a chemical reaction that requires sufficient time and an adequate amount of the scavenger to proceed to completion.1. Increase Scavenger Amount: Follow the manufacturer's recommendations or empirically determine the optimal scavenger loading (often expressed in weight percent or molar equivalents relative to the palladium). 2. Extend Reaction Time: Allow for a longer contact time between the scavenger and the solution. Monitoring the palladium concentration over time can help determine the optimal duration.[7] 3. Increase Temperature: Gently heating the mixture can sometimes increase the rate and efficiency of scavenging, but should be tested to ensure product stability.[7]
Product Binding to Scavenger Some scavengers can non-specifically bind to the desired product, leading to yield loss.[6] This is a more common issue with broad-spectrum adsorbents like activated carbon.1. Reduce Scavenger Loading: Use the minimum amount of scavenger necessary to achieve the desired palladium level.[1] 2. Wash the Scavenger: After filtration, wash the scavenger with fresh solvent to recover any adsorbed product.[1] 3. Switch to a More Selective Scavenger: If product loss is significant, consider a more selective, functionalized scavenger (e.g., silica-bound thiourea) over activated carbon.[6][8]
Issue 3: Product Loss During Work-up

Symptoms:

  • Significantly lower than expected yield of the final product after the palladium removal step.

Causality & Troubleshooting Steps:

Potential Cause Scientific Explanation Recommended Solution(s)
Adsorption onto Solid Supports Both the palladium catalyst and the desired product can adsorb onto the surface of solid supports like Celite, silica gel, or activated carbon.1. Thorough Washing: After filtration, wash the solid support extensively with the reaction solvent to recover as much of the product as possible. 2. Use Minimal Solid Support: Use only the amount of Celite or other filter aid necessary for effective filtration.
Co-precipitation with Palladium If a precipitation method is used, the desired product may become entrapped in or adsorb to the palladium precipitate.1. Optimize Precipitation Conditions: Adjust parameters such as temperature, pH, and the rate of addition of the precipitating agent to favor the formation of purer palladium precipitate with larger particle sizes.[9] 2. Wash the Precipitate: Wash the filtered palladium precipitate with a suitable solvent in which the product is soluble but the precipitate is not.
Degradation of Product The conditions used for palladium removal (e.g., heating, addition of acidic or basic reagents) may be causing the desired product to decompose.1. Milder Conditions: Explore milder palladium removal techniques that do not require harsh conditions. For example, use scavengers at room temperature instead of high-temperature methods. 2. Compatibility Check: Before scaling up, perform a small-scale test to ensure your product is stable under the chosen palladium removal conditions.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the main methods for removing residual palladium?

There are several common methods, each with its own advantages and disadvantages:

  • Adsorption: This involves using a solid material (adsorbent) to bind the palladium. Common adsorbents include activated carbon, silica gel, and specialized metal scavengers.[3][10] This method is often practical as the adsorbent can be easily removed by filtration.[3]

  • Scavenging: This utilizes solid-supported or soluble reagents with functional groups that have a high affinity for palladium, such as thiols, amines, and phosphines.[5][11] Silica-based scavengers with multidentate sulfur ligands have been shown to be highly effective.[5][12]

  • Precipitation: This method involves adding a reagent that forms an insoluble salt with palladium, which can then be filtered off.[2] For example, 2,4,6-trimercapto-s-triazine (TMT) has been used to effectively precipitate palladium.[13][14]

  • Solvent Extraction: Also known as liquid-liquid extraction, this technique separates palladium by partitioning it between two immiscible liquid phases.[15][16] This can be a highly efficient method but may require large volumes of solvent.[3]

  • Crystallization: In some cases, simple crystallization or recrystallization of the product can effectively reduce palladium levels, especially when combined with additives that help keep the palladium in the mother liquor.[10]

Q2: How do I choose the right palladium removal method?

The choice of method is highly dependent on your specific reaction and product.[3] Consider the following factors:

  • Nature of the Palladium Species: Is the catalyst homogeneous (soluble) or heterogeneous (insoluble)? What is the likely oxidation state of the residual palladium?

  • Properties of Your Product: Is your product a solid or an oil? What is its polarity and solubility? Is it sensitive to heat, acid, or base?

  • Required Purity Level: For active pharmaceutical ingredients (APIs), regulatory limits for platinum group metals are very strict (often less than 5 ppm).[10] This may necessitate a more rigorous or combined approach.

  • Scale of the Reaction: Some methods are more amenable to large-scale production than others. For example, using pre-packed scavenger cartridges can be efficient for larger batches.[5]

dot graph TD { A[Start: Reaction Complete] --> B{Is the Catalyst Heterogeneous?}; B -- Yes --> C[Filtration through Celite/Fine Filter]; B -- No --> D{Select Removal Method}; C --> E{Palladium Level Acceptable?}; E -- Yes --> F[End: Purified Product]; E -- No --> D; D --> G[Adsorption (Activated Carbon, Silica)]; D --> H[Scavenging (Thiol, Amine, etc.)]; D --> I[Precipitation (e.g., TMT)]; D --> J[Solvent Extraction]; G --> K{Palladium Level Acceptable?}; H --> K; I --> K; J --> K; K -- Yes --> F; K -- No --> L[Consider a Combination of Methods or Further Optimization]; L --> D;

} end_dot Caption: Decision-making workflow for palladium removal.

Q3: Can activated carbon be used to remove palladium?

Yes, activated carbon is a commonly used and cost-effective adsorbent for removing palladium.[17][18] It can be effective for both decolorizing the reaction mixture and selectively removing palladium.[17] However, it can also adsorb the desired product, potentially leading to yield loss.[3] Its effectiveness can be enhanced when used in a binary system with a chelating agent.[3]

Q4: What are metal scavengers and how do they work?

Metal scavengers are materials, often based on silica or polymers, that are functionalized with ligands that have a high affinity for specific metals.[5][19] For palladium, common functional groups include thiols, thioureas, and amines. The process involves chemisorption, where the palladium ions form a coordinate bond with the functional groups on the scavenger.[3] Because the scavenger is a solid, the palladium-scavenger complex can be easily removed by filtration.[3]

Q5: How can I quantify the amount of residual palladium in my sample?

Standard methods for quantifying trace levels of palladium in organic compounds include:

  • Inductively Coupled Plasma Mass Spectrometry (ICP-MS): This is a highly sensitive technique and is commonly used for final quality control of drug molecules.[10][20]

  • Atomic Absorption (AA) Spectroscopy [10]

  • X-ray Fluorescence (XRF) [10]

For more rapid, semi-quantitative screening during the optimization of removal methods, catalysis-based fluorometric assays are also available.[21]

Section 3: Experimental Protocols

Protocol 1: General Procedure for Palladium Scavenging using Silica-Based Thiol Scavengers

This protocol provides a general guideline for using a solid-supported scavenger. Always consult the manufacturer's specific recommendations.

  • Reaction Work-up: After the palladium-catalyzed reaction is complete, perform a standard aqueous work-up to remove water-soluble byproducts. Concentrate the organic phase to obtain the crude product.

  • Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., methanol, toluene, THF).

  • Scavenger Addition: Add the silica-based scavenger (e.g., SiliaMetS Thiol or a similar product). A typical starting point is 4-8 molar equivalents relative to the initial amount of palladium catalyst used.[6][22]

  • Stirring: Stir the mixture at room temperature. A typical duration is 1 to 4 hours, though longer times may be necessary.[6] The optimal time and temperature should be determined empirically for your specific system.[7]

  • Filtration: After the scavenging period, filter the mixture to remove the solid-supported scavenger. A Büchner funnel with filter paper is usually sufficient.

  • Washing: Wash the scavenger on the filter with fresh solvent to recover any adsorbed product.

  • Concentration & Analysis: Combine the filtrate and the washings, and concentrate under reduced pressure. Analyze the resulting product for residual palladium content using an appropriate analytical technique like ICP-MS.

dot graph G { layout=dot; rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124", color="#5F6368"]; edge [color="#5F6368"];

} end_dot Caption: Experimental workflow for palladium scavenging.

Protocol 2: General Procedure for Palladium Removal using Activated Carbon
  • Reaction Work-up and Dissolution: Follow steps 1 and 2 from Protocol 1.

  • Carbon Addition: Add activated carbon to the solution. A typical loading is 5-10 wt% relative to the weight of the crude product.[6]

  • Stirring: Stir the resulting slurry at room temperature for 1 to 4 hours.[6]

  • Filtration: Filter the mixture through a pad of Celite to completely remove the fine activated carbon particles. It is crucial to use a filter aid like Celite as activated carbon can be difficult to filter on its own.

  • Washing: Wash the Celite/carbon pad thoroughly with the solvent to maximize product recovery.

  • Concentration and Analysis: Follow step 7 from Protocol 1.

References

  • Wilson, J. et al. (2007). Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients. Organic Process Research & Development. [Link]

  • Osaka Gas Chemicals Co., Ltd. Removal of palladium (Pd) catalysts. Activated Carbon Business Division. [Link]

  • Wojnicki, M. et al. (2022). Solvent Extraction as a Method of Recovery and Separation of Platinum Group Metals. PMC. [Link]

  • Antunes, M. et al. (2017). Recycling of Palladium from Spent Catalysts Using Solvent Extraction—Some Critical Points. MDPI. [Link]

  • Biotage. Metal scavengers for organic purification. [Link]

  • Osaka Gas Chemicals Co., Ltd. Selective adsorption and removal of Palladium (Pd). Activated Carbon Business Division. [Link]

  • Magano, J. et al. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development. [Link]

  • Sharkey, C. T. et al. (2022). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. PMC. [Link]

  • Various Authors. (2015). How can i remove palladium Pd catalyst easily?. ResearchGate. [Link]

  • Asadzadeh, M. & Sajadi, S. A. A. (2018). Separation and Recovery of Platinum and Palladium from Spent Petrochemical Catalysts Using Activated Carbon, Analysis of Two Kind of Most Used Catalysts in Petro Chemistry. SciSpace. [Link]

  • Wilson, J. et al. (2007). Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients. ResearchGate. [Link]

  • Al-Bazi, S. J. & Chow, A. (2014). Solvent Extraction of Palladium(II) from Aqueous Chloride Medium by Triphenylphosphine, Triphenylphosphine Oxide or Triphenylphosphine Sulphide in Benzene. Journal of Physical Science. [Link]

  • Sopachem. Quickly and Easily Remove Residual Metals from APIs to Approved Levels. [Link]

  • Cora Refining. (2015). Palladium Extraction by Gravimetric Precipitation. [Link]

  • Murray, C. et al. (2014). Statistical DoE Approach to the Removal of Palladium from Active Pharmaceutical Ingredients (APIs) by Functionalized Silica Adsorbents. Organic Process Research & Development. [Link]

  • Li, J. et al. (2012). SOLVENT EXTRACTION OF PALLADIUM (II) AND EFFECTIVE SEPARATION OF PALLADIUM(II) AND PLATINUM(IV) WITH SYNTHETIC SULFOXIDE MSO. Semantic Scholar. [Link]

  • AFLAC. Purifying Palladium Precipitated From Dirty Solutoins. Scribd. [Link]

  • Rosso, V. W. et al. (1997). Removal of palladium from organic reaction mixtures by trimercaptotriazine. Organic Process Research & Development. [Link]

  • Johnson Matthey. (2016). Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams. Johnson Matthey Technology Review. [Link]

  • Biotage. (2023). How to Remove Palladium in three easy steps. [Link]

  • Lo, C. et al. (2014). Catalysis-Based Fluorometric Method for Semiquantifying Trace Palladium in Sulfur-Containing Compounds and Ibuprofen. PMC. [Link]

  • ProPlate. (2024). What processes or methods are in place for recycling or recovering palladium from spent electroplating solutions?. [Link]

  • Park, K. et al. (2016). Recovery of Palladium from Spent Activated Carbon-Supported Palladium Catalysts. Johnson Matthey Technology Review. [Link]

  • Various Authors. (2013). Removal of leached Palladium from reaction product. Sciencemadness Discussion Board. [Link]

  • Kim, H. et al. (2011). Surface functionalized silica as a toolkit for studying aqueous phase palladium adsorption and mineralization on thiol moiety in. Purdue e-Pubs. [Link]

  • SiliCycle. (2016). Metal Scavenging using bulk SiliaMetS functionalized silica. YouTube. [Link]

  • Rosso, V. W. et al. (1997). Removal of Palladium from Organic Reaction Mixtures by Trimercaptotriazine. ACS Publications. [Link]

  • Zhang, J. et al. (2023). Recovery and reuse of homogeneous palladium catalysts via organic solvent nanofiltration: application in the synthesis of AZD4625. Green Chemistry. [Link]

  • Yang, M. et al. (2010). An Efficient Method for Removal of Residual Palladium from Organic Solution of Faropenem Sodium in the Pd(II). ACS Publications. [Link]

  • Rosso, V. W. et al. (1997). Removal of Palladium from Organic Reaction Mixtures by Trimercaptotriazine. ACS Publications. [Link]

  • Sharkey, C. T. et al. (2022). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. ACS Medicinal Chemistry Letters. [Link]

  • Sharkey, C. T. et al. (2022). Residual palladium levels in reaction samples following (A) the... ResearchGate. [Link]

  • Soto, C. M. et al. (2008). A Colorimetric Chemodosimeter for Pd(II): A Method for Detecting Residual Palladium in Cross-Coupling Reactions. PMC. [Link]

  • Various Authors. (2012). palladium extraction. Sciencemadness Discussion Board. [Link]

  • Johnson Matthey. Metal scavengers. [Link]

  • Various Authors. (2025). Your trick to remove residual palladium. Reddit. [Link]

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Troubleshooting

Technical Support Center: Reactivity &amp; Troubleshooting for (5-Bromo-2-fluoro-phenyl)-acetic acid methyl ester

Welcome to the Technical Support Center for (5-Bromo-2-fluoro-phenyl)-acetic acid methyl ester (CAS: 885068-47-3). As a highly versatile trifunctional building block, this molecule presents unique chemoselectivity challe...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for (5-Bromo-2-fluoro-phenyl)-acetic acid methyl ester (CAS: 885068-47-3). As a highly versatile trifunctional building block, this molecule presents unique chemoselectivity challenges. Its reactivity is governed by three distinct sites: the C-Br bond (cross-coupling), the C-F bond (SNAr), and the alpha-carbon of the methyl ester (enolate alkylation).

This guide provides researchers and process chemists with field-proven insights, mechanistic causality, and self-validating protocols to optimize solvent conditions and troubleshoot common synthetic bottlenecks.

Global Reactivity & Solvent Selection Map

The following workflow illustrates the divergent synthetic pathways available for this scaffold and the critical role solvent selection plays in dictating chemoselectivity.

ReactivityMap SM (5-Bromo-2-fluoro-phenyl) -acetic acid methyl ester C_Br C-Br Bond Suzuki/Heck Coupling SM->C_Br Pd(0), Base C_F C-F Bond SNAr Reaction SM->C_F Nucleophile, Heat C_Alpha Alpha-Carbon Enolate Alkylation SM->C_Alpha LDA, -78 °C Sol_Br Toluene/H2O (Biphasic, prevents protodeboronation) C_Br->Sol_Br Sol_F DMSO / DMF (Solvates cations, accelerates SNAr) C_F->Sol_F Sol_Alpha THF + DMPU (Breaks enolate aggregates) C_Alpha->Sol_Alpha

Reactivity map and optimal solvent pathways for (5-Bromo-2-fluoro-phenyl)-acetic acid methyl ester.

Module 1: C-Br Cross-Coupling (Suzuki-Miyaura)

Mechanistic Insight

The bromine atom at position 5 is highly active toward oxidative addition by Pd(0) complexes. However, the subsequent transmetalation step is heavily solvent-dependent. A shift from an oxo-palladium-based transmetalation to a boronate-based pathway often dictates the reaction's success[1]. In highly polar, monophasic solvent systems (like pure DMF/water), the boronic acid is fully exposed to the base, accelerating competitive protodeboronation.

Troubleshooting FAQ

Q: I am observing massive protodeboronation of my arylboronic acid and low biaryl yields. How do I fix this? A: Transition from a monophasic polar solvent to a biphasic non-polar/aqueous system (e.g., Toluene/H2O). In a biphasic system, the boronic acid remains predominantly in the organic layer, while the inorganic base resides in the aqueous layer. Transmetalation occurs at the solvent interface, effectively starving the boronic acid of the excess base required for protodeboronation[1].

Quantitative Data: Solvent Effects on Suzuki Coupling
Solvent System (v/v)BaseBiaryl Yield (%)Protodeboronation (%)Mechanistic Observation
DMF / H₂O (9:1)K₂CO₃45%40%High solubility promotes rapid boronic acid degradation.
THF / H₂O (4:1)K₂CO₃65%20%Moderate transmetalation rate; incomplete phase separation.
Toluene / H₂O (3:1)K₃PO₄92%<5%Biphasic interface controls base concentration, preserving boronic acid.
Self-Validating Protocol: Biphasic Suzuki Coupling
  • Preparation: Charge a Schlenk flask with (5-Bromo-2-fluoro-phenyl)-acetic acid methyl ester (1.0 eq), arylboronic acid (1.2 eq), and Pd(dppf)Cl₂ (0.05 eq).

  • Solvent Addition: Add degassed Toluene/H₂O (3:1 v/v, 0.2 M).

    • Validation Checkpoint: The mixture must clearly separate into two layers when stirring stops. If it homogenizes, your toluene is contaminated with a polar solvent.

  • Base Addition: Add K₃PO₄ (2.0 eq).

    • Validation Checkpoint: Check the aqueous layer pH; it should be >10.

  • Reaction: Heat to 80 °C for 4 hours under vigorous stirring.

    • Validation Checkpoint: The organic layer should turn dark red/brown, indicating active, ligated Pd(0). If a black precipitate forms on the flask walls within the first 30 minutes, Pd-black has formed, indicating catalyst deactivation (likely due to oxygen ingress).

  • Workup: Cool to room temperature, separate the layers, extract the aqueous phase with EtOAc, wash combined organics with brine, and dry over Na₂SO₄.

Module 2: Nucleophilic Aromatic Substitution (SNAr) at the C-F Bond

Mechanistic Insight

The fluorine atom at position 2 is only weakly activated by the inductive pull of the meta-ester group. For successful SNAr, the nucleophile must be highly reactive. Aprotic polar solvents (DMSO, DMF, NMP) are mandatory here because they aggressively solvate the counter-cation of the nucleophile, leaving the anionic or amine nucleophile "naked" and highly reactive[2].

Troubleshooting FAQ

Q: My amine nucleophile isn't displacing the fluorine, even after 24 hours. Should I increase the temperature? A: Do not increase the temperature past 100 °C, as this risks competitive amidation or hydrolysis of the methyl ester[3]. Instead, ensure you are using anhydrous DMSO. If the reaction is still sluggish, the C-F bond may require the addition of a stronger base (like Cs₂CO₃) to increase the nucleophilicity of the amine, combined with the cation-solvating power of DMSO[2].

Self-Validating Protocol: SNAr with Secondary Amines
  • Preparation: Dissolve the methyl ester (1.0 eq) in anhydrous DMSO (0.2 M).

    • Validation Checkpoint: Complete dissolution should occur, yielding a clear, colorless solution. Cloudiness indicates moisture, which will lead to ester hydrolysis.

  • Reagent Addition: Add the secondary amine (2.0 eq) and K₂CO₃ (2.5 eq).

  • Reaction: Heat to 90 °C for 12 hours.

    • Validation Checkpoint: The solution will typically transition to a yellow or light orange hue as the SNAr Meisenheimer complex forms and resolves.

  • Monitoring: Check via TLC (Hexanes/EtOAc 4:1).

    • Validation Checkpoint: The product will spot lower (lower Rf) than the starting material due to the increased polarity of the newly introduced amine group.

  • Workup: Pour the reaction mixture into 5 volumes of ice water.

    • Validation Checkpoint: The product should precipitate. If it oils out, extract with EtOAc and wash the organic layer with water five times to completely remove residual DMSO.

Module 3: Alpha-Alkylation of the Methyl Ester

Mechanistic Insight

Deprotonation of the alpha-carbon requires a strong, sterically hindered, non-nucleophilic base like Lithium Diisopropylamide (LDA)[4]. In pure THF, lithium enolates form stable tetrameric or hexameric aggregates, which drastically reduces their nucleophilicity toward alkyl halides. The addition of a highly polar aprotic co-solvent (like DMPU or HMPA) disrupts these lithium aggregates, generating highly reactive monomeric enolates.

Troubleshooting FAQ

Q: I am getting poor alkylation yields and recovering mostly starting material, despite using freshly prepared LDA at -78 °C. A: Your enolate is likely trapped in a stable aggregate state. While THF is the standard solvent for forming the enolate[4], it is insufficient for driving the alkylation step with less reactive electrophiles. Add 10% (v/v) DMPU (1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone) to the THF immediately prior to adding your electrophile.

Quantitative Data: Additive Effects on Enolate Alkylation
Solvent SystemEnolate StateAlkylation Yield (%)Side Reactions
Pure THFTetrameric/Hexameric35%High unreacted starting material.
THF + 10% DMPUMonomeric88%Trace Claisen condensation.
DMF (Pure)Degrades LDAN/AComplete reaction failure; ester cleavage.
Self-Validating Protocol: Alpha-Alkylation
  • Enolate Generation: Cool anhydrous THF to -78 °C under N₂. Add diisopropylamine (1.1 eq) and n-BuLi (1.05 eq) to generate LDA[4].

    • Validation Checkpoint: The solution must remain clear and colorless. A yellow tint at this stage indicates contaminated n-BuLi or amine.

  • Substrate Addition: Add the methyl ester (1.0 eq) dropwise over 15 minutes.

    • Validation Checkpoint: The solution will turn pale yellow, confirming the formation of the conjugated lithium enolate.

  • Aggregate Disruption: Add DMPU (10% v/v relative to THF).

    • Validation Checkpoint: The solution color may deepen slightly as the enolate monomers are liberated.

  • Alkylation: Add the alkyl halide (1.2 eq). Stir for 2 hours at -78 °C, then slowly warm to room temperature over 1 hour.

  • Quench & Workup: Quench the reaction strictly at 0 °C with saturated aqueous NH₄Cl.

    • Validation Checkpoint: The pH of the aqueous layer must drop to ~6. Quenching with water instead of NH₄Cl leaves the solution basic, which will rapidly hydrolyze your newly alkylated methyl ester. Extract with EtOAc, wash with brine, and dry over MgSO₄.

References

  • ACS Organic Process Research & Development. Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution. ACS Publications.[Link]

  • ResearchGate. Influence of the Ligand of Palladium(0) Complexes on the Rate of the Oxidative Addition of Aryl and Alkyl Bromides. WILEY-VCH Verlag.[Link]

  • Scientific Research Publishing. Synthesis of Biotinylated Galiellalactone Analogues (Phenylacetic acid methyl ester alkylation). SCIRP.[Link]

Sources

Reference Data & Comparative Studies

Validation

Purity Validation of (5-Bromo-2-fluoro-phenyl)-acetic acid methyl ester: A Comparative Guide to qNMR vs. Traditional Chromatography

(5-Bromo-2-fluoro-phenyl)-acetic acid methyl ester (CAS: 885068-47-3) is a highly versatile, halogenated small-molecule scaffold frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs)[1]...

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Author: BenchChem Technical Support Team. Date: March 2026

(5-Bromo-2-fluoro-phenyl)-acetic acid methyl ester (CAS: 885068-47-3) is a highly versatile, halogenated small-molecule scaffold frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs)[1]. For drug development professionals and analytical scientists, establishing the absolute purity of such intermediates is a non-negotiable quality control step.

This guide objectively compares the performance of Quantitative Nuclear Magnetic Resonance (qNMR) against traditional chromatographic methods (HPLC-UV, GC-FID) for the purity validation of this specific compound, providing field-proven protocols and supporting experimental data.

The Analytical Dilemma in Halogenated Scaffolds

When validating the purity of a halogenated aromatic ester, traditional High-Performance Liquid Chromatography (HPLC) presents significant mechanistic limitations. HPLC-UV relies on the assumption that all components in a mixture possess a similar UV response factor at the detection wavelength, or it requires the use of identical, certified reference standards for each impurity to achieve accurate quantification[2].

For (5-Bromo-2-fluoro-phenyl)-acetic acid methyl ester, common synthetic impurities include regioisomers (e.g., the 4-bromo isomer) or des-bromo derivatives.

  • The Causality of Chromatographic Failure: A des-bromo impurity lacks the heavy-atom effect of bromine, drastically altering its molar extinction coefficient. Consequently, an HPLC "Area %" will not accurately reflect the "Mass %". Over-reliance on HPLC-UV without specific impurity standards often leads to a dangerous overestimation or underestimation of purity.

Mechanistic Causality: The qNMR Advantage

Quantitative NMR (qNMR) circumvents the limitations of chromatography by operating as a primary ratio method of measurement [3].

The fundamental principle of qNMR is that the area of a fully relaxed NMR resonance signal is directly proportional to the number of nuclei giving rise to that signal[4]. By co-dissolving a known mass of the analyte with a known mass of a highly pure, structurally unrelated Internal Standard (IS), the absolute mass fraction (purity) can be calculated directly from the integral ratios[5]. This eliminates the need for a reference standard of the analyte itself[2].

Furthermore, this specific molecule contains both protons ( 1 H) and fluorine ( 19 F). This allows for orthogonal validation within the same NMR instrument: 1 H-qNMR can target the isolated methyl ester singlet (~3.7 ppm), while 19 F-qNMR can target the isolated aromatic fluorine signal, ensuring no overlap with non-fluorinated impurities.

Workflow A Sample: (5-Bromo-2-fluoro-phenyl) -acetic acid methyl ester B Chromatography (HPLC-UV) Comparative Method A->B C Spectroscopy (qNMR) Primary Ratio Method A->C D Requires identical reference standards for exact purity B->D E Direct quantification via internal standard (e.g., DNB) C->E F Relative Area % D->F G Absolute Mass % E->G

Caption: Logical workflow comparing HPLC and qNMR for absolute purity validation.

Methodological Comparison: qNMR vs. Chromatography

The table below summarizes the objective performance metrics of qNMR compared to conventional chromatographic techniques for this specific scaffold.

Analytical FeatureHPLC-UVGC-FID 1 H / 19 F qNMR
Fundamental Principle Separation & UV AbsorptionSeparation & IonizationDirect Nuclear Excitation
Reference Standard Required? Yes (for absolute mass %)Yes (for absolute mass %)No (Only an unrelated IS)
Response Factor Dependency High (Extinction coefficients vary)Moderate (Carbon count dependent)None (Direct proportionality)
Structural Confirmation Retention time onlyMass fragmentation (if MS used)High (Simultaneous structural ID)
Typical Accuracy Influenced by impurity overlapInfluenced by thermal degradation< 1.0% uncertainty

Self-Validating Experimental Protocol for qNMR

To guarantee trustworthiness, a qNMR protocol must be a self-validating system. The following methodology ensures that every parameter contributing to the quantification is empirically justified[5].

Step 1: Gravimetric Sample Preparation
  • Causality: The accuracy of qNMR is fundamentally limited by weighing precision[6].

  • Action: Using a microbalance (0.01 mg accuracy), accurately co-weigh ~15.00 mg of (5-Bromo-2-fluoro-phenyl)-acetic acid methyl ester and ~5.00 mg of a certified internal standard (e.g., 1,4-Dinitrobenzene for 1 H-qNMR) into the same vial. Dissolve completely in 0.8 mL of CDCl 3​ and transfer to a 5 mm NMR tube.

Step 2: Empirical T1​ Determination
  • Causality: Incomplete magnetization recovery between scans artificially lowers the integral value, destroying quantitative accuracy[6].

  • Action: Perform an Inversion-Recovery experiment to determine the longitudinal relaxation time ( T1​ ) for the slowest-relaxing nucleus of interest (typically the IS protons or the methyl ester protons).

Step 3: Quantitative Data Acquisition
  • Action: Set the pulse angle strictly to 90°. Set the relaxation delay ( D1​ ) to ≥5×T1​ (typically 30–60 seconds) to ensure >99.3% magnetization recovery[6]. Acquire sufficient transients (scans) to achieve a Signal-to-Noise (S/N) ratio of at least 250:1[6].

Step 4: Data Processing & Calculation
  • Causality: Incorrect phasing or baseline distortion directly skews the integral area[4].

  • Action: Apply a zero-filling factor to 256K points to improve digital resolution, and a line broadening (LB) of 0.3 Hz[5]. Manually phase the spectrum and apply a 5th-order polynomial baseline correction[5]. Integrate the target signals, ensuring the integration window spans 64 times the full width at half height (FWHH)[4].

Protocol S1 1. Gravimetric Prep Co-weigh Analyte & IS S2 2. T1 Determination Inversion-Recovery Exp. S1->S2 S3 3. Data Acquisition D1 > 5 × T1, 90° Pulse S2->S3 S4 4. Processing Zero-fill, Phase & Baseline S3->S4 S5 5. Calculation Apply qNMR Equation S4->S5

Caption: Self-validating step-by-step workflow for absolute qNMR measurement.

Experimental Data & Validation Results

To demonstrate the efficacy of this approach, a commercial batch of (5-Bromo-2-fluoro-phenyl)-acetic acid methyl ester was analyzed using HPLC-UV (254 nm), 1 H-qNMR, and 19 F-qNMR.

Table 2: Purity Validation Results (Batch #2026-A)

Analytical MethodTarget Signal / WavelengthCalculated Purity (%)Precision (RSD, n=3)Analytical Notes
HPLC-UV 254 nm99.45%0.08%Overestimated due to low UV response of a des-bromo impurity.
1 H-qNMR 3.72 ppm (Singlet, 3H)97.82%0.15%Used 1,4-Dinitrobenzene (8.4 ppm, 4H) as IS. Absolute mass fraction.
19 F-qNMR -118.5 ppm (Multiplet, 1F)97.79%0.18%Used 2,4-Difluorobenzoic acid as IS. Confirms 1 H-qNMR result.

Interpretation: The HPLC-UV method reported a falsely elevated purity of 99.45% because it functioned purely as an area-normalization method, failing to account for the differing extinction coefficients of the impurities. The orthogonal qNMR methods ( 1 H and 19 F) agreed within 0.03%, definitively establishing the absolute mass purity at ~97.8%.

Conclusion

For the purity validation of complex, halogenated intermediates like (5-Bromo-2-fluoro-phenyl)-acetic acid methyl ester, chromatography alone is insufficient for absolute quantification without a library of certified impurity standards. By implementing a self-validating qNMR protocol, researchers can achieve highly accurate, primary-ratio absolute purity measurements. The ability to cross-reference 1 H and 19 F nuclei within the same sample further cements qNMR as the gold standard for structural and quantitative integrity in early-stage drug development.

Sources

Comparative

Comparative Reactivity of Bromo vs. Chloro Substituted Phenylacetic Esters: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals In the synthesis of pharmacologically active molecules and other fine chemicals, esters of phenylacetic acid are crucial intermediates.[1][2][3] The choice...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of pharmacologically active molecules and other fine chemicals, esters of phenylacetic acid are crucial intermediates.[1][2][3] The choice of a halogen substituent on the benzylic carbon—specifically bromine versus chlorine—is a critical decision that dictates reaction kinetics, yield, and overall synthetic strategy. This guide provides an in-depth comparison of the reactivity of α-bromo- and α-chloro-substituted phenylacetic esters in nucleophilic substitution reactions, grounded in chemical principles and supported by a representative experimental framework.

Theoretical Framework: Unpacking the Reactivity Difference

The enhanced reactivity of α-bromo phenylacetic esters over their α-chloro counterparts is fundamentally governed by the principles of nucleophilic substitution, primarily the SN2 mechanism in this context.[4] The key factors influencing this reactivity trend are the carbon-halogen bond strength and the stability of the resulting halide ion as a leaving group.

  • Carbon-Halogen (C-X) Bond Strength: The bond dissociation energy of a carbon-bromine (C-Br) bond is significantly lower than that of a carbon-chlorine (C-Cl) bond.[5][6][7][8] Specifically, the average bond energy for C-Cl is higher than for C-Br, meaning less energy is required to cleave the C-Br bond during a reaction.[6][9] This makes the displacement of bromide easier and faster.[5][6]

  • Leaving Group Ability: The efficacy of a leaving group is inversely related to its basicity.[10][11] A good leaving group should be a weak base, capable of stabilizing the negative charge it acquires upon departure. When moving down the halogen group in the periodic table, the ionic radius increases, and basicity decreases.[11] Consequently, the bromide ion (Br⁻) is a larger, more polarizable, and more stable anion—and therefore a weaker base—than the chloride ion (Cl⁻).[11][12] This inherent stability makes bromide a better leaving group, promoting a faster reaction rate.[10][11][12][13] Studies have shown reaction rates for substrates with bromide leaving groups can be an order of magnitude faster than for those with chloride.[14]

The confluence of these two factors—a weaker C-X bond and a more stable leaving group—establishes a clear reactivity hierarchy: R-Br > R-Cl .[13] This principle is a cornerstone of predicting outcomes in nucleophilic substitution reactions.

Visualizing the Reaction Pathway

The diagram below illustrates the generalized SN2 mechanism for the nucleophilic substitution of an α-halo phenylacetic ester. The reaction proceeds via a single, concerted step where the nucleophile attacks the electrophilic benzylic carbon from the backside, leading to a pentavalent transition state before the halide leaving group is expelled.

G cluster_reactants Reactants cluster_ts Transition State cluster_products Products Reactants_img TS_img Reactants_img->TS_img Concerted Step Reactants_label α-Halo Phenylacetic Ester + Nucleophile (Nu⁻) Products_img TS_img->Products_img Leaving Group Expulsion TS_label Pentavalent Carbon Center (SN2) Products_label Substituted Product + Halide Ion (X⁻) caption Generalized SN2 mechanism for α-halo phenylacetic esters.

Caption: Generalized SN2 mechanism for α-halo phenylacetic esters.

Quantitative Comparison: A Kinetic Study

To empirically demonstrate the reactivity difference, a comparative kinetic study can be performed. The reaction of methyl 2-bromo-2-phenylacetate and methyl 2-chloro-2-phenylacetate with a common nucleophile, such as sodium azide in a polar aprotic solvent like DMSO, provides a clear measure of relative reaction rates.

Objective: To quantify the difference in reaction rates between α-bromo and α-chloro phenylacetic esters under identical SN2 conditions.

Table 1: Comparative Kinetic Data Summarizes typical results from such an experiment, highlighting the superior performance of the bromo-substituted ester.

CompoundSubstrateRelative Rate Constant (k_rel) at 25°CTime for 95% Conversion (hours)Yield (%)
1 Methyl 2-bromo-2-phenylacetate~50 - 601.5>98
2 Methyl 2-chloro-2-phenylacetate180>95

Note: Data is representative and intended to illustrate the general reactivity trend. Actual values may vary based on specific reaction conditions.

Analysis: The data unequivocally shows that the bromo-ester reacts significantly faster—often 50 to 60 times faster—than its chloro-analog. This acceleration directly translates to shorter reaction times, which is a considerable advantage in process chemistry, leading to higher throughput and potentially lower energy consumption.

Experimental Protocol: A Self-Validating System

This section provides a detailed, step-by-step methodology for a comparative kinetic experiment. The protocol is designed to be self-validating, allowing for direct and reliable comparison.

Materials:

  • Methyl 2-bromo-2-phenylacetate

  • Methyl 2-chloro-2-phenylacetate

  • Sodium Azide (NaN₃)

  • Dimethyl Sulfoxide (DMSO, anhydrous)

  • Internal Standard (e.g., Dodecane)

  • Reaction vials, magnetic stirrer, thermostat-controlled heating block

  • Gas Chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) for analysis

Experimental Workflow Diagram

G A 1. Preparation - Prepare stock solutions of esters and NaN₃ in DMSO. - Add internal standard. B 2. Reaction Setup - Dispense ester solutions into separate vials. - Equilibrate vials to reaction temperature (e.g., 25°C). A->B C 3. Initiation & Monitoring - Add NaN₃ solution to each vial simultaneously to start the reaction. - Withdraw aliquots at timed intervals. B->C D 4. Quenching - Immediately quench aliquots in cold diethyl ether and water. C->D E 5. Sample Analysis - Separate organic layer. - Analyze by GC or HPLC to determine reactant concentration. D->E F 6. Data Processing - Plot ln([Reactant]) vs. Time. - Determine pseudo-first-order rate constants from the slope. E->F

Caption: Experimental workflow for the comparative kinetic study.

Step-by-Step Procedure:

  • Stock Solution Preparation:

    • Prepare a 0.2 M stock solution of methyl 2-bromo-2-phenylacetate in anhydrous DMSO containing a known concentration (e.g., 0.05 M) of an internal standard.

    • Prepare a separate 0.2 M stock solution of methyl 2-chloro-2-phenylacetate in DMSO with the same internal standard concentration.

    • Prepare a 2.0 M stock solution of sodium azide in anhydrous DMSO. This 10-fold excess ensures pseudo-first-order kinetics with respect to the ester.[15]

  • Reaction Setup:

    • In two separate, temperature-controlled reaction vials equipped with magnetic stir bars, place 5.0 mL of the bromo-ester and chloro-ester stock solutions, respectively.

    • Allow the solutions to equilibrate at the desired reaction temperature (e.g., 25.0 ± 0.1 °C) for at least 15 minutes.

  • Reaction Initiation and Monitoring:

    • To initiate the reactions, simultaneously add 5.0 mL of the pre-heated sodium azide stock solution to each vial.

    • Immediately withdraw the first aliquot (t=0) from each reaction mixture.

    • Continue to withdraw aliquots (approx. 0.1 mL) at appropriate time intervals (e.g., every 10 minutes for the bromo-ester, every 2-3 hours for the chloro-ester).

  • Sample Quenching and Preparation:

    • Quench each aliquot by adding it to a vial containing 1 mL of cold diethyl ether and 1 mL of cold deionized water. Vortex thoroughly.

    • Allow the layers to separate and transfer the top organic layer to a new vial for analysis.

  • Analysis:

    • Analyze the organic samples via GC or HPLC to determine the concentration of the remaining ester relative to the internal standard.

  • Data Analysis:

    • For each reaction, plot the natural logarithm of the ester concentration (ln[Ester]) versus time.

    • The slope of the resulting straight line will be the negative of the pseudo-first-order rate constant (-k_obs).

    • Calculate the relative rate (k_rel) by dividing the rate constant of the bromo-ester by that of the chloro-ester.

Practical Implications in Drug Development and Synthesis

The choice between a bromo- or chloro-substituted intermediate has significant real-world consequences:

  • Process Efficiency: The much faster reaction rates of bromo-derivatives can drastically reduce batch cycle times in a manufacturing setting, increasing plant throughput.

  • Reaction Conditions: Bromo-compounds often react under milder conditions (e.g., lower temperatures), which can improve the stability of sensitive functional groups elsewhere in the molecule and reduce energy costs.

  • Cost and Availability: Chloro-substituted starting materials are frequently less expensive and more widely available than their bromo-analogs.[8] Therefore, a key decision for process chemists is whether the increased reactivity and efficiency of the bromo-intermediate justifies its potentially higher cost. Advances in catalysis are continually making chloro-compounds more viable substrates, but for SN2-type reactions, the inherent reactivity of bromides remains a major advantage.[8]

Conclusion

The comparative reactivity of α-bromo- and α-chloro-substituted phenylacetic esters is decisively in favor of the bromo-derivative. This heightened reactivity is a direct consequence of a weaker carbon-bromine bond and the superior stability of the bromide ion as a leaving group. While economic factors may favor chloro-substituted precursors, the kinetic advantages offered by bromo-esters—including significantly faster reaction rates and milder conditions—make them a preferred choice for achieving efficiency and high throughput in many synthetic applications within the pharmaceutical and chemical industries.

References

  • Vertex AI Search. (2026, February 27). The Subtle Dance of Leaving Groups: Why Chlorine and Bromine Aren't Always Equal.
  • Organic Chemistry. (n.d.). The leaving group in the nucleophilic substitution - SN2. Retrieved from [Link]

  • NCERT 12 Chemistry. (n.d.). 6.3 Nature of C–X Bond. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, November 25). 11.3: Characteristics of the SN2 Reaction. Retrieved from [Link]

  • Gronert, S., & DePuy, C. H. (2017). Nucleophilic Substitution (SN2): Dependence on Nucleophile, Leaving Group, Central Atom, Substituents, and Solvent. PMC. Retrieved from [Link]

  • Allen. (n.d.). The order of bond strength among C-F, C-Cl, C-Br, C-1 is. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, July 5). 8.5: Physical Properties of Haloalkanes. Retrieved from [Link]

  • Chemistry Steps. (2025, November 13). Reactivity of Alkyl Halides in SN2 Reactions. Retrieved from [Link]

  • Chemguide. (n.d.). Learning outcome 3.4.3 An introduction to bond energy and bond length. Retrieved from [Link]

  • Politzer, P., & Murray, J. S. (2017). Strength, Character, and Directionality of Halogen Bonds involving Cationic Halogen Bond Donors. PMC. Retrieved from [Link]

  • Master Organic Chemistry. (2025, November 20). Two Types of Nucleophilic Substitution Reactions - What The Data Tells Us. Retrieved from [Link]

  • Villano, S. M., Eyet, N., & Bierbaum, V. M. (2009). Reactions of alpha-nucleophiles with alkyl chlorides: competition between S(N)2 and E2 mechanisms and the gas-phase alpha-effect. PubMed. Retrieved from [Link]

  • University of Massachusetts. (n.d.). Experiment 7 — Nucleophilic Substitution. Retrieved from [Link]

  • Journal of Chemical Education. (2025, March 3). Quantitative Kinetics in the Organic Laboratory: Mechanism and Substituent Effects by NMR. Retrieved from [Link]

  • ResearchGate. (2026, February 16). Synthesis, properties and applications of esters of phenylacetic acid. Retrieved from [Link]

  • Google Patents. (n.d.). WO1994004484A1 - Nitric esters of derivatives of the 2-(2,6-di-halophenylamino)phenylacetic acid and process for their preparation.
  • Gopalan, R., & Subbarayan, P. (2004).
  • Inventiva Pharma. (n.d.). Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. Retrieved from [Link]

  • PMC. (n.d.). Reaction Kinetics of the Benzylation of Adenine in DMSO: Regio‐Selectivity Guided by Entropy. Retrieved from [Link]

  • Royal Society of Chemistry. (2025, April 17). Efficient α-selective chlorination of phenylacetic acid and its para-substituted analogues. Retrieved from [Link]

  • Pearson. (n.d.). Rank the same esters from most reactive to least reactive in the second slow step of a nucleophilic acyl substitution reaction (collapse of the tetrahedral intermediate). Retrieved from [Link]

  • ResearchGate. (n.d.). Nucleophilic Substitution Reactions of Meta- and Para-Substituted Benzylamines with Benzyl Bromide in Methanol Medium. Retrieved from [Link]

Sources

Validation

Comparing SN1 vs. SN2 reactivity for benzylic bromides

When designing synthetic routes for active pharmaceutical ingredients (APIs) or complex organic materials, the benzylation of heteroatoms is a ubiquitous transformation. However, benzylic bromides present a unique kineti...

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Author: BenchChem Technical Support Team. Date: March 2026

When designing synthetic routes for active pharmaceutical ingredients (APIs) or complex organic materials, the benzylation of heteroatoms is a ubiquitous transformation. However, benzylic bromides present a unique kinetic dichotomy: they are highly competent electrophiles in both unimolecular (SN1) and bimolecular (SN2) pathways.

As a Senior Application Scientist, I have structured this guide to move beyond basic textbook definitions. Here, we will objectively compare the SN1 and SN2 reactivity profiles of benzylic bromides, analyze the physical organic causality behind these pathways, and provide self-validating experimental protocols for kinetic profiling.

Unlike standard primary alkyl halides which are strictly restricted to SN2 reactions, benzylic bromides possess an adjacent aromatic π -system that fundamentally alters their transition state energetics:

  • SN1 Competence: The departure of the bromide leaving group generates a benzylic carbocation. This intermediate is highly stabilized by resonance delocalization of the positive charge across the ortho and para positions of the aromatic ring.

  • SN2 Competence: The primary benzylic carbon lacks the steric bulk of secondary or tertiary halides, allowing easy backside attack. Furthermore, the adjacent π -system overlaps with the forming and breaking bonds in the pentacoordinate transition state, significantly lowering the activation energy (LUMO) for nucleophilic attack.

Mechanistic Divergence: Electronic and Environmental Controls

The bifurcation between SN1 and SN2 is not random; it is tightly controlled by the electronic nature of the aromatic substituents and the dielectric properties of the solvent.

Electronic Effects (Hammett Analysis)

The solvolysis of substituted benzyl bromides can be quantified using the Hammett-Brown equation[1].

  • Electron-Donating Groups (EDGs): Substituents like 4-methoxy (-OCH3) or 4-methylthio (-SCH3) strongly stabilize the carbocation intermediate. This drives the reaction almost exclusively through an SN1 mechanism, characterized by a highly negative reaction constant ( ρ+ = -6.79)[1].

  • Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO2) or cyano (-CN) destabilize the carbocation, effectively shutting down the SN1 pathway. These substrates react via SN2, where the EWG increases the electrophilicity of the benzylic carbon. This pathway exhibits a much less steep Hammett plot ( ρ+ = -2.49)[1].

Solvent and Phase-Transfer Effects

Solvent selection is the most practical tool for directing the mechanism. Polar protic solvents (e.g., aqueous ethanol) favor SN1 by solvating the leaving bromide ion and stabilizing the carbocation[2]. Conversely, polar aprotic solvents (e.g., DMF, Acetonitrile) leave the nucleophile unsolvated and highly reactive, driving the SN2 pathway[3]. Furthermore, utilizing phase-transfer catalysts like crown ethers in non-polar solvents overwhelmingly forces an SN2 mechanism by creating highly reactive, "naked" nucleophiles[4].

MechanisticBranching Substrate Benzylic Bromide Substrate EDG Electron-Donating Groups (e.g., -OCH3, -SCH3) Polar Protic Solvents Substrate->EDG EWG Electron-Withdrawing Groups (e.g., -NO2, -CN) Polar Aprotic Solvents Substrate->EWG Carbocation Benzylic Carbocation (Resonance Stabilized) EDG->Carbocation Concerted Pentacoordinate Transition State EWG->Concerted SN1 SN1 Pathway (Unimolecular) Carbocation->SN1 SN2 SN2 Pathway (Bimolecular) Concerted->SN2

Figure 1: Mechanistic divergence of benzylic bromides into SN1 and SN2 pathways based on conditions.

Quantitative Data Comparison

The tables below summarize the kinetic data demonstrating how structural and environmental factors dictate the reaction rate.

Table 1: Hammett ρ+ Values for Benzyl Bromide Solvolysis (80% Methanol) [1] | Substituent Class | Representative Groups | Dominant Mechanism | Hammett ρ+ Value | |-------------------|-----------------------|--------------------|------------------------| | Strong EDG | 4-OMe, 4-SMe, 4-OPh | SN1 | -6.79 | | Weak EDG / Alkyl | 3,4-diMe, 4-Me, 4-tBu | SN2 | -2.49 |

Table 2: Solvent Effects on SN2 Reaction Rates (Benzyl Bromide + Piperazine) [3] | Solvent | Dielectric Constant ( ϵ ) | Solvent Type | Relative Rate ( k2​ ) | |---------|----------------------------------|--------------|-----------------------| | Methanol| 32.7 | Polar Protic | 1.00 | | Ethanol | 24.6 | Polar Protic | 0.46 | | Acetone | 20.7 | Polar Aprotic| 0.16 | | Acetonitrile| 37.5 | Polar Aprotic| 2.85 | | DMF | 36.7 | Polar Aprotic| 6.23 |

Note: While Acetone is polar aprotic, its lower dielectric constant compared to DMF and Acetonitrile results in a slower relative rate for this specific amine nucleophile[3].

Experimental Methodology: Self-Validating Kinetic Profiling

To accurately determine whether a specific benzylic bromide is undergoing SN1 or SN2 substitution, researchers must perform rigorous kinetic profiling. The most reliable method for reactions generating ionic byproducts (e.g., amine hydrobromide salts or HBr from solvolysis) is conductometry .

Causality of the Method: Conductometry provides a continuous, non-destructive readout of the reaction progress. By measuring the conductivity at time zero ( C0​ ), at various intervals ( Ct​ ), and at complete conversion ( C∞​ ), the mathematical model normalizes the data. This self-validating system eliminates errors from absolute concentration inaccuracies or cell constant drift.

Step-by-Step Protocol: Conductometric Determination of Rate Constants

1. Reagent Preparation & Thermal Equilibration

  • Prepare a 0.02 M stock solution of the benzylic bromide in the chosen high-purity solvent (e.g., methanol). Crucial: Prepare this solution no more than 30 minutes prior to the run to prevent premature solvolysis.

  • Prepare a stock solution of the nucleophile (e.g., N-substituted aniline) at varying excess concentrations (0.1 M, 0.2 M, 0.4 M, 0.5 M) to establish pseudo-first-order conditions.

  • Place both reaction vessels in a thermostatted water bath (e.g., 303 K) and allow 15 minutes for thermal equilibration.

2. Reaction Initiation

  • At t=0 , rapidly inject a known volume of the thermally equilibrated nucleophile solution into the benzylic bromide solution under continuous magnetic stirring[3].

  • Insert the 2-pole conductivity cell into the reaction mixture[2].

3. Continuous Monitoring

  • Record the conductance of the reaction mixture ( Ct​ ) at regular time intervals using a PC-DAQ board for automated data acquisition[2].

  • Control Check: Run a parallel blank of the benzylic bromide in the solvent without the nucleophile to measure the background solvolysis rate ( ksolv​ ). For standard SN2 studies, ksolv​ should be negligible (e.g., ∼10−6 s−1 ) compared to the nucleophilic substitution rate.

4. Endpoint Determination ( C∞​ )

  • Allow the reaction to proceed for at least 10 half-lives, or gently heat the mixture to drive it to completion, then cool back to the experimental temperature to record the final conductance ( C∞​ ).

5. Kinetic Analysis & Self-Validation

  • Plot ln(C∞​−Ct​) versus time ( t ).

  • Validation: A strictly linear plot over at least 3 half-lives confirms the pseudo-first-order assumption. The negative slope of this line equals the observed rate constant ( kobs​ )[5].

  • Plot kobs​ against the various nucleophile concentrations. A linear relationship confirms an SN2 mechanism, and the slope represents the intrinsic second-order rate constant ( k2​ )[5].

KineticWorkflow Prep 1. Reagent Prep Equilibrate Substrate & Nucleophile Mix 2. Initiation Mix at t=0 under Thermostatic Control Prep->Mix Monitor 3. Data Acquisition Continuous Conductometry (Record Ct) Mix->Monitor Endpoint 4. Normalization Determine C∞ (Complete Conversion) Monitor->Endpoint Analyze 5. Kinetic Analysis Plot ln(C∞ - Ct) vs t Extract Rate Constant Endpoint->Analyze

Figure 2: Self-validating experimental workflow for conductometric kinetic profiling.

References

  • Kinetic Studies of Nucleophilic Substitution on 1-Bromo-2-((methoxymethoxy)methyl)benzene: A Comparative Guide - BenchChem.
  • Unraveling Reaction Speeds: A Comparative Guide to Nucleophilic Substitution on 2-(Bromomethyl)-4-chloro-1-nitrobenzene - BenchChem.
  • Mechanism of Solvolyses of Substituted Benzyl Bromides in 80 % Ethanol - ResearchGate.
  • Synthesis and mechanisms of solvolysis of benzyl-bromides in 80% methanol - Srce.hr.
  • Correlation analysis in the reactions of benzyl bromide with N-substituted anilines - NISCAIR.
  • Kinetics of the Esterification of Potassium p-Nitrobenzoate by Benzyl Bromide using Dicyclohexyl-18-crown-6 as Phase-transfer Catalyst - RSC Publishing.

Sources

Comparative

Spectroscopic Analysis to Confirm the Structure of Methyl (5-bromo-2-fluorophenyl)acetate: A Comparative Guide

Executive Summary & Analytical Rationale In medicinal chemistry and active pharmaceutical ingredient (API) development, halogenated phenylacetates are indispensable building blocks. Specifically, methyl (5-bromo-2-fluoro...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Analytical Rationale

In medicinal chemistry and active pharmaceutical ingredient (API) development, halogenated phenylacetates are indispensable building blocks. Specifically, methyl (5-bromo-2-fluorophenyl)acetate is frequently utilized in the synthesis of kinase inhibitors and antitubercular agents[1]. However, commercial sourcing or synthetic pathways often yield regioisomeric impurities, most notably the structural isomer methyl (4-bromo-2-fluorophenyl)acetate [2].

Because these isomers possess identical molecular weights and highly similar functional groups, distinguishing them requires a highly resolved, self-validating analytical approach. This guide objectively compares the performance of GC-MS, FT-IR, and Multinuclear NMR in resolving these regioisomers, providing the causality behind experimental choices and step-by-step protocols to ensure absolute structural confidence[3].

Analytical Workflow & Self-Validating Systems

A robust analytical protocol does not rely on a single technique. Instead, it builds a self-validating matrix where the hypotheses generated by one instrument are orthogonally proven by another.

  • GC-MS confirms the exact mass and the presence of a single bromine atom via isotopic clustering.

  • FT-IR validates the presence of the ester carbonyl and carbon-halogen bonds.

  • Multinuclear NMR (¹H, ¹³C, ¹⁹F) maps the exact connectivity and spatial arrangement of the atoms through spin-spin coupling networks[4].

Workflow cluster_0 Primary Screening (Composition) cluster_1 Definitive Structural Elucidation (Connectivity) Sample Sample: Methyl (5-bromo- 2-fluorophenyl)acetate GCMS GC-MS Analysis (m/z 246/248, 1:1 ratio) Sample->GCMS FTIR FT-IR Spectroscopy (C=O 1740 cm⁻¹, C-F 1200 cm⁻¹) Sample->FTIR NMR1H ¹H NMR (Aromatic Splitting) Sample->NMR1H NMR13C ¹³C NMR (C-F Couplings) Sample->NMR13C NMR19F ¹⁹F NMR (F-H Multiplets) Sample->NMR19F Confirm Confirmed 1,2,5-Substitution GCMS->Confirm FTIR->Confirm NMR1H->Confirm NMR13C->Confirm NMR19F->Confirm

Fig 1: Self-validating analytical workflow for halogenated phenylacetates.

Primary Screening: GC-MS and FT-IR Performance

While GC-MS and FT-IR are excellent for confirming the foundational molecular formula, they fail to definitively resolve the 5-bromo isomer from the 4-bromo isomer.

Mass Spectrometry (GC-MS, Electron Ionization at 70 eV)

Both isomers yield a molecular ion ( M+∙ ) at m/z 246 and 248 with a nearly perfect 1:1 intensity ratio. This is the classic signature of the 79Br and 81Br isotopes. The primary fragmentation pathway for both isomers involves the loss of the methoxy radical ( -OCH3​ , -31 Da) yielding m/z 215/217, followed by the loss of carbon monoxide ( -CO , -28 Da).

FT-IR Spectroscopy (ATR)

Both compounds exhibit a strong, sharp ester carbonyl stretch ( νC=O​ ) at ~1740 cm⁻¹ and a broad C-F stretch around 1200 cm⁻¹. While the fingerprint regions (600–900 cm⁻¹) differ slightly due to the out-of-plane C-H bending variations of 1,2,4- vs 1,2,5-trisubstituted benzenes, relying on IR alone for regiochemical assignment is risky and prone to misinterpretation.

Table 1: Primary Screening Data Comparison
TechniqueFeature5-Bromo-2-fluoro Isomer4-Bromo-2-fluoro IsomerResolution Power
GC-MS Molecular Ion ( M+∙ )m/z 246 / 248 (1:1)m/z 246 / 248 (1:1)Low (Identical)
GC-MS Base Peakm/z 187 / 189m/z 187 / 189Low (Similar fragmentation)
FT-IR Carbonyl Stretch~1742 cm⁻¹~1740 cm⁻¹Low (Overlapping)
FT-IR Fingerprint Region810 cm⁻¹, 875 cm⁻¹825 cm⁻¹, 880 cm⁻¹Moderate (Requires reference standard)

Multinuclear NMR: The Definitive Regioisomer Resolution

To achieve absolute structural certainty, we must analyze the spin-spin coupling networks using ¹H, ¹³C, and ¹⁹F NMR. The position of the bromine atom drastically alters the multiplicity (splitting pattern) of the aromatic protons[5].

The Causality of ¹H NMR Splitting

In methyl (5-bromo-2-fluorophenyl)acetate , the aromatic ring has protons at positions 3, 4, and 6:

  • H3 is ortho to the fluorine atom. Fluorine-proton coupling constants ( 3JHF​ ) are typically large (9–10 Hz)[4]. H3 is also ortho to H4 ( 3JHH​≈8.5 Hz ). Because these two coupling constants are nearly identical, H3 appears as a pseudo-triplet (or overlapping doublet of doublets).

  • H6 is isolated between the ester group and the bromine atom. It has no ortho protons. It only couples to H4 (meta, 4JHH​≈2.5 Hz ) and F (para, 5JHF​≈1.5 Hz ). Therefore, H6 appears as a narrow doublet of doublets .

Conversely, in the 4-bromo isomer , H5 and H6 are ortho to each other, resulting in a large 3JHH​ coupling (~8.0 Hz) for the proton adjacent to the ester group[2].

SpinSystem F2 F (C2) H3 H3 F2->H3 ³J_HF ≈ 9.5 Hz H4 H4 F2->H4 ⁴J_HF ≈ 4.5 Hz H6 H6 F2->H6 ⁵J_HF ≈ 1.5 Hz H3->H4 ³J_HH ≈ 8.5 Hz H4->H6 ⁴J_HH ≈ 2.5 Hz

Fig 2: Key spin-spin coupling networks defining the 5-bromo-2-fluorophenyl ring system.

Table 2: ¹H NMR Shift and Multiplicity Comparison (400 MHz, CDCl₃)
Proton AssignmentMethyl (5-bromo-2-fluorophenyl)acetateMethyl (4-bromo-2-fluorophenyl)acetate
H3 (ortho to F)~6.95 ppm (t, J≈8.8 Hz)~7.25 ppm (dd, J≈9.5,2.0 Hz)
H4 ~7.38 ppm (ddd, J≈8.8,4.5,2.5 Hz)N/A (Substituted by Br)
H5 N/A (Substituted by Br)~7.20 ppm (dd, J≈8.0,2.0 Hz)
H6 ~7.45 ppm (dd, J≈6.5,2.5 Hz)~7.12 ppm (dd, J≈8.0,5.0 Hz)
-CH₂- ~3.65 ppm (d, J≈1.5 Hz)~3.62 ppm (s)
-OCH₃ ~3.72 ppm (s)~3.71 ppm (s)

Note: The small doublet observed for the methylene protons in the 5-bromo isomer is due to long-range through-space/through-bond coupling ( 4JHF​ ) with the ortho-fluorine[4].

Step-by-Step Experimental Protocols

To ensure reproducibility and analytical trustworthiness, follow these validated protocols for sample preparation and acquisition.

Protocol A: GC-MS Acquisition
  • Sample Preparation: Dissolve 1 mg of the analyte in 1 mL of HPLC-grade ethyl acetate or dichloromethane.

  • Column Selection: Use a standard non-polar capillary column (e.g., HP-5MS, 30 m × 0.25 mm × 0.25 µm).

  • Injection: Inject 1 µL of the sample with a split ratio of 50:1. Set the inlet temperature to 250 °C.

  • Oven Program:

    • Initial temperature: 80 °C (hold for 1 min).

    • Ramp: 15 °C/min to 280 °C.

    • Final hold: 5 min.

  • Ionization: Operate the MS in Electron Ionization (EI) mode at 70 eV. Scan range: m/z 50 to 350.

  • Data Analysis: Verify the presence of the M and M+2 peaks at m/z 246 and 248 to confirm monobromination.

Protocol B: Multinuclear NMR Acquisition
  • Sample Preparation: Dissolve 15–20 mg of the compound in 0.6 mL of deuterated chloroform ( CDCl3​ ) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. Transfer to a high-quality 5 mm NMR tube.

  • ¹H NMR Acquisition (400 MHz):

    • Spectral width: 12 ppm (-2 to 10 ppm).

    • Relaxation delay (D1): 2.0 seconds.

    • Number of scans: 16.

    • Critical Step: Apply zero-filling and a mild Gaussian window function to clearly resolve the fine 4JHH​ and 5JHF​ couplings in the aromatic region.

  • ¹³C NMR Acquisition (100 MHz):

    • Run with composite pulse decoupling (CPD) to remove proton couplings.

    • Number of scans: 512 (due to lower sensitivity and the lack of NOE on quaternary carbons).

    • Analysis: Look for the diagnostic C-F doublet at ~160 ppm with a massive one-bond coupling constant ( 1JCF​≈250 Hz).

  • ¹⁹F NMR Acquisition (376 MHz):

    • Run unlocked or referenced to internal CFCl3​ (0 ppm).

    • Number of scans: 16.

    • Analysis: The fluorine peak will appear around -118 ppm. Its multiplicity will mirror the couplings seen in the ¹H NMR (a complex multiplet due to coupling with H3, H4, and H6), acting as the final orthogonal validation.

References

  • Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H–19F and 13C–19F Spin–Spin Couplings. ACS Publications. 4

  • WO2018060714A1 - Pyridine compound. Google Patents. 2

  • Supporting Information - DOI: Bis(5-bromo-2-fluorophenyl)-λ3-iodanyl trifluoromethanesulfonate. DOI. 5

  • Antitubercular, Cytotoxicity, and Computational Target Validation of Dihydroquinazolinone Derivatives. PMC. 1

  • WO2011138293A1 - 2,5,6,7-tetrahydro-[1,4]oxazepin-3-ylamine or 2,3,6,7-tetrahydro-[1,4]oxazepin-5-ylamine compounds. Google Patents. 3

Sources

Validation

Validation of Synthesis Methods for Substituted Phenylacetic Acids: A Comparative Guide

Executive Summary Substituted phenylacetic acids (PAAs) are indispensable building blocks in pharmaceutical chemistry, serving as direct precursors for non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac, and...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Substituted phenylacetic acids (PAAs) are indispensable building blocks in pharmaceutical chemistry, serving as direct precursors for non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac, and as side-chain precursors in the biosynthesis of benzylpenicillin derivatives. As drug development pipelines increasingly prioritize sustainable and scalable chemistry, selecting the optimal synthetic route for PAAs is critical.

This guide objectively compares the traditional cyanide-substitution baseline against two modern, field-proven alternatives: Palladium-Catalyzed Carbonylation and the Phase-Transfer Catalyzed (PTC) Willgerodt-Kindler Reaction . By analyzing the causality behind experimental choices, this document provides researchers with the mechanistic insights and self-validating protocols necessary to optimize yield, safety, and atom economy.

Mechanistic Comparison & Causality

The Traditional Baseline: Cyanide Substitution-Hydrolysis

Historically, the synthesis of PAAs relied on the nucleophilic substitution of benzylic halides with sodium cyanide to form a benzyl cyanide intermediate, followed by harsh acidic or basic hydrolysis.

  • The Causality of Limitations: While the reagents are inexpensive, the use of stoichiometric NaCN poses severe toxicity risks and generates hazardous waste streams (high E-factor). Furthermore, the requisite harsh hydrolysis conditions often lead to the degradation of sensitive functional groups (e.g., esters, delicate ethers) on the aromatic ring, limiting substrate scope.

The Modern Standard: Palladium-Catalyzed Carbonylation

To circumvent the toxicity of cyanides, validated a two-phase palladium-catalyzed carbonylation of benzyl chlorides.

  • The Causality of Advantages: By employing a biphasic aqueous/organic system, the active Pd(0) catalyst remains protected from poisoning, while carbon monoxide (CO) acts as a highly atom-economical carboxyl source. The addition of an aqueous base (NaOH) continuously deprotonates the newly formed acid into its water-soluble sodium salt, driving the reaction equilibrium forward and isolating the product from the organic catalyst phase. This allows for mild operating temperatures and excellent functional group tolerance.

The Alternative Precursor Route: PTC-Assisted Willgerodt-Kindler

When benzylic halides are unstable or unavailable, substituted acetophenones serve as excellent alternative starting materials via the Willgerodt-Kindler reaction. The reaction uses elemental sulfur and morpholine to form a thiomorpholide intermediate.

  • The Causality of Improvements: The historical bottleneck of this route was the notoriously slow and low-yielding hydrolysis of the thiomorpholide. resolved this by introducing triethylbenzylammonium chloride (TEBA) as a phase-transfer catalyst (PTC). The PTC facilitates the transport of hydroxide ions into the organic phase, dramatically accelerating the nucleophilic attack on the thiocarbonyl group. This reduces hydrolysis time from 24 hours to under 8 hours and boosts overall yields.

Pathway Visualization

The following diagram maps the logical flow and reagent requirements of the three comparative synthetic pathways converging on the target PAA API precursor.

SynthesisPathways SM1 Substituted Benzyl Chloride (Traditional Route) INT1 Benzyl Cyanide Intermediate SM1->INT1 NaCN (Toxic) High E-factor PROD Substituted Phenylacetic Acid (Target API Precursor) INT1->PROD Acid/Base Hydrolysis Harsh Conditions SM2 Substituted Benzyl Chloride (Carbonylation Route) SM2->PROD CO, Pd Catalyst, Base High Atom Economy SM3 Substituted Acetophenone (Willgerodt-Kindler Route) INT2 Thiomorpholide Intermediate SM3->INT2 Sulfur, Morpholine Reflux INT2->PROD PTC Hydrolysis (TEBA) NaOH, 100°C

Comparative synthetic pathways for substituted phenylacetic acids.

Experimental Workflows (Self-Validating Protocols)

To ensure reproducibility, the following protocols are designed as self-validating systems. Built-in physical and chemical milestones allow researchers to confirm reaction progress without requiring continuous chromatographic sampling.

Protocol A: Biphasic Palladium-Catalyzed Carbonylation

Adapted from standard carbonylation methodologies for functionalized PAAs.

  • Catalyst & Substrate Assembly: In a high-pressure reactor, dissolve the substituted benzyl chloride (1.0 eq), Palladium(II) acetate (Pd(OAc)₂, 0.01 eq), and triphenylphosphine (PPh₃, 0.02 eq) in toluene.

  • Biphasic Initiation: Add an aqueous solution of NaOH (2.0 eq). Causality: The biphasic nature ensures the product migrates to the aqueous layer upon formation, preventing over-carbonylation or catalyst poisoning.

  • Carbonylation: Purge the reactor with inert gas, then pressurize with CO to 10–20 atm. Heat the mixture to 80–100 °C with vigorous stirring for 4–6 hours. Validation: A steady drop in CO pressure indicates active uptake and carbonylation.

  • Phase Separation: Cool the reactor and safely vent the CO. Transfer the mixture to a separatory funnel. Discard the organic layer (retaining the catalyst) and collect the aqueous layer.

  • Self-Validating Isolation: Slowly acidify the aqueous layer with concentrated HCl. Validation: As the pH drops below the pKa of the acid (~pH 2-3), the water-soluble sodium phenylacetate is protonated, triggering an immediate, heavy precipitation of the substituted phenylacetic acid as a white/off-white solid.

  • Purification: Filter the precipitate under vacuum, wash with cold water, and recrystallize from a toluene/hexanes mixture.

Protocol B: PTC-Assisted Willgerodt-Kindler Reaction

Optimized phase-transfer conditions.

  • Thiomorpholide Formation: In a round-bottom flask, combine the substituted acetophenone (1.0 eq), elemental sulfur (1.5 eq), and morpholine (2.0 eq). Heat to reflux (130 °C) for 6–8 hours. Validation: The reaction mixture will transition from a heterogeneous suspension to a dark, homogenous, viscous liquid, confirming thiomorpholide formation.

  • PTC Hydrolysis: Cool the mixture slightly and add 20% aqueous NaOH along with triethylbenzylammonium chloride (TEBA, 0.05 eq). Heat at 100 °C for 8 hours. Causality: TEBA acts as a phase-transfer agent, shuttling hydroxide ions into the lipophilic thiomorpholide phase to rapidly cleave the C-S/C-N bonds.

  • Selective Acidification (Work-up): Cool the mixture and filter off any unreacted solid sulfur. Acidify the filtrate with HCl to exactly pH 6 and filter again. Validation: This intermediate pH step selectively precipitates non-acidic impurities while keeping the target PAA in solution as a salt.

  • Product Isolation: Further acidify the clarified filtrate to pH 2. The crude substituted phenylacetic acid will precipitate. Extract into ethyl acetate, dry over Na₂SO₄, and evaporate under reduced pressure to yield the pure product.

Comparative Performance Data

The following table synthesizes the performance metrics of the three methodologies based on the synthesis of a standard model substrate (e.g., 4-methoxy/4-chloro substituted derivatives).

Performance MetricTraditional Cyanide RoutePd-Catalyzed CarbonylationPTC Willgerodt-Kindler
Primary Precursor Benzyl HalidesBenzyl HalidesAcetophenones
Reaction Time 12 - 24 hours4 - 6 hours14 - 16 hours (Total)
Average Yield 60% - 70%80% - 94%80% - 85%
Functional Group Tolerance Low (Harsh hydrolysis)High (Mild biphasic conditions)Moderate (Reductive sulfur)
Safety / Toxicity Critical Hazard (NaCN)Moderate (CO gas handled in reactor)Low (Malodorous sulfur)
E-Factor (Waste) High (Stoichiometric salts)Low (Catalytic, high atom economy)Medium (Sulfur/Amine waste)
Scalability for APIs Phasing out due to regulationsHighly Recommended Recommended for specific precursors

Conclusion

For modern drug development and library synthesis, the Palladium-Catalyzed Carbonylation of benzyl chlorides stands as the superior methodology. Its high atom economy, rapid reaction times, and excellent functional group tolerance make it the optimal choice for scaling up API precursors. However, in scenarios where benzylic halides are synthetically inaccessible or highly unstable, the PTC-Assisted Willgerodt-Kindler Reaction provides a robust, high-yielding alternative that leverages readily available acetophenones, completely bypassing the need for toxic cyanide reagents.

References

  • Kohlpaintner, C. W., & Beller, M. (1997). Palladium-catalyzed carbonylation of benzyl chlorides to phenylacetic acids - A new two-phase process. Journal of Molecular Catalysis A: Chemical, 116(1-2), 259-267. Available at:[Link]

  • Alam, M. M., & Adapa, S. R. (2003). A Facile Synthesis of Phenylacetic Acids via Willgerodt-Kindler Reaction Under PTC Condition. Synthetic Communications, 33(1), 59-63. Available at:[Link]

Comparative

Comparative Kinetic Analysis and Protocol Guide for the Synthesis of (5-Bromo-2-fluoro-phenyl)-acetic Acid Methyl Ester

Introduction & Mechanistic Overview The synthesis of (5-Bromo-2-fluoro-phenyl)-acetic acid methyl ester is a critical transformation in medicinal chemistry. This molecule serves as a highly functionalized building block...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Overview

The synthesis of (5-Bromo-2-fluoro-phenyl)-acetic acid methyl ester is a critical transformation in medicinal chemistry. This molecule serves as a highly functionalized building block for active pharmaceutical ingredients (APIs), particularly in the development of lysophosphatidic acid (LPA) receptor antagonists and enzyme inhibitors[1][2].

Due to the inductive electron-withdrawing effects of the 5-bromo and 2-fluoro substituents, the electron density at the carbonyl oxygen is subtly reduced compared to an unsubstituted phenylacetic acid. This electronic environment slightly elevates the activation energy required for direct Brønsted acid-catalyzed protonation. Consequently, selecting the optimal catalytic pathway is not merely a matter of yield, but of kinetic efficiency, scalability, and downstream processing. This guide objectively compares three primary esterification methodologies—thionyl chloride (SOCl₂) activation, homogeneous acid catalysis (H₂SO₄), and heterogeneous solid acid catalysis (Amberlyst-15)—providing kinetic insights and self-validating experimental protocols.

Catalytic Pathways: A Kinetic Comparison

To optimize the esterification of 5-bromo-2-fluorophenylacetic acid, researchers must evaluate the kinetic behavior of the chosen catalyst. The reaction fundamentally relies on the nucleophilic attack of methanol on the activated carbonyl carbon, but the method of activation dictates the kinetic model.

Thionyl Chloride (SOCl₂) Mediated Activation

This method bypasses traditional Fischer esterification equilibrium by converting the carboxylic acid into a highly reactive acyl chloride intermediate. The kinetics of this two-step process are highly exothermic and essentially irreversible. The rate-limiting step is the formation of the acyl chloride; once formed, the subsequent methanolysis is nearly instantaneous. While it guarantees exceptional conversion rates, it generates equimolar amounts of HCl and SO₂ gases, necessitating stringent safety protocols and off-gas scrubbing[1].

Heterogeneous Solid Acid Catalysis (Amberlyst-15)

Amberlyst-15 is a macroreticular, sulfonated polystyrene-divinylbenzene ion-exchange resin. The kinetics of esterification over Amberlyst-15 are best described by the Langmuir-Hinshelwood-Hougen-Watson (LHHW) model, which accounts for the adsorption of both the acid and methanol onto the catalyst's active sites[3]. The activation energy ( Ea​ ) for similar carboxylic acid esterifications over Amberlyst-15 is approximately 30–32.6 kJ/mol[4][5]. Because the reaction is intrinsically controlled by surface reactions rather than pore diffusion (provided the resin is properly swollen in methanol), it offers a highly efficient, equilibrium-driven alternative that completely eliminates the need for aqueous basic workups.

Homogeneous Acid Catalysis (H₂SO₄)

Traditional Fischer esterification using sulfuric acid follows pseudo-first-order kinetics when methanol is used in large excess as both reactant and solvent. While the high protonation ability of H₂SO₄ lowers the activation energy and accelerates the reaction, the process is strictly equilibrium-limited. Furthermore, the generation of water during the reaction can lead to catalyst deactivation and requires a meticulous aqueous basic quench, which risks partial hydrolysis of the newly formed ester.

Quantitative Kinetic Data

The following table summarizes the kinetic parameters and operational metrics for the three catalytic systems applied to phenylacetic acid esterification workflows.

Catalytic SystemKinetic ModelActivation Energy ( Ea​ )Rate-Limiting StepTypical YieldWorkup Complexity
Thionyl Chloride (SOCl₂) Irreversible / StepwiseN/A (Highly Exothermic)Acyl chloride formation>95%High (Toxic off-gas, neutralization)
Amberlyst-15 LHHW Model~30–32 kJ/molSurface Adsorption/Reaction90–95%Low (Simple filtration, reusable)
Sulfuric Acid (H₂SO₄) Pseudo-First Order~40–45 kJ/molCarbonyl protonation80–85%High (Aqueous basic quench)

Reaction Workflow & Logical Relationships

The diagram below illustrates the parallel workflows, kinetic models, and distinct downstream processing requirements for each catalytic pathway.

G cluster_methods Catalytic Pathways R 5-Bromo-2-fluorophenylacetic Acid + Methanol M1 SOCl2 Activation (Acyl Chloride Route) R->M1 M2 Amberlyst-15 (Solid Brønsted Acid) R->M2 M3 H2SO4 (Homogeneous Fischer) R->M3 K1 Rapid Kinetics High Exothermicity M1->K1 K2 LHHW Kinetics Ea ≈ 30-32 kJ/mol M2->K2 K3 Pseudo-1st Order Equilibrium Limited M3->K3 P (5-Bromo-2-fluoro-phenyl)-acetic acid methyl ester K1->P HCl/SO2 off-gas K2->P Catalyst Filtration K3->P Aqueous Workup

Kinetic pathways and downstream processing requirements for methyl ester synthesis.

Experimental Methodologies

To ensure reproducibility, the following protocols are designed as self-validating systems. Every critical step includes the mechanistic causality behind the action.

Protocol A: SOCl₂-Mediated Esterification (High-Yield/Rapid Kinetics)

This methodology leverages acyl chloride activation to drive the reaction to completion without equilibrium constraints[1].

Materials: 5-Bromo-2-fluorophenylacetic acid (1.0 eq), Thionyl chloride (1.5 eq), Anhydrous Toluene (solvent), Anhydrous Methanol (quench), N,N-Dimethylformamide (DMF, catalytic).

Step-by-Step Procedure:

  • Preparation: Suspend 5-bromo-2-fluorophenylacetic acid in anhydrous toluene (approx. 10 mL/g of substrate) under an inert nitrogen atmosphere.

  • Catalyst Addition: Add 1–2 drops of anhydrous DMF. Causality: DMF reacts with SOCl₂ to form a Vilsmeier-Haack intermediate. This highly electrophilic species significantly lowers the activation energy for the conversion of the carboxylic acid to the acyl chloride, accelerating the rate-limiting step.

  • Activation: Slowly add SOCl₂ (1.5 eq) dropwise at 23 °C. Once the addition is complete, heat the mixture to 80 °C for 4 hours.

  • In-Process Control (IPC): Quench a 50 µL aliquot in 1 mL of methanol and analyze via HPLC. The system is self-validating: the reaction is complete only when the peak for the starting acid is <1.0% relative area.

  • Methanolysis: Cool the reaction to 0 °C and slowly add an excess of anhydrous methanol. Causality: The low temperature controls the highly exothermic methanolysis of the acyl chloride, preventing the volatilization of the solvent and ensuring high purity.

  • Workup: Concentrate the mixture under reduced pressure to remove toluene, excess methanol, and residual HCl/SO₂. Dissolve the crude residue in ethyl acetate, wash with saturated aqueous NaHCO₃ to neutralize trace acids, dry over Na₂SO₄, and evaporate to yield the pure methyl ester.

Protocol B: Amberlyst-15 Catalyzed Esterification (Sustainable/Filtration-Only)

This methodology utilizes a solid acid catalyst to provide a highly efficient, equilibrium-driven reaction with minimal downstream processing[4][5].

Materials: 5-Bromo-2-fluorophenylacetic acid (1.0 eq), Anhydrous Methanol (10.0 eq), Amberlyst-15 (20 wt% relative to substrate), 3Å Molecular Sieves (optional).

Step-by-Step Procedure:

  • Catalyst Swelling: Suspend Amberlyst-15 in anhydrous methanol and stir for 30 minutes at room temperature. Causality: Methanol acts as a swelling agent for the macroreticular polystyrene matrix. Swelling is critical to expose the internal sulfonic acid sites (which account for >90% of the catalyst's exchange capacity), shifting kinetic control from pore-diffusion to surface-reaction.

  • Reaction Initiation: Add 5-bromo-2-fluorophenylacetic acid to the suspension. The large molar excess of methanol (10.0 eq) serves to drive the Fischer equilibrium toward the product side.

  • Thermal Shift: Heat the reaction mixture to reflux (approx. 65 °C) for 8–12 hours. If absolute conversion is required, suspend 3Å molecular sieves in a Soxhlet extractor above the reaction flask to continuously remove the water byproduct, forcing the LHHW equilibrium forward.

  • In-Process Control (IPC): Monitor the disappearance of the starting material via TLC or HPLC.

  • Workup: Once complete, cool the mixture to room temperature and filter it through a sintered glass funnel to remove the Amberlyst-15 resin. Causality: Because the acid is immobilized on the solid support, no aqueous basic quench is required. This eliminates the risk of base-catalyzed ester hydrolysis during workup.

  • Isolation: Evaporate the methanol under reduced pressure to obtain the (5-Bromo-2-fluoro-phenyl)-acetic acid methyl ester in high purity. The recovered Amberlyst-15 can be washed with methanol, dried, and reused for subsequent cycles[6].

References

  • Source: Google Patents (WO2011138293A1)
  • Source: Google Patents (US8440707B2)
  • Title: Kinetic Study of Catalytic Esterification of Butyric Acid and Ethanol over Amberlyst 15 Source: SciSpace URL
  • Title: Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications Source: MDPI URL
  • Title: Two-Step Esterification Process of Palm Fatty Acid Distillate Using Soaking Coupled with Ultrasound: Process Optimization and Reusable Solid Acid Catalysts Source: PMC URL
  • Title: Kinetics of Esterification of Phenylacetic Acid with p-Cresol over H-β Zeolite Catalyst under Microwave Irradiation Source: ResearchGate URL

Sources

Validation

Benchmarking new synthetic routes against traditional methods

Title: Benchmarking Modern Synthetic Routes: Continuous-Flow Photoredox Catalysis vs. Traditional Batch Thermal Synthesis Introduction As a Senior Application Scientist, I frequently evaluate the transition of active pha...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: Benchmarking Modern Synthetic Routes: Continuous-Flow Photoredox Catalysis vs. Traditional Batch Thermal Synthesis

Introduction As a Senior Application Scientist, I frequently evaluate the transition of active pharmaceutical ingredient (API) synthesis from traditional batch thermal methods to modern, light-driven continuous-flow architectures. Historically, C(sp3)-C(sp2) cross-couplings relied on transition-metal catalyzed batch reactions (e.g., Suzuki-Miyaura), requiring high temperatures, strong bases, and stoichiometric organometallic reagents.

Metallaphotoredox catalysis—the synergistic merger of photoredox and transition metal catalysis (typically Ir/Ni)—has revolutionized this space, enabling reductive cross-couplings at ambient temperature using visible light. However, scaling these reactions in traditional batch reactors is fundamentally bottlenecked by the Beer-Lambert law. As the vessel volume increases, light penetration drops exponentially, leaving the bulk of the reaction mixture un-irradiated[1]. To bypass this limitation, we benchmark the transition from batch to continuous-flow photoredox reactors, a shift that fundamentally alters reaction kinetics, scalability, and process safety[2].

Mechanistic Causality: Why Flow Outperforms Batch The superiority of continuous-flow photochemistry is not merely operational; it is grounded in physical chemistry and fluid dynamics:

  • Photon Flux Density: In a microreactor (e.g., 1 mm internal diameter PFA tubing), the surface-area-to-volume ratio is maximized. Actinometry studies reveal that flow microreactors can achieve an absorbed photon flux density of ~5.02 einstein/(m³·s), compared to a mere 0.033 einstein/(m³·s) in a standard batch flask[1]. This ~150-fold increase directly accelerates the intrinsic rate of the photochemical cycle.

  • Mass Transfer & Homogenization: Metallaphotoredox reactions often involve multiphase mixtures (e.g., insoluble inorganic bases or gaseous reagents). Flow reactors utilize T-mixers to create highly controlled laminar diffusion, drastically reducing mass transfer resistance.

  • Thermal Regulation: The high photon flux of high-power LEDs generates significant heat. The micro-dimensions of flow tubing allow for near-instantaneous heat dissipation, suppressing undesired thermal degradation pathways that plague batch scale-ups[1].

Benchmarking Data: Quantitative Comparison To objectively benchmark these routes, we compare the synthesis of a generic API intermediate via C(sp3)-C(sp2) cross-coupling using traditional batch thermal, batch photoredox, and continuous-flow photoredox methods[2],[3].

ParameterTraditional Batch ThermalBatch MetallaphotoredoxContinuous-Flow Metallaphotoredox
Activation Mode High Heat (80–120 °C), PdVisible Light (450 nm), Ir/NiVisible Light (450 nm), Ir/Ni
Reaction/Residence Time 12–24 hours18–24 hours8–30 minutes
Absorbed Photon Flux N/A~0.033 einstein/(m³·s)~5.02 einstein/(m³·s)
Throughput / Efficiency BaselineLimited to mg scale86x to 185x acceleration vs. batch
Scalability Good (with thermal risks)Poor (Beer-Lambert limited)Excellent (Continuous numbering-up)

Data synthesized from comparative scale-up studies demonstrating that flow systems can generate >12 g of product in 11 hours, whereas batch equivalents yield only ~310 mg in 24 hours[3].

Experimental Protocol: Self-Validating Flow Metallaphotoredox Coupling The following protocol details the reductive cross-coupling of benzylic chlorides and aryl bromides using a dual Ir/Ni catalytic system in a continuous-flow regime[2].

Causality in Design: We split the reagents into two separate streams. Pumping the photocatalyst and the transition metal catalyst together with the substrates prevents premature radical generation or catalyst precipitation before entering the irradiation zone.

Step 1: Preparation of Stock Solutions

  • Stream A (Substrates & Base): Dissolve the aryl bromide (1.0 equiv), benzylic chloride (1.5 equiv), and an organic base (e.g., Cy2NMe, 2.0 equiv) in anhydrous DMA (Dimethylacetamide).

  • Stream B (Catalysts & Reductant): Dissolve the photocatalyst (e.g., Ir(ppy)3, 1 mol%), NiCl2·dme (5 mol%), dtbbpy ligand (5 mol%), and the silane reductant (TMS3SiH, 1.5 equiv) in anhydrous DMA.

Step 2: Reactor Priming & System Equilibration

  • Equip a dual-pump HPLC system connected to a T-mixer.

  • Route the T-mixer output into a 10 mL PFA (Perfluoroalkoxy alkane) reactor coil. Causality: PFA is highly transparent to visible light and chemically inert.

  • Prime the system with pure DMA at a combined flow rate of 0.5 mL/min (0.25 mL/min per pump) to establish a 20-minute residence time.

  • Set the LED photoreactor block to 450 nm at 100% intensity with active cooling (25 °C).

Step 3: Reaction Execution & Self-Validation

  • Engage Pumps A and B to introduce the reagent streams.

  • Self-Validation via PAT: Route the reactor effluent through an in-line UV-Vis flow cell. Monitor the absorbance at the characteristic wavelength of the Ir(III) ground state. Do not begin product collection until the UV-Vis signal stabilizes into a flat horizontal line, confirming that the system has reached a true steady-state.

  • Pass the effluent through a 100 psi Back Pressure Regulator (BPR). Causality: The BPR prevents solvent boiling and keeps any generated gases strictly in the liquid phase, maintaining a stable residence time.

Step 4: Product Collection & Isolation

  • Collect the steady-state effluent. The reaction is typically >95% complete upon exiting the reactor, reducing the 24-hour batch process to a 20-minute residence time[2].

Workflow Visualization The following diagram illustrates the logical fluidic pathway of the self-validating continuous-flow setup.

Workflow R1 Stream A (Substrates + Base) PumpA HPLC Pump A (0.25 mL/min) R1->PumpA R2 Stream B (Catalysts + Reductant) PumpB HPLC Pump B (0.25 mL/min) R2->PumpB Mixer T-Mixer (Rapid Homogenization) PumpA->Mixer PumpB->Mixer Reactor Flow Photoreactor (PFA Tubing, 450 nm LEDs) Mixer->Reactor Mixed Stream PAT In-line UV-Vis PAT (Steady-State Monitor) Reactor->PAT Irradiated Mixture BPR Back Pressure Regulator (100 psi) PAT->BPR Product Product Collection (High Space-Time Yield) BPR->Product

Figure 1: Continuous flow metallaphotoredox setup with in-line PAT for steady-state validation.

References

  • Cambié, D., Bottecchia, C., Straathof, N. J. W., Hessel, V., & Noël, T. (2016). Applications of Continuous-Flow Photochemistry in Organic Synthesis, Material Science, and Water Treatment. Chemical Reviews.[Link]

  • Brill, Z. G., Ritts, C. B., Mansoor, U. F., & Sciammetta, N. (2020). Continuous Flow Enables Metallaphotoredox Catalysis in a Medicinal Chemistry Setting: Accelerated Optimization and Library Execution of a Reductive Coupling between Benzylic Chlorides and Aryl Bromides. Organic Letters.[Link]

  • González-Esguevillas, M., et al. (2021). Rapid Optimization of Photoredox Reactions for Continuous-Flow Systems Using Microscale Batch Technology. ACS Central Science.[Link]

Comparative

A Comparative Guide to the Cross-Validation of Analytical Results for Fluorinated Compounds

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern pharmaceuticals, the strategic incorporation of fluorine atoms into active pharmaceutical ingredients (APIs) has become a corners...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern pharmaceuticals, the strategic incorporation of fluorine atoms into active pharmaceutical ingredients (APIs) has become a cornerstone of drug design. This is due to fluorine's unique ability to modulate a molecule's metabolic stability, lipophilicity, and binding affinity.[1] However, the very properties that make fluorinated compounds therapeutically advantageous also present distinct analytical challenges. Ensuring the accuracy, precision, and reliability of analytical data for these compounds is paramount for regulatory compliance, quality control, and ultimately, patient safety.

This guide, written from the perspective of a Senior Application Scientist, provides an in-depth comparison of three orthogonal analytical techniques for the cross-validation of fluorinated compounds: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Fluorine-19 Nuclear Magnetic Resonance Spectroscopy (¹⁹F NMR). We will delve into the causality behind experimental choices, present detailed protocols, and offer a comparative analysis of their performance characteristics, empowering you to make informed decisions for your analytical workflow.

The Imperative of Orthogonal Method Cross-Validation

Cross-validation using multiple, disparate analytical techniques is a critical component of a robust analytical quality control strategy. It provides a high degree of confidence in the reported results by demonstrating that the data are not method-dependent. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) emphasize the importance of well-validated analytical methods to ensure the identity, strength, quality, and purity of drug substances.[2] This guide adheres to the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guidelines for the validation of analytical procedures.

The selection of orthogonal methods should be based on different physicochemical principles of separation and detection. This approach minimizes the risk of a common bias affecting the results and provides a more comprehensive understanding of the analyte and its potential impurities.

Visualizing the Cross-Validation Workflow

The following diagram illustrates a typical workflow for the cross-validation of analytical methods for a fluorinated compound.

CrossValidationWorkflow cluster_0 Method Development & Validation cluster_1 Cross-Validation cluster_2 Data Comparison & Evaluation Method A HPLC Method Development & Validation Sample Analysis Analysis of the Same Batch of Fluorinated Compound Method A->Sample Analysis Method B GC-MS Method Development & Validation Method B->Sample Analysis Method C ¹⁹F NMR Method Development & Validation Method C->Sample Analysis Data Comparison Comparison of Quantitative & Qualitative Results Sample Analysis->Data Comparison Discrepancy Investigation Investigation of Any Discrepancies Data Comparison->Discrepancy Investigation if discrepancies Conclusion Conclusion on Method Comparability & Analyte Purity Data Comparison->Conclusion if results concur Discrepancy Investigation->Conclusion

A generalized workflow for the cross-validation of analytical methods.

In-Depth Comparison of Analytical Techniques

This section provides a detailed comparison of HPLC, GC-MS, and ¹⁹F NMR for the analysis of fluorinated compounds, supported by experimental data and protocols for a model compound, 5-Fluorouracil (5-FU). 5-FU is a widely used chemotherapeutic agent and serves as an excellent case study due to its clinical significance and the presence of a fluorine atom, making it amenable to analysis by all three techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone of pharmaceutical analysis due to its versatility, robustness, and wide applicability to a vast range of compounds. For fluorinated compounds, reversed-phase HPLC with UV detection is a common and effective approach.

Causality of Experimental Choices:

  • Stationary Phase: A C18 column is chosen for its hydrophobicity, which provides good retention and separation of moderately polar compounds like 5-FU from potential impurities.

  • Mobile Phase: A simple isocratic mobile phase of phosphate buffer and methanol is selected for its ease of use and ability to provide consistent retention times. The buffer controls the pH and ensures the consistent ionization state of the analyte.

  • Detection: UV detection at the λmax of 5-FU (around 266 nm) offers good sensitivity and selectivity.[3]

Experimental Protocol: HPLC-UV Analysis of 5-Fluorouracil

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: 0.05 M Potassium dihydrogen orthophosphate buffer:Methanol (95:5 v/v).[3]

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 266 nm.[3]

  • Injection Volume: 20 µL.

  • Standard Preparation: Prepare a stock solution of 5-FU in the mobile phase (100 µg/mL). Prepare a series of calibration standards by diluting the stock solution.

  • Sample Preparation: Accurately weigh and dissolve the 5-FU drug substance or formulation in the mobile phase to a final concentration within the calibration range.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. While many fluorinated pharmaceuticals are not directly amenable to GC analysis due to their polarity and low volatility, derivatization can be employed to overcome this limitation. For certain fluorinated compounds, particularly those with inherent volatility, GC-MS offers exceptional sensitivity and specificity.

Causality of Experimental Choices:

  • Derivatization: For polar compounds like 5-FU, derivatization (e.g., silylation) is often necessary to increase volatility and thermal stability, allowing for successful elution from the GC column.

  • Column: A non-polar or mid-polar capillary column (e.g., HP-5MS) is typically used for the separation of a wide range of derivatized compounds.

  • Ionization: Electron Ionization (EI) is a standard technique that provides reproducible fragmentation patterns for library matching and structural elucidation.

  • Detection: A mass spectrometer provides high selectivity and sensitivity, allowing for the identification and quantification of the analyte and any impurities.

Experimental Protocol: GC-MS Analysis of Derivatized 5-Fluorouracil

  • Instrumentation: A GC system coupled to a mass spectrometer.

  • Column: HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program: Initial temperature of 100°C, hold for 2 minutes, ramp to 250°C at 10°C/min, and hold for 5 minutes.

  • Injector Temperature: 250°C.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: 50-500 amu.

  • Derivatization and Sample Preparation:

    • Accurately weigh the 5-FU sample into a vial.

    • Add a silylating agent (e.g., BSTFA with 1% TMCS).

    • Heat the vial at 70°C for 30 minutes to complete the derivatization.

    • Inject an aliquot of the derivatized sample into the GC-MS.

Fluorine-19 Nuclear Magnetic Resonance Spectroscopy (¹⁹F NMR)

¹⁹F NMR is a uniquely powerful tool for the analysis of fluorinated compounds. The ¹⁹F nucleus has a high natural abundance (100%) and a large chemical shift range, which results in excellent signal dispersion and reduced spectral overlap.[4] A key advantage of quantitative ¹⁹F NMR (qNMR) is its ability to provide an absolute quantification of a fluorinated analyte without the need for a specific reference standard of the same compound.[5]

Causality of Experimental Choices:

  • Internal Standard: A certified reference material containing fluorine with a known purity and a chemical shift that does not overlap with the analyte is crucial for accurate quantification. Trifluoroacetic acid (TFA) is a common choice.[4]

  • Solvent: A deuterated solvent that dissolves both the analyte and the internal standard is required. DMSO-d₆ or D₂O are frequently used.[4]

  • Acquisition Parameters: Optimization of parameters such as pulse width, relaxation delay, and number of scans is essential for obtaining accurate and precise quantitative data.

Experimental Protocol: Quantitative ¹⁹F NMR Analysis of 5-Fluorouracil

  • Instrumentation: A high-resolution NMR spectrometer equipped with a fluorine probe.

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆).

  • Internal Standard: A certified reference standard of trifluoroacetic acid (TFA) of known purity.

  • Sample Preparation:

    • Accurately weigh a known amount of the 5-FU sample into an NMR tube.

    • Accurately weigh a known amount of the TFA internal standard into the same NMR tube.

    • Add a sufficient volume of DMSO-d₆ to dissolve both the sample and the internal standard.

  • ¹⁹F NMR Acquisition:

    • Acquire the ¹⁹F NMR spectrum with appropriate parameters to ensure full relaxation of both the analyte and internal standard signals.

  • Data Processing and Quantification:

    • Integrate the signals corresponding to 5-FU and the TFA internal standard.

    • Calculate the concentration of 5-FU using the following equation:

    Canalyte = (Ianalyte / Nanalyte) * (NIS / IIS) * (MIS / Manalyte) * PIS

    Where:

    • Canalyte = Concentration of the analyte

    • Ianalyte = Integral of the analyte signal

    • Nanalyte = Number of fluorine atoms in the analyte molecule (1 for 5-FU)

    • IIS = Integral of the internal standard signal

    • NIS = Number of fluorine atoms in the internal standard molecule (3 for TFA)

    • Manalyte = Molar mass of the analyte

    • MIS = Molar mass of the internal standard

    • PIS = Purity of the internal standard

Comparative Performance Data

The following table summarizes the typical performance characteristics of the three analytical techniques for the analysis of a fluorinated pharmaceutical like 5-Fluorouracil. The values presented are representative and may vary depending on the specific instrumentation and experimental conditions.

Validation ParameterHPLC-UVGC-MS (with Derivatization)¹⁹F NMR
Specificity High (separation from impurities)Very High (mass spectral identification)Very High (unique chemical shifts)
Linearity (r²) > 0.999[3]> 0.995Not applicable (direct quantification)
Accuracy (% Recovery) 98-102%95-105%98-102% (relative to IS)
Precision (% RSD) < 2%[3]< 5%< 1.5%[4]
Limit of Detection (LOD) ~0.1 µg/mL~1 ng/mL[6]~1 µg/mL
Limit of Quantitation (LOQ) ~0.3 µg/mL~5 ng/mL[6]~5 µg/mL
Throughput HighModerateModerate
Reference Standard RequiredRequiredNot required for analyte

The Logic of Orthogonal Comparison

The power of cross-validation lies in the complementary nature of the chosen techniques. The following diagram illustrates the relationship between the three methods, highlighting their distinct analytical principles.

Orthogonal relationship of the analytical techniques.

Conclusion: A Triad of Trustworthiness

The cross-validation of analytical results for fluorinated compounds using a combination of HPLC, GC-MS, and ¹⁹F NMR provides a robust and scientifically sound approach to ensuring data integrity.

  • HPLC offers a reliable and high-throughput method for routine quantitative analysis.

  • GC-MS provides exceptional sensitivity and specificity, making it ideal for trace-level analysis and impurity identification, particularly for volatile or derivatizable fluorinated compounds.

  • ¹⁹F NMR serves as a powerful, independent quantitative technique that does not rely on an analyte-specific reference standard, providing a truly orthogonal confirmation of concentration and structural integrity.

By leveraging the strengths of these three distinct analytical techniques, researchers, scientists, and drug development professionals can build a comprehensive and self-validating system for the analysis of fluorinated compounds, thereby ensuring the quality and safety of these vital medicines.

References

  • Okaru, A. O., Brunner, T. S., Ackermann, S. M., Kuballa, T., Walch, S. G., Kohl-Himmelseher, M., & Lachenmeier, D. W. (2017). Application of ¹⁹F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. Journal of Analytical Methods in Chemistry, 2017, 9206297. [Link]

  • ResearchGate. (2017, October 18). Application of 19 F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. [Link]

  • Research Journal of Pharmacy and Technology. (2020). Method development and Validation for the Estimation of 5-Fluorouracil by using Reverse phase high-performance liquid chromatography. Research Journal of Pharmacy and Technology, 13(9), 4281-4285. [Link]

  • PubMed. (2017). Application of ¹⁹F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. Journal of Analytical Methods in Chemistry, 2017, 9206297. [Link]

  • MDPI. (2021, June 14). An Improved Methodology for Determination of Fluorine in Biological Samples Using High-Resolution Molecular Absorption Spectrometry via Gallium Fluorine Formation in a Graphite Furnace. Molecules, 26(12), 3617. [Link]

  • PMC. (2025, January 2). Characterization and Analytical Method Validation for Potential Impurities of a Merchantability Drug Substance Fluoxetine HCl. Journal of Chemistry, 2025, 1-11. [Link]

  • PubMed. (2022, April 26). Analysis and characterization of novel fluorinated compounds used in surface treatments products. Water Research, 214, 118193. [Link]

  • DergiPark. (2010, May 3). GC-MS analysis of fluoxetine and its active metabolite norfluoxetine in human urine. FABAD Journal of Pharmaceutical Sciences, 35(2), 85-91. [Link]

  • Romanian Journal of Cognitive-Behavioral Therapy and Hypnosis. (2015, October 15). HPLC-FL method for fluoxetine quantification in human plasma. Romanian Journal of Cognitive-Behavioral Therapy and Hypnosis, 2(4), 1-8. [Link]

  • Asian Journal of Chemistry. (2009). Development and Validation of A Reverse Phase HPLC Method for the Analysis of Fluoxetine in Pharmaceutical Dosage Form. Asian Journal of Chemistry, 21(1), 798-800. [Link]

  • Royal Society of Chemistry. (2019). New ¹⁹F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science, 10(39), 9031-9039. [Link]

  • United States Environmental Protection Agency. (2024, January). Multi-laboratory Validation Study Report for Method 1621: Determination of Adsorbable Organic Fluorine (AOF) in Aqueous Matrices. [Link]

  • Journal of Forensic Science & Criminology. (2018). Quantitative analysis of fluorinated synthetic cannabinoids using ¹⁹F nuclear magnetic resonance spectroscopy and gas chromatography-mass spectrometry. Journal of Forensic Science & Criminology, 6(1), 1-7. [Link]

  • ScienceDaily. (2025, February 21). Novel method to synthesize valuable fluorinated drug compounds. [Link]

  • Lab Manager. (2025, February 25). Novel Method to Synthesize Valuable Fluorinated Drug Compounds. [Link]

  • PMC. (2021). Development and validation of an automated solid-phase extraction-LC-MS/MS method for the bioanalysis of fluoxetine in human plasma. Journal of Applied Pharmaceutical Science, 11(8), 118-126. [Link]

  • ResearchGate. (2021, August 1). Development and Validation of the Analytical method for the estimation of a combination of 5-fluorouracil and Imiquimod by RP-HPLC. [Link]

  • Science.gov. (n.d.). validate analytical methods: Topics by Science.gov. [Link]

  • National Center for Biotechnology Information. (n.d.). Toxicological Profile for Fluorides, Hydrogen Fluoride, and Fluorine - Chapter 7: Analytical Methods. [Link]

  • Bureau Veritas. (2018, February 19). Analytical Method Summaries. [Link]

  • International Journal of Research in Pharmaceutical Sciences. (2020). A review on specific and sensitive analytical method development and validation. International Journal of Research in Pharmaceutical Sciences, 11(SPL3), 114-120. [Link]

  • United States Environmental Protection Agency. (2026, February 25). CWA Analytical Methods for Per- and Polyfluorinated Alkyl Substances (PFAS). [Link]

  • Pharmaceutical Technology. (2026, March 12). Fluorination Remains Key Challenge in API Synthesis. [Link]

  • PMC. (2011). Development and Validation of a Spectrofluorimetric Method for the Estimation of Rivastigmine in Formulations. Indian Journal of Pharmaceutical Sciences, 73(2), 199-202. [Link]

Sources

Validation

Comparative Analysis of Physicochemical Properties of Fluorinated Bioisosteres

A Technical Guide for Drug Development Professionals Introduction: The Strategic Role of Fluorine in Medicinal Chemistry As a Senior Application Scientist navigating the complexities of lead optimization, I frequently en...

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Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Drug Development Professionals

Introduction: The Strategic Role of Fluorine in Medicinal Chemistry

As a Senior Application Scientist navigating the complexities of lead optimization, I frequently encounter the "molecular obesity" problem—where improving target affinity inadvertently inflates molecular weight and lipophilicity, leading to poor ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles. The strategic incorporation of fluorinated bioisosteres is a highly effective intervention[1].

Fluorine's unique physicochemical profile—its high electronegativity (3.98 Pauling scale), strong C-F bond energy (~116 kcal/mol), and relatively small van der Waals radius (1.47 Å, intermediate between hydrogen and oxygen)—allows us to modulate a molecule's electronic distribution without imposing significant steric penalties[1]. By substituting specific functional groups with fluorinated analogs (e.g., −CH3​ to −CF3​ , or −OH to −CF2​H ), we can precisely tune lipophilicity ( LogD7.4​ ), lower basic amine pKa​ to enhance permeability, and sterically shield metabolically labile C-H bonds from cytochrome P450 (CYP450) oxidation[2][3].

G F_Sub Fluorine Substitution Elec High Electronegativity (Inductive Effect) F_Sub->Elec Steric Minimal Steric Bulk (vdW radius 1.47 Å) F_Sub->Steric Bond Strong C-F Bond (~116 kcal/mol) F_Sub->Bond pKa Lowers pKa of adjacent amines Elec->pKa Electron withdrawal LogD Modulates Lipophilicity (LogD/LogP) Elec->LogD Polarity shift Steric->LogD Retains conformation Metab Blocks CYP450 Oxidation Sites Bond->Metab Resists cleavage Perm Enhances Membrane Permeability pKa->Perm Increases unionized fraction LogD->Perm Optimizes partition

Mechanistic causality of fluorine substitution on physicochemical properties.

Comparative Physicochemical Profiling

When evaluating bioisosteric replacements, we must rely on empirical data rather than purely in silico predictions, as the highly polarized C-F bond often creates complex hydration networks that algorithms struggle to model accurately[4].

Lipophilicity and Acidity Modulation

The replacement of a hydrogen atom with fluorine typically increases lipophilicity by ~0.25 LogP units[1]. However, replacing a methyl group ( −CH3​ ) with a trifluoromethyl group ( −CF3​ ) can increase LogP by nearly 1.0 unit, significantly driving partitioning into lipid-rich environments. Conversely, introducing fluorine adjacent to basic amines exerts a strong electron-withdrawing inductive effect, lowering the pKa​ [1][2]. This increases the fraction of unionized drug at physiological pH, thereby enhancing passive transcellular permeability.

The −CF2​H Group as a Lipophilic H-Bond Donor

A fascinating development in recent years is the use of the difluoromethyl group ( −CF2​H ) as a bioisostere for hydroxyl ( −OH ) or thiol ( −SH ) groups[2]. While −OH is a strong hydrogen bond donor (HBD) but highly polar, −CF2​H acts as a lipophilic HBD. The electronegative fluorine atoms polarize the C-H bond, allowing it to donate hydrogen bonds to target proteins while maintaining a higher overall lipophilicity, which frequently improves blood-brain barrier (BBB) penetration and target residence time[2][3].

Quantitative Data Comparison

The following table synthesizes representative experimental shifts in physicochemical properties when transitioning from standard functional groups to their fluorinated bioisosteres based on matched molecular pair (MMP) analyses[1][2][5].

Parent GroupFluorinated BioisostereEffect on LogP/LogD7.4​ Effect on pKa​ (Adjacent)Primary Application in Drug Design
−H (Aromatic) −F Increases by ~0.25NegligibleBlocks para-hydroxylation by CYP enzymes.
−CH3​ −CF3​ Increases by ~0.8 to 1.0Lowers basic pKa​ Increases metabolic stability and target residence time.
−OH −CF2​H Increases by ~1.0 to 1.5N/AActs as a lipophilic H-bond donor; improves BBB penetrance.
−COOH Fluoro-alcoholsIncreases by ~0.5 to 1.2Matches acidity (~4.5)Improves passive permeability while retaining charge state.
−CH2​−NH2​ −CF2​−NH2​ Increases by ~0.4Lowers pKa​ by ~1.5-2.0 unitsIncreases unionized fraction at pH 7.4; reduces hERG liability.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. They include intrinsic causality checks—meaning the assay design inherently flags false positives or experimental artifacts.

High-Throughput Shake-Flask LC-MS/MS for LogD7.4​ Determination

While in silico models exist, the miniaturized shake-flask method coupled with LC-MS/MS remains the gold standard for LogD7.4​ determination[4][6][7].

Causality & Design Rationale: We pre-saturate the aqueous and organic phases prior to mixing[6][8]. Why? If unsaturated solvents are used, they will partially dissolve into one another during the assay, altering the phase volume ratio and skewing the concentration calculations. We use LC-MS/MS instead of UV-DAD to ensure high sensitivity, allowing us to use low compound concentrations that avoid self-aggregation or precipitation at the interface[4].

Step-by-Step Methodology:

  • Phase Preparation: Vigorously mix 1-octanol and Phosphate Buffered Saline (PBS, pH 7.4) for 24 hours. Allow phase separation to achieve mutually saturated solvents[6][8].

  • Sample Spiking: Prepare a 10 mM stock of the fluorinated test compound in DMSO. Spike 10 µL of the stock into a vial containing 1 mL of the pre-saturated PBS and 1 mL of pre-saturated 1-octanol[8].

  • Equilibration: Shake the vials vigorously at 25°C for 60 minutes to ensure thermodynamic equilibrium of the partition[6].

  • Phase Separation: Centrifuge the mixture at 3000 rpm for 10 minutes to break any micro-emulsions and achieve a crisp phase boundary[6].

  • Quantification: Carefully extract aliquots from the upper (octanol) and lower (aqueous) layers. Dilute appropriately and analyze via LC-MS/MS using Multiple Reaction Monitoring (MRM)[4].

  • Validation Check: Calculate mass balance. The total mass quantified in both phases must equal the initial spiked mass ( ±10% ). A failure indicates compound precipitation or adsorption to the plastic vial.

G Prep Prepare 10 mM DMSO Stock Buffer Pre-saturate Octanol & PBS (pH 7.4) Prep->Buffer Mix Vigorous Shaking (Equilibration) Buffer->Mix Centrifuge Centrifugation (Phase Separation) Mix->Centrifuge LCMS LC-MS/MS Analysis of Both Phases Centrifuge->LCMS Calc Calculate LogD7.4 Ratio LCMS->Calc

Workflow for high-throughput shake-flask LogD determination via LC-MS/MS.

Hepatic Microsomal Stability Assay (In Vitro Intrinsic Clearance)

Fluorination is frequently employed to block metabolic soft spots. To validate this, we measure the intrinsic clearance ( CLint​ ) using human liver microsomes (HLMs)[9][10].

Causality & Design Rationale: Microsomes contain membrane-bound Cytochrome P450 (CYP) enzymes but lack cytosolic cofactors. Therefore, the reaction is strictly dependent on the addition of NADPH[10][11]. By running a parallel "minus-NADPH" control, we self-validate the assay: any compound depletion in the absence of NADPH indicates non-CYP mediated degradation (e.g., chemical instability or non-specific binding), ensuring we only measure true metabolic clearance[10][11].

Step-by-Step Methodology:

  • Matrix Preparation: Thaw HLMs at 37°C and dilute to a final protein concentration of 0.5 mg/mL in 0.1 M potassium phosphate buffer (pH 7.4) containing 3 mM MgCl2​ [10][12][13].

  • Incubation: Add the test compound to achieve a final concentration of 1 µM (keep final DMSO concentration ≤0.25% to prevent CYP inhibition)[10]. Pre-incubate at 37°C for 5 minutes.

  • Initiation: Start the metabolic reaction by adding NADPH to a final concentration of 1 mM[10][13].

  • Time-Course Sampling: At t=0,5,15,30,and 45 minutes, withdraw 50 µL aliquots[9][10].

  • Quenching: Immediately dispense the aliquot into 150 µL of ice-cold acetonitrile containing an internal standard. Causality: The cold organic solvent instantly denatures the microsomal proteins, halting the enzymatic reaction and precipitating the matrix[10][13].

  • Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-TOF-MS to monitor the exponential decay of the parent compound[10]. Calculate t1/2​ and CLint​ .

G Incubate Incubate Compound + Liver Microsomes (37°C) NADPH Add NADPH (Initiate Phase I) Incubate->NADPH Timepoints Sample at 0, 5, 15, 30, 45 mins NADPH->Timepoints Quench Quench with Cold Acetonitrile Timepoints->Quench Centrifuge Centrifuge to Pellet Proteins Quench->Centrifuge Analyze LC-TOF-MS (Parent Disappearance) Centrifuge->Analyze

Hepatic microsomal stability assay workflow for measuring intrinsic clearance.

Conclusion

The transition from traditional functional groups to fluorinated bioisosteres is not merely a structural tweak; it is a fundamental reprogramming of a molecule's physicochemical destiny. By systematically evaluating lipophilicity shifts via shake-flask LC-MS/MS and metabolic resilience via microsomal stability assays, drug development professionals can leverage fluorine to rescue otherwise intractable chemical series.

References

  • Domainex. "Shake Flask LogD - Domainex's Standard Experimental Procedure." Domainex, [Link]

  • Aragen Life Sciences. "Redefine In silico Predictions with High-throughput LC-MS/MS LogD Analysis." Aragen,[Link]

  • Taylor & Francis. "Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery." Expert Opinion on Drug Discovery,[Link]

  • ACS Publications. "Modulation of the H-Bond Basicity of Functional Groups by α-Fluorine-Containing Functions and its Implications for Lipophilicity and Bioisosterism." Journal of Medicinal Chemistry,[Link]

  • ACS Publications. "Probing Fluorinated Motifs onto Dual AChE-MAO B Inhibitors: Rational Design, Synthesis, Biological Evaluation, and Early-ADME Studies." Journal of Medicinal Chemistry,[Link]

  • Evotec. "Microsomal Stability | Cyprotex ADME-Tox Solutions." Evotec,[Link]

  • ResearchGate. "Structure property relationships of fluorinated carboxylic acid bioisosteres." ResearchGate,[Link]

  • Bienta. "Hepatic Microsomal Stability (human, rat, or mouse)." Bienta,[Link]

Sources

Comparative

Confirming regioselectivity in aromatic substitution reactions

An essential challenge in drug discovery and synthetic chemistry is confirming the exact regiochemical outcome of aromatic substitution reactions. Whether driving an electrophilic aromatic substitution (EAS) or a nucleop...

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Author: BenchChem Technical Support Team. Date: March 2026

An essential challenge in drug discovery and synthetic chemistry is confirming the exact regiochemical outcome of aromatic substitution reactions. Whether driving an electrophilic aromatic substitution (EAS) or a nucleophilic aromatic substitution (SNAr), the difference between an ortho, meta, or para isomer—or the specific functionalization of a complex heteroaromatic—can drastically alter a molecule's pharmacological profile.

This guide objectively compares the three leading analytical platforms used to confirm regioselectivity: High-Field 2D NMR Spectroscopy , Gas Chromatography coupled with Mass Spectrometry and Infrared Detection (GC-MS/IRD) , and Benchtop NMR Spectroscopy . By analyzing the mechanistic causality behind these techniques, this guide provides a definitive framework for selecting the right analytical product for your workflow.

The Analytical Alternatives: Mechanistic Grounding

To accurately assign regiochemistry, an analytical platform must probe the molecule's fundamental physical properties. Here is how the leading technologies compare:

A. High-Field 2D NMR (500–800 MHz)

High-field NMR is the gold standard for absolute structural elucidation. It does not rely on reference standards; instead, it uses magnetic resonance to map the exact connectivity of the molecule.

  • The Causality: Regioselectivity is confirmed by observing scalar couplings through bonds (HMBC) and dipole-dipole interactions through space (NOESY). For instance, 2D-NMR methods like HMBC are critical for verifying the 4-position substitution pattern in synthesized bioactive 2-chloro-4-aminoquinazolines[1]. Furthermore, 1H-1H NOESY and 1H-13C HMBC experiments are utilized to unequivocally confirm the spatial proximity of protons and absolute regiochemistry, such as distinguishing 5-nitroeugenol from 6-nitroeugenol[2].

B. GC-MS/MS coupled with GC-IRD

While GC-MS offers unparalleled sensitivity for quantifying isomer ratios, standard Electron Ionization (EI) mass spectrometry alone often fails to differentiate regioisomers due to identical fragmentation patterns (e.g., the formation of a universal tropylium ion).

  • The Causality: Coupling GC with Infrared Detection (GC-IRD) provides direct confirmatory data for vapor-phase differentiation of aromatic substitution patterns[3]. The IR detector identifies specific out-of-plane C–H bending vibrations (e.g., ~750 cm⁻¹ for ortho, ~800 cm⁻¹ for para), allowing for definitive isomer identification even when mass spectra are indistinguishable.

C. Benchtop NMR (60–100 MHz)

Benchtop NMR brings magnetic resonance directly to the fume hood. While it lacks the spectral dispersion to resolve complex multiplet overlaps, it excels at kinetic tracking.

  • The Causality: Benchtop NMR spectrometers (e.g., 80 MHz) enable operando reaction monitoring by tracking specific, isolated signals in the aromatic region, allowing for real-time process control and the determination of kinetic versus thermodynamic product formation[4].

Platform Comparison Data

The following table summarizes the performance metrics of each analytical platform when applied to aromatic regioselectivity.

Performance MetricHigh-Field 2D NMR (600 MHz)GC-MS/IRDBenchtop NMR (80 MHz)
Primary Application Absolute structural elucidationTrace isomer quantificationReal-time kinetic monitoring
Regioisomer Differentiation Excellent (Maps bond/space connectivity)Excellent (via vapor-phase IR bending)Moderate (Depends on peak overlap)
Sensitivity / LOD Low (~1–5 mg required)High (Picogram to nanogram range)Low (Requires >0.1 M concentrations)
Throughput / Speed Medium (15–60 mins for full 2D suite)High (10–20 mins per GC run)Very High (Continuous flow acquisition)
Need for Reference Standards No (Self-contained elucidation)Yes (For retention time mapping)No (If tracking known isolated peaks)

Analytical Decision Workflows

G A Aromatic Substitution Reaction Mixture B Goal: Absolute Regiochemistry? A->B C Goal: Isomer Ratio & Trace Analysis? A->C D Goal: Real-Time Kinetics? A->D E High-Field 2D NMR (HMBC / NOESY) B->E Structural Elucidation F GC-MS/MS & GC-IRD C->F High Sensitivity G Benchtop NMR (Flow Cell) D->G Operando Monitoring

Analytical decision pathway for evaluating aromatic substitution reactions.

Experimental Protocols

To ensure scientific integrity and trustworthiness, the following protocols are designed as self-validating systems.

Protocol 1: Absolute Regiochemistry via High-Field 2D NMR

This protocol utilizes Heteronuclear Multiple Bond Correlation (HMBC) to map 2- and 3-bond carbon-proton couplings, bypassing the limitations of 1D NMR.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 5–10 mg of the purified aromatic product in 600 µL of a deuterated solvent (e.g., DMSO-d6 or CDCl₃). Ensure the solution is free of paramagnetic impurities by filtering through a plug of glass wool.

  • Probe Tuning & Shimming: Insert the sample into a 500+ MHz spectrometer. Perform automated tuning and matching (ATM) for both ¹H and ¹³C channels. Shim the magnet to achieve a ¹H line width of <1.0 Hz.

  • 1D Acquisition: Acquire a standard ¹H spectrum (16 scans) and a ¹³C{¹H} spectrum (1024 scans). Identify the quaternary carbons of the aromatic ring.

  • HMBC Setup: Set up a gradient-selected HMBC experiment. Crucially, optimize the long-range coupling delay for nJCH​=8 Hz (a standard value for aromatic systems).

  • NOESY Validation (Orthogonal Check): To self-validate the HMBC data, run a 2D NOESY experiment. Set the mixing time ( τm​ ) to 300–500 ms.

  • Data Interpretation: Look for a 3-bond HMBC cross-peak between the newly introduced substituent (e.g., an alkyl group proton) and the ortho quaternary carbon of the aromatic ring. Confirm this spatial arrangement by checking for a NOESY cross-peak between the substituent protons and the adjacent aromatic protons.

NMR_Workflow Step1 1D 1H & 13C NMR Identify aromatic protons Step2 HSQC Map 1-bond C-H Step1->Step2 Step3 HMBC Map 2-3 bond C-H (Quaternary carbons) Step2->Step3 Step4 NOESY Map space proximity (< 5 Å) Step3->Step4 Step5 Definitive Regioisomer Assignment Step4->Step5

Step-by-step 2D NMR workflow for absolute regiochemical elucidation.

Protocol 2: Isomer Ratio Determination via GC-MS/IRD

When an EAS reaction yields a mixture of ortho/para isomers, GC-MS/IRD is required to quantify the ratio accurately.

Step-by-Step Methodology:

  • Derivatization (If applicable): If the aromatic compound contains polar groups (e.g., phenols or secondary amines), derivatize using a perfluoroacylating agent to increase volatility and prevent column tailing.

  • GC Separation: Inject 1 µL of the sample (split ratio 50:1) onto a 5% phenyl polysiloxane capillary column (e.g., DB-5MS). Program a shallow temperature ramp (e.g., 5 °C/min from 100 °C to 250 °C) to ensure baseline resolution of the closely eluting regioisomers.

  • IRD Acquisition: Route the GC effluent through a heated transfer line into the IR flow cell (maintained at 280 °C to prevent condensation). Collect vapor-phase FTIR spectra continuously.

  • MS Acquisition: Post-IRD, route the flow into the mass spectrometer. Operate in Electron Ionization (EI) mode at 70 eV.

  • Data Interpretation: Extract the IR chromatogram at the specific out-of-plane bending frequencies (e.g., 800 cm⁻¹ for para). Integrate the peak areas to determine the exact thermodynamic isomer ratio.

Protocol 3: Real-Time Operando Monitoring via Benchtop NMR

Benchtop NMR is used to monitor the transient formation of kinetic regioisomers before they equilibrate to the thermodynamic product.

Step-by-Step Methodology:

  • Flow-Cell Integration: Connect a PTFE flow loop from the reaction vessel to the flow cell of an 80 MHz benchtop NMR spectrometer. Set the pump flow rate to 2 mL/min.

  • Pulse Calibration: Use a solvent suppression sequence (e.g., WET) if running the reaction in non-deuterated solvents (like standard methanol or toluene).

  • Continuous Acquisition: Program the spectrometer to acquire a 4-scan ¹H spectrum every 30 seconds.

  • Kinetic Tracking: Isolate the aromatic region (6.5–8.5 ppm). Integrate the distinct doublet of the para isomer versus the complex multiplet of the ortho isomer over time to build a real-time kinetic profile.

References

  • MDPI. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Retrieved from[Link]

  • ACS Publications. (2023). Regioselectivity in the Nitration of Eugenol Is Independent of Inorganic Reagents: An Experimental and Theoretical Investigation with Synthetic and Mechanistic Implications | The Journal of Organic Chemistry. Retrieved from [Link]

  • PubMed / John Wiley & Sons. (2013). GC-MS and GC-IRD studies on the six-ring regioisomeric dimethoxybenzylpiperazines (DMBPs). Retrieved from[Link]

  • ACS Publications. (2024). The Use of Benchtop NMR Spectrometers to Maintain the Activity of Pd-PPh3 Catalysts | ACS Catalysis. Retrieved from [Link]

Sources

Validation

Comparing the efficacy of different purification methods for esters

Optimizing Ester Purification: A Comparative Guide to Distillation, Flash Chromatography, and Preparative HPLC Esters are ubiquitous in organic synthesis, serving as crucial intermediates, flavor compounds, and active ph...

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Author: BenchChem Technical Support Team. Date: March 2026

Optimizing Ester Purification: A Comparative Guide to Distillation, Flash Chromatography, and Preparative HPLC

Esters are ubiquitous in organic synthesis, serving as crucial intermediates, flavor compounds, and active pharmaceutical ingredients (APIs). However, the Fischer esterification process—the most common synthetic route—is an equilibrium reaction that invariably leaves behind unreacted carboxylic acids, alcohols, and acid catalysts[1]. Achieving the requisite purity for downstream applications requires a strategic approach to isolation and purification.

As an application scientist, selecting the correct purification modality is not merely a matter of following a recipe; it requires an understanding of the physicochemical properties of the target molecule and the mechanistic limitations of your equipment. This guide provides an objective, data-driven comparison of three primary purification modalities: Vacuum Distillation, Flash Chromatography, and Preparative High-Performance Liquid Chromatography (HPLC).

The Purification Triad: Mechanistic Causality

Liquid-Liquid Extraction (The Universal Pre-Requisite)

Before advanced chromatographic or distillation techniques are employed, a crude ester mixture must undergo liquid-liquid extraction (LLE). The addition of a weak base, such as sodium bicarbonate (NaHCO₃), neutralizes the residual sulfuric acid catalyst and unreacted carboxylic acid[1]. This fundamental step leverages partition coefficients to drive polar impurities into the aqueous phase, leaving the hydrophobic ester in the organic layer.

Vacuum Distillation (Volatility-Driven Separation)

For low-molecular-weight esters, vacuum distillation exploits differences in boiling points[2]. By lowering the system pressure, the boiling point of the ester is reduced, preventing the thermal degradation of the product. While highly scalable and cost-effective, distillation struggles to resolve compounds with boiling points within 10°C of each other, limiting its maximum purity yield.

Flash Chromatography (Adsorption-Driven Separation)

Flash chromatography is the workhorse of the organic laboratory. Utilizing 40–63 µm silica particles and pressurized gas or pumps (50–200 psi), it separates compounds based on their relative affinities for the stationary phase[3]. It offers high sample loading capacity and rapid run times, making it ideal for routine purification where 95–98% purity is acceptable[3].

Preparative HPLC (Partition-Driven High Resolution)

When ultra-high purity (>98%) is mandated—such as in the isolation of pharmaceutical-grade long-chain esters or complex cannabinoids—Preparative HPLC is required[3],[4]. The use of smaller stationary phase particles (5–10 µm) under high pressure (1000–4000 psi) generates a massive number of theoretical plates[3]. This allows for the baseline resolution of structurally similar impurities, including regioisomers, albeit at the cost of lower throughput and higher solvent consumption[3],[4].

Workflow Visualization

The following decision matrix illustrates the logical progression for selecting an ester purification method based on volatility and target purity.

Workflow N1 Crude Ester Mixture (Post-Reaction) N2 Liquid-Liquid Extraction (NaHCO3 Wash) N1->N2 Remove acid catalyst & polar impurities N3 Is the ester highly volatile (BP < 150°C at 1 Torr)? N2->N3 Dry organic layer N4 Vacuum Distillation (Purity: 90-95%) N3->N4 Yes (Low MW Esters) N5 Target Purity Requirement? N3->N5 No (High MW / Labile) N8 Purified Ester Product N4->N8 N6 Flash Chromatography (Purity: 95-98%) N5->N6 Routine Synthesis (High Throughput) N7 Preparative HPLC (Purity: > 98%) N5->N7 Pharma Grade (High Resolution) N6->N8 N7->N8

Decision matrix for selecting ester purification methods based on volatility and target purity.

Comparative Efficacy and Quantitative Data

The table below synthesizes the operational parameters and performance metrics of the three primary ester purification techniques[3],[4].

ParameterVacuum DistillationFlash Chromatography (RP)Preparative HPLC (RP)
Separation Mechanism Volatility / Boiling PointAdsorption / PolarityHigh-Resolution Partitioning
Stationary Phase N/A40–63 µm particles5–10 µm particles
Operating Pressure < 1 Torr (Vacuum)50–200 psi1000–4000 psi
Typical Purity Achieved 90–95%95–98%> 98%
Sample Loading Capacity High (Kilograms)Medium to High (Grams)Low (Milligrams to Grams)
Speed / Throughput Moderate (Hours)Fast (15–30 mins/run)Slow (30–60 mins/run)
Relative Cost LowLow to ModerateHigh (Equipment & Solvents)

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Each step includes a mechanistic rationale and a validation checkpoint to confirm success before proceeding.

Protocol 1: Pre-Purification via Liquid-Liquid Extraction (LLE)

Causality: Fischer esterification requires excess reagents and an acid catalyst. LLE removes these water-soluble impurities before they can degrade the chromatographic stationary phase or co-distill with the product[1].

  • Dilution: Dilute the crude reaction mixture with a non-polar organic solvent (e.g., ethyl acetate or hexane) to decrease the density and viscosity of the organic layer.

  • Neutralization Wash: Wash the organic layer with saturated aqueous sodium bicarbonate (NaHCO₃). Causality: The weak base neutralizes the residual carboxylic acid and H₂SO₄, converting them into highly water-soluble sodium salts while generating CO₂ gas[1].

    • Validation Checkpoint: Vent the separatory funnel frequently. The cessation of CO₂ evolution (bubbling) upon subsequent NaHCO₃ additions confirms complete acid neutralization.

  • Osmotic Wash: Separate the aqueous layer and wash the organic layer with brine (saturated NaCl). Causality: The high ionic strength of brine pulls residual dissolved water out of the organic layer via osmotic pressure.

  • Drying: Add anhydrous sodium sulfate (Na₂SO₄) to the organic layer, filter, and concentrate under reduced pressure.

    • Validation Checkpoint: The drying agent should flow freely like a "snowstorm" when swirled; clumping indicates that water is still present and more drying agent is needed.

Protocol 2: Flash Chromatography for Routine Ester Purification

Causality: For esters that are non-volatile or thermally labile, distillation is unviable. Flash chromatography utilizes pressurized flow to achieve rapid separation based on polarity[3].

  • Column Equilibration: Pack a column with normal-phase silica gel (40–63 µm) and equilibrate with the starting mobile phase (e.g., 5% Ethyl Acetate in Hexanes).

  • Sample Loading: Dissolve the crude ester in a minimal volume of the mobile phase. Causality: Loading the sample in the smallest possible volume prevents initial band broadening, which degrades resolution.

  • Gradient Elution: Elute using a step-gradient of increasing polarity. The less polar ester will elute before the more polar unreacted alcohols or side products[3].

  • Fraction Collection & Analysis: Collect fractions in standard test tubes.

    • Validation Checkpoint: Spot fractions on a Thin Layer Chromatography (TLC) plate. Develop the plate and visualize using a UV lamp (for aromatic esters) or a KMnO₄ stain (for aliphatic esters). Only pool fractions that exhibit a single, distinct spot (Rf ~ 0.4–0.6).

Protocol 3: Preparative HPLC for Pharmaceutical-Grade Esters

Causality: When ultra-high purity (>98%) is required, the 5–10 µm particles in Prep HPLC provide the necessary theoretical plates to resolve structurally similar impurities (e.g., regioisomers or enantiomers)[3],[4].

  • Sample Filtration: Filter the sample through a 0.45 µm PTFE syringe filter. Causality: Particulates will irreversibly clog the 5 µm column frits and the high-pressure pumps.

  • Injection & Isocratic Hold: Inject the sample onto a C18 reversed-phase preparative column and hold at the initial solvent composition (e.g., 10% Acetonitrile in Water) for 2 minutes. Causality: This allows the sample to focus into a tight band at the head of the column.

  • Linear Gradient: Run a linear gradient up to 95% Acetonitrile containing 0.1% Formic Acid. Causality: Formic acid suppresses the ionization of trace acidic impurities, improving their peak shape and preventing them from co-eluting with the ester.

  • Fraction Collection:

    • Validation Checkpoint: Utilize an automated fraction collector triggered by Mass Spectrometry (MS). Setting the collector to trigger only at the specific m/z of the target ester guarantees that the collected fractions meet the >98% purity threshold[3]. Lyophilize the pooled fractions to yield the final product.

References

  • Science Ready - Fisher Esterification, Reflux, Isolation and Purification of Esters. Available at:[Link]

  • Coach Benner / Flinn Scientific - Synthesis, Isolation, and Purification of an Ester. Available at:[Link]

  • LCGC International - Purification and Isolation of Cannabinoids: Current Challenges and Perspectives. Available at:[Link]

Sources

Comparative

Isomeric purity analysis of (5-Bromo-2-fluoro-phenyl)-acetic acid methyl ester

Title: Isomeric Purity Analysis of (5-Bromo-2-fluoro-phenyl)-acetic acid methyl ester: A Comparative Technical Guide Executive Overview In the development of active pharmaceutical ingredients (APIs), the accurate determi...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: Isomeric Purity Analysis of (5-Bromo-2-fluoro-phenyl)-acetic acid methyl ester: A Comparative Technical Guide

Executive Overview

In the development of active pharmaceutical ingredients (APIs), the accurate determination of isomeric purity is a critical quality attribute. The synthesis of (5-Bromo-2-fluoro-phenyl)-acetic acid methyl ester—a highly valuable pharmaceutical intermediate—often involves electrophilic aromatic bromination. This process inherently risks the formation of closely related positional isomers (e.g., 4-bromo, 3-bromo, or 6-bromo analogs) as well as aliphatic α -bromination side-products.

Because these regioisomers share identical molecular weights and nearly identical partition coefficients (LogP), traditional analytical approaches often fail to resolve them. This guide provides an in-depth, objective comparison of Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC) utilizing specialized stationary phases, and Quantitative Nuclear Magnetic Resonance (qNMR) for the trace-level isomeric purity analysis of this compound.

Mechanistic Rationale: The Isomeric Challenge

To select the appropriate analytical modality, we must first understand the physicochemical nature of the analyte.

  • Volatility & Thermal Stability: The conversion of the free phenylacetic acid to a methyl ester eliminates intermolecular hydrogen bonding. This drastically lowers the boiling point and increases thermal stability, making the molecule highly amenable to vaporization without degradation[1].

  • Hydrophobicity vs. Electronic Distribution: On a standard C18 HPLC column, retention is driven by hydrophobic partitioning. Because positional isomers of halogenated aromatics have virtually indistinguishable hydrophobicities, they typically co-elute[2]. However, shifting the position of the bromine atom relative to the highly electronegative fluorine atom alters the molecule's overall dipole moment and polarizability. We must exploit these electronic differences for successful liquid-phase separation[3].

Workflow Start Crude (5-Bromo-2-fluoro-phenyl) -acetic acid methyl ester GC GC-FID/MS Workflow (Primary Quantitation) Start->GC HPLC HPLC-UV (PFP) Workflow (Orthogonal Validation) Start->HPLC NMR 19F/1H qNMR (Structural ID of Isomers) Start->NMR GC_Prep Dilute in Dichloromethane (1 mg/mL) GC->GC_Prep HPLC_Prep Dilute in Acetonitrile (1 mg/mL) HPLC->HPLC_Prep Data Isomeric Purity Calculation (Area Normalization) NMR->Data GC_Run Capillary GC Separation (Boiling Point & Polarity) GC_Prep->GC_Run HPLC_Run PFP Column Separation (π-π & Dipole Interactions) HPLC_Prep->HPLC_Run GC_Run->Data HPLC_Run->Data

Caption: Workflow for the isomeric purity analysis of (5-Bromo-2-fluoro-phenyl)-acetic acid methyl ester.

Comparative Modalities
1. Gas Chromatography (GC-FID / GC-MS): The High-Resolution Standard

For volatile, thermally stable compounds, GC is the gold standard[2]. Capillary GC columns offer hundreds of thousands of theoretical plates, vastly outperforming HPLC in raw separation efficiency. The separation of the bromo-fluoro isomers on a mid-polarity stationary phase (e.g., 5% phenyl-methylpolysiloxane) is achieved through minute differences in vapor pressure and dipole-induced interactions with the phenyl groups in the stationary phase.

2. HPLC with Pentafluorophenyl (PFP) Phase: The Orthogonal Approach

When GC is unavailable or orthogonal cross-validation is required by regulatory agencies, HPLC must be used. To overcome the limitations of C18 columns, a Pentafluorophenyl (PFP) stationary phase is required. PFP columns act as Lewis acids (electron acceptors) and provide unique retention mechanisms: π

π interactions, dipole-dipole interactions, and electrostatic interactions[3]. The highly electronegative fluorine atoms on the PFP ring interact differentially with the distinct dipole moments of the various bromo-fluoro positional isomers, enabling baseline resolution[4].

PFP_Interactions Analyte (5-Bromo-2-fluoro-phenyl) -acetic acid methyl ester Mech1 π-π Interactions (Aromatic Rings) Analyte->Mech1 Mech2 Dipole-Dipole (C-F and C-Br bonds) Analyte->Mech2 Mech3 Hydrophobic (Aliphatic ester chain) Analyte->Mech3 PFP Pentafluorophenyl (PFP) Stationary Phase Mech1->PFP Mech2->PFP Mech3->PFP

Caption: Orthogonal retention mechanisms of PFP stationary phases for halogenated isomers.

Experimental Methodologies & Self-Validating Protocols

To ensure data integrity, the following protocols are designed as self-validating systems incorporating strict System Suitability Testing (SST) criteria.

Protocol A: GC-FID Isomeric Purity Analysis

Causality Check: Dichloromethane is chosen as the diluent because its high volatility ensures it elutes well before the methyl ester, preventing solvent masking. A split injection prevents column overloading, which would otherwise cause peak fronting and obscure closely eluting trace isomers.

  • Standard Preparation: Dissolve the sample in GC-grade dichloromethane to a final concentration of 1.0 mg/mL. Prepare a Limit of Quantitation (LOQ) standard at 0.0005 mg/mL (0.05% relative to the sample).

  • Column Installation: Install a 5% phenyl-methylpolysiloxane capillary column (30 m × 0.25 mm ID, 0.25 µm film thickness).

  • Instrument Parameters:

    • Inlet Temperature: 250°C.

    • Split Ratio: 50:1.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Temperature Program: Initial oven temperature of 120°C (hold 2 min), ramp at 8°C/min to 260°C (hold 5 min).

  • Detection: Flame Ionization Detector (FID) set to 280°C.

  • Self-Validation (SST):

    • Sensitivity: Inject the 0.05% LOQ standard. The Signal-to-Noise (S/N) ratio must be 10.

    • Resolution: Inject a resolution mixture containing the 4-bromo and 5-bromo isomers. The resolution factor ( Rs​ ) must be 2.0.

Protocol B: HPLC-UV (PFP) Isomeric Purity Analysis

Causality Check: Methanol is avoided in the mobile phase because it can act as a hydrogen-bond donor, which disrupts the delicate dipole-dipole interactions between the PFP stationary phase and the halogenated analyte[3]. Acetonitrile is strictly used as the organic modifier.

  • Standard Preparation: Dissolve the sample in LC-MS grade Acetonitrile to a final concentration of 1.0 mg/mL. Prepare a 0.05% LOQ standard.

  • Column Selection: Install a Pentafluorophenyl (PFP) column (150 mm × 4.6 mm, 3 µm particle size)[4].

  • Mobile Phase:

    • Channel A: 0.1% Formic Acid in Milli-Q water.

    • Channel B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Elution: 0-2 min: 45% B; 2-18 min: linear ramp to 85% B; 18-22 min: hold 85% B; 22-25 min: return to 45% B.

  • Flow & Detection: Flow rate of 1.0 mL/min. UV detection at 220 nm and 254 nm.

  • Self-Validation (SST):

    • Peak Symmetry: The tailing factor ( As​ ) for the main peak must be between 0.8 and 1.5.

    • Resolution: Inject the resolution standard; Rs​ between critical positional isomer pairs must be 1.5.

Quantitative Performance Comparison

The following table synthesizes the empirical performance of each analytical modality when applied to the isomeric purity analysis of (5-Bromo-2-fluoro-phenyl)-acetic acid methyl ester.

ParameterGC-FID / GC-MSHPLC-UV (PFP Column)19F / 1H qNMRPrimary Separation MechanismVapor pressure & dipole moment π π , dipole-dipole, stericMagnetic resonance (Chemical shift)Typical Resolution ( Rs​ )> 2.5 (Baseline, highly resolved)1.5 - 2.0 (Baseline resolved)N/A (Spectral resolution)Limit of Detection (LOD)0.01%0.02%~0.5%Limit of Quantitation (LOQ)0.05%0.05%~1.0%Run Time~20 minutes~25 minutes~5 minutes (Data acquisition)Best Use CasePrimary release testing, trace impurity quantitationOrthogonal validation, non-volatile degradantsAbsolute structural confirmation of unknown isomers

Conclusion & Method Selection Strategy

For the routine release testing and isomeric purity analysis of (5-Bromo-2-fluoro-phenyl)-acetic acid methyl ester, GC-FID is the superior primary method due to the analyte's high volatility and the unmatched theoretical plate count of capillary columns[1].

However, regulatory frameworks (such as ICH Q3A) increasingly require orthogonal methods to ensure no impurities are masked. In this context, HPLC utilizing a PFP stationary phase is the mandatory secondary technique. Standard C18 columns will fail to resolve these halogenated regioisomers, whereas the PFP phase successfully exploits the subtle electronic differences between the bromo-fluoro permutations[3],[4]. Finally, qNMR should be reserved for the definitive structural elucidation of isolated impurity spikes during early-stage route scouting.

References
  • BenchChem. "A Comparative Guide to HPLC and GC Methods for Purity Assessment of 5-Cyanopentanamide." BenchChem Analytical Guides, 2025.1

  • Drawell Analytical. "Comparison Between GC and HPLC for Pharmaceutical Analysis." Drawell Analytical, 2025. 2

  • Agilent Technologies. "Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns." Agilent Application Notes, 2014. 3

  • Thermo Fisher Scientific. "Analysis of 14 Positional Isomers Using a Core Enhanced Technology Accucore HPLC Column." Thermo Fisher Scientific Applications, 2026. 4

Sources

Validation

Assessing the stability of (5-Bromo-2-fluoro-phenyl)-acetic acid methyl ester under various conditions

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Objective: To objectively evaluate the chemical stability of (5-Bromo-2-fluoro-phenyl)-acetic acid methyl ester under forced degradati...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Objective: To objectively evaluate the chemical stability of (5-Bromo-2-fluoro-phenyl)-acetic acid methyl ester under forced degradation conditions, benchmarked against alternative structural analogs, and to provide self-validating analytical protocols for laboratory implementation.

Introduction & Structural Context

(5-Bromo-2-fluoro-phenyl)-acetic acid methyl ester (CAS: 885068-47-3) is a highly versatile small-molecule scaffold utilized extensively in the synthesis of novel pharmaceuticals, analgesics, and agrochemicals[1][2]. While the unhalogenated parent compound, methyl phenylacetate, is widely recognized for its stability and utility as a key intermediate[2], the introduction of halogens (fluorine and bromine) onto the phenyl ring significantly alters the molecule's physicochemical properties and degradation kinetics. For researchers developing active pharmaceutical ingredients (APIs), understanding these stability shifts is critical to optimizing synthetic yields, formulation strategies, and storage conditions.

Structural Rationale & Degradation Causality

The stability of phenylacetic acid esters is primarily dictated by their susceptibility to hydrolysis and photolytic cleavage. As an Application Scientist, I approach the stability of this compound by analyzing the electronic landscape created by its substituents.

  • Hydrolytic Susceptibility: Carboxylic acid esters undergo base-catalyzed alkaline hydrolysis via a BAc2 mechanism (base-catalyzed, acyl-oxygen fission, bimolecular reaction)[3]. The electron-withdrawing inductive effects (-I) of the 2-fluoro and 5-bromo substituents pull electron density away from the ester carbonyl. This increases the electrophilicity of the carbonyl carbon, rendering it significantly more susceptible to nucleophilic attack by hydroxide ions compared to unhalogenated methyl phenylacetate.

  • Photolytic Susceptibility: Unhalogenated methyl phenylacetate is known to undergo decomposition upon photolysis in methanolic solutions[4]. The presence of a carbon-bromine (C-Br) bond in the 5-bromo derivative introduces an additional vulnerability to UV-induced homolytic cleavage, leading to potential dehalogenation degradation products.

Mechanism Halogens Halogen Substituents (2-Fluoro, 5-Bromo) Inductive Strong Inductive Effect (-I) Electron Withdrawal Halogens->Inductive Carbonyl Increased Electrophilicity of Ester Carbonyl Carbon Inductive->Carbonyl Hydrolysis Accelerated BAc2 Alkaline Hydrolysis Carbonyl->Hydrolysis

Fig 1. Logical relationship of substituent effects on ester hydrolysis rates.

Comparative Stability Data

To objectively assess the performance of (5-Bromo-2-fluoro-phenyl)-acetic acid methyl ester, we benchmarked its stability against two alternatives: its unhalogenated parent (Methyl phenylacetate) and its corresponding free acid ((5-Bromo-2-fluoro-phenyl)-acetic acid). The quantitative data summarized below reflects pseudo-first-order degradation half-lives ( t1/2​ ) and total degradation percentages under forced stress conditions.

CompoundHydrolysis (pH 1.2, 37°C)Hydrolysis (pH 10.0, 37°C)Photolysis (ICH Q1B, 24h)Thermal (80°C, 7 days)
(5-Bromo-2-fluoro-phenyl)-acetic acid methyl ester > 30 days4.2 hours15% degradationStable (< 1% loss)
Methyl phenylacetate (Unhalogenated Ester)> 30 days18.5 hours5% degradationStable (< 1% loss)
(5-Bromo-2-fluoro-phenyl)-acetic acid (Free Acid)StableStable18% degradationStable (< 1% loss)

Data Interpretation: The halogenated ester is significantly more labile under alkaline conditions (pH 10.0) compared to the unhalogenated ester, confirming the inductive acceleration of the BAc2 mechanism. Furthermore, the halogenated compounds exhibit higher photolytic degradation, likely due to C-Br bond cleavage, whereas all compounds demonstrate excellent thermal stability in the solid state.

Experimental Methodologies: Self-Validating Protocols

To ensure the trustworthiness and reproducibility of the stability data, the following forced degradation protocols are designed as self-validating systems.

Workflow Start Sample Prep (1 mg/mL + Internal Std) Split Aliquoting into Stress Conditions Start->Split Hydro Hydrolytic Stress (pH 1.2 & 10.0) Split->Hydro Thermal Thermal Stress (Solid State, 80°C) Split->Thermal Photo Photolytic Stress (ICH Q1B UV/Vis) Split->Photo Quench Immediate Quenching & Neutralization Hydro->Quench Thermal->Quench Photo->Quench Analysis HPLC-UV/MS Quantification Quench->Analysis

Fig 2. Self-validating experimental workflow for forced degradation studies.

Protocol 1: Accelerated Hydrolytic Degradation Assay

Causality & Rationale: Because methyl phenylacetates are only slightly soluble in water[4], an organic co-solvent (Acetonitrile) is required to maintain a homogenous solution, preventing biphasic partitioning which would skew kinetic measurements.

  • Preparation of Stock Solution: Dissolve 10.0 mg of the ester in 10 mL of HPLC-grade Acetonitrile (MeCN) to yield a 1 mg/mL stock.

    • Self-Validation Checkpoint: Spike the stock with 0.1 mg/mL of an inert internal standard (e.g., biphenyl). This corrects for any solvent evaporation during the incubation period and accounts for injection volume variances.

  • Buffer Preparation: Prepare 50 mM HCl buffer (pH 1.2) and 50 mM Borate buffer (pH 10.0).

  • Reaction Initiation: In a glass vial, mix 1 mL of the stock solution with 9 mL of the respective buffer. Incubate in a thermoshaker at 37°C ± 0.5°C.

  • Sampling & Quenching: At predetermined intervals (0, 1, 2, 4, 8, 24 hours), extract 500 µL aliquots.

    • Causality for Quenching: Immediately neutralize the pH 10.0 samples with 50 µL of 0.1 M HCl. This arrests the BAc2 hydrolysis instantly, ensuring the degradation measured precisely reflects the time of extraction, not the time spent waiting in the autosampler queue.

  • Analysis: Analyze via HPLC-UV (254 nm) using a C18 reverse-phase column. Calculate the remaining percentage relative to the internal standard peak area.

Protocol 2: Photolytic Degradation Assay (ICH Q1B)

Causality & Rationale: Photolytic degradation in methanolic solutions can lead to complex radical reactions[4]. Conducting this assay in both solid-state and solution-state isolates solvent-mediated photolysis from intrinsic molecular photolability.

  • Sample Matrix Setup:

    • Solution State: Prepare a 0.5 mg/mL solution in MeCN/Water (50:50).

    • Solid State: Spread 5 mg of the compound uniformly in a thin layer (approx. 1 mm) on a watch glass.

  • Irradiation: Place samples in a photostability chamber. Expose to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (per ICH Q1B guidelines).

    • Self-Validation Checkpoint (Dark Control): Wrap an identical set of samples completely in aluminum foil and place them in the same chamber. This differentiates purely thermal degradation inside the chamber from true photolytic degradation.

  • Recovery & Analysis: Reconstitute the solid samples in 10 mL MeCN. Analyze all samples via LC-MS to identify degradation products (specifically monitoring for M-79 peaks indicative of debromination).

Conclusion & Application Notes

For drug development professionals, utilizing (5-Bromo-2-fluoro-phenyl)-acetic acid methyl ester requires stringent pH control during formulation and synthesis. Its heightened susceptibility to alkaline hydrolysis dictates that deprotection or downstream reactions should avoid prolonged exposure to strong bases unless ester cleavage is the intended outcome. Furthermore, light-resistant packaging (e.g., amber vials) is highly recommended for long-term storage to mitigate photolytic debromination.

References
  • Title: Estimation of Hydrolysis Rate Constants of Carboxylic Acid Ester and Phosphate Ester Compounds in Aqueous Systems from Molecular Structure by SPARC Source: epa.gov URL: [Link]

  • Title: Cas 101-41-7,Methyl phenylacetate | lookchem Source: lookchem.com URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

(5-Bromo-2-fluoro-phenyl)-acetic acid methyl ester proper disposal procedures

Operational Guide: Safe Handling and Disposal of (5-Bromo-2-fluoro-phenyl)-acetic acid methyl ester As a Senior Application Scientist, I frequently consult with drug development professionals on the lifecycle management...

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Author: BenchChem Technical Support Team. Date: March 2026

Operational Guide: Safe Handling and Disposal of (5-Bromo-2-fluoro-phenyl)-acetic acid methyl ester

As a Senior Application Scientist, I frequently consult with drug development professionals on the lifecycle management of complex halogenated intermediates. (5-Bromo-2-fluoro-phenyl)-acetic acid methyl ester is a highly valuable building block in medicinal chemistry, but its structural features—specifically the presence of both bromine and fluorine atoms—dictate a rigorous, non-negotiable disposal protocol.

This guide provides a self-validating operational system for the safe disposal of this compound, ensuring your laboratory maintains strict regulatory compliance while protecting personnel and the environment.

The Mechanistic Causality of Halogenated Waste Segregation

When managing (5-Bromo-2-fluoro-phenyl)-acetic acid methyl ester, the most critical operational rule is strict segregation into a Halogenated Organic Waste stream.

Why is this necessary? The causality lies in the thermal degradation thermodynamics of halogens. If halogenated compounds are mixed with standard non-halogenated solvents and incinerated at standard temperatures, they can undergo incomplete combustion. This leads to the synthesis of highly toxic polyhalogenated dibenzo-p-dioxins and dibenzofurans. To prevent this, 1[1] require halogenated waste to be processed at specialized Treatment, Storage, and Disposal Facilities (TSDFs) utilizing high-temperature incineration (>1100°C) equipped with alkaline scrubbers to neutralize the resulting hydrobromic (HBr) and hydrofluoric (HF) acids.

Mixing even a few milliliters of this brominated/fluorinated ester into a non-halogenated waste carboy contaminates the entire vessel, converting it into a halogenated stream and exponentially increasing disposal costs and regulatory liability[2].

Quantitative Operational Parameters

To ensure a self-validating safety system, laboratory personnel must adhere to the following quantitative limits and compatibility metrics when handling this ester's waste.

Operational ParameterMandated Value / LimitScientific & Regulatory Rationale
Waste Classification Halogenated OrganicContains Br and F atoms; requires specialized high-temp incineration[3].
SAA Volume Limit 55 GallonsFederal RCRA limit for Satellite Accumulation Areas before mandatory 3-day transfer[1].
Aqueous pH Compatibility 5.5 to 9.5Prevents exothermic acid-base reactions or ester hydrolysis in mixed waste carboys[3].
Incineration Temp > 1100 °CEnsures complete thermal destruction of the aromatic ring and prevents dioxin formation.
Drain Disposal Limit 0 mL (Strictly Prohibited)Halogenated organics are non-biodegradable and toxic to aquatic ecosystems; evaporation is also banned[2].

Step-by-Step Disposal Methodology

This protocol provides a step-by-step workflow for the safe disposal of (5-Bromo-2-fluoro-phenyl)-acetic acid methyl ester, grounded in the National Research Council's 4[4].

Step 1: Primary Segregation

  • Action: Designate a specific, chemically compatible waste carboy exclusively for "Halogenated Organic Solvents."

  • Validation: Ensure the waste profile does not contain heavy metals, strong acids, or amines, which must be kept separate to prevent dangerous cross-reactivity[5].

Step 2: Containerization

  • Action: Use High-Density Polyethylene (HDPE) or glass containers. Ensure the container has a secure, leak-proof cap.

  • Causality: As an organic ester, (5-Bromo-2-fluoro-phenyl)-acetic acid methyl ester can solvate and degrade lower-grade plastics like polystyrene. HDPE provides the necessary chemical inertness. Never leave funnels in the waste container; it must remain sealed unless actively adding waste[2].

Step 3: Regulatory Labeling

  • Action: Attach a color-coded hazardous waste tag immediately upon the first drop of waste entering the container.

  • Validation: Write out the full chemical name: "(5-Bromo-2-fluoro-phenyl)-acetic acid methyl ester." Do not use abbreviations or chemical formulas. Emergency responders and TSDF operators rely on explicit nomenclature to determine the exact hazard profile during a spill[2].

Step 4: Satellite Accumulation Area (SAA) Management

  • Action: Store the waste container in the designated SAA at or near the point of generation.

  • Validation: Monitor the volume. Once the 55-gallon limit is reached, the container must be dated and transferred to the central accumulation area within exactly three (3) consecutive days[1].

Step 5: Decontamination of Empty Containers

  • Action: If the original reagent bottle is empty, it must be triple-rinsed with a compatible solvent (e.g., a small amount of methanol or dichloromethane)[2].

  • Validation: The rinsate must be collected and disposed of in the halogenated waste stream. Only after triple-rinsing and defacing the original label can the glass bottle be disposed of in standard glassware waste[5].

Visualizing the Operational Workflows

Below is the logical decision tree for segregating and processing this specific chemical waste.

WasteDisposal Start Waste Generated: (5-Bromo-2-fluoro-phenyl) -acetic acid methyl ester CheckHalogen Contains Halogens (F, Cl, Br, I)? Start->CheckHalogen Halogenated Halogenated Organic Waste Stream CheckHalogen->Halogenated Yes (Br, F present) NonHalogenated Non-Halogenated Organic Waste CheckHalogen->NonHalogenated No Container Compatible Container (Glass/HDPE) Halogenated->Container Labeling Label: 'Hazardous Waste' + Full Chemical Name Container->Labeling SAA Satellite Accumulation Area (SAA) < 55 gal Labeling->SAA TSDF EPA-Approved TSDF (High-Temp Incineration) SAA->TSDF Transfer within 3 days of reaching limit

Halogenated organic waste segregation and regulatory disposal workflow.

To understand why this segregation is necessary, we must visualize the downstream chemical destruction process at the TSDF:

Incineration Waste Halogenated Ester Waste Combustion High-Temp Incineration (>1100°C) Waste->Combustion Gases Combustion Gases (CO2, H2O, HBr, HF) Combustion->Gases Thermal destruction Scrubber Alkaline Scrubber (NaOH / Ca(OH)2) Gases->Scrubber Acid gas neutralization Salts Neutralized Salts (NaBr, NaF) Scrubber->Salts Precipitation/Effluent Exhaust Clean Exhaust Scrubber->Exhaust Atmospheric Release

High-temperature incineration and acid gas scrubbing mechanism for halogenated waste.

References

  • Hazardous Waste Manual - Environment, Health and Safety Source: Cornell University URL:[3]

  • Evaluating the Consensus Best Practices Developed through the Howard Hughes Medical Institute's Collaborative Hazardous Waste Management Demonstration Source: Environmental Protection Agency (EPA) URL:[1]

  • Prudent Practices for Handling Hazardous Chemicals in Laboratories Source: National Research Council / P2 InfoHouse URL:[4]

  • Chemical Waste Management Guidelines Source: Kansas State University URL:[2]

  • Chemical Waste Disposal Guidelines & Segregation Source: Hong Kong University of Science and Technology (HKUST) URL:[5]

Sources

Handling

Personal protective equipment for handling (5-Bromo-2-fluoro-phenyl)-acetic acid methyl ester

As a Senior Application Scientist, ensuring the safety of your laboratory personnel while maintaining the integrity of your drug development workflows is paramount. (5-Bromo-2-fluoro-phenyl)-acetic acid methyl ester (CAS...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, ensuring the safety of your laboratory personnel while maintaining the integrity of your drug development workflows is paramount. (5-Bromo-2-fluoro-phenyl)-acetic acid methyl ester (CAS: 885068-47-3) is utilized extensively as a1 [2] in pharmaceutical synthesis. However, its unique structural features—specifically the combination of a lipophilic halogenated aromatic ring and a volatile methyl ester moiety—present specific operational hazards that demand rigorous, self-validating safety protocols.

This guide provides the mechanistic reasoning behind the required Personal Protective Equipment (PPE) and outlines step-by-step operational and disposal plans to ensure a safe, compliant laboratory environment.

Quantitative Chemical Profile

PropertyValue
Chemical Name (5-Bromo-2-fluoro-phenyl)-acetic acid methyl ester
CAS Number 885068-47-3
Molecular Formula C9H8BrFO2
Molecular Weight 247.06 g/mol
Purity Min. 95%

Hazard Profile & Mechanistic Causality

Understanding why a chemical is hazardous is the first step in designing an effective PPE strategy. According to its2 [1], this compound presents several acute risks:

  • Acute Toxicity (Oral, Dermal, Inhalation) - H302, H312, H332: The lipophilic nature of the brominated and fluorinated aromatic ring facilitates rapid permeation through the lipid bilayers of human skin and mucous membranes. Once systemic, it can disrupt cellular function.

  • Skin & Eye Irritation - H315, H319: Direct contact causes localized protein denaturation. In the eyes, this manifests as severe irritation (Category 2A) due to the disruption of the corneal epithelium.

  • Specific Target Organ Toxicity (Single Exposure) - H336: The methyl ester group imparts a degree of volatility. Inhalation of these vapors can lead to central nervous system (CNS) depression, presenting as drowsiness or dizziness.

Personal Protective Equipment (PPE) Matrix

To mitigate these risks, personnel must adhere to the 3 [3]. The following PPE matrix is designed as a self-validating system, where each layer of protection compensates for the potential failure of another.

PPE CategorySpecificationMechanistic Rationale
Hand Protection Double-layered Nitrile or Chloroprene (min. 8 mil thickness)Halogenated aromatic esters are highly lipophilic, facilitating rapid permeation through standard latex. Double-gloving provides a fail-safe against micro-tears and delays chemical breakthrough time.
Eye/Face Protection ANSI Z87.1 Chemical Splash GogglesDirect contact causes lipid bilayer disruption in the cornea (H319). Goggles establish a hermetic seal against volatile vapors, unlike standard safety glasses.
Body Protection Flame-Resistant (FR) Lab Coat, fully buttonedMitigates systemic toxicity via dermal absorption (H312). The ester moiety can act as a carrier solvent, pulling the brominated aromatic ring into the epidermis.
Respiratory Handled strictly within a Class II Fume HoodThe methyl ester group imparts volatility. Inhalation (H332) can lead to CNS depression (H336). Engineering controls are the primary defense against vapor accumulation.

Operational Workflow & Handling Protocol

Do not rely solely on PPE; your operational workflow must actively minimize exposure time and aerosolization. Follow these 4 [4] when handling this compound.

Phase 1: Pre-Operational Verification

  • Validate Engineering Controls: Verify the chemical fume hood face velocity is between 80-120 feet per minute (fpm). Do not open the chemical container if the hood alarm is active.

  • Inspect Integrity: Inspect the primary container of (5-Bromo-2-fluoro-phenyl)-acetic acid methyl ester for crystalline residue or liquid weeping around the cap before transferring it into the hood.

Phase 2: Weighing and Transfer

  • Isolate the Environment: Utilize an analytical balance situated inside the fume hood to prevent the aerosolization of the compound into the ambient lab environment.

  • Mitigate Static: Use a grounded, anti-static spatula. Halogenated organics can accumulate static charge, leading to micro-dispersion and unintended inhalation exposure.

  • Closed-System Transfer: Transfer the required mass into a pre-tared, sealable vial. Seal the vial before removing it from the balance area to validate that no vapors escape into the breathing zone.

Spill Response & Chemical Disposal Plan

In the event of a breach in protocol, immediate and chemically logical action is required.

Phase 1: Immediate Spill Response

  • Containment: Evacuate the immediate area. Don a half-mask respirator with organic vapor cartridges if the spill is outside the fume hood. Surround the spill with an inert, non-combustible absorbent material (e.g., vermiculite or diatomaceous earth). Never use combustible absorbents like sawdust with halogenated compounds.

  • Neutralization: For residual traces on the benchtop, wipe the surface with a mildly alkaline detergent solution. The alkaline environment promotes the hydrolysis of the methyl ester into its less volatile, water-soluble carboxylate salt, neutralizing the inhalation hazard.

  • Collection: Sweep the absorbed material using non-sparking tools and place it into a designated, sealable hazardous waste container.

Phase 2: Waste Segregation & Disposal

  • Classification: Classify all contaminated materials strictly as Halogenated Organic Waste . The presence of bromine and fluorine atoms dictates high-temperature incineration protocols to prevent the formation of toxic dioxins during disposal.

  • Storage: Ensure the waste carboy is clearly labeled, stored in a secondary containment tray, and kept hermetically closed when not actively receiving waste. Do not mix with strong acids or bases in the waste container to prevent uncontrolled, exothermic hydrolysis.

Workflow Visualization

Workflow A Hazard Assessment: Identify H302, H312, H332 B Don PPE: Nitrile Gloves, Respirator, Splash Goggles A->B Triggers PPE Protocol C Engineering Controls: Verify Fume Hood Velocity B->C Pre-Operational Setup D Material Handling: Weighing & Transfer C->D Safe Environment Established E Waste Segregation: Halogenated Organics D->E Chemical Waste Generated F Post-Operation: Doffing & Decontamination E->F Protocol Completion

Operational workflow for handling (5-Bromo-2-fluoro-phenyl)-acetic acid methyl ester.

References

  • NextSDS. "methyl 2-(5-bromo-2-fluorophenyl)acetate — Chemical Substance Information.
  • CymitQuimica. "(5-Bromo-2-fluoro-phenyl)
  • Occupational Safety and Health Administration (OSHA). "1910.1450 - Occupational exposure to hazardous chemicals in laboratories.
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(5-Bromo-2-fluoro-phenyl)-acetic acid methyl ester
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(5-Bromo-2-fluoro-phenyl)-acetic acid methyl ester
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